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Core Science & Biosynthesis

Foundational

The Anatomy of a Deuterated Standard: A Technical Guide to (S)-Repaglinide Ethyl Ester-d10

This guide provides an in-depth technical overview of (S)-Repaglinide ethyl ester-d10, a critical tool in the bioanalytical landscape of the anti-diabetic drug, Repaglinide. Designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of (S)-Repaglinide ethyl ester-d10, a critical tool in the bioanalytical landscape of the anti-diabetic drug, Repaglinide. Designed for researchers, scientists, and drug development professionals, this document elucidates the core principles of its application, the interpretation of its Certificate of Analysis (CoA), and the methodologies for its use.

Introduction: The Significance of a Labeled Internal Standard

In the realm of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, precision and accuracy are paramount. (S)-Repaglinide ethyl ester-d10 is the deuterated analogue of (S)-Repaglinide ethyl ester, a known impurity of the active pharmaceutical ingredient (API) Repaglinide.[1][2][3] Its primary role is to serve as an internal standard (IS) in analytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS/MS).[4][5][6][7]

The substitution of ten hydrogen atoms with deuterium provides a mass shift that allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while its chemical properties remain nearly identical.[6][7][8] This near-identical behavior during sample preparation, chromatography, and ionization is crucial for correcting for variability in extraction recovery, matrix effects, and instrument response, thereby ensuring the integrity of the quantitative data.[7][9]

Deconstructing the Certificate of Analysis (CoA)

While an actual CoA for a specific lot of (S)-Repaglinide ethyl ester-d10 is proprietary, this section outlines the typical data and specifications a researcher would encounter. This hypothetical CoA is constructed based on information from leading suppliers and standard practices in the pharmaceutical reference standard industry.

Table 1: Representative Certificate of Analysis for (S)-Repaglinide Ethyl Ester-d10
Parameter Specification Method
Identification
Product Name(S)-Repaglinide Ethyl Ester-d10-
CAS NumberNot available (as it is a labeled compound)-
Molecular FormulaC₂₉H₃₀D₁₀N₂O₄Mass Spectrometry
Molecular Weight490.7 g/mol Mass Spectrometry
1H-NMRConforms to structureNMR Spectroscopy
Purity
Chemical Purity≥98%HPLC-UV/MS
Isotopic Purity≥98% (Deuterium Incorporation)Mass Spectrometry
Physical Properties
AppearanceWhite to off-white solidVisual Inspection
SolubilitySoluble in Methanol, Acetonitrile-
Storage
Recommended Storage-20°C, protect from light and moisture-

Analytical Methodologies: A Validated Approach

The utility of (S)-Repaglinide ethyl ester-d10 is best demonstrated through its application in a validated bioanalytical method for the quantification of Repaglinide in a biological matrix, such as human plasma.

Experimental Protocol: Quantification of Repaglinide in Human Plasma via LC-MS/MS

This protocol outlines a robust method for the analysis of Repaglinide, employing (S)-Repaglinide ethyl ester-d10 as an internal standard.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution ((S)-Repaglinide ethyl ester-d10 in methanol).

  • Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 30% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Repaglinide: m/z 453.3 → 164.1

    • (S)-Repaglinide ethyl ester-d10 (IS): m/z 491.4 → 164.1

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample add_is Add (S)-Repaglinide ethyl ester-d10 (IS) plasma->add_is extract Liquid-Liquid Extraction (MTBE) add_is->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc Inject ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Processing & Quantification ms->data Data Acquisition

Caption: LC-MS/MS analytical workflow for Repaglinide quantification.

Results and Discussion: The Impact of a Deuterated Standard

The use of (S)-Repaglinide ethyl ester-d10 is pivotal in understanding the pharmacokinetics and metabolism of Repaglinide. Repaglinide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[10][11][12] The major metabolites include an oxidized dicarboxylic acid (M2), an aromatic amine (M1), and a hydroxylated derivative on the piperidine ring (M4).[10]

Accurate quantification of the parent drug in the presence of its metabolites and other endogenous compounds is essential. The deuterated internal standard co-elutes with the analyte, experiencing similar matrix effects and ionization suppression or enhancement, which allows for a more accurate and precise measurement of the analyte's concentration.[7][9]

Metabolic Pathway of Repaglinide

G repaglinide Repaglinide m1 M1 (Aromatic Amine) repaglinide->m1 m2 M2 (Oxidized Dicarboxylic Acid) repaglinide->m2 m4 M4 (Hydroxylated Piperidine) repaglinide->m4

Caption: Major metabolic pathways of Repaglinide.

Conclusion

(S)-Repaglinide ethyl ester-d10 is an indispensable tool for the accurate and precise quantification of Repaglinide in complex biological matrices. Its use as an internal standard in LC-MS/MS methods allows for the reliable determination of pharmacokinetic parameters and the investigation of metabolic pathways. A thorough understanding of its properties, as detailed in a Certificate of Analysis, and its application in validated analytical methods are crucial for generating high-quality data in drug development and clinical research.

References

  • Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). SpringerLink. Retrieved March 15, 2026, from [Link]

  • Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). SpringerLink. Retrieved March 15, 2026, from [Link]

  • Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS. (2015). PubMed. Retrieved March 15, 2026, from [Link]

  • Determination of the structural parameters of Repaglinide in tablet: an antidiabetic drug, using Spectroscopic methods. (2024). Mediterranean Journal of Pharmacy and pharmaceutical sciences. Retrieved March 15, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved March 15, 2026, from [Link]

  • Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. (n.d.). Scirp.org. Retrieved March 15, 2026, from [Link]

  • Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals. (2006, May 15). IAEA. Retrieved March 15, 2026, from [Link]

  • Development and Validation of RP HPLC Method for the Simultaneous Estimation of repaglinide and Metformin HCL Tablet Formulation. (2025, July 15). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved March 15, 2026, from [Link]

  • Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Retrieved March 15, 2026, from [Link]

  • Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved March 15, 2026, from [Link]

  • Bioanalytical Method for In Vitro Metabolism Study of Repaglinide Using 96-Blade Thin-Film Solid-Phase Microextraction and LC–MS/MS. (2015, January 5). Taylor & Francis. Retrieved March 15, 2026, from [Link]

  • Determination of the structural parameters of Repaglinide in tablet: an antidiabetic drug, using Spectroscopic methods. (2024, July 1). Zenodo. Retrieved March 15, 2026, from [Link]

  • Repaglinide. (n.d.). PharmaCompass.com. Retrieved March 15, 2026, from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). South American Journal of Clinical Research. Retrieved March 15, 2026, from [Link]

  • Crystalline and amorphous forms of (s) -repaglinide and the processes for preparation thereof. (n.d.). Google Patents.
  • Pharmacokinetic Evaluation of Metabolic Drug Interactions between Repaglinide and Celecoxib by a Bioanalytical HPLC Method for Their Simultaneous Determination with Fluorescence Detection. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Determination of repaglinide in human plasma by high-performance liquid chromatography–tandem mass spectrometry. (2025, October 31). ResearchGate. Retrieved March 15, 2026, from [Link]

  • 1H-NMR spectrum of repaglinide. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • (S)-Repaglinide Ethyl Ester. (n.d.). Veeprho. Retrieved March 15, 2026, from [Link]

  • Validated Analytical Methods of Repaglinide in Bulk and Tablet Formulations. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved March 15, 2026, from [Link]

  • Synthesis of Repaglinide Congeners. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Impurity profile study of repaglinide. (2003, July 14). PubMed. Retrieved March 15, 2026, from [Link]

  • Repaglinide ethyl ester. (2018, May 16). SIELC Technologies. Retrieved March 15, 2026, from [Link]

  • Validated analytical methods of repaglinide in bulk and tablet formulations. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Stability-indicating assay of repaglinide in bulk and optimized nanoemulsion by validated high performance thin layer chromatography technique. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • REVIEW OF ANALYTICAL TECHNIQUES FOR THE ESTIMATION OF REPAGLINIDE AND VOGLIBOSE IN PHARMACEUTICAL DOSAGE FORMS. (2024, November 1). International Journal of Biomedical and Pharmaceutical Sciences. Retrieved March 15, 2026, from [Link]

  • Recent advances in computational predictions of NMR parameters for the structure elucidation of carbohydrates: methods and limitations. (2013, July 25). Chemical Society Reviews. Retrieved March 15, 2026, from [Link]

Sources

Exploratory

A Technical Guide to (S)-Repaglinide Ethyl Ester-d10: Specifications and Bioanalytical Applications

Introduction: The Role of Stable Isotope Labeled Standards in Repaglinide Research Repaglinide is a fast-acting oral antidiabetic agent belonging to the meglitinide class, prescribed for the management of type 2 diabetes...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Stable Isotope Labeled Standards in Repaglinide Research

Repaglinide is a fast-acting oral antidiabetic agent belonging to the meglitinide class, prescribed for the management of type 2 diabetes.[1][2] Its mechanism involves stimulating insulin secretion from pancreatic β-cells by closing ATP-dependent potassium channels.[1][3] The efficacy and safety of Repaglinide are intrinsically linked to its pharmacokinetic (PK) profile, which is characterized by rapid absorption, extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP2C8 and CYP3A4), and swift elimination.[1][3][4]

Accurate quantification of Repaglinide and its related compounds in biological matrices is paramount for drug development, clinical monitoring, and bioequivalence studies. (S)-Repaglinide Ethyl Ester is recognized as an impurity of Repaglinide.[5][6][7][8] To achieve the highest level of accuracy and precision in quantitative bioanalysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), a stable isotope-labeled (SIL) internal standard is the gold standard.

This guide provides a comprehensive technical overview of (S)-Repaglinide Ethyl Ester-d10, a deuterated analogue designed for use as an internal standard. We will delve into its core specifications, the scientific rationale behind its design, and a detailed protocol for its application in a research setting, providing drug development professionals with the critical information needed for robust bioanalytical method development.

Core Specifications and Physicochemical Properties

(S)-Repaglinide Ethyl Ester-d10 is a high-purity, stable isotope-labeled compound intended for research and analytical use only.[9] Its fundamental purpose is to serve as an ideal internal standard for the quantification of its non-labeled counterpart, as it shares identical chemical and physical properties, ensuring it behaves similarly during sample preparation and chromatographic separation.

SpecificationDataSource(s)
IUPAC Name (S)-Ethyl-d5 2-Ethoxy-d5-4-[[[N-[1-(2-piperidinophenyl)-3-methyl-1-butyl]amino]carbonyl]methyl]benzoate[9]
Synonyms 2-Ethoxy-d5-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid Ethyl-d5 Ester; Repaglinide Impurity-d10[9]
Molecular Formula C₂₉H₃₀D₁₀N₂O₄[9]
Molecular Weight 490.7 g/mol [9]
CAS Number Not specified for the deuterated analogue. The non-labeled form is CAS 147770-06-7.[5][7][10]
Chemical Purity Typically ≥98% (as determined by HPLC/UPLC)[11]
Isotopic Purity Typically ≥99% Deuterium incorporation
Storage Condition -20°C for long-term storage. Shipped on cold packs.[11]
Appearance Typically supplied as a crystalline solid or neat material.[11]
Solubility Soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[11]

Synthesis, Labeling, and the Scientific Rationale

(S)-Repaglinide Ethyl Ester-d10 is synthesized to be chemically identical to the analyte of interest, with the exception of the isotopic substitution of ten hydrogen atoms with deuterium. The synonym "(S)-Ethyl-d5 2-Ethoxy-d5..." indicates that the deuterium atoms are strategically placed on the two ethyl groups of the molecule.[9] This is typically achieved through chemical synthesis utilizing deuterated reagents, such as ethanol-d5 or ethanol-d6, during the esterification steps.

Causality Behind Experimental Choice: The use of a SIL internal standard is a cornerstone of modern quantitative mass spectrometry for three primary reasons:

  • Correction for Sample Preparation Variability: Any analyte lost during extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the SIL internal standard, leaving the analyte-to-internal standard peak area ratio unchanged.

  • Mitigation of Matrix Effects: In complex biological matrices like plasma, ion suppression or enhancement can unpredictably alter the analyte signal. Because the SIL internal standard co-elutes chromatographically and has nearly identical ionization efficiency, it experiences the same matrix effects as the analyte, allowing for accurate signal normalization.

  • Improved Precision and Accuracy: By correcting for the variables mentioned above, the SIL internal standard significantly reduces the coefficient of variation (%CV) in quantitative results, leading to more reliable and reproducible data that meets stringent regulatory standards for bioanalysis. The +10 Da mass shift provides a clear separation from the unlabeled analyte's isotopic envelope, preventing signal overlap.

Application in a Bioanalytical Workflow: A Step-by-Step Protocol

The primary application for (S)-Repaglinide Ethyl Ester-d10 is as an internal standard for the quantification of (S)-Repaglinide Ethyl Ester in biological samples via LC-MS/MS. The following protocol outlines a typical workflow for its use in human plasma.

Experimental Protocol: Quantification of (S)-Repaglinide Ethyl Ester in Human Plasma

1. Materials and Reagents:

  • Analyte: (S)-Repaglinide Ethyl Ester reference standard

  • Internal Standard (IS): (S)-Repaglinide Ethyl Ester-d10

  • Control Matrix: Blank human plasma (K₂EDTA)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Dimethyl Sulfoxide (DMSO), Formic Acid (FA) - all LC-MS grade.

  • Reagent Water: Deionized, >18 MΩ·cm

2. Preparation of Stock and Working Solutions:

  • Analyte Stock (1 mg/mL): Accurately weigh 1 mg of (S)-Repaglinide Ethyl Ester and dissolve in 1 mL of DMSO.

  • IS Stock (1 mg/mL): Accurately weigh 1 mg of (S)-Repaglinide Ethyl Ester-d10 and dissolve in 1 mL of DMSO.

  • Analyte Working Solutions: Serially dilute the Analyte Stock with 50:50 ACN:Water to prepare a series of working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.

  • IS Working Solution (50 ng/mL): Dilute the IS Stock with 50:50 ACN:Water to a final concentration of 50 ng/mL. This solution will be used for spiking all samples.

3. Sample Preparation (Protein Precipitation):

  • Label 1.5 mL microcentrifuge tubes for each CC, QC, and unknown sample.

  • To each tube, add 50 µL of the appropriate sample (blank plasma for CC/QCs, or study sample).

  • For CC and QC samples, spike 5 µL of the corresponding Analyte Working Solution. For blanks and unknown samples, add 5 µL of 50:50 ACN:Water.

  • To every tube, add 20 µL of the IS Working Solution (50 ng/mL).

  • To precipitate proteins, add 200 µL of cold acetonitrile to each tube.

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing.

  • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5-10 µL onto the LC-MS/MS system.

4. LC-MS/MS Instrumental Parameters (Example):

  • LC System: UPLC/HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 30% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI), positive mode.

  • MRM Transitions (Hypothetical):

    • (S)-Repaglinide Ethyl Ester: Q1: 481.3 -> Q3: 238.2

    • (S)-Repaglinide Ethyl Ester-d10 (IS): Q1: 491.3 -> Q3: 238.2 (Note: These transitions must be optimized empirically on the specific instrument used.)

Visualization of the Bioanalytical Workflow

The following diagram illustrates the logical flow of the experimental protocol, from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma 1. Plasma Sample (50 µL) (Blank, QC, or Unknown) spike_analyte 2. Spike Analyte (for CC & QC) plasma->spike_analyte spike_is 3. Spike Internal Standard (S)-Repaglinide Ethyl Ester-d10 spike_analyte->spike_is ppt 4. Protein Precipitation (Acetonitrile) spike_is->ppt centrifuge 5. Centrifugation ppt->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant lcms 7. UPLC-MS/MS Injection supernatant->lcms integration 8. Peak Integration (Analyte & IS) lcms->integration ratio 9. Calculate Peak Area Ratio (Analyte / IS) integration->ratio curve 10. Generate Calibration Curve ratio->curve quant 11. Quantify Unknowns curve->quant

Caption: Bioanalytical workflow for plasma sample quantification.

Conclusion

(S)-Repaglinide Ethyl Ester-d10 is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its well-defined specifications and strategic isotopic labeling provide the foundation for developing highly selective, accurate, and robust bioanalytical methods. By effectively correcting for experimental variability and matrix-induced signal fluctuations, this internal standard enables the reliable quantification of Repaglinide's ethyl ester impurity, thereby supporting the rigorous demands of preclinical and clinical drug development. The adoption of such high-quality reagents is a critical component of ensuring data integrity and advancing our understanding of pharmaceutical compounds.

References

  • Repaglinide - Wikipedia. (n.d.).
  • repaglinide. (n.d.).
  • Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics - ClinPGx. (n.d.).
  • PRANDIN (repaglinide) Tablets (0.5, 1, and 2 mg) Rx only DESCRIPTION PRANDIN (repaglinide) is an oral blood glucose-lowering dru - accessdata.fda.gov. (n.d.).
  • Repaglinide - StatPearls - NCBI Bookshelf - NIH. (2023, July 4). Retrieved from [Link]

  • CAS | (S)-Repaglinide Ethyl Ester-d10 (Repaglinide Impurity) Supplier - Clinivex. (n.d.).
  • (S)-Repaglinide Ethyl Ester (Repaglinide Impurity) - LGC Standards. (n.d.).
  • US20040102477A1 - Polymorphic forms of (S)-Repaglinide and the processes for preparation thereof - Google Patents. (n.d.).
  • Stability-indicating assay of repaglinide in bulk and optimized nanoemulsion by validated high performance thin layer chromatography technique - PMC. (n.d.). Retrieved from [Link]

  • (S)-Repaglinide Ethyl Ester | CAS 147770-06-7 - Veeprho. (n.d.). Retrieved from [Link]

  • Validated Analytical Methods of Repaglinide in Bulk alidated Analytical Methods of Repaglinide in Bulk and Tablet Formulations o. (n.d.).
  • REPAGLINIDE ETHYL ESTER - gsrs. (n.d.). Retrieved from [Link]

  • Pharmacokinetic interactions affecting the antidiabetic repaglinide - HELDA. (n.d.).
  • Repaglinide-impurities - Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Validated analytical methods of repaglinide in bulk and tablet formulations - ResearchGate. (n.d.). Retrieved from [Link]

  • Clinical pharmacokinetics and pharmacodynamics of repaglinide - PubMed. (n.d.). Retrieved from [Link]

  • Pharmacokinetic and pharmacodynamic studies on repaglinide in healthy Chinese volunteers. (2025, September 8). Retrieved from [Link]

  • Development and Validation of RP HPLC Method for the Simultaneous Estimation of repaglinide and Metformin HCL Tablet Formulation. (2025, July 15). Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to (S)-Repaglinide Ethyl Ester-d10: Physical Characteristics and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physical and chemical characteristics of (S)-Repaglinide ethyl ester-d10, a deuterated isotopo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of (S)-Repaglinide ethyl ester-d10, a deuterated isotopologue of a known impurity of the anti-diabetic drug, Repaglinide. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug metabolism studies, pharmacokinetic analysis, and the development of analytical methods for Repaglinide and its related substances.

Introduction: The Role of Deuterated Standards in Pharmaceutical Analysis

In modern pharmaceutical analysis, stable isotope-labeled internal standards are indispensable tools for achieving high accuracy and precision, particularly in quantitative mass spectrometry-based assays.[1][2] Deuterated compounds, such as (S)-Repaglinide ethyl ester-d10, serve as ideal internal standards because they exhibit nearly identical physicochemical properties to their non-labeled counterparts, yet are distinguishable by their mass-to-charge ratio (m/z).[3] This allows for the correction of variability arising from sample preparation, matrix effects, and instrument response, leading to more reliable and robust analytical data.[1][2] (S)-Repaglinide ethyl ester-d10 is the labeled analogue of (S)-Repaglinide Ethyl Ester, which is recognized as an impurity of Repaglinide.[4][5]

Chemical Identity and Physical Properties

(S)-Repaglinide ethyl ester-d10 is a synthetic compound where ten hydrogen atoms in the two ethyl groups of (S)-Repaglinide ethyl ester have been replaced with deuterium atoms.

Table 1: Core Physical and Chemical Characteristics
PropertyValueSource(s)
Chemical Name (S)-Ethyl-d5 2-ethoxy-d5-4-[[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]carbonyl]methyl]benzoate[4]
Molecular Formula C₂₉H₃₀D₁₀N₂O₄[4][5]
Molecular Weight 490.7 g/mol [4][5]
Appearance Typically an off-white solid[6]
Solubility Soluble in Chloroform and Methanol.[5]
Melting Point Data not available for the d10 isotopologue. The non-deuterated (S)-Repaglinide ethyl ester has a reported melting point of 114-118 °C.[7]
Boiling Point Data not available.
Storage Conditions Store at 2-8 °C.[6]

Spectroscopic Characterization

While specific spectroscopic data for (S)-Repaglinide ethyl ester-d10 is not widely published, the expected spectra can be inferred from the known data of Repaglinide and its ethyl ester. A certificate of analysis for a similar deuterated compound, Repaglinide-d5, indicates that the ¹H NMR and Mass Spectrometry data are consistent with its chemical structure.[8]

  • ¹H NMR: The proton NMR spectrum is expected to be similar to that of the non-deuterated analogue, with the significant difference being the absence of signals corresponding to the two ethyl groups. The remaining protons on the core structure would be observable.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak at an m/z value corresponding to the increased molecular weight due to the ten deuterium atoms. This distinct mass shift is the basis for its use as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for the functional groups present, such as the amide C=O stretch, the ester C=O stretch, and C-H and C-N vibrations. The C-D stretching vibrations will appear at lower frequencies (around 2100-2250 cm⁻¹) compared to the C-H stretches.

Synthesis and Formulation

The synthesis of (S)-Repaglinide ethyl ester involves the condensation of (S)-amine with a substituted phenylacetic acid, followed by esterification.[9][10] The deuterated analogue would be synthesized using deuterated starting materials, specifically d5-ethanol and d5-ethyl bromide, in the appropriate steps of the synthesis of the phenylacetic acid moiety.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_synthesis Synthetic Pathway d5_ethanol Ethanol-d5 esterification Esterification with Deuterated Reagents d5_ethanol->esterification d5_ethyl_bromide Ethyl-d5 Bromide d5_ethyl_bromide->esterification s_amine (S)-amine condensation Condensation Reaction s_amine->condensation phenylacetic_acid_precursor Phenylacetic Acid Precursor phenylacetic_acid_precursor->esterification esterification->condensation Deuterated Phenylacetic Acid Derivative product (S)-Repaglinide ethyl ester-d10 condensation->product

Caption: General synthetic workflow for (S)-Repaglinide ethyl ester-d10.

Analytical Applications and Methodologies

The primary application of (S)-Repaglinide ethyl ester-d10 is as an internal standard in bioanalytical methods for the quantification of Repaglinide and its metabolites or impurities in biological matrices.

Experimental Protocol: Quantification of Repaglinide using LC-MS/MS with (S)-Repaglinide Ethyl Ester-d10 as an Internal Standard

This protocol outlines a general procedure for the analysis of Repaglinide in human plasma.

1. Materials and Reagents:

  • (S)-Repaglinide ethyl ester-d10 (Internal Standard)

  • Repaglinide reference standard

  • Human plasma (blank)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Standard and Internal Standard Solutions:

  • Prepare a stock solution of Repaglinide (1 mg/mL) in methanol.

  • Prepare a stock solution of (S)-Repaglinide ethyl ester-d10 (1 mg/mL) in methanol.

  • Prepare working solutions of Repaglinide by serial dilution of the stock solution with 50:50 acetonitrile:water.

  • Prepare a working internal standard solution of (S)-Repaglinide ethyl ester-d10 (e.g., 100 ng/mL) in 50:50 acetonitrile:water.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Repaglinide from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Repaglinide: Q1/Q3 transition (to be optimized based on the instrument).

    • (S)-Repaglinide ethyl ester-d10: Q1/Q3 transition (to be optimized, Q1 will be approximately 10 Da higher than the non-deuterated ethyl ester).

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Repaglinide to the internal standard against the concentration of the calibrators.

  • Determine the concentration of Repaglinide in the unknown samples using the calibration curve.

Analytical_Workflow Sample Plasma Sample IS_Spike Spike with (S)-Repaglinide ethyl ester-d10 Sample->IS_Spike Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Caption: Workflow for sample preparation and analysis.

Safety and Handling

A Safety Data Sheet (SDS) for (S)-Repaglinide ethyl ester-d10 should be obtained from the supplier and consulted before handling.[4] Based on the SDS for the non-deuterated Repaglinide, the following precautions are recommended:[11][12]

  • Hazard Statements: May be harmful if swallowed. Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children.[11][12]

  • Precautionary Statements:

    • Obtain special instructions before use.

    • Do not handle until all safety precautions have been read and understood.

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Do not breathe dust/fume/gas/mist/vapors/spray.

    • Wash hands thoroughly after handling.

  • First Aid Measures:

    • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

    • If on skin: Wash with plenty of soap and water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[11]

Conclusion

(S)-Repaglinide ethyl ester-d10 is a critical analytical tool for researchers and scientists working on the development and analysis of Repaglinide. Its use as an internal standard in mass spectrometry-based methods ensures the generation of high-quality, reliable data essential for regulatory submissions and a thorough understanding of the drug's behavior in biological systems. This guide provides a foundational understanding of its physical characteristics and a practical framework for its application in a laboratory setting.

References

  • Veeprho. (n.d.). Repaglinide Impurities and Related Compound. Retrieved from [Link]

  • Reddy, K. V. S. R., Babu, J. M., Mathad, V. T., Eswaraiah, S., Reddy, M. S., Dubey, P. K., & Vyas, K. (2003). Impurity profile study of repaglinide. Journal of Pharmaceutical and Biomedical Analysis, 32(3), 461-467.
  • Reddy, K. V. S. R., Babu, J. M., Mathad, V. T., Eswaraiah, S., Reddy, M. S., Dubey, P. K., & Vyas, K. (2003). Impurity profile study of repaglinide. Journal of Pharmaceutical and Biomedical Analysis, 32(3), 461–467.
  • Yanbu Journal of Engineering and Science. (2024, February 27). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical.
  • Gannu, R., Yamsani, V. V., Rao, Y. M., & Yamsani, S. K. (2010). Stability-indicating assay of repaglinide in bulk and optimized nanoemulsion by validated high performance thin layer chromatography technique. Journal of Pharmaceutical Analysis, 2(5), 344-350.
  • Szechner, B., Achmatowicz, O., Odrowąż-Sypniewski, M., & Wiśniewski, K. (2006, March 2). NEW SYNTHESIS OF REPAGLINIDE. Science24.com.
  • Google Patents. (n.d.). CN101220007A - A kind of method for preparing repaglinide.
  • Allmpus. (n.d.). Repaglinide EP Impurity D / Repaglinide BP Impurity D / Repaglinide Ethyl Ester. Retrieved from [Link]

  • Google Patents. (n.d.). EP2177221A1 - Process for the preparation of substantially optically pure Repaglinide and precursors thereof.
  • Google Patents. (n.d.). US20040102477A1 - Polymorphic forms of (S)-Repaglinide and the processes for preparation thereof.
  • SIELC Technologies. (2018, May 16). Repaglinide ethyl ester. Retrieved from [Link]

  • Karami, Z., Saghatchi Zanjani, M. R., Nasihatsheno, N., & Hamidi, M. (2020). Solubility of repaglinide in different types oil containing 3.2% span 80.
  • Merck Millipore. (2012, June 15).
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
  • KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxy-4-(3-((S)-3-methy-1-(2-piperidin-1-yl-phenyl)-butylamino)-2-oxo-propyl)-benzoic acid ethyl ester. Retrieved from [Link]

  • Determination of the structural parameters of Repaglinide in tablet: an antidiabetic drug, using Spectroscopic methods. (2024, June 29).
  • IJIRT. (n.d.). Estimation Of Repaglinide –Rp Hplc & Uv – Methods.
  • PubChem. (n.d.). Repaglinide. Retrieved from [Link]

  • Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. (2006, May 3).

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Exploratory

Introduction: The Critical Role of Isotopic Fidelity in Bioanalysis

An In-Depth Technical Guide to the Stability and Storage of (S)-Repaglinide Ethyl Ester-d10 (S)-Repaglinide ethyl ester-d10 is the deuterated stable isotope-labeled analogue of (S)-Repaglinide Ethyl Ester, a known impuri...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Storage of (S)-Repaglinide Ethyl Ester-d10

(S)-Repaglinide ethyl ester-d10 is the deuterated stable isotope-labeled analogue of (S)-Repaglinide Ethyl Ester, a known impurity and metabolite of Repaglinide.[1][2] In the field of quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies, stable isotope-labeled internal standards are indispensable for achieving accuracy and precision with techniques like liquid chromatography-mass spectrometry (LC-MS).[3][4] The underlying principle is that an ideal internal standard behaves chemically and physically identically to the analyte of interest, correcting for variations in sample preparation, injection volume, and instrument response.[5]

Chemical Profile and Inherent Stability Factors

To understand the stability of (S)-Repaglinide ethyl ester-d10, we must first examine its molecular structure and the functional groups that dictate its reactivity.

Molecular Formula: C₂₉H₃₀D₁₀N₂O₄[1] Molecular Weight: 490.7 g/mol [1]

The structure contains three key regions of interest regarding stability:

  • Dual Ethyl Ester Groups: The molecule possesses two ethyl ester functionalities. Ester groups are known to be susceptible to hydrolysis.[8][9]

  • Piperidine Moiety: The piperidine ring, a common feature in many pharmaceuticals, is susceptible to oxidation.[10][11]

  • Deuterium Labeling: The ten deuterium atoms are located on the two ethyl groups (ethoxy-d5 and ethyl-d5 ester).[1] The stability of these labels against hydrogen-deuterium (H/D) exchange is paramount.

mol ester1_label Ethyl Ester Group (Susceptible to Hydrolysis) ester1_label->ester1_target ester2_label Ethyl Ester Group (Susceptible to Hydrolysis) ester2_label->ester2_target piperidine_label Piperidine Moiety (Susceptible to Oxidation) piperidine_label->piperidine_target deuterium_label d10 Labeling Site (Potential for H/D Exchange) deuterium_label->deuterium_target

Caption: Chemical structure of (S)-Repaglinide ethyl ester-d10.

Potential Degradation Pathways

The long-term integrity of (S)-Repaglinide ethyl ester-d10 can be compromised by three primary chemical processes: hydrolysis, oxidation, and isotopic exchange.

Hydrolysis of the Ethyl Ester

Hydrolysis is the most common degradation pathway for drugs containing ester functional groups.[8] The reaction involves the cleavage of the ester bond by water, resulting in the formation of the corresponding carboxylic acid ((S)-Repaglinide-d10) and ethanol-d5. This process is significantly catalyzed by the presence of acids or bases.[9]

  • Mechanism: In both acid- and base-catalyzed hydrolysis, the carbonyl carbon of the ester is subjected to nucleophilic attack by water or a hydroxide ion, respectively.[8]

  • pH-Dependence: Ester hydrolysis typically follows a U-shaped pH-rate profile, exhibiting the greatest stability in a slightly acidic to neutral pH range (typically pH 4-6).[12] Under strongly acidic (pH < 3) or alkaline (pH > 8) conditions, the rate of degradation increases dramatically.[12] The parent drug, Repaglinide, has been shown to degrade under both acidic and basic conditions.[13]

cluster_hydrolysis Ester Hydrolysis A (S)-Repaglinide Ethyl Ester-d10 B Transition State (Nucleophilic Attack) A->B H+ or OH- H₂O C (S)-Repaglinide-d10 (Carboxylic Acid) B->C D Ethanol-d5 B->D

Caption: General pathway for the hydrolysis of the ethyl ester.

Oxidation of the Piperidine Moiety

The piperidine ring contains a tertiary amine nitrogen atom that is susceptible to oxidation.[10] This degradation pathway can be initiated by atmospheric oxygen and accelerated by factors such as light, elevated temperatures, and the presence of trace metal ions.[10]

  • Common Oxidation Products: Oxidation of a piperidine ring can lead to several products, including the corresponding N-oxide, which is a common metabolite.[10] More extensive oxidation can result in the formation of imines or even lead to the cleavage of the piperidine ring itself.[10] The metabolism of the parent drug, Repaglinide, involves hydroxylation on the piperidine ring, indicating this part of the molecule is biochemically active and prone to oxidation.[14]

cluster_oxidation Piperidine Oxidation A Piperidine Moiety B Piperidine N-oxide A->B [O] Light, Heat, O₂ C Other Oxidative Degradants A->C [O]

Caption: Potential oxidative degradation of the piperidine ring.

Isotopic Stability and H/D Exchange

A primary concern for any deuterated standard is the potential for deuterium atoms to exchange with protons from the environment, a process known as H/D back-exchange.[7] This would diminish the isotopic purity of the standard and lead to inaccurate quantification.

  • Positional Stability: The stability of deuterium labels is highly dependent on their position within the molecule.[4] Labels on heteroatoms (O-D, N-D) or on carbons adjacent to carbonyl groups can be labile.[4]

  • Assessment of (S)-Repaglinide Ethyl Ester-d10: In this molecule, the deuterium atoms are located on the ethyl groups. These C-D bonds are significantly stronger than C-H bonds and are not in positions that are typically prone to exchange under standard analytical conditions.[6] The absence of protic solvents (e.g., water, methanol) is key to preventing any potential for exchange.[7]

Recommended Storage and Handling Protocols

To mitigate the degradation risks outlined above, a multi-faceted approach to storage and handling is required. The primary goal is to minimize exposure to water, oxygen, light, and heat.

Storage of Solid Material

For long-term storage, (S)-Repaglinide ethyl ester-d10 should be maintained in its solid form.

ParameterRecommendationRationale
Temperature -20°C or -80°CReduces the rate of all chemical reactions, including hydrolysis and oxidation.[6][10]
Atmosphere Store in a desiccator under an inert atmosphere (Argon or Nitrogen)Minimizes exposure to atmospheric moisture, which drives hydrolysis, and oxygen, which drives oxidation.[15]
Light Protect from light by using amber vials or storing in the darkPrevents photo-oxidative degradation of the piperidine moiety.[10]
Container Tightly sealed, appropriate-sized vialsPrevents ingress of moisture and air. Minimizing headspace reduces the amount of available oxygen.[16]
Handling of Solutions

Stock and working solutions require careful preparation and storage to maintain their integrity.

ParameterRecommendationRationale
Solvent Choice Use high-purity, anhydrous aprotic solvents (e.g., Acetonitrile, Ethyl Acetate). Avoid protic solvents like Methanol or water for stock solutions.Aprotic solvents prevent ester hydrolysis and minimize the risk of H/D exchange.[6][12]
Preparation Briefly bring the solid material to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.This is a critical step to prevent the introduction of water into the stock material.
Storage (Stock) Store stock solutions at -20°C or -80°C in tightly sealed amber vials. Purge the headspace with an inert gas before sealing.Protects from light and minimizes dissolved oxygen to prevent oxidative degradation. Low temperatures slow degradation in solution.[17]
Storage (Working) Prepare fresh working solutions daily if possible. If stored, keep at 2-8°C for short-term stability (e.g., in an autosampler).Minimizes the time the standard spends in potentially less stable conditions or in matrices that could promote degradation.[6]
Aqueous Solutions Avoid storing in aqueous solutions or buffers for any extended period. If necessary for an assay, prepare immediately before use.Aqueous environments, especially at non-optimal pH, will cause rapid hydrolysis.[18]

Experimental Protocol: Verification of Stability

Trustworthiness in analytical science requires self-validating systems. It is not enough to follow storage guidelines; the stability of the internal standard must be empirically verified under the conditions of the entire analytical process (e.g., short-term bench-top, freeze-thaw, and long-term storage).[6]

Stability-Indicating HPLC-MS/MS Method

A validated, stability-indicating chromatographic method is one that can separate the intact compound from its potential degradation products, ensuring that the measured peak corresponds only to the pure standard.[13]

Objective: To assess the chemical and isotopic purity of (S)-Repaglinide ethyl ester-d10 over time under various storage conditions.

Methodology:

  • System Suitability:

    • Prepare a solution containing (S)-Repaglinide ethyl ester-d10 and, if available, its primary potential degradant (the carboxylic acid, (S)-Repaglinide-d10) and the non-deuterated analogue.

    • Develop a gradient reverse-phase HPLC method that achieves baseline separation of these compounds.

    • Optimize MS/MS parameters for each compound, using unique MRM (Multiple Reaction Monitoring) transitions.

  • Time Zero (T₀) Analysis:

    • Prepare fresh stock and working solutions of (S)-Repaglinide ethyl ester-d10 in the chosen analytical matrix (e.g., plasma, buffer).

    • Analyze these samples immediately to establish a baseline peak area response and purity profile.[6]

  • Stability Sample Preparation and Storage:

    • Aliquot the working solutions into separate vials for each time point and condition.

    • Long-Term: Store at -20°C and -80°C.

    • Short-Term (Bench-Top): Store at room temperature under ambient light.

    • Freeze-Thaw: Subject samples to a minimum of three freeze-thaw cycles, from -20°C or -80°C to room temperature.[6]

  • Analysis at Subsequent Time Points:

    • At predetermined intervals (e.g., 24h, 1 week, 1 month, 3 months), retrieve samples from each storage condition.

    • Analyze the samples using the stability-indicating HPLC-MS/MS method.

  • Data Evaluation:

    • Chemical Purity: Compare the peak area of the intact (S)-Repaglinide ethyl ester-d10 at each time point to the T₀ value. Look for the appearance of new peaks corresponding to degradation products. A change of >15% is typically considered significant.[6]

    • Isotopic Purity: Monitor the signal in the MRM channel of the non-deuterated analogue ((S)-Repaglinide ethyl ester). An increase in this signal over time could indicate H/D back-exchange.

cluster_workflow Stability Verification Workflow A 1. Develop Stability- Indicating Method B 2. Prepare Fresh Solutions (T₀ Analysis) A->B C 3. Aliquot & Store Samples Under Test Conditions B->C D Long-Term (-20°C / -80°C) C->D E Short-Term (Room Temp) C->E F Freeze-Thaw (3+ Cycles) C->F G 4. Analyze at Scheduled Time Points D->G E->G F->G H 5. Evaluate Data: Chemical & Isotopic Purity G->H

Caption: Logical workflow for a stability verification study.

Conclusion

While the carbon-deuterium bond provides inherent stability, (S)-Repaglinide ethyl ester-d10 is a multifaceted molecule with functional groups susceptible to degradation.[6] Its stability is not absolute and is critically dependent on diligent storage and handling. The primary risks are the hydrolysis of the ethyl ester moieties and the oxidation of the piperidine ring. By implementing stringent protocols that minimize exposure to moisture, oxygen, light, and elevated temperatures—particularly storing the material as a solid at or below -20°C in a desiccated, inert environment—researchers can effectively preserve its chemical and isotopic integrity. Routine experimental verification using a validated stability-indicating method is the ultimate assurance of quality, ensuring that this critical reagent performs its function reliably and contributes to accurate, reproducible bioanalytical data.

References

  • BenchChem. (2025). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.
  • ClinPGx. (n.d.).
  • BenchChem. (2025).
  • PubMed. (2012). A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance.
  • BenchChem. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
  • BenchChem. (2025).
  • Clearsynth. (n.d.). (S)-Repaglinide Ethyl Ester-d10 (Repaglinide Impurity).
  • Clinivex. (n.d.). (S)-Repaglinide Ethyl Ester-d10 (Repaglinide Impurity) Supplier.
  • BenchChem. (2025). Stability of Glycine Ethyl Ester Hydrochloride: An In-depth Technical Guide.
  • ChemicalBook. (2026).
  • A chemical rationale of drug stability and degrad
  • ResearchGate. (2023). a) Different modalities of piperidine-containing drugs and drug....
  • MedChemExpress. (2024). Repaglinide (Standard)-SDS.
  • Cayman Chemical. (2022).
  • Veeprho. (n.d.).
  • Basicmedical Key. (2016). Drug stability.
  • ResearchGate. (2015).
  • PMC. (n.d.).

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Foundational

A Technical Guide to (S)-Repaglinide Ethyl Ester-d10 for Advanced Bioanalytical Applications

This guide provides an in-depth technical overview of (S)-Repaglinide ethyl ester-d10, a critical reagent for researchers, scientists, and drug development professionals engaged in the quantitative analysis of the anti-d...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of (S)-Repaglinide ethyl ester-d10, a critical reagent for researchers, scientists, and drug development professionals engaged in the quantitative analysis of the anti-diabetic drug, Repaglinide. We will explore the rationale for its use, its physicochemical properties, and a detailed, field-proven protocol for its application as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.

Introduction: The Role of Repaglinide and the Necessity for Precise Quantification

Repaglinide is a potent, short-acting insulin secretagogue belonging to the meglitinide class of oral anti-diabetic drugs.[1] It is prescribed for the management of type 2 diabetes mellitus, where it stimulates the release of insulin from pancreatic β-cells by closing ATP-dependent potassium channels.[1][2] The rapid onset and short duration of action of Repaglinide make it particularly effective for controlling postprandial glucose excursions.[2]

Given its therapeutic importance, the accurate quantification of Repaglinide in biological matrices such as plasma is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies.[3][4] LC-MS/MS has emerged as the gold standard for such analyses due to its high sensitivity and selectivity.[3][4]

A cornerstone of robust quantitative bioanalysis is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.[5] Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization.[5][6][7] This co-elution and similar behavior effectively compensate for matrix effects and other sources of analytical variability, leading to highly accurate and precise results.[5] (S)-Repaglinide ethyl ester-d10 serves as a labeled analog of a Repaglinide impurity, making it an ideal internal standard for bioanalytical assays.[8][9]

Physicochemical Properties of (S)-Repaglinide Ethyl Ester-d10

(S)-Repaglinide ethyl ester-d10 is the deuterated form of (S)-Repaglinide ethyl ester, which is also known as Repaglinide Impurity D.[10][11] The incorporation of ten deuterium atoms provides a distinct mass shift, crucial for its use in mass spectrometry, without significantly altering its chemical properties.

PropertyValueSource
Chemical Name 2-Ethoxy-d5-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid Ethyl-d5 Ester[8]
Molecular Formula C29H30D10N2O4[8]
Molecular Weight 490.7 g/mol [8]
Appearance Typically a white to off-white solid[12]
Purity >98% (as determined by HPLC)[12]
Storage Recommended to be stored at -20°C for long-term stability[12]

Below is a diagram illustrating the chemical structure of (S)-Repaglinide ethyl ester-d10.

G a (S)-Repaglinide ethyl ester-d10 b b

Caption: Chemical structure of (S)-Repaglinide ethyl ester-d10.

Suppliers of (S)-Repaglinide Ethyl Ester-d10

This stable isotope-labeled standard is available from several specialized chemical suppliers. When sourcing this material, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity, purity, and isotopic enrichment.

  • Clearsynth: Offers (S)-Repaglinide Ethyl Ester-d10 as a Repaglinide impurity.[8]

  • Clinivex: Supplies (S)-Repaglinide Ethyl Ester-d10, described as a labeled analogue of a Repaglinide impurity.[9]

Bioanalytical Method for Repaglinide Quantification using LC-MS/MS

The following protocol outlines a robust method for the quantification of Repaglinide in human plasma, employing (S)-Repaglinide ethyl ester-d10 as the internal standard. This method is based on established principles of bioanalysis for Repaglinide and related compounds.[4][13][14]

Experimental Workflow

The overall workflow for the bioanalytical method is depicted in the diagram below.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing p1 Plasma Sample Thawing p2 Spiking with IS ((S)-Repaglinide ethyl ester-d10) p1->p2 p3 Protein Precipitation (e.g., with Acetonitrile) p2->p3 p4 Vortexing and Centrifugation p3->p4 p5 Supernatant Transfer and Evaporation p4->p5 p6 Reconstitution in Mobile Phase p5->p6 a1 Injection into LC System p6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometric Detection (MRM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Calculation of Analyte/IS Peak Area Ratios d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Bioanalytical workflow for Repaglinide quantification.

Step-by-Step Protocol

4.2.1. Materials and Reagents

  • (S)-Repaglinide ethyl ester-d10 (Internal Standard)

  • Repaglinide reference standard

  • Human plasma (with appropriate anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

4.2.2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of the (S)-Repaglinide ethyl ester-d10 working solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4.2.3. LC-MS/MS Conditions

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient 30% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer with electrospray ionization (ESI)
Ionization Mode Positive
MRM Transitions Repaglinide: m/z 453.3 → 162.2(S)-Repaglinide ethyl ester-d10: m/z 491.4 → 162.2 (projected)
Source Temp. 500°C

Data Analysis and Quality Control

The concentration of Repaglinide in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve constructed from standards of known concentrations.

A Certificate of Analysis for a related deuterated compound, Repaglinide-d5, indicates a purity of 98.67% by HPLC.[12] It is imperative to obtain a similar document for (S)-Repaglinide ethyl ester-d10 to ensure the quality and reliability of the analytical results. The CoA should confirm the chemical identity, purity (both chemical and isotopic), and provide storage recommendations.

Metabolism of Repaglinide

Understanding the metabolism of Repaglinide is crucial for interpreting bioanalytical data. Repaglinide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[2][15] The major metabolites include an oxidized dicarboxylic acid (M2) and an aromatic amine (M1).[2][15] These metabolites are pharmacologically inactive.[15]

The metabolic pathway of Repaglinide is illustrated below.

G repaglinide Repaglinide m1 M1 (Aromatic Amine) repaglinide->m1 CYP3A4 m2 M2 (Oxidized Dicarboxylic Acid) repaglinide->m2 CYP3A4 m4 M4 (Hydroxylated Piperidine) repaglinide->m4 CYP2C8

Caption: Metabolic pathway of Repaglinide.

Conclusion

(S)-Repaglinide ethyl ester-d10 is an indispensable tool for the accurate and precise quantification of Repaglinide in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods ensures the reliability of data generated in pharmacokinetic and other clinical and preclinical studies. The protocol and information provided in this guide serve as a comprehensive resource for researchers and scientists in the field of drug metabolism and pharmacokinetics.

References

  • Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved March 15, 2026, from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved March 15, 2026, from [Link]

  • PRANDIN (repaglinide) Tablets (0.5, 1, and 2 mg) Rx only. (n.d.). accessdata.fda.gov. Retrieved March 15, 2026, from [Link]

  • Repaglinide. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

  • repaglinide. (n.d.). Drugs.com. Retrieved March 15, 2026, from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Retrieved March 15, 2026, from [Link]

  • Pharmacokinetic interactions affecting the antidiabetic repaglinide. (n.d.). HELDA. Retrieved March 15, 2026, from [Link]

  • Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC–MS/MS. (n.d.). Bioanalysis Zone. Retrieved March 15, 2026, from [Link]

  • Simões, R. A., Bonato, P. S., Mirnaghi, F. S., Bojko, B., & Pawliszyn, J. (2015). Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS. Bioanalysis, 7(1), 65–77.
  • An insight of development and validation of bio-analytical method in the reference of anti- diabetic drugs by using LC-MS. (n.d.). Neliti. Retrieved March 15, 2026, from [Link]

  • Fayyad, M. K., & Ghanem, E. H. (2014). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. American Journal of Analytical Chemistry, 5(4), 284-293.

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Exploratory

(S)-Repaglinide Ethyl Ester-d10: A Comprehensive Technical Guide for Researchers

An In-depth Examination of a Key Isotope-Labeled Internal Standard for Bioanalytical and Drug Metabolism Studies. This guide provides a detailed technical overview of (S)-Repaglinide ethyl ester-d10, a deuterated analog...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Examination of a Key Isotope-Labeled Internal Standard for Bioanalytical and Drug Metabolism Studies.

This guide provides a detailed technical overview of (S)-Repaglinide ethyl ester-d10, a deuterated analog of a known impurity of the anti-diabetic drug Repaglinide. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical information regarding its chemical properties, synthesis, analytical applications, and safety considerations. The strategic incorporation of ten deuterium atoms makes this compound an invaluable tool, primarily as an internal standard in quantitative mass spectrometry-based bioanalytical assays.

Chemical Identity and Physicochemical Properties

(S)-Repaglinide ethyl ester-d10 is the stable isotope-labeled version of (S)-Repaglinide ethyl ester, also known as Repaglinide Impurity D. The deuterium labeling provides a distinct mass shift from the endogenous or unlabeled compound, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) applications. The labeling with ten deuterium atoms on the two ethyl groups (ethoxy and ethyl ester) ensures minimal isotopic overlap with the unlabeled analyte and its metabolites.

Table 1: Core Chemical and Physical Data

PropertyValueSource(s)
IUPAC Name (S)-Ethyl-d5 2-(ethoxy-d5)-4-[2-[[3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoate[1]
Synonyms (S)-Repaglinide Ethyl Ester-d10, Repaglinide Impurity D-d10[1]
CAS Number Not available[1]
Molecular Formula C₂₉H₃₀D₁₀N₂O₄[1]
Molecular Weight 490.7 g/mol [1]
Appearance Off-White Solid (presumed)[2]
Solubility Soluble in Methanol and DMSO[2]
Storage 2-8 °C, protected from light[2]
Purity (by HPLC) Typically ≥95%[2]
Isotopic Purity Information not publicly available, but expected to be >98 atom % D-

Note: Some data, such as exact isotopic purity and appearance, are based on information for the non-deuterated analog or are typical for such compounds but not explicitly stated in a publicly available Certificate of Analysis for the d10 version.

Rationale for Deuteration and Application as an Internal Standard

In quantitative bioanalysis, particularly for pharmacokinetic and drug metabolism studies, an internal standard (IS) is crucial for correcting for variability in sample preparation and instrument response. An ideal IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.

Stable isotope-labeled internal standards, such as (S)-Repaglinide ethyl ester-d10, are considered the gold standard for LC-MS/MS assays. Their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during extraction, chromatography, and ionization. The mass difference allows the mass spectrometer to differentiate between the analyte and the IS, leading to highly accurate and precise quantification.

G cluster_0 Bioanalytical Workflow Sample Biological Matrix (Plasma, Urine, etc.) + Analyte Spike Spike with (S)-Repaglinide ethyl ester-d10 (IS) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing (Analyte/IS Ratio) Analysis->Quantification Result Accurate Concentration of Analyte Quantification->Result

Figure 1: A generalized workflow for the use of (S)-Repaglinide ethyl ester-d10 as an internal standard in bioanalysis.

Proposed Synthesis Pathway

While the specific synthesis of (S)-Repaglinide ethyl ester-d10 is not detailed in publicly available literature, a plausible route can be inferred from the known synthesis of Repaglinide and its ethyl ester. The key step would involve the use of deuterated starting materials. The IUPAC name, (S)-Ethyl-d5 2-(ethoxy-d5)-4-[2-[[3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoate, indicates that both the ethoxy and ethyl ester functionalities are deuterated.

This can be achieved by reacting (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine with a deuterated version of 3-ethoxy-4-ethoxycarbonyl phenylacetic acid. The latter can be synthesized using deuterated ethyl bromide (bromoethane-d5).

G cluster_0 Plausible Synthesis Route A 2-hydroxy-4-methylbenzoic acid C Ethyl-d5 2-(ethoxy-d5)-4-methylbenzoate A->C + B B Ethyl-d5 bromide D Deuterated Phenylacetic Acid Intermediate C->D Further reactions F (S)-Repaglinide ethyl ester-d10 D->F + E (Coupling) E (S)-amine Intermediate

Figure 2: A simplified, high-level proposed synthesis pathway for (S)-Repaglinide ethyl ester-d10.

Analytical Methodology: LC-MS/MS

The primary application of (S)-Repaglinide ethyl ester-d10 is as an internal standard for the quantification of Repaglinide, its ethyl ester, or other related impurities in biological matrices. Below is a detailed, representative LC-MS/MS protocol derived from established methods for Repaglinide analysis.[3][4]

Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting small molecules from plasma or serum.

  • Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Spiking: Add a small volume (e.g., 10 µL) of a known concentration of (S)-Repaglinide ethyl ester-d10 solution in an organic solvent (e.g., methanol) to each sample, calibrator, and quality control.

  • Precipitation: Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.

Liquid Chromatography Conditions

Table 2: Suggested HPLC/UHPLC Parameters

ParameterRecommended Setting
Column C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5-10 µL
Column Temperature 40 °C
Gradient Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate. (This is a starting point and should be optimized).
Mass Spectrometry Conditions

Table 3: Representative Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Nebulizer Gas Nitrogen
MRM Transitions (Hypothetical)
(S)-Repaglinide ethyl esterQ1: 481.3 m/z -> Q3: [Fragment ion m/z]
(S)-Repaglinide ethyl ester-d10Q1: 491.7 m/z -> Q3: [Corresponding fragment ion m/z]

Note: The specific MRM transitions for the analyte and the d10-internal standard must be determined experimentally by infusing the pure compounds into the mass spectrometer.

Safety and Handling

A Material Safety Data Sheet (MSDS) for (S)-Repaglinide ethyl ester-d10 is not publicly available. However, based on the data for the parent compound, Repaglinide, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses, and chemical-resistant gloves.[5]

  • Fire Safety: The compound is likely a combustible solid. Use dry chemical, carbon dioxide, or foam extinguishers.

  • Toxicology: The toxicological properties of the deuterated ethyl ester have not been fully investigated. The parent compound, Repaglinide, is a potent oral hypoglycemic agent. Therefore, it should be handled with care as a pharmacologically active substance.

Conclusion

(S)-Repaglinide ethyl ester-d10 is a critical tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. Its design as a stable isotope-labeled internal standard allows for highly accurate and precise quantification of the corresponding non-labeled compound in complex biological matrices. While specific analytical data such as a Certificate of Analysis and detailed NMR/MS spectra are not widely public, this guide provides a robust framework based on available information for related compounds, enabling its effective use in a research setting. Researchers should always obtain a lot-specific Certificate of Analysis from the supplier for detailed purity and isotopic enrichment information before use.

References

  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Online]. Available: [Link]

  • Google Patents. US7148355B2 - Process for the preparation of repaglinide. [Online].
  • Google Patents. EP2177221A1 - Process for the preparation of substantially optically pure Repaglinide and precursors thereof. [Online].
  • science24.com. NEW SYNTHESIS OF REPAGLINIDE. [Online]. Available: [Link]

  • ResearchGate. Synthesis of Repaglinide Congeners | Request PDF. [Online]. Available: [Link]

  • Fayyad, M. and Ghanem, E. (2014) Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. American Journal of Analytical Chemistry, 5, 281-290. [Online]. Available: [Link]

  • Szabo-Scandic. Repaglinide Material Safety Data Sheet. [Online]. Available: [Link]

  • Allmpus. Repaglinide EP Impurity D / Repaglinide BP Impurity D / Repaglinide Ethyl Ester. [Online]. Available: [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS - Repaglinide Impurity C. [Online]. Available: [Link]

  • ResearchGate. 1 H-NMR spectrum of repaglinide | Download Scientific Diagram. [Online]. Available: [Link]

  • Simões, R. A., Bonato, P. S., Mirnaghi, F. S., Bojko, B., & Pawliszyn, J. (2015). Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS. Bioanalysis, 7(1), 65–77. [Online]. Available: [Link]

  • Shah, R. P., Sahu, A., & Singh, S. (2013). Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products. Journal of pharmaceutical and biomedical analysis, 85, 124–131. [Online]. Available: [Link]

  • OSTI.gov. Quantitation of Repaglinide and Metabolites in Mouse Whole-Body - Thin Tissue Sections using Droplet-Based Liquid Microjunction. [Online]. Available: [Link]

  • Kancherla, P., et al. (2020). LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products. ResearchGate. [Online]. Available: [Link]

  • Zhang, Y., et al. (2012). Determination of repaglinide in human plasma by high-performance liquid chromatography-tandem mass spectrometry. ResearchGate. [Online]. Available: [Link]

  • ResearchGate. Determination of the structural parameters of Repaglinide in tablet: an antidiabetic drug, using Spectroscopic methods. [Online]. Available: [Link]

Sources

Foundational

Precision Pharmacokinetics: A Technical Whitepaper on Deuterated Repaglinide (Repaglinide-d5) as an Internal Standard for LC-MS/MS

Executive Summary In the landscape of modern drug development and therapeutic drug monitoring, the precise quantification of fast-acting pharmacologic agents is a critical analytical challenge. Repaglinide, a potent megl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and therapeutic drug monitoring, the precise quantification of fast-acting pharmacologic agents is a critical analytical challenge. Repaglinide, a potent meglitinide analog used as a prandial glucose regulator for Type 2 Diabetes Mellitus (T2DM)[1], exhibits a highly dynamic pharmacokinetic (PK) profile characterized by rapid absorption and swift clearance[2]. Because therapeutic doses are low (typically 0.5 to 4 mg)[3], bioanalytical assays must reliably detect sub-nanogram per milliliter (ng/mL) concentrations in complex biological matrices[2].

This whitepaper provides an in-depth technical guide on the deployment of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for repaglinide quantification. Specifically, it explores the mechanistic imperative of using a stable isotope-labeled internal standard (SIL-IS)—4[4]—to create a self-validating, highly robust analytical workflow.

Mechanistic Grounding: Pharmacodynamics & Metabolism

To understand the analytical requirements for repaglinide, one must first understand its biological behavior. Repaglinide lowers postprandial blood glucose by binding to the sulfonylurea receptor 1 (SUR1) subunit of ATP-dependent potassium (Kir6.2) channels in pancreatic β-cells[4].

Causality in PK Profiling: This binding blocks potassium efflux, leading to membrane depolarization, which subsequently opens voltage-gated calcium channels. The resulting calcium influx triggers the exocytosis of insulin[4]. Because repaglinide is rapidly metabolized via CYP2C8- and CYP3A4-mediated oxidative pathways[5], its plasma half-life is exceptionally short (approximately 1.6 hours)[1]. Consequently, capturing the true Cmax​ and AUC requires an assay with zero tolerance for matrix interference at ultra-low concentrations.

MOA R Repaglinide SUR1 Binds SUR1/Kir6.2 Channel R->SUR1 K_Block Blocks K+ Efflux SUR1->K_Block Depol Membrane Depolarization K_Block->Depol Ca Voltage-Gated Ca2+ Influx Depol->Ca Insulin Insulin Exocytosis Ca->Insulin

Caption: Repaglinide mechanism of action in pancreatic β-cells leading to insulin secretion.

The Analytical Imperative: Why Repaglinide-d5?

In LC-MS/MS, matrix effects—where endogenous plasma components like phospholipids cause ion suppression or enhancement in the Electrospray Ionization (ESI) source—can severely compromise assay accuracy[5]. While historical methods utilized structural analogs (e.g., diazepam or phenacetin) as internal standards[6],[2], these analogs elute at different retention times. A structural analog will experience a different matrix environment than the analyte, failing to correct for specific ion suppression occurring at the analyte's exact elution time.

The Causality of Deuteration: 4 features five deuterium atoms substituted on the ethoxy group[4]. This creates a +5 Da mass shift, ensuring absolute isotopic isolation from the native drug, while preserving identical physicochemical properties. Because Repaglinide-d5 perfectly co-elutes with native repaglinide, it experiences the exact same matrix effects, providing a self-validating correction mechanism for ionization efficiency fluctuations.

Table 1: Physicochemical and Mass Spectrometric Properties
PropertyNative RepaglinideRepaglinide-d5 (SIL-IS)
Molecular Formula C₂₇H₃₆N₂O₄C₂₇H₃₁D₅N₂O₄
Molecular Weight 452.6 g/mol 457.6 g/mol
Precursor Ion [M+H]⁺ m/z 453.3m/z 458.3
Product Ion (MRM) m/z 230.1 / 162.1m/z 235.1 / 162.1
Chromatographic Retention ~1.95 - 2.21 min~1.95 - 2.21 min (Co-eluting)

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To guarantee trustworthiness and reproducibility, the following protocol integrates the SIL-IS to create a self-validating system. Every potential point of failure (extraction loss, volumetric error, ion suppression) is mathematically normalized by the constant Analyte/IS ratio.

Step-by-Step Methodology
  • Sample Aliquoting & IS Spiking:

    • Transfer 25 μL of human or rat plasma into a clean microcentrifuge tube[2].

    • Add 10 μL of Repaglinide-d5 working solution (e.g., 150 ng/mL)[2].

    • Causality: Spiking the IS directly into the raw plasma before any manipulation ensures that subsequent volumetric losses during extraction affect both the analyte and IS equally, preserving the quantitative ratio.

  • Liquid-Liquid Extraction (LLE):

    • Add 1 mL of an extraction solvent consisting of diethyl ether-dichloromethane (60:40, v/v)[2].

    • Vortex vigorously for 3 minutes, then centrifuge at 10,000 rpm for 5 minutes.

    • Causality: While protein precipitation (PPT) is simpler, LLE using this specific non-polar solvent mixture selectively partitions the lipophilic repaglinide while leaving behind polar phospholipids. This drastically reduces ESI ion suppression, enabling ultra-low detection limits[2].

  • Drying and Reconstitution:

    • Transfer the organic supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 μL of mobile phase (e.g., acetonitrile–ammonium acetate buffer, pH 6.8)[2].

  • Chromatographic Separation:

    • Inject 10 μL onto a C18 analytical column (e.g., XDB-C18 or Chromolith RP-18e)[6],[2].

    • Causality: Utilizing 0.01 mol/L ammonium acetate or 0.2% formic acid in the mobile phase acts as a volatile buffer, actively promoting the protonation of the molecules to yield abundant [M+H]⁺ ions in positive ESI mode[6],[2].

  • Multiple Reaction Monitoring (MRM) Detection:

    • Operate the mass spectrometer (e.g., API 4000) in positive ESI mode[2].

    • Monitor the specific transitions: m/z 453.3 → 230.1 for Repaglinide and m/z 458.3 → 235.1 for Repaglinide-d5.

LCMS_Workflow Plasma 1. Aliquot Plasma Sample Spike 2. Spike Repaglinide-d5 (IS) Plasma->Spike LLE 3. Liquid-Liquid Extraction (Ether:DCM) Spike->LLE Normalizes Recovery Recon 4. N2 Drying & Reconstitution LLE->Recon LC 5. C18 HPLC Separation Recon->LC ESI 6. Positive ESI Ionization LC->ESI Co-elution MRM 7. MRM Detection (m/z 453->230 & 458->235) ESI->MRM Normalizes Matrix Effect

Caption: Step-by-step self-validating LC-MS/MS workflow utilizing Repaglinide-d5 internal standard.

Assay Validation and Quantitative Metrics

A bioanalytical method is only as reliable as its validation parameters. By leveraging Repaglinide-d5, laboratories can routinely exceed FDA bioanalytical validation guidelines[6]. The tight accuracy ranges (Relative Error < 2%) prove that the deuterated standard perfectly compensates for minor fluctuations in ESI droplet desolvation or ion transmission[2].

Table 2: Typical Validation Parameters for Repaglinide LC-MS/MS Assay
Validation ParameterFDA Acceptance CriteriaTypical Result with Repaglinide-d5
Linear Dynamic Range R² > 0.990.050 – 50 ng/mL[2]
Lower Limit of Quantitation (LLOQ) Signal-to-Noise ≥ 100.010 - 0.050 ng/mL[2]
Intra-day Precision (RSD) ≤ 15% (≤ 20% at LLOQ)≤ 5.07%[2]
Inter-day Precision (RSD) ≤ 15% (≤ 20% at LLOQ)≤ 11.2%[2]
Accuracy (Relative Error) ± 15% (± 20% at LLOQ)-0.59% to -1.26%[2]
Extraction Recovery Consistent across QC levels95.3% - 98.5%[3],[5]

Conclusion

The integration of Repaglinide-d5 into LC-MS/MS workflows represents the pinnacle of bioanalytical precision for this insulin secretagogue. By matching the exact physicochemical properties of the native analyte while providing a distinct +5 Da mass shift, the deuterated standard transforms a highly sensitive mass spectrometric assay into a self-validating quantitative system. This methodology is indispensable for rigorous pharmacokinetic profiling, bioequivalence studies, and therapeutic drug monitoring in modern drug development.

References

  • Title: LC-MS/MS-ESI method for simultaneous quantitation of metformin and repaglinidie in rat plasma and its application to pharmacokinetic study in rats Source: PubMed / John Wiley & Sons URL
  • Title: Determination of repaglinide in human plasma by high-performance liquid chromatography–tandem mass spectrometry Source: ResearchGate / Acta Pharmaceutica Sinica B URL
  • Title: Repaglinide-d5 (CAS Number: 1217709-85-7)
  • Title: Pharmacokinetic Evaluation of Metabolic Drug Interactions between Repaglinide and Celecoxib by a Bioanalytical HPLC Method Source: Semantic Scholar URL
  • Title: Pharmacokinetic and pharmacodynamic studies on repaglinide in healthy Chinese volunteers Source: Magtech URL
  • Title: Clinical Pharmacology Biopharmaceutics Review(s)

Sources

Exploratory

An In-depth Technical Guide to the Function of Deuterated Standards in Bioanalysis

In the landscape of modern bioanalysis, particularly within drug development and clinical research, the precise and accurate quantification of analytes in complex biological matrices is paramount. The use of internal sta...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern bioanalysis, particularly within drug development and clinical research, the precise and accurate quantification of analytes in complex biological matrices is paramount. The use of internal standards is a cornerstone of achieving reliable data in liquid chromatography-mass spectrometry (LC-MS) assays.[1] Among the various types of internal standards, deuterated internal standards have emerged as the gold standard, offering unparalleled advantages in mitigating analytical variability and ensuring data integrity.[2][3]

This technical guide provides an in-depth exploration of the core principles, practical applications, and validation of deuterated internal standards in bioanalysis, designed for researchers, scientists, and drug development professionals.

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The power of deuterated standards lies in the principle of Isotope Dilution Mass Spectrometry (IDMS).[2] A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms have been replaced by their heavier, non-radioactive isotope, deuterium (²H or D).[4][5] This subtle modification results in a compound that is chemically and physically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[4][6]

The fundamental premise is that by introducing a known amount of the deuterated standard into a sample at the earliest possible stage, it acts as a perfect mimic for the analyte.[2][4] Any physical loss of the analyte during the analytical workflow—from sample extraction and cleanup to chromatographic separation and injection—will be mirrored by an equivalent proportional loss of the deuterated standard.[1][2] Consequently, while the absolute signal responses may vary, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.[2]

cluster_sample Biological Sample cluster_standard Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quant Quantification A Analyte (Unknown Conc.) Spike Spike IS into Sample A->Spike IS Deuterated Standard (Known Conc.) IS->Spike Extract Extraction & Cleanup (Proportional Loss Occurs) Spike->Extract LC Co-elution in LC Extract->LC MS Differential Detection in MS LC->MS Ratio Ratio (Analyte / IS) = Constant MS->Ratio

Figure 1: The core principle of Isotope Dilution Mass Spectrometry (IDMS).

Key Advantages of Deuterated Standards

The near-identical physicochemical properties of deuterated standards provide critical advantages over other types of internal standards, such as structural analogs.[7][8]

  • Correction for Matrix Effects : In LC-MS bioanalysis, co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1][9] Because the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the exact same matrix effects.[4][10] This allows for effective normalization, a feat that structural analogs often fail to achieve perfectly.[11]

  • Compensation for Extraction Variability : Analyte recovery during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction can be inconsistent. A deuterated standard, added before extraction, experiences the same losses as the analyte, ensuring the final analyte-to-standard ratio remains unaffected by recovery variations.[2][6]

  • Normalization of Instrumental Variations : Fluctuations in injection volume and mass spectrometer response are effectively normalized, leading to more precise and reproducible results across different samples and analytical runs.[3][12]

cluster_workflow Bioanalytical Workflow cluster_correction Correction Mechanisms Sample Biological Sample (Analyte + Matrix) Add_IS Add Deuterated IS Sample->Add_IS Prepare Sample Preparation (e.g., Protein Precipitation) Add_IS->Prepare Analyze LC-MS/MS Analysis Prepare->Analyze Correction1 Extraction Loss Prepare->Correction1 Result Final Concentration Analyze->Result Correction2 Matrix Effects (Ion Suppression/Enhancement) Analyze->Correction2 Correction3 Instrumental Drift Analyze->Correction3 Correction1->Result Normalizes Correction2->Result Normalizes Correction3->Result Normalizes Tracker Deuterated IS 'tracks' the analyte, mirroring its behavior at each stage to normalize for variations. Tracker->Add_IS

Figure 2: How deuterated standards correct for variability throughout the bioanalytical workflow.

Practical Considerations for Method Development

While deuterated standards are the preferred choice, their implementation requires careful planning to avoid potential pitfalls.

  • Degree and Position of Deuteration : A sufficient number of deuterium atoms should be incorporated to provide a mass increase that is clearly outside the natural isotopic distribution of the analyte, typically +3 amu or more.[10] The labeling should be at a site that is not susceptible to hydrogen-deuterium exchange under analytical conditions.[11]

  • Isotopic Purity : The deuterated standard must have high isotopic enrichment (typically ≥98%) to prevent signal contribution at the mass of the unlabeled analyte (crosstalk).[3][12] The chemical purity should also be high (>99%) to avoid introducing interferences.[12]

  • Chromatographic Co-elution : Ideally, the deuterated standard should co-elute perfectly with the analyte.[10] In some cases, extensive deuteration can cause a slight shift in retention time, which may lead to differential matrix effects if the shift is significant.[13][14] This must be evaluated during method development.

Table 1: Comparison of Internal Standard Types
AttributeDeuterated (SIL) Internal StandardStructural Analog Internal Standard
Physicochemical Properties Nearly identical to the analyte.[4]Similar, but not identical, to the analyte.
Chromatographic Behavior Typically co-elutes with the analyte.[2]Elutes at a different retention time.
Matrix Effect Compensation Excellent, as it experiences the same ionization effects at the same time.[11]Can be poor if it elutes at a different time where matrix effects differ.[8]
Extraction Recovery Tracking Excellent, as it mimics the analyte's behavior perfectly.[6]May differ from the analyte, leading to biased results.[15]
Availability & Cost Can be expensive and time-consuming to synthesize.[16]Often more readily available and less expensive.
Regulatory Preference Considered the "gold standard" by regulatory agencies like the FDA.[9][16]Acceptable, but requires more extensive validation to prove its suitability.[15]

Experimental Protocols

The following are generalized protocols for common sample preparation techniques. The exact volumes and reagents should be optimized during method development.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and effective for removing the majority of proteins from plasma or serum samples.

  • Sample Aliquoting : Aliquot 100 µL of the biological sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking : Add 20 µL of the deuterated internal standard working solution (at a fixed, known concentration) to each tube.

  • Vortexing : Briefly vortex each sample to ensure homogeneity.

  • Precipitation : Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to each tube to precipitate the proteins.

  • Vortexing : Vortex vigorously for 30-60 seconds.

  • Centrifugation : Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is used to separate the analyte from the matrix based on its solubility in two immiscible liquids.

  • Sample Aliquoting : Aliquot 200 µL of the biological sample into a glass tube.

  • Internal Standard Spiking : Add 25 µL of the deuterated internal standard working solution.

  • pH Adjustment (if necessary) : Add a buffering agent to adjust the sample pH to ensure the analyte is in a neutral state for efficient extraction.

  • Extraction Solvent Addition : Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Mixing : Cap the tubes and mix vigorously (e.g., vortex for 2 minutes or use a mechanical shaker for 15 minutes) to facilitate the transfer of the analyte into the organic phase.

  • Centrifugation : Centrifuge at a moderate speed (e.g., 2,500 x g) for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer : Transfer the organic layer to a clean tube.

  • Evaporation : Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution : Reconstitute the dried extract in a known volume of mobile phase for LC-MS analysis.

Data Analysis and Regulatory Context

The U.S. Food and Drug Administration (FDA) and other regulatory bodies provide clear guidance on bioanalytical method validation.[16][17] The use of a suitable internal standard is a critical component of this validation.

A key aspect monitored during analysis is the consistency of the internal standard response. While the IS is used to normalize the analyte response, significant variability in the IS signal itself across a run can indicate underlying issues with the assay, such as inconsistent extraction, severe or differential matrix effects, or instrument problems.[18][19] The FDA expects laboratories to establish acceptance criteria for IS response variability during method development and to investigate any deviations.[16][18]

Table 2: Key Bioanalytical Validation Parameters Monitored with an Internal Standard
ParameterDescriptionTypical Acceptance Criteria (FDA M10 Guidance)
Accuracy The closeness of measured values to the true concentration.The mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[17]
Precision The degree of scatter or agreement between a series of measurements.The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[17]
Selectivity Ensures the method measures only the analyte, free from interference from matrix components.Response of interfering peaks at the analyte's retention time should be ≤20% of the LLOQ response. For the IS, it should be ≤5% of the mean IS response.[16]
Matrix Effect The suppression or enhancement of ionization by matrix components.The CV of the IS-normalized matrix factor across at least six different matrix sources should be ≤15%.[16]
Stability The chemical stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, long-term storage).Mean concentrations of stability samples must be within ±15% of nominal concentrations.

Conclusion

Deuterated internal standards are an indispensable tool in modern bioanalysis, providing the accuracy, precision, and robustness required for the confident quantification of drugs and their metabolites in complex biological matrices.[4] Their ability to perfectly mimic the behavior of the analyte throughout the entire analytical process effectively compensates for the myriad of variations that can otherwise compromise data quality.[1][2] For professionals in drug development, a thorough understanding and correct implementation of deuterated internal standards are critical for generating high-quality, defensible data that can withstand regulatory scrutiny and drive informed decision-making.[20]

References

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved March 15, 2026, from [Link]

  • Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem. Retrieved March 15, 2026, from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved March 15, 2026, from [Link]

  • Kim, D. H., et al. (n.d.). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods (RSC Publishing). Retrieved March 15, 2026, from [Link]

  • Deuterated Compounds | Stable Isotope-Labeled Standards - Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved March 15, 2026, from [Link]

  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? (n.d.). Biopike. Retrieved March 15, 2026, from [Link]

  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved March 15, 2026, from [Link]

  • G, S. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved March 15, 2026, from [Link]

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. (n.d.). FDA. Retrieved March 15, 2026, from [Link]

  • The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. (n.d.). Romer Labs. Retrieved March 15, 2026, from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. Retrieved March 15, 2026, from [Link]

  • FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. (2019, October 8). ECA Academy. Retrieved March 15, 2026, from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. Retrieved March 15, 2026, from [Link]

  • Davison, A. S., Milan, A. M., & Dutton, J. J. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved March 15, 2026, from [Link]

  • The Value of Deuterated Internal Standards. (2017, August 30). KCAS Bio. Retrieved March 15, 2026, from [Link]

  • Srivastava, N., Ibrahim, A. S., Garg, U., & Saxena, N. (2025, June 30). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. JSciMed Central. Retrieved March 15, 2026, from [Link]

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Foundational

A Researcher's Guide to Stable Isotope Labeling in Drug Metabolism

This in-depth technical guide provides a comprehensive overview of the principles, experimental design, and analytical strategies for utilizing stable isotope labeling in drug metabolism and pharmacokinetic (DMPK) studie...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the principles, experimental design, and analytical strategies for utilizing stable isotope labeling in drug metabolism and pharmacokinetic (DMPK) studies. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technique to gain deeper insights into the fate of xenobiotics in vitro and in vivo.

Section 1: The Foundational Principles of Stable Isotope Labeling

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive, heavy isotopes into a drug molecule to trace its metabolic fate.[1] Unlike their radioactive counterparts, stable isotopes are non-toxic and do not decay, making them exceptionally safe for use in both preclinical and clinical studies, including in vulnerable populations.[2] The most commonly used stable isotopes in drug metabolism are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[3]

The core principle lies in the mass difference between the labeled and unlabeled drug molecules. This mass shift allows for their differentiation and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] As the labeled compound is chemically identical to the unlabeled drug, it follows the same metabolic pathways, providing an accurate and dynamic picture of absorption, distribution, metabolism, and excretion (ADME).[1]

Why Choose Stable Isotopes? The Causality Behind the Choice

The decision to employ stable isotope labeling is driven by several key advantages that provide a more robust and reliable understanding of a drug's behavior:

  • Enhanced Safety: The absence of radioactivity eliminates health risks for researchers and subjects, a critical consideration in human studies.[2][4] This safety profile allows for repeated studies in the same subjects, providing valuable longitudinal data.

  • Unaltered Physicochemical Properties: The small mass increase from stable isotopes generally does not alter the drug's chemical or biological properties, ensuring that its metabolic profile is not artifactually skewed.[2]

  • Improved Analytical Accuracy: The use of a stable isotope-labeled version of the analyte as an internal standard is the gold standard in quantitative bioanalysis, as recommended by regulatory agencies like the FDA and EMA.[5][6] This co-eluting internal standard perfectly mimics the analyte's behavior during sample extraction, chromatography, and ionization, correcting for matrix effects and improving the precision and accuracy of quantification.

  • Mechanistic Insights: Stable isotope labeling enables the elucidation of complex metabolic pathways and the quantification of metabolic fluxes, providing a deeper understanding of how a drug is processed and eliminated by the body.[7]

Isotope Natural Abundance (%) Common Applications in Drug Metabolism
¹³C 1.1Tracing carbon backbones, elucidating metabolic pathways, metabolic flux analysis.
¹⁵N 0.37Investigating nitrogen-containing metabolites, studying conjugation reactions.
²H (D) 0.015Used as a general label, can sometimes exhibit a kinetic isotope effect which can be used to probe reaction mechanisms.

Section 2: Experimental Design and Protocols: A Self-Validating System

A well-designed stable isotope labeling study is a self-validating system, with built-in controls and checks to ensure data integrity. This section outlines detailed protocols for both in vitro and in vivo experiments.

In Vitro Experimental Workflow: From Cell Culture to Metabolite Extraction

In vitro systems, such as cell cultures and liver microsomes, are invaluable for initial metabolic profiling and pathway identification.

Protocol: ¹³C-Labeled Drug Metabolism in Hepatocyte Culture

  • Cell Seeding and Culture: Plate primary hepatocytes or a suitable hepatic cell line (e.g., HepG2) at a density that ensures they are in an exponential growth phase. Culture in standard medium to allow for cell attachment and recovery.

  • Labeling Medium Preparation: Prepare a fresh culture medium containing the ¹³C-labeled drug at the desired concentration. The concentration should be chosen based on expected therapeutic levels and the sensitivity of the analytical method.

  • Incubation: Remove the standard medium, wash the cells with phosphate-buffered saline (PBS), and add the labeling medium. Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the formation of labeled metabolites over time.

  • Quenching and Sample Collection:

    • Cells: To halt metabolic activity, rapidly aspirate the medium and wash the cells with ice-cold PBS. Immediately add a quenching solution, such as 80% methanol pre-chilled to -80°C.

    • Medium: Collect the culture medium at each time point and store it at -80°C for analysis of extracellular metabolites.

  • Metabolite Extraction:

    • Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed (e.g., >13,000 rpm) at 4°C to pellet cell debris.

    • Transfer the supernatant containing the extracted metabolites to a new tube.

    • Dry the metabolite extract using a vacuum concentrator or under a stream of nitrogen. The dried extract can be stored at -80°C until analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Hepatocyte Culture labeling_medium Prepare ¹³C-Labeled Drug Medium incubation Incubate Cells labeling_medium->incubation quenching Quench Metabolism incubation->quenching collection Collect Cells & Medium quenching->collection extraction Metabolite Extraction collection->extraction analysis LC-MS/NMR Analysis extraction->analysis

In Vitro Stable Isotope Labeling Workflow

In Vivo Experimental Workflow: Animal Studies

In vivo studies in animal models provide a more complete picture of a drug's ADME profile in a whole-organism context.

Protocol: Oral Gavage Administration of a ¹³C-Labeled Drug in Mice

  • Animal Acclimation and Fasting: Acclimate mice to the housing conditions. A brief fasting period (e.g., 4-6 hours) is often employed to reduce variability in drug absorption due to food effects.[8]

  • Dose Preparation: Prepare a sterile solution or suspension of the ¹³C-labeled drug in a suitable vehicle. The dosing volume for oral gavage in mice should not exceed 10 mL/kg of body weight.[9][10]

  • Oral Gavage Administration: Administer the labeled drug using a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal injury.[9][10]

  • Serial Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) to capture the pharmacokinetic profile. Microsampling techniques, such as saphenous vein or tail vein bleeding, are recommended to reduce animal usage and allow for a complete profile from a single mouse.[3][11][12] Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Urine and Feces Collection: House animals in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24 or 48 hours).[13][14] This is crucial for determining excretion routes and mass balance.

  • Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidney, brain) to assess drug distribution.[15] Tissues should be snap-frozen in liquid nitrogen and stored at -80°C.

  • Sample Processing:

    • Plasma: Centrifuge blood samples to separate plasma, which is then stored at -80°C.

    • Tissues: Homogenize frozen tissues in an appropriate buffer or solvent for metabolite extraction.

    • Urine and Feces: Process as required for extraction and analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Animal Acclimation & Fasting dose_prep Prepare ¹³C-Labeled Drug Dose administration Oral Gavage dose_prep->administration sampling Serial Blood, Urine, Feces, & Tissue Collection administration->sampling processing Sample Processing sampling->processing analysis LC-MS/NMR Analysis processing->analysis

In Vivo Stable Isotope Labeling Workflow

Section 3: Analytical Methodologies: Decoding the Isotopic Signature

The ability to distinguish and quantify labeled and unlabeled species is paramount. Mass spectrometry and NMR spectroscopy are the two primary analytical techniques employed for this purpose.

Mass Spectrometry (MS)

MS is the workhorse for stable isotope labeling studies due to its high sensitivity and selectivity.[16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common platform, coupling the separation power of liquid chromatography with the detection capabilities of MS. It allows for the separation of the parent drug from its metabolites before detection.

  • Data Acquisition: High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are often used to accurately determine the mass of the isotopologues and resolve them from potential interferences.

  • Data Analysis: Interpreting Mass Isotopologue Distributions (MIDs) The key output from an MS-based stable isotope labeling experiment is the mass isotopologue distribution (MID).[3] The MID represents the relative abundance of each isotopologue (M+0, M+1, M+2, etc.), where 'M' is the monoisotopic mass of the unlabeled metabolite.

    Example Interpretation: Consider a drug with a molecular weight of 300 Da that is labeled with two ¹³C atoms. The unlabeled drug will have a mass of 300 Da (M+0). The fully labeled drug will have a mass of 302 Da (M+2). If a metabolite is formed through a reaction that retains both ¹³C atoms, it will also show a mass shift of +2 Da compared to its unlabeled counterpart. By tracking these mass shifts, we can trace the metabolic fate of the drug.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to determine the exact position of the stable isotope label within a molecule.[12] This is particularly useful for elucidating complex metabolic transformations where the position of the label is critical for understanding the reaction mechanism. While generally less sensitive than MS, NMR is a powerful complementary technique.

Section 4: Data Analysis and Interpretation: From Raw Data to Biological Insight

The analysis of data from stable isotope labeling experiments requires specialized software and a solid understanding of metabolic biochemistry.

Metabolic Flux Analysis (MFA)

MFA is a computational method used to quantify the rates (fluxes) of metabolic reactions in a biological system.[7] By feeding the experimentally determined MIDs into a metabolic network model, MFA software can estimate the flux through various pathways.[17][18]

Key Steps in Metabolic Flux Analysis:

  • Metabolic Network Construction: Define the biochemical reactions relevant to the drug's metabolism.

  • Isotopomer Balancing: Formulate a system of equations that describes the flow of isotopes through the network.

  • Flux Estimation: Use an iterative algorithm to find the set of fluxes that best explains the experimentally measured MIDs.

Data Visualization: Illuminating Metabolic Pathways

Visualizing the results of a stable isotope labeling study is crucial for communicating the findings. Pathway diagrams can be used to map the flow of the labeled drug and its metabolites.

G Drug ¹³C-Labeled Drug PhaseI Phase I Metabolism (e.g., Oxidation via CYP450) Drug->PhaseI PhaseIMetabolite ¹³C-Labeled Phase I Metabolite PhaseI->PhaseIMetabolite PhaseII Phase II Metabolism (e.g., Glucuronidation) PhaseIMetabolite->PhaseII PhaseIIMetabolite ¹³C-Labeled Phase II Conjugate PhaseII->PhaseIIMetabolite Excretion Excretion PhaseIIMetabolite->Excretion

General Drug Metabolism Pathway

Section 5: Regulatory Considerations and Best Practices

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation that are relevant to stable isotope labeling studies.

  • FDA and EMA (ICH M10): The harmonized ICH M10 guideline on Bioanalytical Method Validation recommends the use of a stable isotope-labeled analyte as the internal standard whenever possible for mass spectrometry-based assays.[5][7] The guideline outlines the requirements for validating the analytical method, including specificity, accuracy, precision, and stability.

  • Internal Standard Purity: It is crucial to ensure the high isotopic purity of the stable isotope-labeled internal standard to avoid interference from the presence of unlabeled analyte.[5][7]

Section 6: Conclusion

Stable isotope labeling is an indispensable tool in modern drug metabolism research. Its inherent safety, coupled with the high sensitivity and specificity of modern analytical techniques, provides an unparalleled ability to trace the metabolic fate of drugs. By following well-designed experimental protocols and employing robust data analysis strategies, researchers can gain critical insights that accelerate the drug development process and contribute to the development of safer and more effective medicines.

References

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. (2024, November 21). Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - Food and Drug Administration. (2022, November). Retrieved from [Link]

  • Evaluation and Optimization of Blood Micro-Sampling Methods: Serial Sampling in a Cross-Over Design from an Individual Mouse. (2016, November 29). The AAPS Journal. Retrieved from [Link]

  • Phase II Drug Metabolism. (2022, September 8). Technology Networks. Retrieved from [Link]

  • Murine Pharmacokinetic Studies - PMC. (n.d.). Retrieved from [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. (2024, November 21). Retrieved from [Link]

  • Video: Drug Metabolism: Phase II Reactions - JoVE. (2023, September 22). Retrieved from [Link]

  • Advanced Metabolic Flux Analysis - Panome Bio. (n.d.). Retrieved from [Link]

  • Phase II (Conjugation) Reactions. (n.d.). Retrieved from [Link]

  • METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office. (n.d.). Retrieved from [Link]

  • Discovery pharmacokinetic studies in mice using serial microsampling, dried blood spots and microbore LC–MS/MS - Bioanalysis Zone. (2012, May 31). Retrieved from [Link]

  • Drug metabolism Phase II reaction | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21). Retrieved from [Link]

  • Using Stable Isotopes to Evaluate Drug Metabolism Pathways - SciTechnol. (2023, February 28). Retrieved from [Link]

  • An Enhanced In Vivo Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Model for Quantification of Drug Metabolism Enzymes - PMC. (n.d.). Retrieved from [Link]

  • Urine Collection for Group-Housed Mice in Toxicology Studies Using the LabSand® Techniques - An Alternative Method - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • Video: Phase II Reactions: Sulfation and Conjugation with α-Amino Acids - JoVE. (2025, February 12). Retrieved from [Link]

  • Isotopic labeling of metabolites in drug discovery applications - PubMed. (2012, November 15). Retrieved from [Link]

  • Oral Gavage Delivery of Stable Isotope Tracer for in Vivo Metabolomics - UKnowledge. (2020, December 8). Retrieved from [Link]

  • MFA Suite™ | MFA Suite. (2014, January 11). Retrieved from [Link]

  • Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models - bioRxiv. (2025, April 26). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

  • What sample types and time points are ideal for rodent PK? - Patsnap Synapse. (2025, May 29). Retrieved from [Link]

  • EMA Guideline on bioanalytical Method Validation adopted - gmp-compliance.org. (2011, August 17). Retrieved from [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans - MDPI. (2021, November 26). Retrieved from [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - Institutional Animal Care and Use Committee. (2021, September 21). Retrieved from [Link]

  • UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC. (n.d.). Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • Refining urine collection in mice: Development of an innovative urine collection device - PMC. (n.d.). Retrieved from [Link]

  • Recommendations for Urine and Urinary Bladder Collection in Chemical Carcinogenesis Assays with Rodents - OJS. (n.d.). Retrieved from [Link]

  • Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - ResearchGate. (2025, October 15). Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2024, June 12). Retrieved from [Link]

  • The cytochrome P450 (CYP450) catalytic cycle. The P450... - ResearchGate. (n.d.). Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to (S)-Repaglinide Ethyl Ester as a Pharmaceutical Impurity

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of (S)-Repaglinide ethyl ester, a critical process-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-Repaglinide ethyl ester, a critical process-related impurity in the synthesis of the anti-diabetic drug, Repaglinide. This document delves into the physicochemical properties, formation, analytical characterization, and regulatory considerations of this impurity, offering field-proven insights for professionals in pharmaceutical development and quality control.

Introduction: The Significance of Impurity Profiling in Repaglinide

Repaglinide is an oral antihyperglycemic agent belonging to the meglitinide class. It effectively lowers blood glucose levels by stimulating insulin release from pancreatic β-cells.[1] The synthesis and manufacturing of Repaglinide, like any active pharmaceutical ingredient (API), can result in the formation of impurities.[2] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over these impurities to ensure the safety and efficacy of the final drug product.[2]

(S)-Repaglinide ethyl ester has been identified as a key process-related impurity in the production of Repaglinide.[3] Understanding its properties, formation pathways, and analytical control strategies is paramount for any organization involved in the development, manufacturing, or quality assessment of Repaglinide.

Physicochemical Properties of (S)-Repaglinide Ethyl Ester

A thorough understanding of the physicochemical properties of an impurity is fundamental to developing effective analytical and control strategies.

PropertyValueSource
Chemical Name ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate[4]
Synonyms Repaglinide Impurity D (EP), Repaglinide Ethyl Ester[4][5]
CAS Number 147770-06-7[3]
Molecular Formula C29H40N2O4[3]
Molecular Weight 480.64 g/mol [3]
Appearance Off-White Solid[6]
Melting Point 114-118°C[7]
Solubility Soluble in Methanol, DMSO[6]

Formation and Synthetic Pathway

(S)-Repaglinide ethyl ester is not a degradation product but rather a direct precursor in the final step of many common synthetic routes for Repaglinide. Its presence as an impurity is typically due to an incomplete saponification (hydrolysis) reaction.

The final step in these syntheses involves the hydrolysis of the ethyl ester group of (S)-Repaglinide ethyl ester to the corresponding carboxylic acid, which is Repaglinide.[8][9]

cluster_synthesis Repaglinide Synthesis: Final Step S_Repaglinide_Ethyl_Ester (S)-Repaglinide Ethyl Ester Repaglinide Repaglinide (API) S_Repaglinide_Ethyl_Ester->Repaglinide Saponification (e.g., NaOH, Ethanol/Water, Heat) Incomplete_Reaction Incomplete Reaction Leads to Impurity S_Repaglinide_Ethyl_Ester->Incomplete_Reaction Incomplete_Reaction->Repaglinide

Caption: Final step of Repaglinide synthesis.

The primary cause for the presence of (S)-Repaglinide ethyl ester as an impurity is the incomplete hydrolysis of the ester. Factors that can contribute to an incomplete reaction include:

  • Suboptimal reaction time: Insufficient time for the hydrolysis to go to completion.

  • Inadequate temperature: The reaction may not proceed at a sufficient rate at lower temperatures.

  • Incorrect stoichiometry of the base: An insufficient amount of base (e.g., sodium hydroxide) will result in unreacted starting material.

  • Poor mixing: Inadequate agitation in the reactor can lead to localized areas of incomplete reaction.

Analytical Characterization and Quantification

The detection and quantification of (S)-Repaglinide ethyl ester in the Repaglinide API are crucial for ensuring product quality. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[2][4][10][11][12][13]

Recommended HPLC-UV Method

The following is a robust, step-by-step HPLC-UV method suitable for the quantification of (S)-Repaglinide ethyl ester in Repaglinide drug substance.

Objective: To separate and quantify (S)-Repaglinide ethyl ester from the Repaglinide API and other potential impurities.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (analytical grade)

  • Water (HPLC grade)

  • Repaglinide reference standard

  • (S)-Repaglinide ethyl ester reference standard

Chromatographic Conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Ammonium Formate Buffer (pH adjusted to 4.5 with formic acid) in a ratio of 65:35 (v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 245 nm
Injection Volume 20 µL
Column Temperature Ambient

Procedure:

  • Mobile Phase Preparation: Prepare the ammonium formate buffer and adjust the pH to 4.5 with formic acid. Mix with acetonitrile in the specified ratio. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the (S)-Repaglinide ethyl ester reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration.

  • Sample Solution Preparation: Accurately weigh and dissolve the Repaglinide API sample in the diluent to a suitable concentration.

  • System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly. System suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections should be within acceptable limits as per internal SOPs and pharmacopeial guidelines.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Quantification: Identify the peaks corresponding to Repaglinide and (S)-Repaglinide ethyl ester based on their retention times compared to the reference standards. Calculate the amount of (S)-Repaglinide ethyl ester in the sample using the peak area and the concentration of the standard.

cluster_workflow Analytical Workflow Sample_Prep Sample Preparation HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Result_Reporting Result Reporting Data_Processing->Result_Reporting

Caption: HPLC analytical workflow.

Regulatory Context and Acceptance Criteria

Both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have monographs for Repaglinide that specify limits for impurities.

  • European Pharmacopoeia (EP): (S)-Repaglinide ethyl ester is listed as Repaglinide Impurity D . The EP monograph for Repaglinide includes a test for related substances, and specific limits are set for identified impurities. While the exact limit for Impurity D may vary with the specific monograph version, it is crucial to adhere to the current EP requirements. Generally, for specified, identified impurities, the limit is often in the range of 0.10% to 0.20%.

  • United States Pharmacopeia (USP): The USP monograph for Repaglinide also includes a test for organic impurities. While not explicitly named "Impurity D," the USP lists "Repaglinide ethyl ester" as a potential impurity. The general threshold for reporting, identification, and qualification of impurities as outlined in ICH Q3A(R) is adopted by the USP.[14] For a drug with a maximum daily dose of 16 mg like Repaglinide, the identification threshold for an impurity is typically 0.20%.

It is imperative for manufacturers to consult the most recent versions of the relevant pharmacopeias to ensure compliance with the current acceptance criteria for (S)-Repaglinide ethyl ester.

Toxicological Assessment and Safety Considerations

As (S)-Repaglinide ethyl ester is a process-related impurity and the immediate precursor to the active drug substance, its toxicological profile is closely related to that of Repaglinide itself. However, specific toxicological studies on the ethyl ester impurity are not widely available in the public domain.

In the absence of specific data, a toxicological risk assessment should be conducted based on the principles outlined in the ICH Q3A(R) and Q3C(R8) guidelines. The key considerations for the toxicological assessment of (S)-Repaglinide ethyl ester include:

  • Structural Similarity: The close structural resemblance to the parent drug, Repaglinide, suggests that the toxicological profile is unlikely to be significantly different, especially at the low levels expected for an impurity.

  • Metabolism: It is plausible that if absorbed, (S)-Repaglinide ethyl ester would be rapidly hydrolyzed in vivo to Repaglinide by esterase enzymes.

  • Qualification: The impurity is considered "qualified" if its levels in the API are at or below the levels present in the batches of Repaglinide used in safety and clinical studies.

Given that Repaglinide itself can cause adverse effects such as hypoglycemia, it is prudent to control the levels of all related impurities to as low as reasonably practicable (ALARP).

Conclusion

(S)-Repaglinide ethyl ester is a critical process-related impurity in the synthesis of Repaglinide that requires careful monitoring and control. A thorough understanding of its physicochemical properties, formation pathways, and analytical characterization is essential for ensuring the quality, safety, and efficacy of the final drug product. The implementation of a robust, validated HPLC method, coupled with adherence to the stringent limits set by pharmacopeias, is fundamental to the successful manufacturing and release of Repaglinide. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively manage this impurity and ensure compliance with global regulatory standards.

References

  • Jiangxi Learned Xinhe Pharmaceutical Co., Ltd.;Wang Jian;Zhu Xianghong;Xie Xiping;Huang Lu;Ye Gang;Liu Yi. (2020). CN111635379.
  • Veeprho. (n.d.). Repaglinide Impurities and Related Compound. Retrieved from [Link]

  • CAT 1240 - repaglinide - SAFETY D
  • Scholars Research Library. (n.d.). New validated RP-HPLC method for the estimation of repaglinide in pharmaceutical formulation | Abstract. Retrieved from [Link]

  • IJIRT. (2025, October). Estimation Of Repaglinide –Rp Hplc & Uv – Methods. Retrieved from [Link]

  • Scribd. (n.d.). European Pharmacopoeia Impurity Standards | PDF. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Repaglinide ethyl ester. Retrieved from [Link]

  • Determination of Repaglinide in Pharmaceutical Formul
  • Worldwidejournals.com. (2013, August 15). Research Paper Pharma Development and Validation of Rp- Hplc Method for the Estimation of Repaglinide in Bulk and Tablet Dosage. Retrieved from [Link]

  • Google Patents. (n.d.). US7148355B2 - Process for the preparation of repaglinide.
  • Sigma-Aldrich. (n.d.). Repaglinide (R9028).
  • EDQM. (2019). Impurity Control in the European Pharmacopoeia.
  • Patsnap. (2015, April 29). Preparation method and application of repaglinide - Eureka. Retrieved from [Link]

  • European Medicines Agency. (2008, September 3). Repaglinide Krka.
  • TCI Chemicals. (n.d.).
  • European Medicines Agency. (2004, April 22). CPMP guideline on control of impurities of pharmacopoeia General Monograph.
  • European Medicines Agency. (n.d.). Repaglinide Krka.
  • LGC Standards. (2023, April 3).
  • Google Patents. (n.d.). CN103012319A - Repaglinide intermediate synthesis process improvement.
  • S. S. Sundaram, J. Mitra, C. Rajesh, A. Islam, K. J. Prabahar, B. Venkateswara Rao, S. P. Douglas. (2015, October 8). Synthesis of Repaglinide Congeners. Taylor & Francis Group.
  • Pharmaffiliates. (n.d.). CAS No : 147770-06-7| Product Name : Repaglinide - Impurity D| Chemical Name : Ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl] butyl] amino]-2-oxoethyl]benzoate. Retrieved from [Link]

  • Veeprho. (n.d.). Repaglinide EP Impurity D | CAS 147770-06-7. Retrieved from [Link]

  • Veeprho. (n.d.). (S)-Repaglinide Ethyl Ester | CAS 147770-06-7. Retrieved from [Link]

  • Rane, V. P., & Shinde, D. B. (2003). Determination of repaglinide in pharmaceutical formulations by HPLC with UV detection. Analytical Sciences, 19(12), 1675-1677.

Sources

Protocols & Analytical Methods

Method

Application Note: (S)-Repaglinide Ethyl Ester-d10 as a Gold-Standard Internal Standard for ADME Studies

Introduction: The Imperative for Precision in ADME Profiling The journey of a drug candidate from discovery to clinical application is critically dependent on a thorough understanding of its Absorption, Distribution, Met...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Precision in ADME Profiling

The journey of a drug candidate from discovery to clinical application is critically dependent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These characteristics dictate a drug's efficacy, safety, and dosing regimen.[1] Repaglinide, a fast-acting antidiabetic agent used to manage type 2 diabetes, exemplifies a compound whose therapeutic success is tied to its rapid absorption and metabolic clearance.[2][3] It is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4.[3][4]

To accurately quantify Repaglinide and its metabolic fate in complex biological matrices, modern drug development relies on liquid chromatography-mass spectrometry (LC-MS). The accuracy and precision of LC-MS quantification are paramount and are best achieved through the use of a stable isotope-labeled (SIL) internal standard (IS).[5] (S)-Repaglinide ethyl ester-d10 is a deuterated analog of a Repaglinide-related compound, designed to serve as the ideal internal standard for ADME studies.[6][7] Its ten deuterium atoms provide a significant mass shift, ensuring no signal overlap with the unlabeled drug, while its chemical structure ensures it behaves almost identically during sample preparation and analysis.[8]

This guide provides an in-depth exploration of the principles and protocols for applying (S)-Repaglinide ethyl ester-d10 in key ADME assays, empowering researchers to generate robust, reliable, and regulatory-compliant data.

Principle and Utility of Deuterated Internal Standards

In quantitative bioanalysis, an internal standard is essential for correcting variability throughout the entire analytical workflow, from sample extraction to instrumental analysis.[5][8] A deuterated IS is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte (the non-labeled drug).[5]

Key Advantages:

  • Correction for Matrix Effects: Biological samples like plasma contain numerous endogenous components that can suppress or enhance the analyte's signal during ionization in the mass spectrometer. Since the deuterated IS co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate signal normalization.[9][10]

  • Compensation for Sample Loss: During multi-step sample preparation (e.g., protein precipitation, liquid-liquid extraction), some amount of the analyte can be lost. The IS is added at the very beginning, ensuring that it is lost in the same proportion as the analyte, thus correcting for recovery inconsistencies.[11]

  • Improved Accuracy and Precision: By mitigating variability from sample handling and instrument drift, deuterated standards dramatically improve the reproducibility and reliability of pharmacokinetic and metabolic data.[5][11]

  • Regulatory Acceptance: The use of SIL internal standards is strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[5][12][13]

cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing a Biological Sample (Analyte) b Spike with IS (Analyte + d10-IS) a->b c Extraction / Cleanup (Variable Loss) b->c d LC Separation (Co-elution) c->d e MS Detection (Analyte & d10-IS suffer same matrix effects) d->e f Calculate Peak Area Ratio (Analyte / d10-IS) g Accurate Quantification f->g

Caption: Principle of using a deuterated internal standard (IS) for accurate quantification.

Repaglinide Metabolism Pathway

Understanding the metabolic fate of Repaglinide is fundamental to designing robust ADME studies. Repaglinide undergoes extensive hepatic metabolism primarily through two pathways catalyzed by cytochrome P450 enzymes.[3][4]

  • CYP2C8-mediated oxidation: This pathway leads to the formation of the M4 metabolite through hydroxylation on the piperidine ring.[4]

  • CYP3A4-mediated oxidation: This enzyme is responsible for forming the M1 (aromatic amine) and M2 (oxidized dicarboxylic acid) metabolites.[4]

These major metabolites are pharmacologically inactive and are primarily excreted through the bile into the feces.[4]

cluster_enzymes Hepatic Metabolism Repaglinide Repaglinide CYP2C8 CYP2C8 Repaglinide->CYP2C8 Oxidation CYP3A4 CYP3A4 Repaglinide->CYP3A4 Oxidation M4 Metabolite M4 (Piperidine Hydroxylation) CYP2C8->M4 M1 Metabolite M1 (Aromatic Amine) CYP3A4->M1 M2 Metabolite M2 (Oxidized Dicarboxylic Acid) CYP3A4->M2 Excretion Biliary Excretion M4->Excretion M1->Excretion M2->Excretion

Caption: Primary metabolic pathways of Repaglinide in the liver.

Application & Protocol 1: In Vitro Metabolic Stability

Metabolic stability assays are crucial early-stage screens to predict a drug's in vivo half-life and clearance.[1] The assay measures the rate at which the parent drug is consumed by metabolic enzymes, typically in human liver microsomes (HLMs) or hepatocytes.[14]

Protocol: Metabolic Stability of Repaglinide in HLMs

This protocol details the use of (S)-Repaglinide ethyl ester-d10 as an IS to quantify the depletion of unlabeled Repaglinide over time.

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Time-Point Sampling cluster_analysis Analysis prep1 Prepare HLM Suspension (e.g., 0.5 mg/mL protein) start Pre-warm HLM & Repaglinide prep1->start prep2 Prepare 1 µM Repaglinide Working Solution prep2->start add_nadph Initiate Reaction with NADPH start->add_nadph t0 T=0 min add_nadph->t0 t_x T=5, 15, 30, 60 min add_nadph->t_x quench Quench Aliquots with Cold Acetonitrile + d10-IS t0->quench t_x->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant via LC-MS/MS centrifuge->analyze calc Calculate % Remaining vs. Time analyze->calc

Caption: Workflow for an in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of Repaglinide in DMSO. Dilute to a 100 µM intermediate solution in 50:50 acetonitrile:water.

    • Prepare a 10 mg/mL stock solution of NADPH in buffer.

    • Prepare the Internal Standard (IS) Quenching Solution: 100 ng/mL of (S)-Repaglinide ethyl ester-d10 in ice-cold acetonitrile.

  • Incubation Setup:

    • Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute to a final concentration of 0.5 mg/mL protein in the phosphate buffer.

    • In a 96-well plate, add HLM suspension.

    • Add the Repaglinide working solution to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the NADPH solution. This is your T=0 starting point.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.

    • Immediately add the aliquot to a separate plate containing the ice-cold IS Quenching Solution. This stops the reaction and precipitates the microsomal proteins.

    • Scientist's Note: Quenching with cold organic solvent containing the IS is a critical step. It simultaneously terminates enzymatic activity and ensures the IS is present to account for any subsequent variability.[14]

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze samples using a validated LC-MS/MS method (see table below).

Data Presentation and Analysis

The concentration of Repaglinide at each time point is determined by comparing its peak area to that of the d10-IS.

Table 1: Example Metabolic Stability Data

Incubation Time (min) Peak Area Ratio (Repaglinide / d10-IS) % Repaglinide Remaining
0 1.25 100%
5 1.05 84%
15 0.70 56%
30 0.35 28%
45 0.15 12%

| 60 | 0.06 | 5% |

Plot the natural logarithm of the "% Repaglinide Remaining" versus time. The slope of the linear regression line (k) is used to calculate the in vitro half-life (t½).

  • t½ = -0.693 / k

From this, the intrinsic clearance (CLint) can be calculated, providing a powerful predictor of in vivo hepatic clearance.[1]

Application & Protocol 2: Quantitative Bioanalysis for Pharmacokinetics

Pharmacokinetic (PK) studies are essential to understand how a drug is absorbed, distributed, and eliminated in a living organism.[] This requires highly accurate and precise measurement of the drug's concentration in biological fluids (e.g., plasma) over time.

Protocol: Quantification of Repaglinide in Human Plasma

This protocol uses (S)-Repaglinide ethyl ester-d10 as an IS for a robust plasma protein precipitation (PPT) extraction followed by LC-MS/MS analysis.

Step-by-Step Methodology:

  • Preparation of Standards and QC Samples:

    • Prepare a stock solution of Repaglinide. Serially dilute to create calibration standards ranging from 1 to 2000 ng/mL in blank plasma.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations in blank plasma.

  • Sample Extraction (Protein Precipitation):

    • To 50 µL of plasma sample (unknown, standard, or QC), add 150 µL of the IS Quenching Solution (e.g., 100 ng/mL (S)-Repaglinide ethyl ester-d10 in acetonitrile).

    • Rationale: Adding a 3:1 ratio of organic solvent to plasma effectively precipitates proteins, releasing the drug and IS into the supernatant. This is a rapid and efficient cleanup method for high-throughput analysis.[11]

    • Vortex vigorously for 2 minutes.

    • Centrifuge at high speed (e.g., 4000 rpm for 20 min at 4°C) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 96-well plate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS/MS injection.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto the LC-MS/MS system.

    • Trustworthiness: The method must be validated according to FDA or EMA guidelines, assessing parameters like linearity, accuracy, precision, selectivity, matrix effect, and stability.[5][16]

Data Presentation: LC-MS/MS Parameters

A robust bioanalytical method requires optimized chromatographic and mass spectrometric conditions.

Table 2: Typical LC-MS/MS Parameters

Parameter Condition
LC System UPLC/HPLC System
Column C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% to 95% B over 3 minutes
Flow Rate 0.4 mL/min
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transition (Repaglinide) m/z 453.3 → 164.1
MRM Transition (d10-IS) m/z 463.4 → 164.1

| Collision Energy | Optimized for maximum signal |

Note: Specific m/z values and energies must be optimized empirically on the instrument used.

Data Analysis: A calibration curve is generated by plotting the peak area ratio (Repaglinide / d10-IS) against the nominal concentration of the calibration standards using a weighted linear regression. The concentrations of Repaglinide in the unknown samples are then calculated from this curve.[17]

Application 3: Metabolite Identification

Identifying metabolites is a cornerstone of ADME studies, as they can impact a drug's efficacy and safety.[18][19] Using a stable isotope-labeled version of the parent drug can significantly aid in this process. While (S)-Repaglinide ethyl ester-d10 is an IS for the parent drug, a study could also be run with deuterated Repaglinide as the parent compound to facilitate metabolite discovery.

Principle of Isotope Pattern-Based Metabolite Detection: When a biological system is dosed with a 50:50 mixture of unlabeled and deuterated drug, every drug-related species (parent and metabolites) will appear in the mass spectrometer as a characteristic doublet, with peaks separated by the number of deuterium atoms retained in the metabolite.[20] This unique isotopic signature allows drug-related peaks to be easily distinguished from the sea of endogenous metabolites in the matrix.[21]

Experimental Approach:

  • Incubate a 50:50 mixture of Repaglinide and a deuterated version of Repaglinide (e.g., Repaglinide-d5) in a metabolically active system (like HLMs or hepatocytes).

  • Analyze the samples using high-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument.

  • Use data mining software to search for the characteristic isotopic doublets.

  • Once identified, the structure of the potential metabolite can be elucidated using tandem MS (MS/MS) fragmentation. The mass shift in the fragments helps confirm which part of the molecule has been modified.[20][21]

This powerful technique provides high confidence in metabolite annotation and is invaluable for building a complete picture of a drug's biotransformation.

Conclusion

(S)-Repaglinide ethyl ester-d10 is an indispensable tool for the modern drug metabolism and pharmacokinetics laboratory. As a stable isotope-labeled internal standard, it provides the analytical rigor required to generate high-quality, reproducible, and defensible data. Its application in in vitro metabolism assays and in vivo pharmacokinetic studies ensures accuracy and precision, directly supporting critical decisions throughout the drug development pipeline. By adhering to the principles and protocols outlined in this guide, researchers can confidently characterize the ADME profile of Repaglinide and other drug candidates, accelerating the path to new and improved therapies.

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. Available at: [Link]

  • FDA. (2022). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies; Draft Guidance for Industry. Federal Register. Available at: [Link]

  • BenchChem. (2025).
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Available at: [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). International Journal of Pharmaceutical and Medical Research.
  • Quotient Sciences. (2024). Assessing the Impact of the Approved FDA Guidance on Human Mass Balance Studies. Quotient Sciences. Available at: [Link]

  • AptoChem. (2008). Deuterated internal standards and bioanalysis. AptoChem. Available at: [Link]

  • BenchChem. (2025). Application of Deuterated Standards in Pharmacokinetic Studies: Notes and Protocols. BenchChem.
  • Gao, X., & Li, L. (2020). Metabolite Annotation through Stable Isotope Labeling. Trends in Analytical Chemistry. Available at: [Link]

  • Pharmacokinetic and pharmacodynamic studies on repaglinide in healthy Chinese volunteers. (2009). Asian Journal of Drug Metabolism and Pharmacokinetics.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025). ResearchGate. Available at: [Link]

  • Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics. (n.d.). PharmGKB. Available at: [Link]

  • Patti, G. J., et al. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC. Available at: [Link]

  • Creative Proteomics. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]

  • FDA. (2022). A human radiolabeled mass balance study is the single most direct method to obtain quantitative and comprehensive information on the absorption, distribution, metabolism, and excretion (ADME) of an investigational drug in the human body. Regulations.gov. Available at: [Link]

  • Yu, H., et al. (2025). Triple labeling of metabolites for metabolome analysis (TLEMMA): a stable isotope labeling approach for metabolite identification and network reconstruction. PMC. Available at: [Link]

  • He, L., & Fan, T. W. (2013). Stable Isotope Labeled Metabolomics Improves Identification of Novel Metabolites and Pathways. Taylor & Francis Online. Available at: [Link]

  • Agilent. (2021). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Agilent Technologies.
  • Al-Sanea, M. M., et al. (2023). Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method. Semantic Scholar. Available at: [Link]

  • Russak, E. M., et al. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy.
  • Oliver, J., & Powell, J. (2000). Clinical pharmacokinetics and pharmacodynamics of repaglinide. PubMed. Available at: [Link]

  • Bioanalysis Zone. (2014). Stable isotope labeled metabolomics improves identification of novel metabolites and pathways. Bioanalysis Zone. Available at: [Link]

  • EMA. (n.d.). EMA Perspectives on Regulatory Guidance on Drug-drug Interaction. European Medicines Agency.
  • Sizar, O., & Gibney, K. B. (2023). Repaglinide. StatPearls - NCBI Bookshelf. Available at: [Link]

  • EMA. (n.d.). Prandin, INN-Repaglinide. European Medicines Agency.
  • FDA. (n.d.). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. FDA.
  • Ramamoorthy, A., et al. (2020). Human radiolabeled mass balance studies supporting the FDA approval of new drugs.
  • EMA. (n.d.). Guideline on the Investigation of Drug Interactions. European Medicines Agency.
  • EMA. (n.d.). Clinical pharmacology and pharmacokinetics. European Medicines Agency. Available at: [Link]

  • EMA. (2022). ICH M12 on drug interaction studies - Scientific guideline. European Medicines Agency. Available at: [Link]

  • EMA. (2015). Investigation of drug interactions - Scientific guideline. European Medicines Agency. Available at: [Link]

Sources

Application

Application Note: A Robust and Validated Bioanalytical Method for the Quantification of Repaglinide in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Introduction: The Clinical and Pharmacokinetic Profile of Repaglinide Repaglinide is a potent, short-acting oral antidiabetic agent belonging to the meglitinide class of drugs.[1][2] It is prescribed for the management o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Clinical and Pharmacokinetic Profile of Repaglinide

Repaglinide is a potent, short-acting oral antidiabetic agent belonging to the meglitinide class of drugs.[1][2] It is prescribed for the management of type 2 diabetes mellitus, often as an adjunct to diet and exercise.[2][3] The primary mechanism of action of Repaglinide involves the stimulation of insulin secretion from pancreatic β-islet cells.[1][4] This is achieved by closing ATP-dependent potassium channels in the β-cell membrane, leading to depolarization and an influx of calcium ions, which in turn triggers insulin release.[3][4]

Repaglinide is characterized by rapid absorption from the gastrointestinal tract, with peak plasma concentrations typically reached within one hour of oral administration.[2] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4, and its metabolites are inactive.[1][5] The elimination half-life of Repaglinide is approximately one hour.[1][2] Given its rapid onset and short duration of action, reliable and sensitive bioanalytical methods are crucial for accurately characterizing its pharmacokinetic profile in both clinical and research settings.

The Rationale for Employing a Deuterated Internal Standard

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is considered the gold standard. A deuterated internal standard, in this case, Repaglinide-d5, is chemically identical to the analyte of interest but has a higher mass due to the incorporation of deuterium atoms.

The fundamental advantage of a deuterated IS lies in its ability to co-elute with the analyte, thereby experiencing the same analytical variations. This includes inconsistencies in sample extraction, potential matrix effects (ion suppression or enhancement), and fluctuations in instrument response. By normalizing the analyte's response to that of the deuterated IS, these sources of error are effectively compensated for, leading to significantly improved accuracy and precision of the analytical method.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (Repaglinide + Repaglinide-d5) spe Solid-Phase Extraction (SPE) plasma->spe Extraction lc Liquid Chromatography (Co-elution) spe->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms ratio Peak Area Ratio (Repaglinide / Repaglinide-d5) ms->ratio quant Quantification ratio->quant final Final Result quant->final Accurate Concentration cluster_workflow Bioanalytical Workflow start Plasma Sample Spiked with IS protein_precipitation Protein Precipitation (e.g., Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis

Sources

Method

Application Note: Bioanalytical Method Validation for Repaglinide Quantification in Human Plasma via LC-MS/MS

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Regulatory Framework: US FDA Bioanalytical Method Validation Guidance for Industry (2018) Introduction and Mechanistic Context...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Regulatory Framework: US FDA Bioanalytical Method Validation Guidance for Industry (2018)

Introduction and Mechanistic Context

Repaglinide is a fast-acting, oral prandial glucose regulator belonging to the meglitinide class, prescribed for the management of type 2 diabetes mellitus. Mechanistically, it binds to the SUR1 subunit of the ATP-dependent potassium (K-ATP) channels on the membrane of pancreatic β-cells. This binding induces channel closure, cellular depolarization, and the subsequent opening of voltage-gated calcium channels. The influx of calcium triggers the exocytosis of insulin granules[1].

To accurately characterize the pharmacokinetic (PK) profile and establish bioequivalence (BE) for novel repaglinide formulations, a highly sensitive, robust, and reproducible bioanalytical method is mandatory. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity and selectivity.

As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a self-validating analytical system . Every experimental choice—from the pH of the extraction buffer to the selection of the internal standard—is engineered to mitigate matrix effects, ensure analyte stability, and strictly comply with the FDA 2018 Bioanalytical Method Validation (BMV) Guidance [2].

G A Repaglinide Administration B Pancreatic β-cell (K-ATP Blockade) A->B Target Binding C Systemic Circulation (Human Plasma) A->C Absorption D Sample Extraction (LLE) C->D Plasma Sampling E LC-MS/MS Bioanalysis (PK & BE Studies) D->E Quantification

Repaglinide mechanism of action and its pharmacokinetic sampling pathway.

Experimental Design & Causality

Sample Preparation: The Rationale for Liquid-Liquid Extraction (LLE)

While Protein Precipitation (PPT) is faster, it leaves a high concentration of endogenous phospholipids in the extract, leading to severe ion suppression in the MS source. Repaglinide is a lipophilic weak acid containing a carboxylic acid group. By adjusting the plasma pH to 4.5 using an ammonium acetate buffer, we ensure the carboxylic acid remains protonated (unionized). This drives the partitioning of repaglinide exclusively into the organic solvent (Tert-butyl methyl ether, TBME), leaving polar matrix components and phospholipids behind in the aqueous layer [3].

Chromatographic & Mass Spectrometric Strategy

We utilize a reversed-phase C18 column with a gradient elution of acetonitrile and 10 mM ammonium acetate.

  • Causality of Buffer Choice: Ammonium acetate is highly volatile, preventing salt accumulation in the mass spectrometer source. It also provides the necessary protons to facilitate robust positive Electrospray Ionization (ESI+), yielding the stable [M+H]+ precursor ion at m/z 453.2.

  • Internal Standard (IS): While a stable isotope-labeled internal standard (SIL-IS) like Repaglinide-d5 is ideal, Diazepam (m/z 285.1) or Cetirizine (m/z 389.2) are frequently utilized as cost-effective, structurally stable alternatives that elute in a similar retention window without isotopic cross-talk [3][4].

Step-by-Step Experimental Protocol

Reagent Preparation
  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water (pH adjusted to 6.8).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Extraction Buffer: 50 mM Ammonium Acetate buffer, adjusted to pH 4.5 with glacial acetic acid.

  • Standard Solutions: Prepare a primary stock of Repaglinide (1 mg/mL in methanol). Dilute serially in 50% methanol to create working solutions for calibration standards (0.5 to 100 ng/mL) and Quality Control (QC) samples.

Liquid-Liquid Extraction (LLE) Workflow

G N1 Aliquot 100 µL Human Plasma (Spiked with IS) N2 Add 50 µL Extraction Buffer (pH 4.5) (Ensures Analyte Neutrality) N1->N2 N3 Add 2 mL Tert-butyl methyl ether (TBME) (Liquid-Liquid Extraction) N2->N3 N4 Vortex (10 min) & Centrifuge (4000 rpm, 5 min) N3->N4 N5 Transfer Organic Layer & Evaporate under N2 at 40°C N4->N5 N6 Reconstitute in 100 µL Mobile Phase & Inject 10 µL to LC-MS/MS N5->N6

Step-by-step Liquid-Liquid Extraction (LLE) workflow for Repaglinide in plasma.

LC-MS/MS Operating Conditions

Table 1: Optimized LC-MS/MS Parameters

ParameterSpecification / Setting
Analytical Column Zorbax Eclipse XDB-C18 (50 mm × 4.6 mm, 1.8 µm)
Mobile Phase (Isocratic) Acetonitrile : 10 mM Ammonium Acetate (70:30, v/v)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive (ESI+)
MRM Transition (Repaglinide) m/z 453.2 162.1 (Collision Energy: 25 eV)
MRM Transition (Diazepam IS) m/z 285.1 154.1 (Collision Energy: 30 eV)

Bioanalytical Method Validation (BMV) Framework

To ensure trustworthiness and regulatory compliance, the method must be validated according to the FDA 2018 BMV Guidance[2]. The core pillars of this validation are mapped below.

G V FDA 2018 BMV Guidelines S Selectivity & Specificity (Blank vs. Spiked Matrix) V->S L Linearity & Sensitivity (Calibration Curve & LLOQ) V->L A Accuracy & Precision (Intra/Inter-day QCs) V->A St Stability Studies (Benchtop, F/T, Long-term) V->St

Core bioanalytical method validation parameters per FDA 2018 guidelines.

Selectivity and Matrix Effect
  • Protocol: Analyze 6 independent lots of blank human plasma. Compare the chromatographic baseline at the retention times of Repaglinide and the IS against the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria: Interfering peaks must be 20% of the LLOQ response for the analyte, and 5% for the IS. Matrix factor (MF) should be calculated using post-extraction spiked samples versus neat solutions, with the IS-normalized MF having a Coefficient of Variation (CV) 15%.

Linearity and Sensitivity (LLOQ)
  • Protocol: Construct an 8-point calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, 75, 100 ng/mL) using a weighted ( 1/x2 ) linear regression model.

  • Causality of Weighting: Since the concentration spans multiple orders of magnitude, heteroscedasticity (variance increasing with concentration) occurs. A 1/x2 weighting factor ensures the lower concentrations heavily influence the regression line, maintaining accuracy at the LLOQ.

  • Acceptance Criteria: The LLOQ must have a signal-to-noise (S/N) ratio 10. Accuracy must be within ± 20% at the LLOQ, and ± 15% for all other calibration standards.

Accuracy and Precision
  • Protocol: Analyze Quality Control (QC) samples at four levels: LLOQ (0.5 ng/mL), Low QC (1.5 ng/mL), Mid QC (40 ng/mL), and High QC (80 ng/mL). Perform 5 replicates per level for Intra-day, and repeat over 3 consecutive days for Inter-day assessment.

Table 2: Representative Acceptance Criteria & Expected Data for Repaglinide QCs

QC LevelNominal Conc. (ng/mL)Intra-day Precision (% CV)Inter-day Precision (% CV)Accuracy (% Bias)FDA Acceptance Criteria
LLOQ 0.5 8.5% 11.2%-2.5% to +4.1%CV 20%, Bias ± 20%
LQC 1.5 5.2% 7.4%-1.8% to +3.2%CV 15%, Bias ± 15%
MQC 40.0 4.1% 5.8%-1.2% to +2.1%CV 15%, Bias ± 15%
HQC 80.0 3.5% 4.9%-0.6% to +1.5%CV 15%, Bias ± 15%
Stability Assessments

A bioanalytical method is only as reliable as the stability of the analyte within the matrix.

  • Freeze-Thaw Stability: 3 cycles from -80 °C to room temperature.

  • Bench-top Stability: 6 hours at room temperature in human plasma.

  • Autosampler Stability: Processed samples residing in the autosampler at 4 °C for 24 hours.

  • Long-Term Stability: Stored at -80 °C for a minimum duration covering the time from first sample collection to last sample analysis (e.g., 30 to 90 days).

  • Acceptance Criteria: The mean concentration at each level must be within ± 15% of the nominal concentration.

Conclusion

The rigorous validation of this LC-MS/MS method guarantees high-throughput, interference-free quantification of repaglinide in human plasma. By leveraging targeted pH adjustment during liquid-liquid extraction, the method effectively eliminates phospholipid-induced matrix effects, ensuring that the precision and accuracy metrics comfortably exceed the stringent thresholds mandated by the FDA 2018 BMV guidelines.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 65981, Repaglinide. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). Retrieved from [Link]]

  • Zhang, J., Gao, F., Guan, X., Sun, Y.-T., Gu, J.-K., & Fawcett, J. P. (2011). Determination of repaglinide in human plasma by high-performance liquid chromatography–tandem mass spectrometry. Acta Pharmaceutica Sinica B, 1(1), 40-45. Retrieved from [Link]]

  • Scirp.org. (2014). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. Retrieved from [Link]]

Application

Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of Repaglinide in Human Plasma

Introduction: The Clinical Significance of Repaglinide and the Need for Precise Quantification Repaglinide is a potent, short-acting oral hypoglycemic agent belonging to the meglitinide class.[1][2] It is prescribed for...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Clinical Significance of Repaglinide and the Need for Precise Quantification

Repaglinide is a potent, short-acting oral hypoglycemic agent belonging to the meglitinide class.[1][2] It is prescribed for the management of type 2 diabetes mellitus, where it stimulates the release of insulin from pancreatic β-cells.[2] The rapid absorption and metabolism of Repaglinide necessitate a highly sensitive and specific analytical method for its quantification in biological matrices. This is critical for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to ensure patient safety and efficacy. This application note details a comprehensive, validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of Repaglinide in human plasma, employing (S)-Repaglinide ethyl ester-d10 as a stable isotope-labeled internal standard (SIL-IS).

The use of a SIL-IS is paramount in modern bioanalytical chemistry. (S)-Repaglinide ethyl ester-d10 is an ideal internal standard as it co-elutes with the analyte and exhibits identical ionization and extraction behavior, thus compensating for matrix effects and variability in sample processing.[1] This ensures the highest degree of accuracy and precision, which is a cornerstone of regulatory compliance and data integrity.

Principle of the Method: Harnessing the Specificity of Tandem Mass Spectrometry

This method leverages the analytical power of reversed-phase HPLC for the separation of Repaglinide and its internal standard from endogenous plasma components. The separated compounds are then ionized using electrospray ionization (ESI) in the positive ion mode and detected by a triple quadrupole mass spectrometer. The high specificity of this method is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This technique significantly reduces background noise and enhances the signal-to-noise ratio, allowing for precise quantification at low concentrations.

Materials and Instrumentation

Reagents and Chemicals
  • Repaglinide reference standard (≥98% purity)

  • (S)-Repaglinide ethyl ester-d10 (Internal Standard)[3][4]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation
  • HPLC system with a binary pump, degasser, and autosampler

  • Triple quadrupole mass spectrometer with an ESI source

  • Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Data acquisition and processing software

Experimental Protocols

Preparation of Stock and Working Solutions
  • Repaglinide Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Repaglinide reference standard in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of (S)-Repaglinide ethyl ester-d10 in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Repaglinide stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control samples. Similarly, prepare a working solution of the internal standard.

Sample Preparation: Liquid-Liquid Extraction

Liquid-liquid extraction is a robust technique for sample clean-up, effectively removing proteins and phospholipids that can interfere with the analysis.

  • Pipette 100 µL of human plasma (calibration standard, quality control sample, or unknown sample) into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Add 500 µL of the extraction solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and dichloromethane).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

HPLC-MS/MS Method Parameters

The following table summarizes the optimized chromatographic and mass spectrometric conditions for the analysis of Repaglinide and its internal standard.

ParameterCondition
HPLC
ColumnC18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient30% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometer
Ionization ModeESI Positive
MRM Transitions
Repaglinide453.3 > 162.2[5]
(S)-Repaglinide ethyl ester-d10491.3 > 162.2 (Predicted)
Dwell Time100 ms
Collision EnergyOptimized for each transition
Ion Source Temperature500°C

Note: The MRM transition for (S)-Repaglinide ethyl ester-d10 is predicted based on its structure. The precursor ion is calculated from its molecular weight plus a proton, and the product ion is assumed to be the same stable fragment as Repaglinide.

Method Validation: Ensuring Data Integrity and Reliability

A comprehensive method validation was performed in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[6][7][8][9]

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention times of the analyte and IS in blank plasma samples.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.A calibration curve with a correlation coefficient (r²) of ≥0.99 over the range of 0.5 to 100 ng/mL.[5]
Accuracy and Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).Intra- and inter-day accuracy within ±15% of the nominal value (±20% at the LLOQ). Precision (RSD) ≤15% (≤20% at the LLOQ).
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS.The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Recovery The efficiency of the extraction procedure.Consistent and reproducible recovery across the concentration range.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentration should be within ±15% of the nominal concentration after undergoing freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Visualizing the Workflow

The following diagram illustrates the key steps in the analytical workflow, from sample receipt to data analysis.

G cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Receipt Sample Receipt and Login Stock_Solution_Prep Stock and Working Solution Preparation Sample_Receipt->Stock_Solution_Prep Plasma_Spiking Plasma Aliquoting and Spiking with IS LLE Liquid-Liquid Extraction Plasma_Spiking->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection MS_MS_Detection MS/MS Detection (MRM) HPLC_Injection->MS_MS_Detection Data_Processing Data Processing and Quantification MS_MS_Detection->Data_Processing Report_Generation Report Generation Data_Processing->Report_Generation

Caption: Experimental workflow from sample handling to final report generation.

Understanding the Fragmentation

The fragmentation of Repaglinide in the mass spectrometer is a key aspect of the method's specificity. The following diagram illustrates the proposed fragmentation pattern.

G cluster_Repaglinide Repaglinide Fragmentation Repaglinide [M+H]+ (m/z 453.3) Fragment Product Ion (m/z 162.2) Repaglinide->Fragment Collision-Induced Dissociation

Caption: Proposed fragmentation pathway of Repaglinide in the mass spectrometer.

Conclusion: A Fit-for-Purpose Bioanalytical Solution

The HPLC-MS/MS method detailed in this application note provides a robust, sensitive, and specific solution for the quantification of Repaglinide in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, and the method has been validated to meet the stringent requirements of regulatory agencies. This method is well-suited for a variety of applications in the drug development process, including pharmacokinetic and bioequivalence studies.

References

  • Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma - Scirp.org. (URL: [Link])

  • Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry. (URL: [Link])

  • Determination of repaglinide in human plasma by high-performance liquid chromatography–tandem mass spectrometry - ResearchGate. (URL: [Link])

  • Essential FDA Guidelines for Bioanalytical Method Validation. (URL: [Link])

  • Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products - PubMed. (URL: [Link])

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (URL: [Link])

  • A New HPLC Method for Determination of Repaglinide in Human Plasma and Its Application in Bioequivalence Studies - Biosciences Biotechnology Research Asia. (URL: [Link])

  • Development and Validation of RP HPLC Method for the Simultaneous Estimation of repaglinide and Metformin HCL Tablet Formulation. (URL: [Link])

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (URL: [Link])

  • bioanalytical method validation and study sample analysis m10 - ICH. (URL: [Link])

Sources

Method

Topic: Internal Standard for the Quantitative Analysis of Repaglinide

An Application Note for Drug Development Professionals, Researchers, and Scientists Abstract This application note provides a detailed protocol and scientific rationale for the quantitative analysis of Repaglinide in bio...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

This application note provides a detailed protocol and scientific rationale for the quantitative analysis of Repaglinide in biological matrices, specifically human plasma, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). A critical focus is placed on the selection and justification of a suitable internal standard (IS) to ensure accuracy, precision, and robustness of the bioanalytical method. We will discuss the merits of both stable isotope-labeled and structural analog internal standards, ultimately providing a comprehensive, step-by-step workflow from sample preparation to data analysis.

Introduction to Repaglinide and the Imperative for an Internal Standard

Repaglinide is a potent, short-acting oral antihyperglycemic agent from the meglitinide class, prescribed for the management of type 2 diabetes mellitus.[1][2] Its therapeutic action involves stimulating insulin release from pancreatic β-cells by blocking ATP-sensitive potassium channels.[3] Accurate quantification of Repaglinide in biological fluids is paramount for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring.

The complexity of biological matrices like plasma introduces significant analytical challenges, including sample loss during preparation and ion suppression or enhancement during mass spectrometric analysis (matrix effects).[4][5] To counteract these variables, an internal standard (IS) is incorporated into the analytical workflow. An ideal IS is a compound added at a constant concentration to all samples, standards, and quality controls, which behaves identically to the analyte throughout the entire process.[6] By calculating the peak area ratio of the analyte to the IS, variations are normalized, leading to highly reliable and reproducible quantitative data.[5]

The Critical Choice: Selecting an Internal Standard for Repaglinide

The selection of an appropriate internal standard is the most critical decision in developing a robust quantitative assay. The goal is to choose a compound that mimics the physicochemical properties of Repaglinide as closely as possible.

The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards

The most effective internal standard is a stable isotope-labeled version of the analyte, such as Deuterated Repaglinide (e.g., Repaglinide-d5). SIL-IS are considered the gold standard for several reasons:

  • Near-Identical Physicochemical Properties: They share the same extraction recovery, chromatographic retention time (or a very slight, predictable shift), and ionization efficiency as the analyte.[4][7]

  • Superior Correction for Matrix Effects: Because a SIL-IS co-elutes with the analyte, it experiences the exact same degree of ion suppression or enhancement at that specific time point, providing the most accurate correction.[7][8]

  • Mass-Based Differentiation: The mass difference allows the mass spectrometer to distinguish it from the unlabeled analyte.

Despite their superiority, SIL-IS can be expensive or not commercially available, necessitating the use of a suitable alternative.

The Practical Alternative: Structural Analog Internal Standards

When a SIL-IS is not feasible, a carefully selected structural analog is the next-best option. For Repaglinide, several compounds have been successfully used in validated methods, including Diazepam[9][10] and Cetirizine.[11] While effective, these compounds are structurally and chemically dissimilar to Repaglinide, which can lead to differences in extraction efficiency and chromatographic behavior.

A more chemically sound choice is a compound from a related therapeutic class that shares key functional groups. Glibenclamide (Glyburide) , a second-generation sulfonylurea, serves as an excellent and widely available structural analog IS for Repaglinide. Although its core structure differs, it is also an oral hypoglycemic agent with similar analytical challenges, making it a suitable candidate to track the analytical process.

Physicochemical Property Comparison

The following table summarizes key properties of Repaglinide and the recommended structural analog IS, Glibenclamide, supporting the rationale for its selection.

PropertyRepaglinideGlibenclamideRationale for Compatibility
Molecular Formula C₂₇H₃₆N₂O₄[12]C₂₃H₂₈ClN₅O₅SBoth are complex organic molecules with multiple functional groups.
Molecular Weight 452.6 g/mol [1]494.0 g/mol Within a reasonable range for similar MS behavior.
LogP 5.9[1]~4.0Both are lipophilic, suggesting similar extraction behavior in LLE.
pKa 4.19, 5.78[13]~5.3Both are weakly acidic, indicating similar pH-dependent extraction characteristics.

Experimental Workflow and Protocols

The following protocols provide a validated starting point for the quantitative analysis of Repaglinide in human plasma using Glibenclamide as the internal standard.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (Calibrator, QC, or Unknown) spike Spike with Glibenclamide (IS) Solution plasma->spike extract Liquid-Liquid Extraction (LLE) with Tert-butyl methyl ether spike->extract evap Evaporate Organic Layer to Dryness extract->evap recon Reconstitute in Mobile Phase evap->recon inject Inject onto LC-MS/MS System recon->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (MRM Mode) separate->detect integrate Integrate Peak Areas (Repaglinide & IS) detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify caption Fig 1. Overall experimental workflow for Repaglinide analysis.

Fig 1. Overall experimental workflow for Repaglinide analysis.
Protocol 1: Plasma Sample Preparation via Liquid-Liquid Extraction (LLE)
  • Thaw Samples: Thaw frozen human plasma samples, calibration standards, and quality controls (QCs) to room temperature.

  • Aliquoting: In labeled 1.5 mL microcentrifuge tubes, pipette 200 µL of the respective plasma sample.

  • Internal Standard Spiking: Add 25 µL of the Glibenclamide working solution (e.g., 200 ng/mL in 50% methanol) to every tube except for "double blank" samples (matrix blank with no analyte or IS). Vortex briefly.

  • pH Adjustment: Add 50 µL of 0.1 M ammonium acetate buffer (pH 4.5) to each tube to optimize extraction. Vortex for 10 seconds.

  • Extraction: Add 1 mL of tert-butyl methyl ether to each tube.

  • Mixing: Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Phase Separation: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a new set of clean, labeled tubes.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 Acetonitrile:10mM Ammonium Acetate). Vortex for 30 seconds to ensure the analyte and IS are fully dissolved.

  • Final Centrifugation: Centrifuge at 10,000 x g for 2 minutes to pellet any particulates.

  • Transfer: Carefully transfer the supernatant to HPLC vials for analysis.

Protocol 2: LC-MS/MS Instrumental Analysis

The following parameters are a robust starting point and should be optimized for the specific instrument used.

Table 1: LC-MS/MS Parameters

Parameter Setting
LC System Agilent 1200 Series or equivalent
Column XDB-C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (10% B)
Injection Volume 5 µL
Column Temp. 40°C
MS System API 4000 or equivalent
Ionization Mode ESI Positive

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 2: MRM Transitions for Quantification

Compound Precursor Ion (Q1) [M+H]⁺ (m/z) Product Ion (Q3) (m/z) Dwell Time (ms)
Repaglinide 453.3 230.2[14] 150

| Glibenclamide (IS) | 494.1 | 369.1 | 150 |

Data Analysis and Method Validation

A calibration curve is generated by plotting the peak area ratio (Repaglinide Area / Glibenclamide Area) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically applied.

The method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). Key parameters to assess include:

  • Selectivity & Specificity: No interfering peaks at the retention times of the analyte and IS in blank matrix.

  • Linearity: The calibration curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy & Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ), and accuracy (%RE) should be within ±15% (±20% at the LLOQ).[9]

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked matrix samples to its response in a clean solution.

  • Recovery: The efficiency of the extraction process for both the analyte and the IS should be consistent and reproducible.

  • Stability: Analyte stability must be confirmed under various conditions (freeze-thaw, bench-top, long-term storage).[15]

Logic cluster_process Analytical Process cluster_signals Measured Signals cluster_output Final Result LLE_Var Variable LLE Recovery Analyte_Signal Analyte Peak Area (A) LLE_Var->Analyte_Signal Affects Both Equally IS_Signal IS Peak Area (B) LLE_Var->IS_Signal Affects Both Equally Inject_Var Variable Injection Volume Inject_Var->Analyte_Signal Affects Both Equally Inject_Var->IS_Signal Affects Both Equally Ion_Var Variable Ion Suppression Ion_Var->Analyte_Signal Affects Both Equally Ion_Var->IS_Signal Affects Both Equally Ratio Area Ratio (A/B) Analyte_Signal->Ratio IS_Signal->Ratio Conc Accurate Concentration Ratio->Conc Corrects for Variability caption Fig 2. Logic of internal standard correction.

Fig 2. Logic of internal standard correction.

Conclusion

The use of a suitable internal standard is non-negotiable for the accurate and precise quantification of Repaglinide in biological matrices. While a stable isotope-labeled standard like Repaglinide-d5 is the ideal choice, a carefully selected structural analog such as Glibenclamide offers a robust and reliable alternative. The detailed LLE extraction and LC-MS/MS method provided in this note serves as a comprehensive guide for researchers, enabling the development of high-quality bioanalytical assays essential for drug development and clinical research.

References

  • Cieślińska, A., Giebułtowicz, J., & Wroczyński, P. (2019). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. Molecules, 24(23), 4386. Available at: [Link]

  • Al-Tannak, N. F., & Hemdan, A. (2014). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. American Journal of Analytical Chemistry, 5, 236-245. Available at: [Link]

  • Zhang, Y., Chen, X., Li, X., & Zhong, D. (2012). Determination of repaglinide in human plasma by high-performance liquid chromatography–tandem mass spectrometry. Acta Pharmaceutica Sinica B, 2(5), 512-517. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65981, Repaglinide. Retrieved from [Link]

  • Biocrates Science & Health. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Internal standard – Knowledge and References. Retrieved from [Link]

  • myADLM. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]

  • Wu, Y., Martin, E., & Martin, J. (2019). The Structural Basis for the Binding of Repaglinide to the Pancreatic KATP Channel. Cell Reports, 27(6), 1925-1936.e4. Available at: [Link]

  • Alshammari, T. M., Al-showiman, H. S., & Al-shaklia, A. M. (2015). Formulation and Optimization of Repaglinide Nanoparticles Using Microfluidics for Enhanced Bioavailability and Management of Diabetes. Molecules, 28(7), 3004. Available at: [Link]

  • Patel, M., et al. (2020). Improving Physicochemical Properties of Repaglinide Through Pharmaceutical Adduct Formation. SciSpace. Available at: [Link]

  • Mullangi, R., et al. (2013). LC-MS/MS-ESI method for simultaneous quantitation of metformin and repaglinidie in rat plasma and its application to pharmacokinetic study in rats. Biomedical Chromatography, 27(3), 356-364. Available at: [Link]

  • ResearchGate. (n.d.). Structure of repaglinide (molecular weight: 452.595 g mol⁻¹; molecular formula: C27H36N2O4). Retrieved from [Link]

  • Adib, N., et al. (2011). A New HPLC Method for Determination of Repaglinide in Human Plasma and Its Application in Bioequivalence Studies. Biosciences Biotechnology Research Asia, 7(2). Available at: [Link]

  • Al-majed, A. A., et al. (2026). LC-MS/MS-based investigation of pharmacokinetic interactions between CYP3A4 substrates enzalutamide and repaglinide in rats. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Bio-Analytical Method Development of Repaglinide Drug Delivery Systems. Retrieved from: [Link]

Sources

Application

Advanced LC-MS/MS Quantification of Repaglinide Using an Isotope-Labeled Analogue Internal Standard

Analytical Context & Mechanistic Rationale Repaglinide is a fast-acting, oral antidiabetic agent of the meglitinide class, widely prescribed for the management of type 2 diabetes mellitus[1]. Because of its high potency...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Context & Mechanistic Rationale

Repaglinide is a fast-acting, oral antidiabetic agent of the meglitinide class, widely prescribed for the management of type 2 diabetes mellitus[1]. Because of its high potency and rapid clearance, pharmacokinetic (PK) profiling requires highly sensitive and robust analytical methods capable of detecting trace concentrations (sub-ng/mL) in complex biological matrices like human plasma[1].

While stable-isotope-labeled (SIL) exact-match standards (e.g., Repaglinide-d5) are traditionally preferred, they can suffer from isotopic cross-talk if the mass shift is insufficient, or they may co-elute perfectly with the analyte into a zone of severe ion suppression. To engineer a more robust, self-validating analytical system, this protocol utilizes (S)-Repaglinide ethyl ester-d10 (Molecular Formula: C₂₉H₃₀D₁₀N₂O₄) as an analogue internal standard (IS)[2].

Causality in IS Selection:

  • Mass Resolution: The +10 Da mass shift of the d10 label guarantees zero isotopic interference between the analyte and the IS.

  • Chromatographic Shift: The ethyl esterification of the carboxylic acid group increases the lipophilicity of the IS. This causes it to elute slightly later than Repaglinide on a reversed-phase C18 column, effectively bypassing the specific matrix suppression zone of the parent drug while maintaining near-identical extraction recovery dynamics.

  • Ionization Consistency: Both molecules share the core piperidinyl-phenyl-butylamine pharmacophore, ensuring parallel ionization efficiencies in the Electrospray Ionization (ESI) source.

Experimental Architecture

Reagents and Materials
  • Analyte: Repaglinide reference standard (Purity >99%).

  • Internal Standard (IS): (S)-Repaglinide ethyl ester-d10 (e.g., Clearsynth CS-T-97188)[2].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Extraction Solvent: tert-Butyl methyl ether (TBME)[1].

  • Buffer: 0.05 M Ammonium Acetate buffer, adjusted to pH 4.5[1].

Mechanistic Sample Preparation (Liquid-Liquid Extraction)

Protein precipitation (PPT) often leaves residual phospholipids that cause severe matrix effects in ESI+. To ensure maximum trustworthiness of the quantitative data, Liquid-Liquid Extraction (LLE) with TBME is employed.

The Chemical Logic: Repaglinide is an ampholyte with pKa values of 4.19 (carboxylic acid) and 5.78 (piperidine nitrogen)[3]. By buffering the plasma to pH 4.5, the molecule is forced near its isoelectric point. This neutralizes the charge, maximizing its partitioning into the highly hydrophobic TBME layer, while polar endogenous interferences remain trapped in the aqueous phase[1].

G N1 1. Aliquot Plasma (50 µL) N2 2. Spike IS: Ethyl ester-d10 (100 µL) N1->N2 N3 3. Buffer: 0.05M NH4Ac pH 4.5 (50 µL) N2->N3 N4 4. LLE: Add TBME (6 mL) N3->N4 N5 5. Vortex (60s) & Centrifuge (5min) N4->N5 N6 6. Evaporate Organic Layer (N2, 40°C) N5->N6 N7 7. Reconstitute in Mobile Phase N6->N7 N8 8. LC-MS/MS (MRM Mode) N7->N8

Figure 1: Step-by-step Liquid-Liquid Extraction (LLE) workflow for Repaglinide.

Step-by-Step LLE Protocol:

  • Transfer 50 µL of human plasma (blank, spiked, or incurred sample) into a 10 mL glass extraction tube.

  • Add 100 µL of the IS working solution ((S)-Repaglinide ethyl ester-d10, 50 ng/mL in water/methanol).

  • Add 50 µL of 0.05 M Ammonium Acetate buffer (pH 4.5) to optimize the partitioning state[1]. Vortex for 10 seconds.

  • Dispense 6.0 mL of TBME into the tube[1].

  • Vortex vigorously for 60 seconds to ensure complete phase mixing, followed by centrifugation at 3200 rpm for 5 minutes at 4°C.

  • Transfer the upper organic layer (TBME) to a clean glass tube and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the initial mobile phase. Vortex for 30 seconds and transfer to an autosampler vial.

LC-MS/MS Instrumental Parameters

Liquid Chromatography Conditions

A reversed-phase strategy is utilized to separate the analyte from residual matrix components.

Table 1: LC Gradient Program

Parameter Specification
Column Zorbax Eclipse XDB-C18 (50 mm × 4.6 mm, 1.8 µm) or equivalent
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 6.8)
Mobile Phase B 100% Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Gradient Elution Profile: 0.0–0.5 min (30% B), 0.5–2.0 min (linear ramp to 90% B), 2.0–3.5 min (hold at 90% B to wash column), 3.5–3.6 min (return to 30% B), 3.6–5.0 min (equilibration).

Mass Spectrometry (MRM) Parameters

Detection is performed on a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive ion mode. Repaglinide readily forms a protonated precursor ion [M+H]+ at m/z 453.2, which fragments to a highly stable product ion at m/z 230.4[3]. The IS follows a parallel fragmentation pathway.

Table 2: Optimized MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)

| Repaglinide | 453.2 [M+H]+ | 230.4 | 100 | 25 | | (S)-Repaglinide ethyl ester-d10 | 491.4 [M+H]+ | 240.4* | 100 | 28 |

*Note: The exact product ion of the IS depends on the specific labeling distribution of the d10 isotopes across the molecule[2]. The transition m/z 491.4 → 240.4 represents the shifted piperidinyl-phenyl-butylamine fragment.

Method Validation & System Suitability

To ensure the trustworthiness of the analytical system, the method must be validated according to FDA/ICH guidelines for bioanalytical method validation.

Table 3: Representative Validation Metrics | Validation Parameter | Acceptance Criteria | Expected Performance | | :--- | :--- | :--- | | Linearity Range | R2≥0.995 | 0.5 – 100 ng/mL[1] | | Lower Limit of Quantitation (LLOQ) | S/N 10, Precision 20% | 0.5 ng/mL | | Extraction Recovery (Repaglinide) | Consistent across QC levels | ~96.0% (via TBME LLE)[1] | | Extraction Recovery (IS) | Consistent with Analyte | ~85.0 - 90.0% | | Intra-day Precision (CV%) | 15% (except LLOQ 20%) | 5.0% | | Matrix Effect (Ion Suppression) | IS-normalized MF: 0.85 – 1.15 | Minimal (due to LLE & IS shift) |

Self-Validating System Check: Before processing human samples, inject a "Blank + IS" sample. The absence of a peak at m/z 453.2 230.4 at the retention time of Repaglinide confirms that the (S)-Repaglinide ethyl ester-d10 standard is free of unlabeled Repaglinide contamination, ensuring the integrity of the lower limit of quantitation.

Sources

Method

Application Note: A Robust Liquid-Liquid Extraction Protocol for the Quantification of Repaglinide in Human Plasma

Introduction: The Rationale for Repaglinide Quantification Repaglinide is a potent, short-acting oral hypoglycemic agent belonging to the meglitinide class, prescribed for the management of type 2 diabetes mellitus.[1][2...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Repaglinide Quantification

Repaglinide is a potent, short-acting oral hypoglycemic agent belonging to the meglitinide class, prescribed for the management of type 2 diabetes mellitus.[1][2] It stimulates insulin secretion from pancreatic β-cells, effectively controlling postprandial glucose levels.[2][3] Given its rapid onset and short half-life of approximately one hour, accurate and sensitive quantification of Repaglinide in plasma is paramount for pharmacokinetic (PK) and bioequivalence (BE) studies.[1][3] These studies are fundamental in determining the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn informs dosing regimens and ensures therapeutic efficacy and safety.

This application note provides a detailed, validated liquid-liquid extraction (LLE) protocol for the efficient recovery of Repaglinide from human plasma, suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is grounded in the physicochemical properties of Repaglinide and has been synthesized from established, peer-reviewed analytical methods.

The Science Behind the Extraction: Physicochemical Principles

A successful LLE protocol hinges on the differential solubility of the analyte between an aqueous phase (plasma) and an immiscible organic solvent. The efficiency of this partitioning is governed by the analyte's ionization state and lipophilicity, which can be manipulated by adjusting the pH of the aqueous phase.

Repaglinide's Key Properties:

PropertyValueSignificance for LLE
Molecular Weight 452.6 g/mol Influences diffusion and partitioning behavior.[2]
pKa pKa1 = 4.19 (carboxylic acid), pKa2 = 5.78Repaglinide is a weakly acidic, ampholytic compound.[4][5] Adjusting the pH below its pKa values will ensure it is in its non-ionized, more lipophilic form, favoring extraction into an organic solvent.
LogP (Octanol-Water) 3.97Indicates high lipophilicity, making it highly suitable for extraction into non-polar organic solvents.[3]
Aqueous Solubility Practically insoluble (34 µg/mL at 37 °C)Its low water solubility further supports its preference for partitioning into an organic phase.[3]

Based on these properties, the core principle of this protocol is to adjust the plasma sample's pH to a value below the lowest pKa of Repaglinide. This protonates the carboxylic acid group, neutralizing its charge and rendering the molecule significantly more soluble in an organic solvent than in the aqueous plasma matrix.

Experimental Workflow: A Visual Guide

The following diagram illustrates the key steps in the liquid-liquid extraction process for Repaglinide from plasma.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_isolation Analyte Isolation cluster_analysis Analysis P1 Aliquot 200 µL Plasma Sample P2 Spike with 100 µL Internal Standard (IS) P1->P2 P3 Add 50 µL pH 4.5 Acetate Buffer P2->P3 E1 Add 6 mL tert-Butyl Methyl Ether (MTBE) P3->E1 Ready for Extraction E2 Vortex for 60 seconds E1->E2 E3 Centrifuge at 3200 rpm for 5 min E2->E3 I1 Transfer Organic Layer to a Clean Tube E3->I1 Phase Separation I2 Evaporate to Dryness under Nitrogen I1->I2 I3 Reconstitute in 150 µL Mobile Phase I2->I3 A1 Transfer to Autosampler Vial I3->A1 Sample Ready for Injection A2 Inject into LC-MS/MS System A1->A2

Caption: Workflow for Repaglinide LLE from Plasma.

Detailed Protocol: Step-by-Step Methodology

This protocol is designed for high recovery and reproducibility, making it suitable for regulated bioanalysis. It has been adapted from a validated LC-MS/MS method for Repaglinide in human plasma.[1]

Materials and Reagents
  • Repaglinide Reference Standard: Purity >99%

  • Internal Standard (IS): Cetirizine or another suitable compound not co-administered with Repaglinide.[1] Other validated options include Indomethacin[6][7] or Diazepam.[8]

  • Human Plasma: Blank, collected with K2EDTA as an anticoagulant.

  • Methanol and Acetonitrile: HPLC or LC-MS grade.

  • tert-Butyl Methyl Ether (MTBE): HPLC grade. Other tested solvents include ethyl acetate and diethyl ether/dichloromethane mixtures.[1][8][9] MTBE is often preferred for its lower tendency to form emulsions and good recovery for Repaglinide.[1]

  • Ammonium Acetate: Analytical grade.

  • Acetic Acid: Glacial, analytical grade.

  • Water: Deionized, Type 1.

  • Glass Test Tubes: 10 mL.

  • Pipettes and Pipette Tips: Calibrated.

  • Vortex Mixer.

  • Centrifuge: Capable of 3200 rpm.

  • Sample Evaporator: Nitrogen stream evaporator.

Preparation of Solutions
  • Repaglinide Stock Solution (1 mg/mL): Accurately weigh and dissolve Repaglinide reference standard in methanol.

  • Repaglinide Working Solutions: Prepare serial dilutions from the stock solution using a 50:50 methanol:water mixture to create calibration standards (e.g., 10 to 2000 ng/mL).[1]

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in methanol.

  • IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with water.[1]

  • Ammonium Acetate Buffer (0.05 M, pH 4.5): Dissolve the appropriate amount of ammonium acetate in water, and adjust the pH to 4.5 using acetic acid.

Preparation of Calibration Standards and Quality Controls (QCs) in Plasma
  • Prepare calibration standards in plasma by spiking blank plasma with the appropriate working solutions to achieve a final concentration range (e.g., 0.5 to 100 ng/mL).[1]

  • Similarly, prepare QC samples at low, medium, and high concentrations (e.g., LQC, MQC, HQC).[10]

Liquid-Liquid Extraction Procedure
  • Sample Aliquoting: To a 10 mL glass tube, add 200 µL of plasma sample (unknown, calibration standard, or QC).[1]

  • Internal Standard Addition: Add 100 µL of the IS working solution (e.g., 100 ng/mL Cetirizine).[1]

  • pH Adjustment: Add 50 µL of 0.05 M ammonium acetate buffer (pH 4.5).[1]

    • Causality Explanation: This step is critical. Adjusting the pH to 4.5, which is below Repaglinide's pKa of 5.78 and close to its other pKa of 4.19, ensures the molecule is in its neutral, non-ionized form.[4][5] This maximizes its lipophilicity and drives its partitioning into the organic solvent.

  • Vortex: Briefly vortex-mix the sample for 30 seconds.[1]

  • Addition of Extraction Solvent: Add 6 mL of tert-butyl methyl ether (MTBE).[1]

    • Causality Explanation: MTBE is an effective solvent for extracting lipophilic drugs like Repaglinide (LogP ~3.97).[1][3] It provides a clean extraction with high recovery rates, reported to be around 96%.[1]

  • Extraction: Vortex the tubes vigorously for 60 seconds to ensure thorough mixing and facilitate the transfer of Repaglinide from the aqueous to the organic phase.

  • Phase Separation: Centrifuge the tubes at 3200 rpm for 5 minutes to separate the organic and aqueous layers and pellet any precipitated proteins.[1]

  • Isolation of Organic Layer: Carefully transfer the upper organic layer to a new clean glass tube, taking care not to aspirate any of the aqueous layer or protein pellet.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase used for the chromatographic analysis. Vortex for 30 seconds to ensure the complete dissolution of the analyte and internal standard.

  • Final Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.[1]

Method Validation and Performance

For use in regulated studies, this protocol must be validated according to guidelines from authorities such as the US Food and Drug Administration (FDA).[10] Key validation parameters and typical expected results are summarized below.

Validation ParameterPurposeTypical Acceptance Criteria (FDA)Expected Performance of this Protocol
Specificity & Selectivity To ensure no interference from endogenous plasma components at the retention times of the analyte and IS.No significant interfering peaks.High, due to the clean-up nature of LLE and the selectivity of MS detection.[1]
Linearity To demonstrate a proportional relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.99Excellent linearity is typically achieved over ranges like 0.5-100 ng/mL.[1]
Recovery To measure the efficiency of the extraction process.Consistent, precise, and reproducible.High recovery is expected; reported values for Repaglinide are often >90%.[1][6][7]
Accuracy & Precision To assess the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).Accuracy: ±15% (±20% at LLOQ). Precision: %CV ≤15% (≤20% at LLOQ).This method demonstrates good intra-day and inter-day precision and accuracy.[1][6]
Matrix Effect To evaluate the suppression or enhancement of ionization by co-eluting matrix components.IS-normalized matrix factor should be consistent across lots.LLE significantly reduces matrix effects compared to simpler methods like protein precipitation.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage).Analyte concentration should be within ±15% of the baseline.Repaglinide is generally stable under typical storage and handling conditions.[6]

Troubleshooting

IssuePotential CauseRecommended Solution
Low Recovery - Incorrect pH of the buffer.- Incomplete vortexing.- Inefficient solvent.- Verify the pH of the buffer is 4.5.- Ensure vigorous and adequate vortexing time.- Test an alternative solvent like ethyl acetate.
High Variability (%CV) - Inconsistent pipetting.- Incomplete evaporation or reconstitution.- Use calibrated pipettes and consistent technique.- Ensure complete dryness before reconstitution and vortex thoroughly after.
Emulsion Formation - Vigorous shaking (instead of vortexing).- High lipid content in plasma samples.- Use a vortex mixer instead of shaking.- Centrifuge at a higher speed or for a longer duration.

Conclusion

This application note details a robust and reliable liquid-liquid extraction protocol for the quantification of Repaglinide in human plasma. By leveraging the physicochemical properties of the analyte, specifically its acidic nature and high lipophilicity, this method achieves high extraction efficiency, cleanliness, and reproducibility. The protocol is well-suited for high-throughput bioanalytical laboratories supporting pharmacokinetic and bioequivalence studies and can be readily adapted for subsequent analysis by LC-MS/MS or HPLC, following proper validation according to regulatory guidelines.

References

  • Al-Majed, A. A., Al-Zehouri, J., & Al-Khamees, H. A. (2014). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. Pharmacology & Pharmacy, 5, 893-904. [Link]

  • Ruzilawati, A. B., Wahab, M. S. A., Imran, A., Ismail, Z., & Gan, S. H. (2007). Method development and validation of repaglinide in human plasma by HPLC and its application in pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1831-1835. [Link]

  • S, S., & G, N. (2019). Bio-Analytical Method Development of Repaglinide Drug Delivery Systems. Journal of Drug Delivery and Therapeutics, 9(6), 6-10. [Link]

  • Li, W., et al. (2015). Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS. Bioanalysis, 7(1), 65-77. [Link]

  • Ruzilawati, A. B., et al. (2007). Method development and validation of repaglinide in human plasma by HPLC and its application to pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1831-1835. [Link]

  • Zarapkar, S. S., Kanyawar, N. S., & Shinde, M. V. (2010). A New HPLC Method for Determination of Repaglinide in Human Plasma and Its Application in Bioequivalence Studies. Biosciences Biotechnology Research Asia, 7(1), 219-224. [Link]

  • Meng, Q., et al. (2013). Determination of repaglinide in human plasma by high-performance liquid chromatography–tandem mass spectrometry. Acta Pharmaceutica Sinica B, 3(5), 336-341. [Link]

  • Panda, S. S., et al. (2022). DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma. Future Science, 8(11), FSO824. [Link]

  • Ruzilawati, A. B., et al. (2007). Method development and validation of repaglinide in human plasma by HPLC and its application in pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1831-1835. [Link]

  • Ruzilawati, A. B., et al. (2007). Method development and validation of repaglinide in human plasma by HPLC and its application in pharmacokinetic studies. Monash University Research Repository. [Link]

  • Ruzilawati, A. B. (2005). Development and validation of a high performance liquid chromatography method for the determination of repaglinide in human plasma and its application in a pharmacokinetic study. Universiti Sains Malaysia. [Link]

  • Yadav, V., et al. (2020). Improving Physicochemical Properties of Repaglinide Through Pharmaceutical Adduct Formation. SciSpace. [Link]

  • Avdeef, A., et al. (2005). Ionization, lipophilicity and solubility properties of repaglinide. Journal of Pharmacy and Pharmacology, 57(1), 31-39. [Link]

  • Shah, J., & Captain, A. (2017). Study of Solid-State Transitions and Its Impact on Solubility and Stability of Repaglinide. Journal of Pharmaceutical Sciences, 106(1), 188-197. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 65981, Repaglinide. Retrieved March 15, 2026, from [Link].

  • Janicka, M., et al. (2019). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. Molecules, 24(23), 4398. [Link]

Sources

Application

Application Note: A Validated LC-MS/MS Method for the High-Sensitivity Quantification of Repaglinide in Human Plasma

Abstract and Introduction Repaglinide is a potent, short-acting oral hypoglycemic agent belonging to the meglitinide class, prescribed for the management of type 2 diabetes mellitus.[1][2] It stimulates insulin secretion...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Introduction

Repaglinide is a potent, short-acting oral hypoglycemic agent belonging to the meglitinide class, prescribed for the management of type 2 diabetes mellitus.[1][2] It stimulates insulin secretion from pancreatic β-cells by closing ATP-dependent potassium channels.[2][3] Accurate quantification of Repaglinide in human plasma is fundamental for pharmacokinetic (PK), bioequivalence (BE), and therapeutic drug monitoring (TDM) studies, which are critical for optimizing dosage regimens and ensuring patient safety.

This application note provides a comprehensive, validated protocol for the determination of Repaglinide in human plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method is distinguished by its high sensitivity, specificity, and throughput, making it the gold standard for bioanalytical applications. We will explore the rationale behind methodological choices, from sample preparation to instrument parameters, and detail the validation process according to stringent regulatory guidelines.[4][5][6]

Physicochemical Properties of Repaglinide:

Repaglinide is a weakly acidic compound with two pKa values (4.19 and 5.78), and it is practically insoluble in water.[7][8] These properties are pivotal in designing an effective extraction strategy, as its solubility and ionization state are highly dependent on pH.

PropertyValueSource
Molecular FormulaC₂₇H₃₆N₂O₄[2]
Molecular Weight452.6 g/mol [2]
Melting Point130-131 °C[2][3]
pKa4.19, 5.78[7][9]
LogP5.9[2]
Aqueous SolubilityPractically insoluble (~0.034 mg/mL)[7][8]

Principle of the Method: The Superiority of LC-MS/MS

The quantification of xenobiotics in complex biological matrices like plasma demands a method that can distinguish the analyte from a multitude of endogenous components. While methods like HPLC with UV or fluorescence detection exist, they often lack the sensitivity and specificity required to measure the low concentrations of Repaglinide typically found in clinical samples.[10]

LC-MS/MS offers unparalleled advantages:

  • Specificity: It employs Multiple Reaction Monitoring (MRM), a highly specific detection mode. A precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is then monitored. This precursor-to-product ion transition is a unique "mass fingerprint" for the analyte, virtually eliminating interference from co-eluting matrix components.[11]

  • Sensitivity: LC-MS/MS can achieve Lower Limits of Quantification (LLOQ) in the sub-ng/mL range (e.g., 0.05-0.5 ng/mL), which is essential for capturing the full pharmacokinetic profile of Repaglinide.[10][11]

  • Speed: Modern UPLC/HPLC systems allow for rapid chromatographic runs, often under 5 minutes per sample, enabling high-throughput analysis.[11]

Materials and Reagents

  • Standards: Repaglinide reference standard (≥98% purity), appropriate internal standard (IS) such as Cetirizine, Diazepam, or a stable isotope-labeled Repaglinide (e.g., Repaglinide-d5).[10][11][12]

  • Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, Water.

  • Reagents: Formic acid, Ammonium acetate, tert-Butyl methyl ether (MTBE), Diethyl ether, Dichloromethane (DCM).

  • Plasma: Drug-free, pooled human plasma with K₂EDTA or heparin as an anticoagulant.

  • Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator, LC-MS/MS system (e.g., Sciex API 4000 or equivalent), autosampler, and data acquisition software.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of Repaglinide and the Internal Standard (IS) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.[10]

  • Working Stock Solutions: Prepare intermediate working solutions by serially diluting the primary stock solutions with a 50:50 (v/v) mixture of methanol and water to create calibration curve (CC) and quality control (QC) spiking solutions.

  • Calibration Standards and QC Samples: Prepare CC and QC samples by spiking appropriate volumes of the working stock solutions into blank human plasma to achieve the desired concentration range (e.g., 0.5 to 100 ng/mL).[10]

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a robust technique that provides a clean extract by partitioning the analyte from the aqueous plasma into an immiscible organic solvent, leaving behind proteins and polar interferences.

G cluster_prep Liquid-Liquid Extraction (LLE) Workflow plasma 1. Aliquot 200 µL Human Plasma add_is 2. Add 100 µL Internal Standard (IS) plasma->add_is add_buffer 3. Add 50 µL Ammonium Acetate Buffer (pH 4.5) add_is->add_buffer vortex1 4. Vortex Mix (30 seconds) add_buffer->vortex1 add_solvent 5. Add 6 mL tert-Butyl Methyl Ether vortex1->add_solvent vortex2 6. Vortex Mix (60 seconds) add_solvent->vortex2 centrifuge 7. Centrifuge (3200 rpm, 5 min) vortex2->centrifuge transfer 8. Transfer Organic Layer centrifuge->transfer evaporate 9. Evaporate to Dryness (Nitrogen Stream) transfer->evaporate reconstitute 10. Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject 11. Inject 5 µL into LC-MS/MS reconstitute->inject

Caption: Detailed workflow for the Liquid-Liquid Extraction of Repaglinide.

Step-by-Step LLE Protocol: [10]

  • Pipette 200 µL of plasma (blank, CC, QC, or unknown sample) into a 10 mL glass tube.

  • Add 100 µL of the IS working solution (e.g., 100 ng/mL Cetirizine).

  • Add 50 µL of 0.05 M ammonium acetate buffer (pH 4.5). The acidic pH ensures Repaglinide is in its less polar, non-ionized state, maximizing its partitioning into the organic solvent.

  • Vortex the mixture for 30 seconds.

  • Add 6 mL of tert-butyl methyl ether (MTBE), an effective extraction solvent for Repaglinide that provides high recovery and a clean separation from the aqueous phase.

  • Vortex vigorously for 60 seconds to ensure thorough mixing and analyte extraction.

  • Centrifuge at 3200 rpm for 5 minutes to achieve complete phase separation.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions

The following parameters are a robust starting point and should be optimized for the specific instrument used.

ParameterConditionRationale
HPLC System
ColumnSymmetry® C18 (50 x 2.1 mm, 3.5 µm)C18 provides excellent reversed-phase retention for moderately lipophilic molecules like Repaglinide.
Mobile PhaseWater:Methanol:Acetonitrile (62.5:20:17.5, v/v/v) with 0.2% Formic AcidThe organic solvent mixture provides good peak shape and retention, while formic acid aids in protonation for positive ion ESI.[10]
Flow Rate0.4 mL/minA standard flow rate for this column dimension, balancing speed and separation efficiency.
Column Temp.30°CControlled temperature ensures reproducible retention times.
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), PositiveRepaglinide contains basic nitrogen atoms that are readily protonated in an acidic mobile phase, making positive ESI highly efficient.
MRM TransitionsRepaglinide: m/z 453.3 → 162.2 IS (Cetirizine): m/z 389.0 → 201.1These transitions are specific and provide high signal intensity for quantification.[10][13]
Ion Spray Voltage5500 V
Source Temp.550°C
Dwell Time100-150 ms

Bioanalytical Method Validation (BMV)

Validation is the process of demonstrating that the analytical method is reliable and reproducible for its intended use. All validation experiments must adhere to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[4][5][14]

G cluster_validation Key Validation Parameters (FDA/EMA) Selectivity Selectivity & Specificity LLOQ LLOQ Linearity Linearity & Range Accuracy Accuracy Precision Precision Recovery Recovery & Matrix Effect Stability Stability

Caption: Core parameters for bioanalytical method validation.

Validation Acceptance Criteria Summary:

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in at least six sources of blank plasma.
Linearity (r²) ≥ 0.99
Calibration Curve Back-calculated concentrations of ≥75% of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy Mean concentration at each QC level (L, M, H) must be within ±15% of the nominal value.
Precision (CV%) Coefficient of Variation (CV) should not exceed 15% for each QC level (L, M, H).
LLOQ Analyte response should be ≥ 5 times the blank response. Accuracy within ±20% and Precision ≤ 20%.
Recovery Should be consistent, precise, and reproducible.
Matrix Effect IS-normalized matrix factor should have a CV ≤ 15% across at least six lots of plasma.
Stability Analyte concentration change should be within ±15% of nominal concentration under tested conditions (Freeze-thaw, Bench-top, Long-term).

Source: Based on FDA and EMA Bioanalytical Method Validation Guidelines.[4][5]

Application to a Pharmacokinetic Study

Once validated, this method can be reliably applied to determine the plasma concentration of Repaglinide in subjects following oral administration. The resulting concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve), which are essential for assessing drug absorption, distribution, metabolism, and excretion.[15]

Conclusion

This application note details a robust, sensitive, and specific LC-MS/MS method for the quantification of Repaglinide in human plasma. The protocol, centered on an efficient liquid-liquid extraction and tandem mass spectrometry, is suitable for high-throughput analysis. Adherence to the comprehensive validation procedures outlined ensures that the data generated are accurate and reliable, meeting the stringent requirements for regulatory submissions in drug development.

References

  • Biosciences Biotechnology Research Asia. (n.d.). A New HPLC Method for Determination of Repaglinide in Human Plasma and Its Application in Bioequivalence Studies. Retrieved from [Link]

  • Al-Zaidi, J., et al. (2012). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. American Journal of Analytical Chemistry, 3, 790-800. Retrieved from [Link]

  • Zhang, J., et al. (2011). Determination of repaglinide in human plasma by high-performance liquid chromatography–tandem mass spectrometry. Acta Pharmaceutica Sinica B, 1(1), 40-45. Retrieved from [Link]

  • SciSpace. (2020). Improving Physicochemical Properties of Repaglinide Through Pharmaceutical Adduct Formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Method development and validation of repaglinide in human plasma by HPLC and its application to pharmacokinetics study. Retrieved from [Link]

  • PubMed. (2015). Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS. Retrieved from [Link]

  • International Journal of Drug Development & Research. (2011). Preparation, Characterization and in Vitro Evaluation of Repaglinide Binary Solid Dispersions with Hydrophilic Polymers. Retrieved from [Link]

  • IJIRT. (2025). Estimation Of Repaglinide –Rp Hplc & Uv – Methods. Retrieved from [Link]

  • PubMed. (2007). Method development and validation of repaglinide in human plasma by HPLC and its application in pharmacokinetic studies. Retrieved from [Link]

  • ResolveMass. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • PMC. (2015). Repaglinide-loaded solid lipid nanoparticles: effect of using different surfactants/stabilizers on physicochemical properties of nanoparticles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Repaglinide. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical characterization of repaglinide and its determination in human plasma using liquid chromatography with dual-channel coulometric detection. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Bio-Analytical Method Development of Repaglinide Drug Delivery Systems. Retrieved from [Link]

  • Bioanalysis Zone. (2015). Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC–MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of repaglinide and cetirizine (IS) showing major fragmentation positions. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Draft Guidance on Repaglinide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References. Retrieved from [Link]

  • PMC. (2021). Assessment of Metabolic Interaction between Repaglinide and Quercetin via Mixed Inhibition in the Liver: In Vitro and In Vivo. Retrieved from [Link]

  • ResearchGate. (n.d.). Mean plasma concentration–time curve for repaglinide after oral administration. Retrieved from [Link]

  • IJRPC. (n.d.). FORMULATION AND EVALUATION OF REPAGLINIDE FAST DISSOLVING TABLETS. Retrieved from [Link]

  • PMC. (2012). Stability-indicating assay of repaglinide in bulk and optimized nanoemulsion by validated high performance thin layer chromatography technique. Retrieved from [Link]

  • ResearchGate. (n.d.). stability indicating rp-hplc method for estimation of repaglinide in rabbit plasma. Retrieved from [Link]

  • MDPI. (2019). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. Retrieved from [Link]

  • OSTI.gov. (2015). Quantitation of Repaglinide and Metabolites in Mouse Whole-Body - Thin Tissue Sections using Droplet-Based Liquid Microjunction. Retrieved from [Link]

  • MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Retrieved from [Link]

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Method

Application Notes and Protocols for the Sample Preparation of Repaglinide in Biological Matrices

This document provides a comprehensive technical guide on the methodologies for preparing biological samples for the quantitative analysis of repaglinide. It is intended for researchers, bioanalytical scientists, and pro...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical guide on the methodologies for preparing biological samples for the quantitative analysis of repaglinide. It is intended for researchers, bioanalytical scientists, and professionals in drug development who require robust, reproducible, and validated methods for pharmacokinetic, toxicokinetic, or bioequivalence studies. The narrative emphasizes the scientific rationale behind procedural choices, ensuring a deep understanding of the techniques.

Introduction: The Bioanalytical Imperative for Repaglinide

Repaglinide (Figure 1) is a fast-acting oral hypoglycemic agent of the meglitinide class, prescribed for the treatment of type 2 diabetes mellitus. Its therapeutic action involves stimulating insulin release from pancreatic β-cells. Accurate measurement of repaglinide concentrations in biological matrices like plasma, serum, and urine is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Repaglinide is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1] Its pKa values are 4.19 and 5.78, making it a weakly acidic compound.[2][3] These physicochemical properties, combined with typically low circulating concentrations, present distinct challenges for bioanalysis. The primary goal of sample preparation is to isolate repaglinide from complex biological matrices, remove interfering endogenous components (e.g., proteins, lipids, salts), and concentrate the analyte to a level suitable for detection by modern analytical instruments, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide details three principal sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), providing validated protocols and the underlying principles for their successful implementation.

Methodologies for Sample Preparation

The selection of an appropriate sample preparation technique is a critical decision dictated by the required sensitivity, sample throughput, cost, and the nature of the analytical endpoint.

Protein Precipitation (PPT): The High-Throughput Approach

Protein precipitation is the simplest and fastest method for sample clean-up. It is often employed in early-stage drug discovery and for analyzing samples with relatively high analyte concentrations.

Scientific Principle: The method involves adding a water-miscible organic solvent, typically acetonitrile, to the plasma or serum sample.[4][5] This alters the dielectric constant of the solution, reducing the solubility of macromolecules like proteins and causing them to precipitate. Repaglinide, being soluble in the organic-aqueous supernatant, is thereby separated from the bulk of the proteinaceous material.

Advantages:

  • Speed and Simplicity: The procedure is rapid and requires minimal steps, making it ideal for high-throughput environments.[4]

  • Cost-Effective: Requires minimal reagents and no specialized equipment beyond a vortexer and centrifuge.

Disadvantages:

  • Limited Cleanliness: The resulting supernatant may still contain significant amounts of endogenous materials like phospholipids, which can cause ion suppression or enhancement in LC-MS/MS analysis (matrix effects).

  • Sample Dilution: The addition of a precipitating agent dilutes the sample, which may compromise the limit of quantification (LOQ).

Detailed Protocol: Protein Precipitation with Acetonitrile

This protocol is adapted from validated methods for repaglinide analysis in plasma.[5]

Materials:

  • Human or animal plasma samples

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled repaglinide or a structural analog like carvedilol or diazepam)[6][7]

  • Acetonitrile (ACN), HPLC or LC-MS grade, chilled to ~4°C

  • 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Refrigerated centrifuge

Step-by-Step Procedure:

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 10 µL of the IS working solution and briefly vortex.

  • Add 300 µL of cold acetonitrile to the tube. The 3:1 ratio of ACN to plasma is a common starting point for efficient protein removal.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 10,000 - 14,000 x g) for 10 minutes at 4°C. The low temperature helps maintain protein insolubility.

  • Carefully aspirate the clear supernatant and transfer it to a clean tube or an HPLC vial.

  • The supernatant can be injected directly for LC-MS/MS analysis. Alternatively, for increased sensitivity, it can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase.

Liquid-Liquid Extraction (LLE): The Classic Clean-up

LLE is a more selective technique than PPT, providing cleaner extracts by partitioning the analyte between two immiscible liquid phases.

Scientific Principle: LLE leverages the differential solubility of repaglinide. As a weakly acidic compound, its ionization state is pH-dependent. By adjusting the pH of the aqueous sample to be at least 2 units above its pKa (e.g., to pH > 7.8), repaglinide will exist predominantly in its non-ionized, more lipophilic form. This form will preferentially partition into a water-immiscible organic solvent, such as ethyl acetate or tert-butyl methyl ether, leaving polar interferences behind in the aqueous phase.[8][9]

Advantages:

  • Cleaner Extracts: Significantly reduces matrix effects compared to PPT.[9]

  • Analyte Concentration: The organic phase can be evaporated and the residue reconstituted in a small volume, concentrating the analyte and improving sensitivity.

  • High Recovery: When optimized, LLE can yield high and consistent analyte recovery.[8][10]

Disadvantages:

  • Labor-Intensive: More time-consuming than PPT and can be challenging to automate.

  • Solvent Consumption: Requires larger volumes of organic solvents, which has cost and environmental implications.

Detailed Protocol: Liquid-Liquid Extraction with Ethyl Acetate

This protocol is based on a validated HPLC method for repaglinide in human plasma.[8][11]

Materials:

  • Human plasma samples

  • Internal Standard (IS) working solution

  • Ethyl acetate, HPLC grade

  • Buffer solution or base (e.g., 0.1 M NaOH) to adjust pH

  • Glass or solvent-resistant tubes (e.g., 10 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporation system

Step-by-Step Procedure:

  • Pipette 500 µL of plasma into a glass tube.

  • Add 50 µL of the IS working solution.

  • Adjust the sample pH. While some methods extract at a neutral pH of 7.4[8][11], adding a small volume (e.g., 50 µL) of 0.1 M NaOH can ensure the repaglinide is non-ionized for optimal extraction.

  • Add 3 mL of ethyl acetate to the tube.

  • Cap the tube and vortex vigorously for 3-5 minutes to ensure intimate contact between the two phases.

  • Centrifuge at 3,500 x g for 10 minutes to achieve complete phase separation.

  • Carefully transfer the upper organic layer (ethyl acetate) into a clean tube, taking care not to aspirate any of the lower aqueous layer or the proteinaceous interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 150 µL of the mobile phase, vortex to dissolve, and transfer to an HPLC vial for analysis.

Solid-Phase Extraction (SPE): The Gold Standard for Selectivity

SPE provides the highest degree of sample clean-up and is the method of choice for assays requiring the lowest detection limits and minimal matrix interference.

Scientific Principle: SPE is a form of digital chromatography where the analyte is isolated from the sample matrix by partitioning between a liquid phase (the sample) and a solid stationary phase packed in a cartridge. For repaglinide, a reversed-phase sorbent (e.g., C18) is typically used. The process involves four distinct steps:

  • Conditioning: The sorbent is wetted with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution (e.g., water) to prepare it for sample loading.

  • Loading: The pre-treated plasma sample is passed through the cartridge. Repaglinide, being relatively non-polar, is retained on the C18 sorbent.

  • Washing: The cartridge is washed with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove hydrophilic, interfering compounds while the analyte remains bound.

  • Elution: A strong organic solvent (e.g., methanol or acetonitrile) is passed through the cartridge to disrupt the interaction between repaglinide and the sorbent, eluting it into a collection tube.

Advantages:

  • Highest Selectivity: Provides the cleanest extracts, virtually eliminating matrix effects.

  • High Concentration Factor: Allows for significant concentration of the analyte.

  • Excellent Reproducibility: The process is highly controlled and can be fully automated for high-throughput applications.

Disadvantages:

  • Higher Cost: SPE cartridges are more expensive than the reagents for PPT or LLE.

  • Method Development: Can be more complex and time-consuming to optimize wash and elution steps.

Detailed Protocol: Solid-Phase Extraction with a C18 Cartridge

This is a representative protocol based on standard SPE principles for a BCS Class II drug like repaglinide.

Materials:

  • Human plasma samples

  • Internal Standard (IS) working solution

  • C18 SPE cartridges (e.g., 100 mg / 1 mL)

  • Methanol and Acetonitrile, HPLC grade

  • Deionized water

  • Acid or buffer for sample pre-treatment (e.g., 2% formic acid in water)

  • SPE vacuum manifold or positive pressure processor

  • Nitrogen evaporation system

Step-by-Step Procedure:

  • Sample Pre-treatment: In a clean tube, mix 500 µL of plasma with 50 µL of IS and 500 µL of 2% formic acid in water. The acidic condition ensures repaglinide is fully protonated and ready for reversed-phase retention.

  • Condition Cartridge: Place the C18 SPE cartridges on the manifold. Condition the sorbent by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent bed to go dry.

  • Load Sample: Load the entire pre-treated sample onto the conditioned cartridge. Apply a gentle vacuum or pressure to pass the sample through the sorbent at a slow, steady rate (~1 mL/min).

  • Wash Cartridge: Wash the cartridge with 1 mL of 5% methanol in water. This step removes highly polar interferences without eluting the analyte.

  • Elute Analyte: Elute the repaglinide and IS from the cartridge by passing 1 mL of acetonitrile into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 150 µL of the mobile phase for analysis.

Summary and Method Selection

The optimal sample preparation strategy depends on the specific analytical requirements. The table below provides a comparative summary to guide method selection.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Extract Cleanliness LowModerateHigh
Matrix Effect HighModerateLow
Selectivity LowModerateHigh
Recovery Moderate to HighHighVery High & Reproducible
Throughput HighLowHigh (with automation)
Cost per Sample LowLow-ModerateHigh
Typical Application High-concentration studies, rapid screeningRoutine bioanalysis, pharmacokinetic studiesTrace-level quantification, validation studies

Workflow Visualizations

The following diagrams illustrate the procedural flow for each sample preparation technique.

PPT_Workflow Protein Precipitation Workflow start Plasma Sample + Internal Standard add_acn Add Cold Acetonitrile (3:1) start->add_acn vortex Vortex (2 min) add_acn->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Inject for Analysis supernatant->analysis

Caption: A streamlined workflow for Protein Precipitation (PPT).

LLE_Workflow Liquid-Liquid Extraction Workflow start Plasma Sample + IS + pH Adjust add_solvent Add Organic Solvent (e.g., Ethyl Acetate) start->add_solvent vortex_cent Vortex & Centrifuge to Separate Phases add_solvent->vortex_cent separate Transfer Organic Layer vortex_cent->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject for Analysis reconstitute->analysis

Caption: The multi-step process for Liquid-Liquid Extraction (LLE).

SPE_Workflow Solid-Phase Extraction Workflow condition 1. Condition Cartridge (Methanol -> Water) load 2. Load Sample (Pre-treated Plasma) condition->load wash 3. Wash (e.g., 5% Methanol) load->wash elute 4. Elute (e.g., Acetonitrile) wash->elute evap_recon Evaporate & Reconstitute elute->evap_recon analysis Inject for Analysis evap_recon->analysis

Caption: The four-step procedure for Solid-Phase Extraction (SPE).

References

  • Han, D. G., Kwak, J., Seo, S. W., & Yoon, I. S. (2019). Pharmacokinetic Evaluation of Metabolic Drug Interactions between Repaglinide and Celecoxib by a Bioanalytical HPLC Method for Their Simultaneous Determination with Fluorescence Detection. Molecules, 24(16), 2950. Available at: [Link]

  • Ruzilawati, A. B., Wahab, M. S., Imran, A., Ismail, Z., & Gan, S. H. (2007). Method development and validation of repaglinide in human plasma by HPLC and its application in pharmacokinetic studies. Journal of pharmaceutical and biomedical analysis, 43(5), 1831–1835. Available at: [Link]

  • A, S., & al, et. (2012). A New HPLC Method for Determination of Repaglinide in Human Plasma and Its Application in Bioequivalence Studies. Biosciences Biotechnology Research Asia, 9(2), 651-656. Available at: [Link]

  • Prajapati, S. T., & Patel, C. N. (2017). A REVIEW OF ANALYTICAL METHODS FOR DETERMINATION OF TYPE-II ANTIDIABETIC DRUGS IN PHARMACEUTICALS AND BIOLOGICAL MATRICES. International Journal of Pharmaceutical Sciences and Research, 8(5), 1985-1999. Available at: [Link]

  • Patel, H., Shah, S., & Patel, P. (2023). Bioanalytical Method Development and Validation of Metformin HCl and Repaglinide in Bulk and Combined Dosage Form in Human Plasma by using UV Spectroscopy. Research Trend, 10(2), 45-52. Available at: [Link]

  • Kaddoumi, A., et al. (2014). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. American Journal of Analytical Chemistry, 5, 863-873. Available at: [Link]

  • G, S. K., & al, et. (2019). Bio-Analytical Method Development of Repaglinide Drug Delivery Systems. Journal of Drug Delivery and Therapeutics, 9(6), 6-9. Available at: [Link]

  • Li, P., Wang, Y., Wang, Y., Tang, Y., & Guo, C. (2008). Determination of repaglinide in human plasma by high-performance liquid chromatography–tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 47(4-5), 980–984. Available at: [Link]

  • Ghafghazi, S., et al. (2015). Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC–MS/MS. Bioanalysis, 7(5), 597-608. Available at: [Link]

  • Yanbu Journal of Engineering and Science. (2024). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Yanbu Journal of Engineering and Science, 21. Available at: [Link]

  • Gill, S., & Arora, P. (2020). Improving Physicochemical Properties of Repaglinide Through Pharmaceutical Adduct Formation. Journal of Drug Delivery and Therapeutics, 10(3-s), 35-41. Available at: [Link]

  • Kumar, S., et al. (2011). Preparation, Characterization and in Vitro Evaluation of Repaglinide Binary Solid Dispersions with Hydrophilic Polymers. International Journal of Drug Development & Research, 3(2), 228-239. Available at: [Link]

  • Bapatu, H. R., et al. (2023). DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma. Future Journal of Pharmaceutical Sciences, 9(1), 60. Available at: [Link]

  • Nielsen, K. K., & Su, C. A. (1998). The Effects of Selected Drugs on the In Vitro Protein Binding of Repaglinide in Human Plasma. Journal of Clinical Pharmacology, 38(11), 1062-1066. Available at: [Link]

  • Al-Harbi, S., et al. (2022). Formulation and Optimization of Repaglinide Nanoparticles Using Microfluidics for Enhanced Bioavailability and Management of Diabetes. Molecules, 27(22), 8011. Available at: [Link]

  • Gill, S., & Arora, P. (2020). Improving Physicochemical Properties of Repaglinide Through Pharmaceutical Adduct Formation. ResearchGate. Available at: [Link]

  • Lin, S., et al. (2020). A novel drug–drug coamorphous system without molecular interactions: improve the physicochemical properties of tadalafil and repaglinide. RSC Advances, 10(2), 849-862. Available at: [Link]

  • Kertesz, V., & Van Berkel, G. J. (2015). Quantitation of Repaglinide and Metabolites in Mouse Whole-Body Thin Tissue Sections using Droplet-Based Liquid Microjunction Surface Sampling HPLC-MS/MS. Analytical Chemistry, 87(14), 7356-7363. Available at: [Link]

  • Ruzilawati, A. B. (2005). Development and Validation of a High Performance Liquid Chromatography Method for the Determination of Repaglinide in Human Plasma. EPrints USM. Available at: [Link]

  • Alshishani, A., et al. (2020). Vortex Assisted Liquid-Liquid Microextraction with Back Extraction of Repaglinide, Glibenclamide and Glimepiride in Water Samples. ResearchGate. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2024). Bioanalytical Approaches for the Quantitative Determination of SGLT2 Inhibitors in Biological Matrices: A Comprehensive Review. Journal of Pharmaceutical and Biomedical Analysis, 249, 116297. Available at: [Link]

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Application

Application Note: Utilizing (S)-Repaglinide Ethyl Ester-d10 for Enhanced Accuracy in In-Vitro Metabolism Assays

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (S)-Repaglinide ethyl ester-d10 as an internal standard in in-vitro metabolism...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (S)-Repaglinide ethyl ester-d10 as an internal standard in in-vitro metabolism assays of Repaglinide. We will delve into the scientific rationale behind employing a stable isotope-labeled internal standard (SIL-IS), present detailed protocols for microsomal stability and metabolite identification assays, and offer insights into data analysis and interpretation. The methodologies described herein are designed to ensure robust, reproducible, and accurate quantification of Repaglinide's metabolic fate, a critical step in preclinical drug development.

Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard

In drug discovery and development, understanding a compound's metabolic stability and identifying its metabolites are paramount for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. In-vitro metabolism models, such as human liver microsomes (HLMs), are routinely employed for this purpose. However, the accuracy of these assays is highly dependent on the analytical methodology, particularly the quantification of the parent drug and its metabolites.

Matrix effects, ion suppression or enhancement, and variability in sample preparation are significant challenges in LC-MS/MS-based quantification. The most effective way to mitigate these issues is by using a stable isotope-labeled internal standard (SIL-IS). (S)-Repaglinide ethyl ester-d10 is an ideal SIL-IS for studying the metabolism of Repaglinide for several key reasons:

  • Co-elution: It is chromatographically almost identical to the analyte, Repaglinide, ensuring it experiences the same matrix effects.

  • Similar Ionization Efficiency: It behaves similarly in the mass spectrometer's ion source, correcting for ionization variability.

  • Mass Differentiation: Its mass is shifted by 10 Da due to the deuterium atoms, allowing for clear differentiation from the unlabeled analyte by the mass spectrometer.

  • Chemical Identity: As an ethyl ester, it is a prodrug form that is rapidly hydrolyzed to Repaglinide-d10 in the biological matrix, ensuring the internal standard is the deuterated form of the actual analyte during analysis.

The use of (S)-Repaglinide ethyl ester-d10 ensures that variations in sample extraction, processing, and instrument response are accurately normalized, leading to highly reliable and precise data.

Repaglinide Metabolism: A Brief Overview

Repaglinide, an insulin secretagogue used for treating type 2 diabetes, is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4. The major metabolic pathways include:

  • Oxidation: Formation of the oxidized dicarboxylic acid metabolite (M1) and the aromatic amine metabolite (M2).

  • Glucuronidation: Direct conjugation of the parent drug or its oxidative metabolites with glucuronic acid, forming glucuronide conjugates (M7).

Understanding these pathways is crucial for designing effective in-vitro experiments and for identifying potential metabolites.

Repaglinide_Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Repaglinide Repaglinide M1 M1 (Aromatic Amine) Repaglinide->M1 CYP3A4 M2 M2 (Oxidized Dicarboxylic Acid) Repaglinide->M2 CYP3A4 M4 M4 (Piperidine Hydroxylation) Repaglinide->M4 CYP2C8 M7 M7 (Glucuronide Conjugate) Repaglinide->M7 UGTs

Figure 1: Simplified metabolic pathways of Repaglinide.

Experimental Protocols

Materials and Reagents
  • (S)-Repaglinide Ethyl Ester-d10: Certified reference material.

  • Repaglinide: Certified reference material.

  • Pooled Human Liver Microsomes (HLMs): From a reputable supplier (e.g., Corning, Sekisui XenoTech), stored at -80°C.

  • NADPH Regenerating System (e.g., NADPH-A/B): To ensure sustained cofactor availability.

  • Phosphate Buffer: 100 mM, pH 7.4.

  • Acetonitrile (ACN): LC-MS grade, for reaction termination and protein precipitation.

  • Methanol (MeOH): LC-MS grade.

  • Formic Acid (FA): LC-MS grade.

  • Ultrapure Water: For buffer and mobile phase preparation.

  • 96-well plates: For incubation and sample collection.

Protocol 1: Microsomal Stability Assay

This assay determines the intrinsic clearance (Clint) of Repaglinide in HLMs.

Step-by-Step Methodology:

  • Prepare Stock Solutions:

    • Dissolve Repaglinide in DMSO to a final concentration of 10 mM.

    • Dissolve (S)-Repaglinide ethyl ester-d10 in DMSO to a final concentration of 1 mM.

  • Prepare Working Solutions:

    • Repaglinide Working Solution (100 µM): Dilute the 10 mM stock solution 1:100 in 100 mM phosphate buffer (pH 7.4).

    • Internal Standard (IS) Working Solution (1 µM): Dilute the 1 mM (S)-Repaglinide ethyl ester-d10 stock solution 1:1000 in ACN. This will also serve as the reaction termination solution.

  • Incubation Setup:

    • On a 96-well plate, prepare the incubation mixture (total volume per well = 190 µL).

    • Add 188 µL of 100 mM phosphate buffer (pH 7.4).

    • Add 2 µL of the 100 µM Repaglinide working solution (final concentration = 1 µM).

    • Add pooled HLMs to a final protein concentration of 0.5 mg/mL.[1]

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Initiate Metabolic Reaction:

    • Start the reaction by adding 10 µL of the NADPH regenerating system to each well.[2]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells.

    • To terminate, add 200 µL of the cold (4°C) IS Working Solution (1 µM (S)-Repaglinide ethyl ester-d10 in ACN) to the respective wells. The "0-minute" time point is terminated immediately after adding NADPH.

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_sampling Sampling & Processing stock Prepare Stock Solutions (Repaglinide & IS) working Prepare Working Solutions (Substrate & IS/Termination Solution) stock->working mix Prepare Incubation Mixture (Buffer, Repaglinide, HLMs) working->mix pre_incubate Pre-incubate for 5 min mix->pre_incubate initiate Initiate with NADPH pre_incubate->initiate terminate Terminate at Time Points (Add cold ACN with IS) initiate->terminate centrifuge Vortex & Centrifuge terminate->centrifuge analyze Transfer Supernatant for LC-MS/MS centrifuge->analyze

Figure 2: Workflow for the microsomal stability assay.

Protocol 2: Metabolite Identification Assay

This qualitative assay aims to identify the major metabolites of Repaglinide.

Step-by-Step Methodology:

  • Incubation: Follow steps 1-4 from the Microsomal Stability Assay (Protocol 3.2), but use a higher concentration of Repaglinide (e.g., 10 µM) to ensure detectable levels of metabolites.

  • Extended Incubation: Incubate for a longer, single time point, typically 60 minutes, to allow for sufficient metabolite formation.

  • Reaction Termination: Terminate the reaction by adding 200 µL of cold ACN (without the internal standard).

  • Sample Processing: Follow steps 6-7 from Protocol 3.2.

  • LC-MS/MS Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of potential metabolites. Data analysis will involve searching for predicted masses corresponding to the known metabolic transformations (oxidation, glucuronidation, etc.).

LC-MS/MS Analytical Method

A validated LC-MS/MS method is critical for accurate quantification. The following provides a starting point for method development.

ParameterRecommended SettingRationale
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and separation for Repaglinide and its metabolites.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient Start at 5-10% B, ramp up to 95% B over 3-5 minutes, hold, and re-equilibrate.A gradient is necessary to elute the parent drug and its more polar metabolites effectively.
Flow Rate 0.3 - 0.5 mL/minTypical flow rate for analytical LC-MS.
Injection Volume 2 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive ModeRepaglinide contains basic nitrogen atoms that are readily protonated.
MRM Transitions Repaglinide: m/z 453.3 → 161.1, 230.1Repaglinide-d10 (from IS): m/z 463.3 → 161.1, 230.1The precursor ion ([M+H]+) is selected and fragmented. The product ions are specific to the molecule's structure. The d10-IS will have the same product ions as the analyte, confirming its structural similarity.

Data Analysis and Interpretation

Microsomal Stability
  • Calculate Peak Area Ratios: For each time point, divide the peak area of the Repaglinide analyte by the peak area of the (S)-Repaglinide-d10 internal standard.

  • Plot Natural Log: Plot the natural logarithm (ln) of the peak area ratio versus the incubation time.

  • Determine the Slope: The slope of the line from the linear regression of this plot represents the elimination rate constant (k).

  • Calculate Half-Life (t½):

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (Clint):

    • Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

The use of (S)-Repaglinide ethyl ester-d10 as an internal standard is crucial here. It normalizes any sample-to-sample variation during extraction and injection, ensuring that the observed decrease in the analyte signal is due to metabolism and not analytical variability. This self-validating system enhances the trustworthiness of the calculated kinetic parameters.

Conclusion

The strategic use of (S)-Repaglinide ethyl ester-d10 is indispensable for conducting high-quality in-vitro metabolism studies of Repaglinide. By acting as a co-eluting, stable isotope-labeled internal standard, it effectively corrects for analytical variability, thereby ensuring the scientific integrity and accuracy of the data. The protocols and methods outlined in this note provide a robust framework for researchers to confidently assess the metabolic stability and profile of Repaglinide, generating reliable data essential for informed decision-making in the drug development pipeline.

References

  • Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics. ClinPGx. [Link]

  • Repaglinide. Wikipedia. [Link]

  • A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance. PubMed. [Link]

  • Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS. PubMed. [Link]

  • A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. ResearchGate. [Link]

  • CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide. PMC. [Link]

  • In vitro Metabolism Assay. Bio-protocol. [Link]

  • Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. Scirp.org. [Link]

  • Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry. Springer Link. [Link]

  • Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry. Springer Link. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Determination of repaglinide in human plasma by high-performance liquid chromatography–tandem mass spectrometry. ResearchGate. [Link]

  • Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. Taylor & Francis Online. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • (S)-Repaglinide Ethyl Ester. Veeprho. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Troubleshooting Ion Suppression in Repaglinide LC-MS/MS Bioanalysis

Welcome to the technical support center for Repaglinide bioanalysis. This guide is designed for researchers, scientists, and drug development professionals who are using Liquid Chromatography with tandem Mass Spectrometr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Repaglinide bioanalysis. This guide is designed for researchers, scientists, and drug development professionals who are using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of Repaglinide in biological matrices. As a Senior Application Scientist, I've structured this guide to move beyond simple protocols and provide in-depth, field-proven insights into one of the most persistent challenges in LC-MS/MS: ion suppression .

Our goal is to equip you with the knowledge to diagnose, troubleshoot, and ultimately mitigate matrix effects, ensuring the development of robust, accurate, and reproducible bioanalytical methods that meet rigorous regulatory standards.[1][2]

Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses the fundamental concepts of ion suppression as it pertains to Repaglinide analysis.

Q1: What exactly is ion suppression, and why is it a critical issue for Repaglinide quantification?

A: Ion suppression is a type of matrix effect where co-eluting, endogenous components from the biological sample (e.g., plasma, serum) interfere with the ionization of the target analyte, Repaglinide, in the mass spectrometer's ion source.[3][4][5][6] This interference reduces the number of Repaglinide ions that reach the detector, leading to a lower-than-expected signal.

This is a critical issue for several reasons:

  • Inaccurate Quantification: A suppressed signal can lead to the underestimation of Repaglinide concentrations, compromising the integrity of pharmacokinetic and bioequivalence studies.[3][7]

  • Poor Sensitivity: Suppression can artificially raise the lower limit of quantification (LLOQ), making it difficult to measure low concentrations of the drug, which is often necessary for characterizing its terminal elimination phase.[8]

  • Reduced Reproducibility: The extent of ion suppression can vary significantly between different samples, lots of matrix, or even within the same analytical run, leading to poor precision and unreliable data.[8][9]

Failure to adequately address ion suppression can result in method validation failures and the rejection of study data by regulatory bodies like the FDA.[1][2]

Q2: What are the most common culprits for ion suppression when analyzing Repaglinide in plasma?

A: For bioanalysis in plasma or serum using electrospray ionization (ESI), the primary cause of ion suppression is phospholipids .[8][9][10][11] These are highly abundant components of cell membranes that are often co-extracted with the analyte during common sample preparation procedures like protein precipitation (PPT).[9]

Phospholipids typically elute in the middle of a reversed-phase chromatographic run, a region where many drug compounds, including Repaglinide, also elute.[9][10] They compete with Repaglinide for ionization in the ESI source, effectively "stealing" the charge and suppressing the analyte's signal.[4] You can monitor for the presence of phospholipids by including a Multiple Reaction Monitoring (MRM) transition for their characteristic product ion at m/z 184.[12]

Other sources of suppression can include salts, anticoagulants, and co-administered drugs, but phospholipids are by far the most significant and troublesome interferents.[6][13]

Q3: How can I definitively determine if my Repaglinide method is suffering from ion suppression?

A: You need to perform a systematic assessment of matrix effects. The two most established techniques are the Post-Column Infusion (PCI) experiment and the Post-Extraction Spike analysis.

  • Post-Column Infusion (Qualitative Assessment): This is an excellent method development tool to visualize where in the chromatogram suppression occurs.[14][15][16][17] A solution of Repaglinide is continuously infused into the mobile phase stream after the analytical column but before the MS ion source. When a blank, extracted plasma sample is injected, any dip in the stable baseline signal for Repaglinide directly corresponds to a region of ion suppression caused by eluting matrix components.[14][15][17]

  • Post-Extraction Spike (Quantitative Assessment): This is the standard method for validation according to regulatory guidelines.[15][17] It provides a quantitative measure called the Matrix Factor (MF). The response of Repaglinide spiked into a blank extracted matrix is compared to the response of Repaglinide in a clean, neat solution at the same concentration.

    • MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

    • An MF < 1 indicates ion suppression.[17]

    • An MF > 1 indicates ion enhancement.[17]

    • An MF = 1 indicates no matrix effect.

This assessment should be performed using at least six different lots of the biological matrix to check for variability.[12]

Troubleshooting Guide: A Symptom-Based Approach

This section provides direct, actionable solutions to common problems encountered during method development and validation.

Problem: My Repaglinide signal is weak and inconsistent, especially at the LLOQ.
  • Underlying Cause: This is the classic symptom of significant ion suppression due to co-elution with phospholipids. A simple protein precipitation is likely insufficient for cleaning the sample.[8][11] The high concentration of phospholipids overwhelms the ionization of the low-concentration analyte.[10]

  • Solutions & Scientific Rationale:

    • Optimize Chromatography: The first goal is to achieve chromatographic separation between Repaglinide and the main phospholipid elution window.

      • Action: Modify your gradient. Increase the initial aqueous percentage to better retain Repaglinide while allowing some early-eluting phospholipids to pass. Then, implement a steeper ramp to a high organic percentage (e.g., 95-100% acetonitrile or methanol) after Repaglinide has eluted.

      • Rationale: This "washout" step ensures that the bulk of late-eluting, hydrophobic phospholipids are flushed from the column before the next injection, preventing their buildup and interference in subsequent runs.[9][14]

    • Enhance Sample Preparation: If chromatography alone is insufficient, you must implement a more selective sample preparation technique to physically remove the interfering phospholipids before analysis.[11][14][16]

      • Action: Transition from Protein Precipitation (PPT) to either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) .

      • Rationale: LLE uses solvent partitioning to isolate Repaglinide from highly polar compounds like phospholipids. SPE uses specific sorbent chemistry to bind Repaglinide while allowing phospholipids to be washed away (or vice-versa). Both techniques provide a much cleaner extract than PPT, drastically reducing the concentration of interfering matrix components introduced to the MS source.[9][16]

Problem: My validation failed for precision and accuracy. The results are highly variable between different plasma lots.
  • Underlying Cause: The composition and concentration of phospholipids and other matrix components can differ between individuals, leading to variable degrees of ion suppression.[12] A non-ideal internal standard (IS) that does not experience the same degree of suppression as Repaglinide will fail to compensate for this variability.

  • Solutions & Scientific Rationale:

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard and the most robust solution.

      • Action: Use a SIL-IS for Repaglinide, such as Repaglinide-d5.[18]

      • Rationale: A SIL-IS is chemically identical to the analyte, differing only in mass.[19] Therefore, it has the same chromatographic retention time, extraction recovery, and ionization efficiency. It co-elutes perfectly with Repaglinide and experiences the exact same degree of ion suppression in the source. By tracking the analyte-to-IS ratio, the variability caused by suppression is effectively normalized, restoring accuracy and precision to the measurement.[13][16]

    • Re-evaluate Sample Cleanup: Even with a SIL-IS, an excessively "dirty" sample can cause problems. If suppression is extreme, both the analyte and IS signals can be suppressed into the noise, compromising sensitivity.

      • Action: Develop a more rigorous LLE or SPE protocol (see Protocol Section below).

      • Rationale: Reducing the overall matrix load on the instrument improves method ruggedness, reduces source contamination, and ensures more stable performance over long analytical batches.[11]

Visual Workflow: Ion Suppression Troubleshooting Decision Tree

This diagram outlines a logical workflow for identifying and resolving ion suppression issues in your Repaglinide assay.

IonSuppressionWorkflow start Start: Poor Sensitivity or Reproducibility Observed assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me is_suppressed Is Matrix Factor (MF) < 0.85 and/or IS-Normalized MF RSD > 15%? assess_me->is_suppressed no_suppression Problem is Likely Not Ion Suppression. Investigate Other Causes. is_suppressed->no_suppression No use_sil Are you using a Stable Isotope-Labeled IS? is_suppressed->use_sil Yes implement_sil Implement a SIL-IS (e.g., Repaglinide-d5) use_sil->implement_sil No optimize_chrom Optimize Chromatography (Separate Analyte from PLs) use_sil->optimize_chrom Yes reassess Re-Assess Matrix Effect implement_sil->reassess improve_sp Improve Sample Preparation (Switch from PPT to LLE/SPE) optimize_chrom->improve_sp improve_sp->reassess reassess->is_suppressed Re-evaluate pass Method is Robust. Proceed with Validation. reassess->pass Criteria Met

Caption: A decision tree for troubleshooting ion suppression.

Data & Protocols

Table 1: Comparison of Sample Preparation Techniques for Repaglinide Analysis
TechniqueTypical RecoveryMatrix Effect (Phospholipid Removal)ThroughputKey Advantage
Protein Precipitation (PPT) >95%PoorHighFast and simple, but yields a "dirty" extract.
Liquid-Liquid Extraction (LLE) 80-95%[20]GoodMediumExcellent for removing polar interferences like phospholipids.
Solid-Phase Extraction (SPE) >90%[21][22]ExcellentMedium-HighHighly selective and provides the cleanest extract.
Protocol 1: Recommended Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from validated methods for Repaglinide and is effective at removing phospholipids.[20][23]

  • Aliquot Sample: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibrator, or QC.

  • Add Internal Standard: Add 25 µL of the working internal standard solution (e.g., Repaglinide-d5 in 50:50 methanol:water).

  • Buffer Addition: Add 50 µL of 0.05 M ammonium acetate buffer (pH 4.5). Vortex for 10 seconds.

    • Scientific Rationale: Adjusting the pH ensures Repaglinide is in a neutral state, maximizing its partitioning into the organic solvent.

  • Extraction: Add 1 mL of an organic extraction solvent (e.g., tert-butyl methyl ether[20] or a mixture of diethyl ether:dichloromethane 60:40 v/v[23]).

  • Mix: Vortex vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge: Centrifuge at >10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube, taking care not to disturb the aqueous layer or protein pellet.

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to dissolve.

  • Analyze: Inject onto the LC-MS/MS system.

Table 2: Typical LC-MS/MS Parameters for Repaglinide Analysis
ParameterSettingRationale
LC Column C18, <3 µm particle size (e.g., 50 x 2.1 mm)Provides good retention and peak shape for Repaglinide.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile/MethanolOrganic solvent for elution.
Flow Rate 0.4 - 0.6 mL/minStandard flow for analytical scale columns.
Ionization Mode Electrospray Ionization, Positive (ESI+)Repaglinide contains basic nitrogens that readily protonate.
MRM Transition (Repaglinide) m/z 453.3 → 162.2[20]Precursor ion [M+H]+ and a stable, high-intensity product ion.
MRM Transition (IS - Repaglinide-d5) m/z 458.3 → 162.2 (example)Precursor reflects mass shift; product ion can be the same.
MRM Transition (Phospholipids) m/z 184.0 → 184.0Monitors for the phosphocholine head group.[12][14]

References

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. Available at: [Link]

  • Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations. PubMed. Available at: [Link]

  • Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. ChemRxiv. Available at: [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex. Available at: [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. Available at: [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. Available at: [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. Available at: [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available at: [Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. PMC. Available at: [Link]

  • Determination of repaglinide in human plasma by high-performance liquid chromatography–tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. Available at: [Link]

  • Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC–MS/MS. Bioanalysis Zone. Available at: [Link]

  • Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. Scirp.org. Available at: [Link]

  • Bio-Analytical Method Development of Repaglinide Drug Delivery Systems. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS. PubMed. Available at: [Link]

  • Bioanalytical Method for In Vitro Metabolism Study of Repaglinide Using 96-Blade Thin-Film Solid-Phase Microextraction and LC–MS/MS. Taylor & Francis Online. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Available at: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Available at: [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. Available at: [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]

  • Method development and validation of repaglinide in human plasma by HPLC and its application in pharmacokinetic studies. PubMed. Available at: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Available at: [Link]

  • Bioanalytical Method Validation. FDA. Available at: [Link]

  • Quantitation of Repaglinide and Metabolites in Mouse Whole-Body - Thin Tissue Sections using Droplet-Based Liquid Microjunction. OSTI.gov. Available at: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. SciSpace. Available at: [Link]

  • Method development and validation of repaglinide in human plasma by HPLC and its application to pharmacokinetics study. ResearchGate. Available at: [Link]

  • Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. MDPI. Available at: [Link]

  • Draft Guidance on Repaglinide. FDA. Available at: [Link]

Sources

Optimization

Technical Support Center: Mitigating Cross-Talk with Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you identify, understand, and eliminate cross-talk...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you identify, understand, and eliminate cross-talk between your analyte and its deuterated internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) assays. Adherence to these principles will enhance the accuracy, precision, and reliability of your quantitative data.

Part A: Frequently Asked Questions (FAQs)

Q1: What is cross-talk and why is it a problem in quantitative bioanalysis?

A1: Cross-talk refers to any signal interference between the analyte and its internal standard.[1] In the context of deuterated standards, it typically occurs when the mass spectrometer detects a signal from the internal standard at the mass-to-charge ratio (m/z) of the analyte, or vice-versa. This interference can lead to inaccurate quantification, often causing a positive bias (overestimation) at low analyte concentrations.[2][3] Maintaining data integrity is crucial, especially in regulated bioanalysis where accuracy is paramount.[4]

Q2: What are the primary causes of cross-talk?

A2: There are two main sources of cross-talk:

  • Isotopic Contribution from the Analyte: Naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N) in the analyte can contribute to the signal of the deuterated internal standard, especially if the mass difference between the two is small.[3][5] This is more pronounced for higher molecular weight compounds.[5]

  • Impurity in the Internal Standard: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis.[1][6] This impurity directly contributes to the analyte's signal.[1]

Q3: Can the position of the deuterium label on the internal standard affect cross-talk?

A3: Yes, the position is critical. Deuterium atoms on heteroatoms (like -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[2][6] This isotopic exchange can reduce the purity of the internal standard and increase the unlabeled analyte signal.[2] It is recommended to use standards where labels are on stable positions.

Q4: My deuterated standard and analyte have slightly different retention times. Is this a problem?

A4: Yes, this is known as a chromatographic shift or the "deuterium isotope effect".[2][7] While stable isotope-labeled (SIL) standards are expected to co-elute with the analyte, deuterium substitution can sometimes alter the molecule's physicochemical properties, leading to separation on the column.[7][8] If the two peaks do not co-elute, they may experience different levels of ion suppression or enhancement from the sample matrix, which compromises the internal standard's ability to compensate for these matrix effects accurately.[2][9]

Part B: In-Depth Troubleshooting Guide

When facing persistent cross-talk issues, a systematic approach is necessary. This guide is structured to help you diagnose the problem at its source, whether it's within the mass spectrometer, the chromatography, or the standard itself.

Section 1: Diagnosing the Source of Cross-Talk

The first step is to determine the direction and nature of the interference.

Objective: To quantify the signal contribution from the deuterated IS to the analyte channel.

Methodology:

  • Prepare a Blank Sample: Use a matrix sample that is free of the analyte.

  • Spike with Internal Standard: Add the deuterated internal standard at the same concentration used in your assay.

  • Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.

  • Evaluate the Results: The response detected in the analyte's mass transition should be evaluated. According to FDA guidelines, this response should not be more than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ).[10] A significant response indicates that the IS is contributing to the analyte signal, likely due to isotopic impurity.[2]

Objective: To determine if the analyte's natural isotopic distribution contributes to the IS signal.

Methodology:

  • Prepare High-Concentration Analyte Sample: Prepare a sample containing the analyte at the Upper Limit of Quantification (ULOQ) without any internal standard.

  • Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the deuterated internal standard.

  • Evaluate the Results: A signal detected in the IS channel indicates that the natural isotopes of the analyte are causing interference. This is more common with compounds containing isotopically rich elements like chlorine or bromine.[3][11]

Section 2: Mass Spectrometer Optimization

Often, cross-talk can be induced or exacerbated by non-optimized mass spectrometer settings, particularly in the ion source.

Excessive energy in the ion source can cause the deuterated internal standard to fragment before it reaches the mass analyzer.[12] This "in-source fragmentation" can involve the loss of deuterium atoms, causing the IS to revert to the mass of the unlabeled analyte, thus creating artificial signal in the analyte channel.[2][13]

cluster_IonSource Ion Source (High Energy) cluster_MassAnalyzer Mass Analyzer IS Deuterated IS (Analyte-D4) Fragmented_IS Fragmented IS (Loses Deuterium) IS->Fragmented_IS In-Source Fragmentation MS_IS IS Channel (m/z + 4) IS->MS_IS Correct Signal Analyte Analyte MS_Analyte Analyte Channel (m/z) Analyte->MS_Analyte Correct Signal Fragmented_IS->MS_Analyte Cross-Talk Signal

Caption: In-source fragmentation can cause the deuterated IS to generate a false signal in the analyte's mass channel.

Fine-tuning ion source parameters is critical to minimize fragmentation while maintaining adequate sensitivity.[14]

ParameterEffect on Cross-TalkRecommended Optimization Strategy
Cone Voltage / Declustering Potential (DP) / Fragmentor Voltage High voltages increase ion energy, promoting in-source fragmentation.[12]Perform a cone voltage ramp experiment. Start with a low voltage and incrementally increase it while monitoring the analyte and IS signals. Select the voltage that maximizes analyte response without causing significant IS fragmentation.
Collision Energy (CE) While primarily for MS/MS fragmentation, excessive CE can sometimes contribute to instability.Optimize for the specific precursor-product transition to ensure efficient fragmentation in the collision cell, not the source.[15]
Source Temperature Higher temperatures can provide energy for thermal degradation or dissociation.[12]Optimize to ensure efficient desolvation without causing thermal breakdown of the analyte or IS. Start with the manufacturer's recommendation and adjust in small increments.
Dwell Time Insufficient dwell time between measuring ion transitions can sometimes cause "cross-talk" effects in MS/MS analysis.[14]Ensure dwell time is adequate for the number of data points across a chromatographic peak, typically aiming for 15-20 points.

Objective: To find the optimal cone voltage that maximizes sensitivity while minimizing in-source fragmentation of the deuterated IS.

Methodology:

  • Prepare Two Solutions: Create one solution containing only the analyte and another containing only the deuterated IS, both at a concentration typical for your assay.

  • Infuse and Monitor: Infuse the IS solution directly into the mass spectrometer.

  • Ramp the Voltage: While monitoring the mass transitions for both the IS and the unlabeled analyte, perform a stepwise increase of the cone voltage/DP (e.g., in 5-10V increments).

  • Record Responses: Record the intensity of both signals at each voltage step.

  • Plot the Data: Plot the IS response and the cross-talk response (signal in the analyte channel) as a function of cone voltage.

  • Determine Optimum: The optimal cone voltage is the value that provides a high, stable signal for the IS before a significant increase in the cross-talk signal is observed. Repeat the process for the analyte to ensure this voltage is also suitable for its ionization.

Section 3: Chromatographic and Methodological Solutions

If mass spectrometer optimization does not resolve the issue, the root cause may lie in the selection of the standard or the chromatographic conditions.

Start Cross-Talk Observed (Positive Bias at LLOQ) Diagnose Perform Diagnostic Experiments (Protocols 1 & 2) Start->Diagnose Decision1 Where is the source? Diagnose->Decision1 MS_Path Optimize MS Parameters (Cone Voltage, Temp, etc.) Decision1->MS_Path In-Source Fragmentation Purity_Path IS Purity Issue Decision1->Purity_Path IS -> Analyte Isotope_Path Analyte Isotope Contribution Decision1->Isotope_Path Analyte -> IS Check_MS Cross-Talk Resolved? MS_Path->Check_MS Check_MS->Purity_Path No End Method Optimized Proceed with Validation Check_MS->End Yes Purity_Sol Source Higher Purity IS (≥98%) Synthesize New Batch Purity_Path->Purity_Sol Purity_Sol->End Isotope_Sol Increase Mass Difference (≥ 4 Da) Monitor Less Abundant IS Isotope Isotope_Path->Isotope_Sol Isotope_Sol->End

Caption: A systematic workflow for diagnosing and resolving cross-talk issues.

  • Select a Better Internal Standard:

    • High Isotopic Purity: Always use a deuterated internal standard with high isotopic purity (typically ≥98%).[6][16] Request a certificate of analysis from the supplier.

    • Increase Mass Difference: Select an IS with a mass difference of at least 3-4 Da from the analyte.[1][9] This minimizes the contribution from the analyte's natural isotopes. Using ¹³C or ¹⁵N labels instead of deuterium can also be a more stable and effective strategy.[9]

    • Stable Label Position: Ensure deuterium atoms are not on exchangeable positions like -OH or -NH groups.[16]

  • Modify the MS Method:

    • Monitor a Different Isotope: If the analyte's M+2 isotope is interfering with a D2-labeled standard, consider using a D3 or D4 standard. Alternatively, it may be possible to monitor a less abundant isotope of the SIL-IS as the precursor ion, which has minimal isotopic contribution from the analyte.[1][17]

  • Improve Chromatographic Separation:

    • If the issue is differential matrix effects due to poor co-elution, optimizing the chromatography is key.[2]

    • Mobile Phase: Slightly alter the organic-to-aqueous ratio.[6]

    • Gradient: Employ a shallower gradient to improve resolution from matrix interferences.[6]

    • Column Chemistry: Test columns with different stationary phases (e.g., PFP instead of C18) which may alter selectivity and reduce the deuterium isotope effect.[18]

References

  • Benchchem. (n.d.). Troubleshooting Inaccurate Results with Deuterated Internal Standards: A Technical Support Guide.
  • Benchchem. (n.d.). Navigating the Signals: A Guide to Understanding and Mitigating Cross-talk with Deuterated Internal Standards.
  • U.S. Food and Drug Administration. (2022).
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Deuterated Internal Standards in HPLC.
  • Crombeen, J., & van der Wal, S. (2014). Optimizing LC–MS and LC–MS-MS Methods.
  • Ma, M., & Arnold, M. E. (2013).
  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis.
  • Biotage. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?
  • Li, W., et al. (2012). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis.
  • Fernando, S., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry and Advances in the Clinical Lab.
  • Benchchem. (n.d.). Navigating FDA Guidelines for Internal Standard Use in Bioanalytical Methods: A Comparative Guide.
  • Fernando, S., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. PubMed.
  • ECA Academy. (2019).
  • ResolveMass Laboratories Inc. (2025).
  • WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
  • U.S. Food and Drug Administration. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.
  • Götze, M., et al. (2017). Optimizing the Parameters Governing the Fragmentation of Cross-Linked Peptides in a Tribrid Mass Spectrometer. Analytical Chemistry.
  • LinkedIn. (2023).
  • JEOL. (n.d.).
  • Analytical Chemistry. (2025).

Sources

Troubleshooting

Technical Support Center: Deuterated Internal Standard Stability

A Guide for Researchers, Scientists, and Drug Development Professionals Deuterated internal standards (IS) are fundamental to achieving accurate and reproducible quantification in mass spectrometry-based assays.[1][2][3]...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Deuterated internal standards (IS) are fundamental to achieving accurate and reproducible quantification in mass spectrometry-based assays.[1][2][3] Their chemical similarity to the analyte allows them to compensate for variability during sample preparation and analysis.[4][5] However, the stability of these standards is not absolute. Instability, whether through chemical degradation or isotopic exchange, can compromise data integrity, leading to inaccurate results and failed batches.

This guide provides a comprehensive resource for understanding, troubleshooting, and preventing common stability issues associated with deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in deuterated internal standards?

Instability in deuterated compounds typically falls into two categories:

  • Hydrogen-Deuterium (H/D) Exchange: This is the most common stability issue unique to deuterated standards. It involves the replacement of a deuterium atom on the internal standard with a hydrogen atom from the surrounding environment (e.g., from protic solvents like water or methanol).[6][7][8] This process, also known as back-exchange, diminishes the isotopic purity of the standard, leading to a decreased IS response and a potential artificial increase in the analyte signal.[9][10][11]

  • Chemical Degradation: Like their non-deuterated counterparts, these standards are susceptible to degradation from factors such as pH extremes, oxidation, enzymatic activity, and photodegradation.[6][12][13] It is crucial to handle and store them under conditions that preserve the integrity of the core molecular structure.

Q2: Why is the position of the deuterium label so important for stability?

The stability of the carbon-deuterium (C-D) bond is significantly influenced by its position within the molecule.[1] Deuterium atoms are most susceptible to exchange when they are in "labile" positions. These include:

  • Attached to Heteroatoms: Deuteriums on oxygen (-OD), nitrogen (-ND), or sulfur (-SD) groups are highly prone to rapid exchange with protons from the solvent.[14]

  • Adjacent to Carbonyl Groups: Deuteriums on carbons alpha to a carbonyl group (e.g., ketones, aldehydes, esters) can be removed under acidic or basic conditions via enolization.[9]

Conversely, deuterium labels on aromatic rings or stable alkyl chains are generally very robust and not susceptible to exchange under typical analytical conditions.[1][15] Always review the Certificate of Analysis to confirm the labeling position.[14]

Q3: How do storage and handling conditions affect the stability of my deuterated standard?

Proper storage is critical to prevent both H/D exchange and chemical degradation.[6][9] Key factors include:

  • Temperature: For long-term stability, storage at -20°C or -80°C is generally recommended, especially for solutions.[6][9] Some compounds may even require storage at specific temperatures to minimize decomposition.[6][16]

  • Solvent: Storing standards in aprotic solvents (e.g., acetonitrile, hexane) is preferable to protic solvents (e.g., water, methanol) to minimize the risk of H/D exchange.[6] If aqueous solutions are necessary, they should be prepared fresh.[9]

  • pH: Avoid storing standards in strongly acidic or basic solutions, as these conditions can catalyze both H/D exchange and chemical hydrolysis.[14][17]

  • Light: Photosensitive compounds must be protected from light by using amber vials or storing them in the dark to prevent photodegradation.[6][12]

  • Moisture: Deuterated compounds, especially in solid form, can be hygroscopic. Store them in a desiccator or a low-humidity environment to prevent absorption of atmospheric moisture, which is a source of protons for H/D exchange.[6][18]

Compound TypeRecommended Storage Temp.Light ProtectionKey Considerations
Solid (Lyophilized) Powder -20°C for long-term[6]Amber vials if photosensitive[6]Store in a desiccator; allow to warm to room temp before opening to prevent condensation.[6]
Solution in Aprotic Solvent -20°C or -80°C[9]Amber vials if photosensitive[6]Use PTFE-lined caps to prevent leaching; minimize freeze-thaw cycles by aliquoting.[19]
Solution in Protic/Aqueous Solvent Not recommended for long-term storage. Prepare fresh.[9]Required if photosensitive[6]High risk of H/D exchange, especially at non-neutral pH.[9][14]
Q4: What is the "deuterium isotope effect" and how does it relate to stability?

The deuterium isotope effect refers to the change in the rate of a chemical reaction when a hydrogen atom is replaced by a deuterium atom. The C-D bond is slightly shorter and stronger than the C-H bond, requiring more energy to break.[9][20] This has two primary consequences in the lab:

  • Metabolic Stability: It can slow down metabolism at sites of deuteration, which is a key principle in deuterated drug development.[20]

  • Chromatographic Separation: It can cause the deuterated standard to elute slightly earlier than the non-deuterated analyte in reversed-phase chromatography.[14][21][22] This is because the subtle change in bond properties can slightly alter the molecule's polarity and interaction with the stationary phase. This chromatographic shift can become a problem if the analyte and IS elute into different zones of matrix-induced ion suppression or enhancement, compromising accurate correction.[1][21]

Troubleshooting Guide

Problem 1: My results show a loss of isotopic purity (H/D back-exchange).

Q: The peak area of my deuterated internal standard is decreasing over time, while the peak area for the unlabeled analyte appears to be increasing in my blank samples. What is happening and how can I fix it?

This is a classic sign of Hydrogen-Deuterium (H/D) back-exchange, where deuterium atoms on your IS are being replaced by hydrogen atoms from the solvent or sample matrix.[7][8][9]

Causality & Troubleshooting Workflow

The primary drivers for H/D exchange are labile deuterium positions combined with a source of protons and often a catalyst (acid/base) or energy (high temperature).[7][14][17]

G start Deuterium Loss (H/D Exchange) Suspected check_label Step 1: Verify Label Position (Check Certificate of Analysis) start->check_label labile Is label on a labile position? (e.g., -OH, -NH, alpha-carbonyl) check_label->labile stable_pos Labeling position is stable. Investigate other causes of IS variability. labile->stable_pos No check_env Step 2: Evaluate Analytical Environment labile->check_env Yes ph Is pH acidic or basic? check_env->ph solvent Is solvent protic (H2O, MeOH)? ph->solvent No sol_ph Solution: Adjust pH to neutral (6-8). Prepare solutions fresh. ph->sol_ph Yes temp Are MS source/column temps high? solvent->temp No sol_solvent Solution: Use aprotic solvents for storage. Minimize water content. solvent->sol_solvent Yes sol_temp Solution: Reduce source/column temperature if possible. temp->sol_temp Yes sol_std Solution: If exchange persists, select an IS with stable labels (e.g., on an aromatic ring) or use ¹³C/¹⁵N IS. temp->sol_std No (All factors checked) sol_ph->solvent sol_solvent->temp sol_temp->sol_std G start Inconsistent IS Response Observed pattern Step 1: Analyze the Pattern (Plot IS Area vs. Injection #) start->pattern random Pattern: Random/Sporadic (Individual 'flyers') pattern->random systematic Pattern: Systematic Drift (Gradual decrease/increase) pattern->systematic matrix_dep Pattern: Sample-Dependent (Low in unknowns vs. standards) pattern->matrix_dep cause_random Likely Cause: - Pipetting/Spiking Error - Injector Malfunction - Incomplete Mixing random->cause_random cause_systematic Likely Cause: - IS Degradation in Autosampler - Dirty Ion Source / Instrument Drift - Column Degradation systematic->cause_systematic cause_matrix Likely Cause: - Differential Matrix Effects - Variable Extraction Recovery - IS Instability in Matrix matrix_dep->cause_matrix sol_random Action: Review sample prep procedure. Check injector performance. cause_random->sol_random sol_systematic Action: Perform short-term stability test (Protocol 1). Clean ion source. Check column. cause_systematic->sol_systematic sol_matrix Action: Evaluate matrix effects. Optimize sample cleanup. Test IS stability in matrix. cause_matrix->sol_matrix

Sources

Optimization

Technical Support Center: Navigating Matrix Effects in Repaglinide Bioanalysis

Welcome to the Technical Support Center for Repaglinide Bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet complex challenge of matrix effects i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Repaglinide Bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet complex challenge of matrix effects in the quantitative analysis of Repaglinide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot and optimize your bioanalytical methods with confidence.

Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a significant hurdle in LC-MS/MS-based bioanalysis, potentially compromising the accuracy and reproducibility of your data. This guide offers a structured, question-and-answer approach to effectively identify, understand, and mitigate these effects for Repaglinide.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in Repaglinide plasma bioanalysis?

The primary culprits for matrix effects in Repaglinide bioanalysis from plasma are endogenous phospholipids from cell membranes.[1][2] These molecules can co-elute with Repaglinide and suppress its ionization in the mass spectrometer source, leading to underestimated concentrations. Other potential sources include other endogenous components like salts and proteins, as well as exogenous substances such as anticoagulants and co-administered drugs.[3]

Q2: How can I qualitatively and quantitatively assess matrix effects for my Repaglinide assay?

A systematic assessment is crucial. The "post-extraction spike" method is the gold standard for quantitative assessment.[3][4] This involves comparing the response of Repaglinide spiked into an extracted blank matrix with its response in a neat solution. A response ratio of less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement. For a qualitative assessment, a post-column infusion experiment can identify regions in the chromatogram where ion suppression occurs.

Q3: Can Repaglinide's metabolites interfere with its quantification?

Yes, metabolites can be a source of interference. Repaglinide is primarily metabolized by CYP2C8 and CYP3A4 enzymes into its main metabolites: M1, M2, and M4.[5] If these metabolites are not chromatographically separated from Repaglinide and share similar fragmentation patterns, they can potentially interfere with the analysis. Therefore, chromatographic selectivity is a critical parameter to evaluate during method development.

Q4: What role does a stable isotope-labeled internal standard (SIL-IS) play in mitigating matrix effects?

A SIL-IS is the most effective tool to compensate for matrix effects. A SIL-IS, such as Repaglinide-d5, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability introduced by matrix effects can be effectively normalized.

Troubleshooting Guide

This section provides a problem-oriented approach to common issues encountered during Repaglinide bioanalysis.

Problem 1: Poor reproducibility and accuracy in quality control (QC) samples.

Possible Cause: Inconsistent matrix effects across different lots of biological matrix.

Troubleshooting Workflow:

A High variability in QC results B Assess matrix factor from multiple lots of blank plasma A->B C Is the matrix factor consistent across lots? B->C D Optimize Sample Preparation: - Implement more rigorous extraction (SPE vs. LLE) - Incorporate phospholipid removal step C->D No E Review Internal Standard Performance: - Ensure co-elution with Repaglinide - Verify appropriate concentration C->E No G Continue with analysis C->G Yes F Re-validate method with optimized procedure D->F E->F

Figure 1: Troubleshooting inconsistent QC results.

Explanation: If the matrix effect varies significantly between different sources of plasma, a single calibration curve may not accurately quantify samples from all sources. By evaluating the matrix factor in at least six different lots of blank matrix, you can determine if a more robust sample preparation method is required to remove the interfering components. Concurrently, ensure your SIL-IS is performing as expected.

Problem 2: Low signal intensity and poor sensitivity for Repaglinide.

Possible Cause: Significant ion suppression due to co-eluting phospholipids.

Troubleshooting Workflow:

A Low Repaglinide signal intensity B Perform post-column infusion experiment to identify suppression zones A->B C Modify Chromatography: - Adjust gradient to separate Repaglinide from suppression zones - Evaluate different column chemistries B->C D Enhance Sample Cleanup: - Switch from Protein Precipitation to SPE - Use a dedicated phospholipid removal plate/cartridge B->D E Re-evaluate signal intensity and sensitivity C->E D->E

Figure 2: Addressing low signal intensity.

Explanation: A post-column infusion experiment will pinpoint the retention times where ion suppression is most severe. You can then either adjust your chromatographic method to move the Repaglinide peak away from these regions or, more effectively, implement a sample preparation technique that specifically removes the interfering phospholipids.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Repaglinide in Human Plasma

This protocol is a robust method for removing many polar interferences.

Materials:

  • Human plasma with anticoagulant (e.g., K2EDTA)

  • Repaglinide and SIL-IS stock solutions

  • Methyl tert-butyl ether (MTBE)

  • Ammonium acetate buffer (pH 4.5)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

Procedure:

  • To 200 µL of plasma in a polypropylene tube, add 50 µL of SIL-IS working solution.

  • Add 50 µL of ammonium acetate buffer and vortex for 30 seconds.

  • Add 1 mL of MTBE, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of reconstitution solution, vortex, and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) with Phospholipid Removal

This protocol offers a higher degree of selectivity and is particularly effective at removing phospholipids.

Materials:

  • Human plasma with anticoagulant

  • Repaglinide and SIL-IS stock solutions

  • Mixed-mode cation exchange SPE plate/cartridge with phospholipid removal capabilities

  • Acidic solution for conditioning (e.g., 0.1% formic acid in methanol)

  • Aqueous solution for equilibration (e.g., 0.1% formic acid in water)

  • Wash solution (e.g., 5% methanol in water)

  • Elution solution (e.g., 5% ammonium hydroxide in methanol)

Procedure:

  • Condition the SPE plate with 1 mL of acidic solution.

  • Equilibrate the plate with 1 mL of aqueous solution.

  • Pre-treat 200 µL of plasma by adding 50 µL of SIL-IS and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Load the pre-treated sample onto the SPE plate and apply a gentle vacuum.

  • Wash the plate with 1 mL of wash solution.

  • Dry the plate under high vacuum for 5 minutes.

  • Elute Repaglinide and the SIL-IS with 500 µL of elution solution.

  • Evaporate the eluate to dryness and reconstitute as in the LLE protocol.

Data Presentation

The choice of sample preparation can significantly impact the level of matrix effects. The following table summarizes typical recovery and matrix effect data for different extraction techniques for Repaglinide.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key Advantage
Protein Precipitation (PPT) >90%20-30% (Suppression)Simple and fast
Liquid-Liquid Extraction (LLE) 85-95%5-15% (Suppression)Good removal of polar interferences
Solid-Phase Extraction (SPE) >90%<5%High selectivity and cleaner extracts

Note: These are representative values and will vary depending on the specific method parameters.

Conclusion

Successfully correcting for matrix effects in Repaglinide bioanalysis is achievable through a systematic approach that includes a thorough assessment of the matrix, optimization of sample preparation, and the appropriate use of a stable isotope-labeled internal standard. By understanding the underlying principles and applying the troubleshooting strategies outlined in this guide, researchers can develop robust and reliable bioanalytical methods that meet regulatory expectations and ensure the integrity of their pharmacokinetic and toxicokinetic data.

References

  • Fayyad, M. K., & Ghanem, E. H. (2014). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. American Journal of Analytical Chemistry, 5(4), 294-303. [Link]

  • Zhang, J., Gao, F., Guan, X., Sun, J., & Fawcett, J. P. (2011). Determination of repaglinide in human plasma by high-performance liquid chromatography-tandem mass spectrometry. Acta Pharmaceutica Sinica B, 1(2), 122-127. [Link]

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. [Link]

  • Phenomenex. (2012, October 1). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC North America. [Link]

  • Vlckova, H., Pjescic, J., & Soukup, O. (2015). Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS. Bioanalysis, 7(1), 65-77. [Link]

  • Porvair Sciences. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. News-Medical. [Link]

  • Chambers, A. G. (2014). Phospholipid Depletion Techniques in LC-MS Bioanalysis. ResearchGate. [Link]

  • Abu Bakar, R., Abd Wahab, M. S., & Imran, A. (2007). Method development and validation of repaglinide in human plasma by HPLC and its application to pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1831-1835. [Link]

  • Altasciences. (n.d.). Case Study - Resolving Issues with Matrix Effect. [Link]

  • D'Arienzo, C. J., & Rago, B. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of Peptide Science, 26(9), e3272. [Link]

  • Abu Bakar, R., Abd Wahab, M. S., & Imran, A. (2007). Method development and validation of repaglinide in human plasma by HPLC and its application in pharmacokinetic studies. Monash University. [Link]

  • Ma, N., & Ma, L. (2015). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Saudi Journal of Biological Sciences, 22(4), 437-442. [Link]

  • Li, W., & Tse, F. L. (2015). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 7(15), 1837-1840. [Link]

  • Zientek, M., & Youdim, K. (2012). A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. Drug Metabolism and Disposition, 40(6), 1137-1147. [Link]

  • Waters Corporation. (n.d.). COMPARISON OF SPE PROTOCOLS FOR PHOSPHOLIPID REMOVAL IN BASIC ANALYTE BIOANALYTICAL QUANTITATION. [Link]

  • Patel, M., & Patel, D. (2025, July 15). Development and Validation of RP HPLC Method for the Simultaneous Estimation of repaglinide and Metformin HCL Tablet Formulation. Journal of Global Trends in Pharmaceutical Sciences. [Link]

  • MacNeill, R. (2016, August 19). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Bioanalysis Zone. [Link]

  • Abu Bakar, R., Abd Wahab, M. S., & Imran, A. (2007). Method development and validation of repaglinide in human plasma by HPLC and its application in pharmacokinetic studies. PubMed. [Link]

  • D'Arienzo, C. J., & Rago, B. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. PubMed. [Link]

  • El-Gindy, A., Emara, S., & Shaaban, H. (2011). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC AND SPECTROSCOPIC METHODS FOR ESTIMATION OF REPAGLINIDE AND METFORMIN HCl IN COMBI. Journal of Global Trends in Pharmaceutical Sciences. [Link]

  • Patel, P., & S, K. (2017). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Berecka, A., Gumieniczek, A., & Hopkała, H. (2006). Development and Validation of a New High-Performance Liquid Chromatography Method for the Determination of Gliclazide and Repaglinide in Pharmaceutical Formulations. Journal of AOAC International, 89(2), 319-325. [Link]

  • Vlckova, H., Pjescic, J., & Soukup, O. (2015). Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC–MS/MS. Bioanalysis Zone. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Jian, W., Edom, R. W., & Weng, N. (2010). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. American Pharmaceutical Review. [Link]

  • Han, D. G., Kwak, J., Seo, S. W., Kim, H. S., & Lee, S. H. (2019). Pharmacokinetic Evaluation of Metabolic Drug Interactions between Repaglinide and Celecoxib by a Bioanalytical HPLC Method for Their Simultaneous Determination with Fluorescence Detection. Pharmaceutics, 11(8), 382. [Link]

  • Al-Tannak, N. F., & Hemdan, A. (2024). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Yanbu Journal of Engineering and Science, 21, 1-13. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Handling Internal Standard Variability in Bioanalysis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter variability in their internal standard (IS) response during bioanalysis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter variability in their internal standard (IS) response during bioanalysis. As your partner in the lab, my goal is to provide you with not just solutions, but a deeper understanding of the underlying principles that govern a robust bioanalytical method. An internal standard is the bedrock of quantitative accuracy; its consistency is paramount for data integrity.[1] This document provides a framework for systematically troubleshooting IS variability and ensuring your methods are reliable and compliant with regulatory expectations.

Part 1: Troubleshooting Guide: A Root Cause Investigation

Unexpected variability in the internal standard response is a clear signal that an element of your analytical workflow requires attention.[2] The key is to approach troubleshooting systematically, rather than making arbitrary changes. This guide follows the logical flow of a sample through your process, from preparation to detection, to help you pinpoint the source of the inconsistency.

Where Do I Start? A General Workflow for Investigation

When IS variability is detected (e.g., a trend in the data, or specific samples falling outside of pre-defined criteria), a structured investigation is necessary.[3] The following workflow provides a logical progression for your investigation.

G Start IS Variability Detected (>50% or <150% of Mean) DataReview Step 1: Review Data Pattern - Sporadic Outliers? - Systematic Trend? - Difference between QCs & Samples? Start->DataReview HumanError Step 2: Investigate Obvious Errors - Pipetting/Spiking Errors? - Incorrect Solution Prep? - Sample Mix-up? DataReview->HumanError Sporadic errors InstrumentCheck Step 3: Check Instrument Performance - LC Pressure Fluctuations? - MS Sensitivity Drift? - Injector Issues? DataReview->InstrumentCheck Systematic drift MethodInvestigation Step 4: Conduct Method-Specific Investigation DataReview->MethodInvestigation Discrepancy between QCs and Samples ReExtract Re-extract affected samples HumanError->ReExtract Reinject Re-inject a subset of samples InstrumentCheck->Reinject Extraction Extraction Recovery (See Protocol 2) MethodInvestigation->Extraction Matrix Matrix Effects (See Protocol 3) MethodInvestigation->Matrix Stability IS Stability - In solution? - In matrix? MethodInvestigation->Stability MethodReDev Method Re-development Required Extraction->MethodReDev If inconsistent Matrix->MethodReDev If IS does not track analyte Stability->MethodReDev If degradation occurs

Caption: A decision tree for troubleshooting internal standard variability.

Category 1: Sample Preparation & Handling

Errors introduced at the very beginning of the workflow are often the most difficult to correct later. Consistency here is critical.

  • Issue: Inaccurate or Inconsistent IS Spiking: This is a common source of human error.[2] Adding the incorrect volume of IS working solution, or adding it inconsistently, will directly translate to response variability.

    • Causality: The fundamental principle of internal standardization relies on a known, constant amount of IS being present in every sample. Any deviation from this invalidates the analyte-to-IS ratio used for quantification.

    • Troubleshooting:

      • Visual Confirmation: Use a colored dye in a mock plate to practice and visually confirm pipetting consistency into sample wells.

      • Volume Selection: Avoid adding very small volumes of IS solution (e.g., <5% of the sample volume), as small absolute errors become large relative errors. A larger addition volume can minimize the impact of minor pipetting inaccuracies.[4]

      • Automation Check: If using a liquid handler, verify that all channels are dispensing correctly and are not clogged.[5]

  • Issue: Inconsistent Extraction Recovery: The efficiency of your extraction process (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) must be consistent for both the analyte and the IS.[2]

    • Causality: If the IS and analyte are not extracted from the matrix with the same efficiency across all samples, the IS cannot adequately compensate for analyte losses, leading to inaccurate results. This is particularly problematic if using a structural analog IS that has different physicochemical properties from the analyte.[1]

    • Troubleshooting Protocol: See Protocol 2: Assessing Extraction Recovery Consistency . A high coefficient of variation (CV) in recovery suggests a problem with the extraction methodology. Solutions include ensuring complete protein crashing, optimizing pH, or using a more robust extraction technique like solid-supported liquid extraction.[5]

  • Issue: Internal Standard Instability: The IS may be degrading in the stock solution, working solution, or in the biological matrix post-spiking.

    • Causality: Degradation reduces the effective concentration of the IS, leading to a decreased response and inaccurate quantification. This can sometimes be seen as a downward trend in IS response over the course of an analytical run.

    • Troubleshooting: Perform stability assessments as part of your method validation.[6] This includes bench-top stability in matrix, freeze-thaw stability, and long-term storage stability. If the IS is found to be unstable, investigate the cause (e.g., pH, light sensitivity, enzymatic degradation) and adjust handling and storage conditions accordingly.

Category 2: Matrix Effects

The matrix effect is a phenomenon where components of the biological sample (e.g., phospholipids, salts, metabolites) co-elute with the analyte and IS, affecting their ionization efficiency in the mass spectrometer source.[7] This can cause either ion suppression or enhancement, and it is a primary cause of IS variability, especially when there's a discrepancy between calibration standards (QCs) and study samples.[5][8]

  • Issue: Differential Matrix Effects: The IS and the analyte experience different degrees of ion suppression or enhancement.

    • Causality: This is the 'Achilles' heel' of LC-MS bioanalysis.[5] While a stable isotope-labeled (SIL) IS co-elutes with the analyte and should experience the same matrix effects, a structural analog may have a slightly different retention time, exposing it to a different cocktail of matrix components and thus a different degree of ionization interference.[7] Furthermore, post-dose study samples may contain metabolites that are not present in the pre-dose samples or QCs, introducing new sources of matrix effects.[5]

    • Troubleshooting Protocol: See Protocol 3: Evaluating Matrix Effects . If the matrix factor CV is >15%, it indicates that the IS is not adequately tracking the analyte.[6] Mitigation strategies include:

      • Improve Chromatography: Modify the gradient or change the column to separate the analyte/IS from interfering matrix components.

      • Optimize Sample Preparation: Implement a more rigorous cleanup step (e.g., switching from protein precipitation to SPE) to remove phospholipids and other interferences.[5]

      • Switch to a SIL-IS: This is the most effective solution, as a co-eluting SIL-IS is the best tool to compensate for matrix effects.[9]

Category 3: Chromatographic & Instrument-Related Issues

Problems with the LC-MS system can manifest as systematic trends or sudden shifts in the IS response.

  • Issue: Poor Chromatography or Shifting Retention Times: Poor peak shape, peak splitting, or retention time drift can all impact the consistency of the peak area measurement.

    • Causality: Inconsistent chromatography leads to inconsistent integration, which directly impacts the calculated response. A shift in retention time can also move the IS into a region with different matrix effects.

    • Troubleshooting:

      • Ensure proper column equilibration before injection.

      • Check for mobile phase degradation or incorrect preparation.

      • Investigate potential column degradation or blockage.

      • Confirm the autosampler is functioning correctly and maintaining temperature.

  • Issue: Instrument Contamination or Sensitivity Drift: A dirty ion source, transfer capillary, or mass spectrometer can lead to a gradual decline in signal intensity for both the analyte and the IS.[10]

    • Causality: Contamination build-up physically obstructs ion transmission into the mass analyzer. This typically appears as a downward trend in IS response across the analytical run. Inconsistent injection volumes due to a partially clogged injector can also cause sporadic low responses.[9]

    • Troubleshooting:

      • Perform routine instrument cleaning and maintenance as per the manufacturer's recommendations.

      • Run a system suitability test before each batch to confirm instrument performance.

      • If a clog is suspected, perform injector and needle washes. A re-injection of a few samples can often confirm if the issue was related to the injection process.[11]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is an acceptable range for internal standard variability?

While there is no universally mandated acceptance criterion for IS variability, a common industry practice is to investigate any study samples with an IS response that is less than 50% or greater than 150% of the mean IS response of the calibration standards and QCs in the run.[3] However, the FDA guidance emphasizes a holistic review of the data. The key consideration is not the absolute variability, but whether the IS response in study samples is behaving similarly to the IS response in the calibrators and QCs.[11] If the range of IS responses for study samples is similar to that of the QCs, the data accuracy is not likely to be impacted.[11]

Q2: Which type of internal standard should I choose?

There are two main types of internal standards:

Internal Standard TypeDescriptionProsCons
Stable Isotope-Labeled (SIL) IS The analyte molecule with one or more atoms (e.g., ²H, ¹³C, ¹⁵N) replaced by a stable isotope.Gold Standard. [2] Co-elutes with the analyte, ensuring it experiences the same extraction recovery and matrix effects. Provides the most accurate compensation.Can be expensive and time-consuming to synthesize.[1] Deuterium-labeled IS can sometimes show slight chromatographic separation from the analyte.
Structural Analog IS A molecule with a chemical structure similar to the analyte.More readily available and less expensive than a SIL-IS.[2]May have different physicochemical properties, leading to different extraction recovery and retention times. This makes it less effective at compensating for matrix effects.[12]

Recommendation: A stable isotope-labeled internal standard is strongly preferred for all regulated bioanalysis using mass spectrometry, as recommended by both the FDA and EMA/ICH M10 guidelines.[6][13] Using a ¹³C or ¹⁵N labeled IS is often superior to a heavily deuterated (²H) IS to avoid potential chromatographic shifts.[9]

Q3: How do I determine the correct concentration for my internal standard?

The goal is to use a concentration that provides a strong, reproducible signal without being so high that it introduces other problems. While there is no single rule, consider the following:

  • Mass Spectrometer Response: The IS response should be high enough to be measured with good precision but not so high that it saturates the detector.

  • Analyte Interference: Ensure the IS does not have isotopic impurities that could contribute to the analyte's signal, and vice-versa. This is especially important at the Lower Limit of Quantitation (LLOQ).[9]

  • Matrix Effects: The IS concentration should ideally be in a range where it experiences similar matrix effects to the analyte across its calibration range. A common practice is to use an IS concentration that produces a response similar to the analyte's response in the mid-to-high range of the calibration curve.[9]

Q4: My IS variability only occurs in post-dose study samples. What does this mean?

This is a classic sign of a matrix effect caused by a metabolite of the parent drug.[5]

  • Mechanism: After dosing, the subject's body metabolizes the drug. These metabolites, which are not present in the pre-dose samples or the matrix used for QCs, can co-elute with your IS and cause ion suppression or enhancement. If the IS is a structural analog with a slightly different retention time than the analyte, it might be uniquely affected by this new metabolite, while the analyte is not (or vice-versa).

  • Action: This situation requires careful investigation. You must demonstrate that the IS is still able to accurately track the analyte in the presence of the metabolite. This may involve re-validating the method using matrix from dosed subjects or developing a new chromatographic method to separate the analyte and IS from the interfering metabolite. In some cases, a new IS may be required.[14]

Part 3: Key Experimental Protocols

Protocol 1: Visualization of an Ideal Internal Standard

The primary role of the IS is to track and compensate for variations. A stable isotope-labeled IS is ideal because its physicochemical properties are nearly identical to the analyte.

G cluster_0 Sample Preparation (Extraction) cluster_1 LC-MS Analysis (Ion Source) Analyte1 Analyte Analyte2 Analyte Analyte1->Analyte2 5% Loss IS1 SIL IS IS2 SIL IS IS1->IS2 5% Loss (Tracks Analyte) Result Analyte/IS Ratio is Constant = Accurate Quantification Analyte2->Result IS2->Result Matrix Matrix Components (e.g., Phospholipids) Matrix->Analyte2 Ion Suppression (-20%) Matrix->IS2 Ion Suppression (-20%)

Caption: How a SIL-IS compensates for both extraction loss and matrix effects.

Protocol 2: Assessing Extraction Recovery Consistency

Objective: To ensure the efficiency of the extraction process is consistent and reproducible for the internal standard.[6]

Methodology:

  • Prepare Three Sample Sets (typically at LQC and HQC levels, n=3 or 5 for each set):

    • Set 1 (Pre-Extraction Spike): Spike the analyte and IS into the biological matrix before the extraction process.

    • Set 2 (Post-Extraction Spike): Extract blank biological matrix. Spike the analyte and IS into the final, clean extract after the extraction process.

    • Set 3 (Neat Solution): Prepare a solution of the analyte and IS in the final reconstitution solvent at the same theoretical concentration as Set 1 and 2.

  • Analyze all three sets in a single analytical run.

  • Calculations:

    • Extraction Recovery (%) = (Mean Peak Response of IS in Set 1 / Mean Peak Response of IS in Set 2) * 100

    • Matrix Effect (%) = ((Mean Peak Response of IS in Set 2 / Mean Peak Response of IS in Set 3) - 1) * 100

  • Acceptance Criteria: The recovery of the IS should be consistent. The coefficient of variation (%CV) of the recovery values across the tested concentrations should be ≤ 15%.

Protocol 3: Evaluating Matrix Effects

Objective: To assess the effect of the biological matrix from different sources on the ionization of the internal standard.[6]

Methodology:

  • Obtain Matrix: Procure at least six different lots of blank biological matrix from individual donors.

  • Prepare Two Sample Sets (n=6, one for each matrix lot):

    • Set A (Post-Extraction Spike): Extract each of the six blank matrix lots. Spike the IS into the final, clean extract.

    • Set B (Neat Solution): Prepare a solution of the IS in the reconstitution solvent at the same concentration as Set A.

  • Analyze all samples.

  • Calculations:

    • Matrix Factor (MF) for each lot = (Peak Response of IS in Set A / Mean Peak Response of IS in Set B)

    • Calculate the Coefficient of Variation (%CV) of the six calculated Matrix Factors.

  • Acceptance Criteria: As per FDA and EMA/ICH M10 guidelines, the %CV of the matrix factor across the different sources should be ≤ 15%.[6][15] A value greater than 15% indicates significant and inconsistent matrix effects.

Regulatory Harmonization: FDA & EMA/ICH M10

The validation and use of internal standards are critical components of regulatory guidelines. The International Council for Harmonisation (ICH) M10 guideline has been adopted by both the FDA and EMA, creating a largely unified framework.[13]

Validation ParameterFDA / EMA (ICH M10) GuidelineAcceptance Criteria
IS Selection A suitable IS should be used. For mass spectrometry, a stable isotope-labeled (SIL) IS is the most appropriate choice.[6]N/A (Justification required if not using an IS)
Selectivity The response of interfering components at the retention time of the IS should be evaluated in at least six individual sources of matrix.[6]Interference should be ≤ 5% of the IS response in the LLOQ sample.[6]
Matrix Effect The effect of the matrix on the IS response must be evaluated to ensure ion suppression/enhancement does not compromise data integrity.[15]The CV of the IS-normalized matrix factor across different matrix lots should be ≤ 15%.[6]
IS Response Monitoring The IS responses of all study samples should be monitored to identify potential systemic variability.[5]The FDA provides specific guidance on investigating IS variability when the response in study samples differs from that in calibrators and QCs.[11]

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Internal-Standard-Variability-in-Bioanalytical-Assays.
  • BenchChem. (n.d.). A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods.
  • Bioanalysis Zone. (2024, November 18). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.
  • BenchChem. (n.d.). A Comparative Guide to FDA and EMA Guidelines for Internal Standard Use in Bioanalysis.
  • Li, W., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis.
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • BioPharma Services Inc. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
  • KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis.
  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results.
  • Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis.
  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Inconsistent Internal Standard Response.
  • Global CRO Council for Bioanalysis. (n.d.). White Paper - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s.
  • Fraier, D., et al. (2019). Inconsistent internal standard response in LC–MS/MS bioanalysis: an evaluation of case studies. Bioanalysis, 11(18), 1657-1667.
  • Fu, Y., et al. (2023). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis.
  • Fraier, D., et al. (2019). Inconsistent internal standard response in LC-MS/MS bioanalysis: an evaluation of case studies. PubMed.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry.

Sources

Optimization

Technical Support Center: Repaglinide Bioanalysis &amp; Extraction Troubleshooting

Welcome to the Repaglinide Bioanalytical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the quantitative analysis of Repaglinide in biological matrices...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Repaglinide Bioanalytical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the quantitative analysis of Repaglinide in biological matrices. Repaglinide presents unique extraction challenges due to its ampholytic nature, zwitterionic behavior at physiological pH, and high lipophilicity (logP ~3.97)[1]. Below, we provide causality-driven troubleshooting, optimized protocols, and validated data to ensure high-recovery, reproducible LC-MS/MS workflows.

I. Troubleshooting FAQs

Q1: Why is my Repaglinide recovery inconsistent or low (<70%) when using standard Liquid-Liquid Extraction (LLE)? A: The root cause is typically inadequate pH control during the extraction phase. Repaglinide is an ampholytic molecule possessing two protonation sites: a weakly acidic carboxylic acid and a weakly basic piperidine ring[2]. At a physiological pH of ~7.4, it exists predominantly as a highly polar zwitterion (log Kz = 1.9)[2]. Zwitterions have inherently poor partitioning into non-polar organic solvents. Solution: You must shift the equilibrium away from the zwitterionic state. Buffering the plasma to an acidic pH (e.g., pH 4.5 with ammonium acetate) neutralizes the carboxylic acid group, significantly increasing its solubility in organic solvents and yielding recoveries >96%[3]. Alternatively, adding 0.1N HCl forces the molecule into a protonated state that partitions efficiently into ethyl acetate[4].

Q2: How do I choose between tert-butyl methyl ether (TBME) and ethyl acetate for LLE? A: The choice depends on the balance between absolute recovery and matrix effect suppression.

  • TBME: Highly recommended for LC-MS/MS. It is less polar than ethyl acetate, meaning it extracts fewer endogenous phospholipids from the plasma. When combined with a pH 4.5 buffer, TBME provides exceptionally clean extracts and high recovery (96.02%)[3].

  • Ethyl Acetate: Provides excellent absolute recovery (often ~95%) when combined with 0.1N HCl[4], but its higher polarity can lead to the co-extraction of matrix components. If using ethyl acetate, ensure your chromatographic gradient is optimized to resolve these matrix peaks before they enter the electrospray ionization (ESI) source.

Q3: Can I use Protein Precipitation (PPT) for high-throughput Repaglinide analysis instead of LLE? A: While PPT (e.g., using ice-cold acetonitrile) is faster, it leaves a high concentration of endogenous lipids and salts in the sample, often leading to severe ion suppression in the MS source. If throughput demands PPT, you must use a high solvent-to-plasma ratio (e.g., 1:3 or 1:4) and ensure the final dried extract is reconstituted in a solvent that exactly matches your initial mobile phase conditions (e.g., containing 0.1% formic acid or ammonium acetate) to maintain a consistent ionization state[3]. However, LLE remains the gold standard for assay sensitivity and robustness.

II. Quantitative Data: Extraction Method Comparison

The following table summarizes the expected recoveries and matrix profiles of various extraction methodologies based on validated pharmacokinetic studies[3][4][5].

Extraction MethodSolvent / ReagentpH ModifierMean Recovery (%)Matrix Effect Risk
Optimized LLE tert-butyl methyl ether (TBME)Ammonium Acetate (pH 4.5)96.02%Low
Acidified LLE Ethyl Acetate0.1N HCl~95.00%Moderate
Standard PPT Acetonitrile (ACN)None85.00 - 90.00%High (Ion Suppression)
Mixed LLE Diethyl ether-dichloromethane (60:40)None~78.00%Moderate

III. Optimized Liquid-Liquid Extraction (LLE) Protocol

This self-validating protocol utilizes pH modulation to suppress zwitterion formation, ensuring maximum partitioning into the organic phase[3].

Reagents Needed:

  • Ammonium acetate buffer (pH 4.5)

  • tert-butyl methyl ether (TBME) (LC-MS grade)

  • Reconstitution solvent: Water/Methanol/Acetonitrile (62.5:20:17.5, v/v/v) with 0.2% formic acid[3].

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 200 µL of thawed human plasma into a clean 1.5 mL Eppendorf tube.

  • Internal Standard Addition: Add 50 µL of the Internal Standard (IS) working solution (e.g., Cetirizine or Repaglinide-d5) and vortex briefly[3].

  • pH Modulation (Critical Step): Add 50 µL of ammonium acetate buffer (pH 4.5). Vortex for 10 seconds.

    • Causality: This specific pH neutralizes the carboxylic acid moiety of Repaglinide, shifting it from a highly polar zwitterion to a lipophilic state (logP ~3.97), priming it for optimal organic extraction[1][2].

  • Organic Extraction: Add 1.0 mL of TBME to the buffered plasma.

  • Phase Mixing: Vortex vigorously for 5 minutes. Continuous agitation is required to maximize the surface area between the aqueous and organic phases, driving the mass transfer of the analyte.

  • Phase Separation: Centrifuge the samples at 4000 rpm for 5 minutes at 4°C[6].

  • Transfer: Carefully transfer 800 µL of the upper organic layer (TBME) into a clean glass tube, avoiding any disruption of the protein pellet at the interface.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C[6].

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex for 30 seconds to ensure complete dissolution of the analyte from the tube walls[3].

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS injection.

IV. Experimental Workflow Visualization

G N1 Human Plasma Sample (Spiked with IS) N2 pH Adjustment Add Ammonium Acetate (pH 4.5) N1->N2 N3 Liquid-Liquid Extraction Add tert-butyl methyl ether (TBME) N2->N3 N4 Vortex & Centrifugation (4000 rpm, 5 min) N3->N4 N5 Aqueous Phase & Pellet (Discard) N4->N5 Bottom layer N6 Organic Phase (Transfer to clean tube) N4->N6 Top layer N7 Evaporation (N2 stream at 40°C) N6->N7 N8 Reconstitution (Mobile Phase + 0.2% Formic Acid) N7->N8 N9 LC-MS/MS Analysis N8->N9

Optimized Liquid-Liquid Extraction (LLE) workflow for Repaglinide recovery from human plasma.

V. References

  • Fayyad, M., & Ghanem, E. (2014). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. American Journal of Analytical Chemistry, 5, 281-290.[Link]

  • Tatiparthi, D., et al. (2011). Method Development and Validation of Metformin and Repaglinide in Rabbit Plasma by RP-HPLC. FABAD Journal of Pharmaceutical Sciences, 36(2), 71-77.[Link]

  • Avdeef, A., et al. (2006). Ionization, lipophilicity and solubility properties of repaglinide. European Journal of Pharmaceutical Sciences, 28(4), 265-274.[Link]

  • Liu, Y., et al. (2008). Determination of repaglinide in human plasma by high-performance liquid chromatography–tandem mass spectrometry. Acta Pharmaceutica Sinica B.[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Matrix Effects with Stable Isotope-Labeled Internal Standards

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using stable isotope-labeled internal standards (SIL-IS) to mitigate matrix effects in LC-MS/MS analysis.

Proactive Prevention: Selecting a High-Quality Stable Isotope-Labeled Internal Standard

The most effective way to minimize issues with matrix effects is to proactively select a high-quality SIL-IS. A well-chosen internal standard is the foundation of a robust and reliable bioanalytical method. Here are the key characteristics to consider during the selection process:

  • High Isotopic Purity: The isotopic enrichment of the SIL-IS should be high, ideally ≥98%, to minimize the contribution of the unlabeled analyte to the signal, which can lead to an overestimation of the analyte's concentration.[1][2]

  • Optimal Mass Difference: The mass difference between the analyte and the SIL-IS should be sufficient to prevent spectral overlap from the natural isotopic distribution of the analyte. A mass difference of at least 3 or more mass units is generally recommended for small molecules.[1][3][4]

  • Stable Isotope Labeling: The position of the isotopic label is critical for its stability. Labels on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups can be susceptible to exchange with protons from the solvent or matrix.[3] Whenever possible, opt for ¹³C or ¹⁵N labels over deuterium (²H or D) as they are not prone to exchange.[1][3]

  • Co-elution with Analyte: For the SIL-IS to effectively compensate for matrix effects, it must co-elute with the analyte. This ensures that both compounds experience the same ionization suppression or enhancement at the same time.[5]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in LC-MS/MS analysis?

Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix.[6] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[6]

Q2: How does a stable isotope-labeled internal standard compensate for matrix effects?

A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes.[3][7] Because it has nearly identical physicochemical properties, it co-elutes with the analyte and is affected by matrix components in the same way. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.[5]

Q3: My SIL-IS and analyte are not co-eluting perfectly. Why is this happening and is it a problem?

A slight separation between the analyte and a deuterated SIL-IS can sometimes be observed, a phenomenon known as the "isotope effect." This is more common with deuterium-labeled standards and can be problematic as it may lead to differential matrix effects, where the analyte and IS are not experiencing the same degree of ion suppression or enhancement.[8] If you observe this, it is crucial to assess the impact on your data accuracy and precision.

Q4: What are the regulatory expectations for using a SIL-IS in bioanalytical method validation?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have specific guidelines for bioanalytical method validation.[9][10] Key expectations for internal standards include demonstrating selectivity (no interference), and ensuring that the IS response is consistent across all samples. The ICH M10 guideline provides detailed acceptance criteria for various validation parameters.[9]

Troubleshooting Guide

This guide provides systematic approaches to diagnose and resolve common issues encountered when using SIL-IS to mitigate matrix effects.

Issue 1: Inconsistent or Highly Variable Internal Standard Response

An inconsistent IS response across an analytical run can compromise the reliability of your results.

Troubleshooting Workflow for Inconsistent Internal Standard Response

A Inconsistent IS Response Observed B Check for Sample Preparation Errors (e.g., pipetting, mixing) A->B C Evaluate Matrix Effects (Post-Extraction Addition Experiment) B->C No obvious errors D Investigate Chromatographic Issues (Peak shape, retention time shifts) C->D Matrix effects ruled out E Assess Instrument Performance (Ion source cleanliness, detector stability) D->E Chromatography is stable F Resolved E->F Instrument performance is optimal

Caption: A systematic approach to troubleshooting inconsistent IS response.

Experimental Protocol: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

This protocol allows for the quantitative evaluation of matrix effects.[6]

Objective: To determine the extent of ion suppression or enhancement caused by the biological matrix.

Materials:

  • Six different lots of blank biological matrix

  • Analyte and SIL-IS stock solutions

  • Appropriate solvents for reconstitution

Procedure:

  • Prepare Set A (Neat Solution):

    • In a clean tube, prepare a solution of the analyte and SIL-IS in the final reconstitution solvent at low and high concentrations corresponding to your quality control (QC) samples.

  • Prepare Set B (Post-Extraction Spike):

    • Process blank matrix samples from each of the six lots through your entire sample preparation procedure (without the addition of analyte or IS).

    • To the final, extracted blank matrix, add the analyte and SIL-IS to achieve the same final concentrations as in Set A.

  • Analysis:

    • Analyze both sets of samples via LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF):

      • MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

    • IS-Normalized MF:

      • IS-Normalized MF = MF of Analyte / MF of SIL-IS

Interpretation of Results:

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • The IS-Normalized MF should be close to 1, indicating that the SIL-IS is effectively compensating for the matrix effect. The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be ≤15%.[11]

Issue 2: Suspected Isotopic Instability (H/D Exchange)

For deuterium-labeled standards, the potential for deuterium atoms to exchange with hydrogen from the solvent or matrix is a concern.

Troubleshooting Workflow for Isotopic Instability

A Suspected Isotopic Instability (e.g., signal drift, unexpected mass peaks) B Review Label Position (Is it on a labile site?) A->B C Perform Stability Experiment (Incubate SIL-IS in matrix/solvent) B->C Yes or unsure D Analyze by LC-MS/MS or NMR C->D E Quantify Isotopic Exchange D->E F Consider a ¹³C or ¹⁵N Labeled IS E->F Exchange confirmed

Caption: A workflow to investigate and address isotopic instability.

Experimental Protocol: Evaluating Isotopic Stability

Objective: To determine if the deuterium label on the SIL-IS is stable under the analytical conditions.

Materials:

  • Deuterated SIL-IS

  • Blank biological matrix and/or mobile phase components

  • LC-MS/MS or NMR spectrometer

Procedure:

  • Incubation:

    • Prepare a solution of the deuterated SIL-IS in the biological matrix and/or mobile phase at a known concentration.

    • Incubate the solution under conditions that mimic your sample preparation and analysis (e.g., temperature, pH, time).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the incubated solution.

  • Analysis by LC-MS/MS:

    • Analyze the aliquots and monitor for any decrease in the signal of the deuterated IS and a corresponding increase in the signal of the unlabeled analyte.

  • Analysis by NMR (for more definitive results):

    • If available, use ¹H NMR to monitor for the appearance of a proton signal at the position where the deuterium label should be.[12][13]

Interpretation of Results:

  • A significant increase in the unlabeled analyte signal over time indicates isotopic exchange. If this is observed, it is highly recommended to switch to a more stable SIL-IS, such as one labeled with ¹³C or ¹⁵N.

Regulatory Acceptance Criteria Summary

The following table summarizes key acceptance criteria for bioanalytical method validation based on FDA and ICH M10 guidelines.

ParameterAcceptance Criteria
Accuracy The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).
Selectivity The response of interfering peaks at the retention time of the analyte should be ≤ 20% of the LLOQ response. The response of interfering peaks at the retention time of the IS should be ≤ 5% of the mean IS response.
Matrix Effect The %CV of the IS-normalized matrix factor across at least 6 different matrix lots should be ≤15%.

This table provides a general summary. Always refer to the latest official regulatory guidelines for complete and detailed information.[9][10][14]

References

  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 989-992. [Link]

  • Grunwald, H., et al. (2013). Experiments for a systematic comparison between stable-isotope-(deuterium) labeling and radio-((14)C) labeling for the elucidation of the in vitro metabolic pattern of pharmaceutical drugs. Journal of Pharmaceutical and Biomedical Analysis, 85, 1-9. [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Biotage. (2023, February 2). How to determine recovery and matrix effects for your analytical assay. [Link]

  • Cerilliant. Selection of Internal Standards for LC-MS/MS Applications. [Link]

  • Google Patents. (2021). CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.
  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]

  • Global CRO Council for Bioanalysis. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Taylor, P. J., et al. (2003). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. Clinical Chemistry, 49(6), 1013-1016. [Link]

  • Bartol, N., et al. (2022). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Analytical Chemistry, 94(1), 309-317. [Link]

  • Global CRO Council for Bioanalysis. (2011). Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s. [Link]

  • Genzen, J. R., & Bunch, D. R. (2025). Troubleshooting for LC-MS/MS. In Methods in Molecular Biology (Vol. 2888, pp. 223-241). [Link]

  • U.S. Department of Agriculture. Mass Spectrometer (MS) Troubleshooting Guide. [Link]

  • Agilent Technologies. (2015, July 10). Recommended Protocols for Enhanced Matrix Removal - Lipid. [Link]

  • BioPharma Services Inc. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • Gansner, E. R., & North, S. C. (2015, January 5). Drawing graphs with dot. Graphviz. [Link]

  • Medium. (2026, February 18). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. [Link]

  • The Epidemiologist R Handbook. 35 Diagrams and charts. [Link]

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Optimization

Technical Support Center: Optimizing LC Methods for Repaglinide Analysis

Welcome to the technical support center for the analysis of Repaglinide and its deuterated internal standard (IS). This guide is designed for researchers, scientists, and drug development professionals to provide expert-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of Repaglinide and its deuterated internal standard (IS). This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for liquid chromatography (LC) method development and troubleshooting. As Senior Application Scientists, we have structured this guide to address the practical challenges you may face in the lab, grounding our advice in established scientific principles.

Troubleshooting Guide: Resolving Common Chromatographic Issues

This section addresses specific, frequently encountered problems during the analysis of Repaglinide. Each answer provides a diagnostic workflow and corrective actions based on chromatographic theory.

Question: Why am I seeing poor peak shape (fronting or tailing) for my Repaglinide peak?

Answer:

Poor peak shape for Repaglinide is a common issue that can typically be traced back to three primary factors: column overload, inappropriate mobile phase pH, or secondary interactions with the stationary phase.

  • Causality & Diagnosis: Repaglinide has a carboxylic acid moiety, making its retention and peak shape highly sensitive to the mobile phase pH. If the mobile phase pH is too close to the pKa of Repaglinide, you can get mixed ionization states, leading to peak tailing. Peak fronting is often a classic sign of column overload.

  • Troubleshooting Protocol:

    • Reduce Concentration: Your first diagnostic step should be to inject a sample that is 10-fold more dilute. If the peak shape improves and becomes more symmetrical, the original issue was mass overload on the column.

    • Adjust Mobile Phase pH: If dilution does not help, the issue is likely chemical. Prepare a mobile phase with a buffer that holds the pH consistently around 3.0.[1] An acidic mobile phase ensures the carboxylic acid on Repaglinide is fully protonated, leading to a single, un-ionized form that interacts more predictably with the C18 stationary phase.

    • Evaluate Column Health: Persistent tailing, even with an optimized pH, may indicate column degradation. This can happen from irreversible adsorption of matrix components or degradation of the silica backbone. Test the column's performance with a standard mix to see if the issue is specific to Repaglinide or a general column problem.[2]

Question: My Repaglinide and its deuterated internal standard (e.g., Repaglinide-d5) are not resolving properly. What should I do?

Answer:

Co-elution of an analyte and its stable isotope-labeled internal standard (SIL-IS) is generally expected and often desired in LC-MS/MS analysis, as it helps compensate for matrix effects.[3] However, if you are using a UV detector or require baseline separation for other reasons, optimization is necessary.

  • Causality & Diagnosis: Deuterated standards are designed to be chemically identical and should have nearly identical retention times. Achieving separation requires a highly efficient column and a finely tuned gradient. The slight difference in retention is due to the isotope effect, which is often very subtle.

  • Troubleshooting Protocol:

    • Decrease Gradient Slope: The most effective way to improve the resolution of closely eluting compounds is to make the gradient shallower. Decrease the rate of increase of the organic solvent (e.g., from a 5% to 95% B in 5 minutes to the same range over 10 minutes). This gives the two compounds more time to interact with the stationary phase and resolve.

    • Optimize Mobile Phase Composition: While Acetonitrile is a common choice, Methanol can offer different selectivity. Try replacing Acetonitrile with Methanol in your mobile phase; this can sometimes enhance the separation of closely related structures.[4]

    • Consider Column Chemistry: If gradient modification is insufficient, consider a column with a higher theoretical plate count (i.e., smaller particle size, like a sub-2 µm column) or a different C18 phase with alternative bonding or end-capping that might offer unique selectivity.[5]

Question: I'm experiencing significant signal suppression for Repaglinide in my plasma samples. How can I mitigate this?

Answer:

Signal suppression, a type of matrix effect, is a major challenge in bioanalysis, especially when using electrospray ionization (ESI) mass spectrometry.[3] It occurs when co-eluting endogenous components from the biological matrix (like phospholipids from plasma) compete with the analyte for ionization, reducing the analyte's signal.

  • Causality & Diagnosis: The key to solving matrix effects is to chromatographically separate Repaglinide from the interfering matrix components. A deuterated internal standard that co-elutes with Repaglinide is crucial as it will experience the same suppression, allowing for accurate quantification. However, reducing suppression is always preferable for better sensitivity.

  • Troubleshooting Protocol:

    • Improve Sample Preparation: The first line of defense is a more rigorous sample clean-up. If you are using protein precipitation, consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove phospholipids and other interfering substances.[6]

    • Adjust Chromatographic Gradient: Introduce an isocratic hold at a high aqueous percentage at the beginning of your gradient. This allows highly polar matrix components to elute first. Similarly, a steep wash step at high organic content at the end of the gradient can elute strongly retained, non-polar interferences like lipids before the next injection.

    • Divert Flow: Program your LC system to divert the flow from the column to waste during the first 1-2 minutes of the run. This prevents the highly polar, unretained matrix components (which often cause the most significant suppression) from entering the mass spectrometer source.

LC Optimization Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting and optimizing your LC method for Repaglinide.

LC_Optimization_Workflow start_node Start: Problem Observed process_node Characterize Issue: - Poor Peak Shape - Low Sensitivity - Shifting RT start_node->process_node Initial Assessment decision_node decision_node process_node->decision_node Is Peak Shape Poor? decision_node_overload Tailing or Fronting? decision_node->decision_node_overload Yes decision_node_sensitivity Is Sensitivity Low in Matrix? decision_node->decision_node_sensitivity No solution_node solution_node io_node io_node io_node_dilute Inject 10x Dilution decision_node_overload->io_node_dilute Fronting io_node_ph Adjust Mobile Phase pH (e.g., pH 3.0) decision_node_overload->io_node_ph Tailing io_node_cleanup Improve Sample Cleanup (SPE or LLE) decision_node_sensitivity->io_node_cleanup Yes solution_node_final Method Optimized or Other Issue decision_node_sensitivity->solution_node_final No solution_node_overload Result: Mass Overload io_node_dilute->solution_node_overload Shape Improves solution_node_ph Result: Suboptimal pH io_node_ph->solution_node_ph Shape Improves solution_node_matrix Result: Matrix Effects Reduced io_node_cleanup->solution_node_matrix Sensitivity Improves

Caption: A logical workflow for troubleshooting common LC issues.

Frequently Asked Questions (FAQs)

Question: What are the recommended starting parameters for developing an LC-MS/MS method for Repaglinide?

Answer:

A robust starting point is critical for efficient method development. Based on published literature and the physicochemical properties of Repaglinide, the following parameters provide a strong foundation.

ParameterRecommendationRationale & Expert Notes
Column C18, 2.1 or 3.0 mm i.d., < 3 µm particle sizeA C18 column provides excellent reversed-phase retention for a moderately non-polar molecule like Repaglinide. Smaller particle sizes offer higher efficiency and better peak shapes.[5]
Mobile Phase A 0.1% Formic Acid in Water or 10mM Ammonium AcetateAn acidic modifier is crucial to control the ionization state of Repaglinide, ensuring sharp, symmetrical peaks. Formic acid is volatile and excellent for MS compatibility.[1]
Mobile Phase B Acetonitrile or MethanolAcetonitrile is the most common choice due to its lower viscosity and high elution strength. Methanol can offer different selectivity and is a good alternative to try if resolution is an issue.[4][7]
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm i.d. column)This flow rate is typical for analytical scale LC-MS and balances analysis time with chromatographic efficiency.
Gradient Start at 5-10% B, ramp to 95% B over 5-7 minA generic gradient is a good starting point. The final gradient will need to be optimized to ensure Repaglinide elutes with a good retention factor (k > 2) and is separated from matrix interferences.
Injection Vol. 2 - 10 µLKeep the injection volume low initially to avoid column overload and peak distortion.
Column Temp. 30 - 40 °CElevated temperatures reduce mobile phase viscosity (lowering backpressure) and can improve peak efficiency.
MS Detection ESI Positive ModeRepaglinide contains basic nitrogen atoms that are readily protonated, making positive mode ESI highly sensitive.
MS Transitions Q1: 453.3 m/zThe precursor ion corresponds to the protonated molecule [M+H]+. The product ion (e.g., 162.2 m/z) should be determined by infusing a standard solution and performing a product ion scan.[6]
Question: Why is a deuterated internal standard essential for bioanalysis of Repaglinide?

Answer:

In bioanalytical chemistry, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. It is used to correct for variability during sample processing and analysis.

A deuterated internal standard, such as Repaglinide-d5, is considered the "gold standard" for quantitative LC-MS/MS for several key reasons:[3]

  • Compensates for Matrix Effects: As discussed previously, matrix effects can suppress or enhance the ionization of the analyte. Because a deuterated IS is chemically identical to the analyte, it co-elutes and experiences the exact same matrix effects. The ratio of the analyte peak area to the IS peak area remains constant, even if the absolute signal of both varies, leading to high accuracy and precision.

  • Corrects for Extraction Recovery: The deuterated IS will have nearly identical extraction efficiency to the unlabeled analyte from complex matrices like plasma or urine. Any loss of analyte during sample preparation will be matched by a proportional loss of the IS, ensuring the final area ratio accurately reflects the initial concentration.

  • Accounts for Injection Volume Variability: Minor variations in the volume injected by the autosampler are corrected because the ratio of analyte to IS in the injected sample remains constant.

Question: How do I perform a system suitability test (SST) for my Repaglinide method?

Answer:

A system suitability test is a critical component of any validated analytical method. It is performed before running an analytical batch to verify that the LC-MS/MS system is performing adequately on that specific day.[8]

Experimental Protocol for SST:

  • Prepare the SST Solution: Prepare a solution of Repaglinide and its deuterated IS in a clean solvent (e.g., 50:50 Acetonitrile:Water) at a concentration that is near the middle of your calibration curve.

  • Equilibrate the System: Before any injections, allow the LC system to equilibrate with the initial mobile phase conditions until a stable baseline is achieved (typically 10-15 minutes).

  • Perform Replicate Injections: Inject the SST solution 5-6 times consecutively at the beginning of your analytical run.

  • Evaluate Performance Parameters: From the resulting chromatograms, calculate the following parameters for the Repaglinide peak:

    • Retention Time (RT) Precision: The relative standard deviation (%RSD) of the retention time across the replicate injections should typically be < 1%.

    • Peak Area Precision: The %RSD of the peak area should be < 5% for most applications.

    • Peak Tailing (Tailing Factor): The tailing factor should ideally be between 0.9 and 1.5.

    • Signal-to-Noise (S/N): While not always a formal SST parameter, monitoring S/N can provide an early indication of decreasing sensitivity.

If all SST parameters pass your pre-defined acceptance criteria, you can proceed with the analysis of your samples. If any parameter fails, it indicates a problem with the system that must be resolved before continuing.[8]

References

  • Patil, A. D., et al. (2025). Development and Validation of RP HPLC Method for the Simultaneous Estimation of repaglinide and Metformin HCL Tablet Formulation.
  • Al-Janabi, Z. A. A., & Al-Obaidi, A. M. J. (2024). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Yanbu Journal of Engineering and Science.
  • Kancherla, P., et al. (2021). LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products.
  • Mohanty, S., et al.
  • El-Bagary, R. I., et al. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. Scirp.org.
  • Ramu, B., et al. (2019). Bio-Analytical Method Development of Repaglinide Drug Delivery Systems. Journal of Drug Delivery and Therapeutics.
  • ResolveMass Laboratories Inc. (2025). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. ResolveMass.
  • Srinivasan, K., et al. (2025). Development and validation of stability indicating method for the determination of repaglinide in pharmaceutical dosage form using high performance liquid chromatography.
  • Shimadzu Scientific Instruments.
  • Staroń, J., & Krawczyk, M. (2019). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. MDPI.
  • Caulfield, M. (2015).
  • Bhavyasri, K., et al. (2023). Novel RP-HPLC Method Development and Validation of Metformin HCl and Repaglinide in Bulk and Tablet Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research.

Sources

Troubleshooting

🔬 Analytical Support Center: Repaglinide Chromatography

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. As a Senior Application Scientist, I have designed this portal to address the most notorious challenge when an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. As a Senior Application Scientist, I have designed this portal to address the most notorious challenge when analyzing the anti-diabetic drug Repaglinide: poor peak shape (tailing, broadening, and splitting) .

Below, you will find the mechanistic causality behind these issues, a diagnostic FAQ, a self-validating protocol, and a visual troubleshooting workflow.

📊 Quantitative Data & Physicochemical Properties

To solve chromatographic issues, we must first understand the molecule. Repaglinide is a BCS Class II compound (low solubility, high permeability) with a zwitterionic nature. Its behavior on a reversed-phase column is entirely dictated by its ionization state[1].

Physicochemical PropertyQuantitative ValueChromatographic Implication
pKa 1 (Carboxylic Acid) ~4.19Ionizes at pH > 4.19. Requires mobile phase pH < 3.0 to remain fully protonated (unionized)[2].
pKa 2 (Piperidine Nitrogen) ~5.78Protonated (ionized) at acidic pH. The basic nitrogen causes severe secondary ion-exchange interactions with residual silanols[1].
Log P (Partition Coefficient) 3.8 - 5.9Highly hydrophobic. Requires a high percentage of organic modifier (e.g., 50-70% Methanol or Acetonitrile) for efficient elution.
Chemical Stability t½ = 2.09 h (in 0.1M HCl)Repaglinide is susceptible to acidic and oxidative degradation over time[2]. Samples must be analyzed promptly or buffered appropriately.

❓ Troubleshooting FAQs

Q1: Why does Repaglinide exhibit severe peak tailing and broadening on standard C18 columns?

The Causality: Repaglinide's poor peak shape is a direct result of its zwitterionic structure. It contains both a weakly acidic carboxylic acid group and a basic piperidine ring. If your mobile phase pH is between 4.0 and 6.0, the molecule exists in multiple ionization states simultaneously. Because these states partition differently into the hydrophobic stationary phase, the peak broadens or splits. Furthermore, the basic piperidine nitrogen interacts strongly with unreacted, acidic silanol groups (pKa ~3.5–4.5) on the silica surface via secondary ion-exchange. This "stickiness" causes the analyte to drag through the column, resulting in severe asymmetric tailing[3].

Q2: How do I optimize the mobile phase pH to fix peak splitting?

The Causality: You must apply the "2-pH Unit Rule." To ensure Repaglinide exists in a single, uniform ionization state, the mobile phase pH must be at least 2 units away from its pKa values. By lowering the pH to 2.3 - 2.5 (using a phosphate buffer or acidic modifiers like 0.05% TFA), you achieve three critical mechanistic goals:

  • The carboxylic acid (pKa 4.19) becomes fully unionized.

  • The piperidine nitrogen (pKa 5.78) becomes fully protonated.

  • The residual silanols on the silica column are fully protonated (neutralized), completely shutting down the secondary ion-exchange interactions that cause tailing[4][5].

Q3: What stationary phase chemistry is best suited for Repaglinide?

The Causality: Older, un-endcapped silica columns have a high density of active silanols. You should switch to a high-purity, heavily end-capped C18 column (e.g., USP L1 packing). Alternatively, utilizing core-shell silica particles (e.g., Kinetex) significantly improves peak shape by reducing the longitudinal diffusion pathway and accelerating mass transfer, resulting in sharper, more symmetrical peaks with faster run times[5]. If you are forced to use an older column, adding an amine modifier like 0.1% Triethylamine (TEA) to the mobile phase will competitively bind and mask the active silanols[3].

Q4: My peak shape is still poor despite pH adjustment. Could the sample diluent be the issue?

The Causality: Yes. Repaglinide is practically insoluble in water at low pH but highly soluble in organic solvents. If your sample is dissolved in 100% strong organic solvent (like pure Methanol) but injected into a highly aqueous mobile phase, the analyte will precipitate or experience "viscous fingering" at the column head. Always match your sample diluent as closely as possible to the mobile phase starting conditions (e.g., 70:30 Methanol:Buffer) to ensure a uniform injection band[4].

🔀 Diagnostic Workflow

Follow this logical decision tree to systematically eliminate the root causes of poor peak shape in your Repaglinide assay.

RepaglinideTroubleshooting Start Poor Peak Shape (Tailing/Broadening) CheckPH Check Mobile Phase pH Is pH < 3.0? Start->CheckPH AdjustPH Adjust pH to 2.3-2.5 (e.g., Phosphate Buffer) CheckPH->AdjustPH No CheckColumn Check Column Chemistry Is it end-capped? CheckPH->CheckColumn Yes AdjustPH->CheckColumn ChangeColumn Switch to End-capped or Core-shell C18 CheckColumn->ChangeColumn No CheckDiluent Check Sample Diluent Matches Mobile Phase? CheckColumn->CheckDiluent Yes ChangeColumn->CheckDiluent AdjustDiluent Match Diluent Strength to Mobile Phase CheckDiluent->AdjustDiluent No Success Optimal Peak Shape (Tailing Factor < 1.5) CheckDiluent->Success Yes AdjustDiluent->Success

Workflow for resolving Repaglinide peak tailing and broadening in HPLC.

⚙️ Self-Validating Experimental Protocol

To guarantee scientific integrity, the following methodology is built as a self-validating system based on USP monograph standards[4]. If the system suitability criteria in Step 4 are not met, the protocol dictates that the system is not ready for sample analysis.

Step 1: Mobile Phase Preparation
  • Buffer (Solution A): Dissolve 1.5 g of Monobasic potassium phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water.

  • pH Adjustment: Add dilute phosphoric acid ( H3​PO4​ ) dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 2.3 . Filter through a 0.45 µm membrane.

  • Organic (Solution B): HPLC-grade Methanol or Acetonitrile.

  • Isocratic Blend: Set the pump to deliver a ratio of 70% Solution B and 30% Solution A at a flow rate of 1.0 mL/min.

Step 2: Instrumental Setup
  • Column: Install a 4.6 mm × 125 mm, 5 µm L1 (End-capped C18) column.

  • Temperature: Set the column oven to 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Detection: Set the UV detector to 240 nm.

Step 3: Sample Preparation
  • Diluent: Prepare a mixture of Methanol and Solution A in a 7:3 (v/v) ratio.

  • Standard: Accurately weigh Repaglinide reference standard and dissolve in the diluent to achieve a final concentration of 10 µg/mL. Sonicate to ensure complete dissolution.

Step 4: System Suitability Validation (Self-Validation Check)

Inject 20 µL of the Standard Solution in 5 replicates. The system is only validated for use if it meets the following causality-driven criteria:

  • Retention Time: ~5.0 to 7.0 minutes.

  • Tailing Factor ( T ): Must be between 0.5 and 2.0 (Target: ≤ 1.5). If T>2.0 , silanol interactions are still occurring. Re-verify buffer pH is strictly < 2.5 or replace the degraded column.

  • Precision (%RSD): Must be ≤ 2.0% for peak area across the 5 replicates. If %RSD > 2.0%, investigate sample diluent mismatch or injection valve wear.

📚 References

  • Method Development and Validation of Metformin and Repaglinide in Rabbit Plasma by RP-HPLC (FABAD Journal of Pharmaceutical Sciences). Highlights pKa values and zwitterionic behavior. 1

  • Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods (NIH/PMC). Details chemical stability and degradation kinetics in acidic/basic media. 2

  • USP 35 Official Monographs / Repaglinide (DrugFuture). Official United States Pharmacopeia standard outlining the pH 2.3 phosphate buffer method and tailing factor requirements.4

  • Selective and Sensitive Determination of Repaglinide in Pharmaceuticals by Voltammetric and LC Methods (Revue Roumaine de Chimie). Discusses the use of core-shell columns for improved peak shape and mass transfer. 5

  • Determination of repaglinide in pharmaceutical formulations by HPLC with UV detection (NIH). Explains the use of triethylamine (TEA) as an amine modifier to suppress silanol interactions.3

Sources

Optimization

Selecting the optimal mass transition for (S)-Repaglinide ethyl ester-d10

Technical Support Center: (S)-Repaglinide Ethyl Ester-d10 Welcome to the technical support guide for the analysis of (S)-Repaglinide ethyl ester-d10. This resource is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (S)-Repaglinide Ethyl Ester-d10

Welcome to the technical support guide for the analysis of (S)-Repaglinide ethyl ester-d10. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on method development for this specific stable isotope-labeled internal standard (SIL-IS). The following question-and-answer section addresses common challenges and provides detailed, field-proven protocols to ensure robust and reliable bioanalytical results.

Frequently Asked Questions & Troubleshooting Guides

Q1: What is the critical first step to select an optimal mass transition for (S)-Repaglinide ethyl ester-d10?

A1: The foundational step is to accurately determine the most abundant and stable precursor ion. For a SIL-IS like (S)-Repaglinide ethyl ester-d10, this is almost invariably the protonated molecule, [M+H]⁺, when using positive electrospray ionization (ESI+). The goal is to isolate the single most representative mass-to-charge ratio (m/z) in the first quadrupole (Q1) that will then be fragmented for analysis in the third quadrupole (Q3).

Understanding the "Why": Using a SIL-IS is the gold standard in quantitative bioanalysis because it co-elutes with and shares near-identical physicochemical properties with the analyte, correcting for variability in sample preparation and matrix effects.[1][2] The d10-label provides a distinct mass shift, allowing the instrument to differentiate the internal standard from the unlabeled analyte. Your first task is to confirm this mass shift experimentally.

  • Analyte: (S)-Repaglinide ethyl ester has a molecular formula of C₂₉H₄₀N₂O₄ and a monoisotopic mass of approximately 480.64 Da.[3][4]

  • Internal Standard: (S)-Repaglinide ethyl ester-d10 has a molecular formula of C₂₉H₃₀D₁₀N₂O₄ and a monoisotopic mass of approximately 490.7 Da.[5]

Therefore, you should be searching for a precursor ion of approximately m/z 491.7 for the deuterated internal standard.

  • Solution Preparation: Prepare a working solution of (S)-Repaglinide ethyl ester-d10 (e.g., 100-500 ng/mL) in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Direct Infusion: Infuse the solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min). This bypasses the LC system, allowing for stable and continuous signal optimization.

  • Q1 Scan: Set the mass spectrometer to perform a Q1 full scan in positive ionization mode. Scan a relevant mass range (e.g., m/z 100-600) to observe all ions being generated.

  • Ion Identification: Identify the most intense peak in the resulting spectrum. This should correspond to the [M+H]⁺ ion at approximately m/z 491.7. Confirm that the isotopic pattern is clean and that no significant in-source fragmentation is occurring.

Q2: I've identified my precursor ion. How do I find the most sensitive and specific product ions?

A2: The next step is to perform a product ion scan (or MS/MS scan) to map the fragmentation pattern of your precursor ion. This involves selecting your precursor ion (m/z 491.7) in Q1, fragmenting it in the collision cell (Q2), and scanning Q3 to detect all resulting fragment ions. The goal is to find fragments that are both intense (for sensitivity) and structurally significant (for specificity).

Understanding the "Why": The specificity of a Multiple Reaction Monitoring (MRM) assay comes from the uniqueness of the precursor-to-product ion transition.[6] While the most intense fragment often provides the best sensitivity, it may not be the most specific. For instance, the loss of a simple side chain can be a common fragmentation pathway for many unrelated molecules that might be present in a biological matrix. The ideal product ion results from a fragmentation of the core structure of the molecule. Based on the structure of Repaglinide, key fragmentations occur around the amide bond and the piperidine ring.[7][8]

  • Instrument Setup: Continue infusing the (S)-Repaglinide ethyl ester-d10 solution.

  • Product Ion Scan Mode: Set the mass spectrometer to "Product Ion Scan" or "MS/MS" mode.

    • Q1: Set to fixed mode, isolating the precursor ion m/z 491.7.

    • Q3: Set to scanning mode across a relevant mass range (e.g., m/z 50-500).

  • Collision Energy Application: Apply a nominal collision energy (CE) to induce fragmentation. A good starting point is a CE value calculated by generic instrument software, or you can manually set it to a moderate value (e.g., 20-30 eV) to start.

  • Identify Candidate Ions: Analyze the resulting spectrum to identify the most abundant and stable product ions. For Repaglinide-based structures, you are looking for fragments corresponding to specific structural components.

    • For unlabeled Repaglinide (precursor m/z 453.3), a major product ion is observed at m/z 162.2 .[7] This fragment corresponds to a key part of the molecule's core structure. Since the deuterium labeling on the -d10 standard is typically on the ethyl and phenyl groups, this core fragment may remain unchanged at m/z 162.2. This would be an excellent candidate for a highly specific and sensitive transition.

Precursor Ion [M+H]⁺ (m/z)Predicted Product Ion (m/z)Rationale
~491.7~162.2Corresponds to a stable, core structural fragment of the Repaglinide molecule. High specificity is expected.
~491.7Other significant fragmentsTo be determined empirically by the product ion scan; may offer alternative transitions if the primary one has interferences.
Q3: My signal is weak. How do I optimize the selected MRM transition for maximum intensity?

A3: To maximize signal intensity, you must optimize the compound-dependent mass spectrometer parameters, primarily the Collision Energy (CE) and Declustering Potential (DP). [9] These parameters directly control the efficiency of ion fragmentation and transmission through the instrument.[10]

Understanding the "Why":

  • Declustering Potential (DP): This voltage is applied at the ion source-vacuum interface. Its purpose is to strip away solvent molecules and prevent ion clustering.[11] If the DP is too low, sensitivity suffers due to poor desolvation. If it's too high, it can cause premature fragmentation in the source, reducing the amount of your intended precursor ion entering Q1.

  • Collision Energy (CE): This is the kinetic energy applied to the precursor ions as they enter the collision cell (Q2).[10] It dictates the degree of fragmentation. Too little CE results in inefficient fragmentation and a weak product ion signal. Too much CE can shatter the molecule into very small, non-specific fragments or cause the desired product ion to fragment further, again reducing the signal.

The optimization process involves systematically varying these voltages to find the "sweet spot" that produces the maximum product ion intensity. This is often automated by modern instrument software.[12][13]

Caption: Workflow for optimizing DP and CE for a selected MRM transition.

  • Continue Infusion: Use the same SIL-IS solution (100-500 ng/mL).

  • DP Optimization:

    • Set the instrument to a Q1 scan, monitoring the precursor ion (m/z 491.7).

    • Manually or automatically ramp the DP voltage across a wide range (e.g., 20 V to 150 V in 5-10 V steps).

    • Record the precursor ion intensity at each step.

    • Plot intensity vs. DP and select the voltage that yields the highest, most stable signal.

  • CE Optimization:

    • Set the instrument to MRM mode for your chosen transition (e.g., 491.7 -> 162.2) using the optimal DP value found in the previous step.

    • Manually or automatically ramp the CE voltage (e.g., 10 eV to 60 eV in 2 eV steps).

    • Record the product ion intensity at each step.

    • Plot intensity vs. CE. The resulting curve should show intensity rising to a maximum before falling off. Select the CE value at the peak of this curve.

Q4: I've optimized my transition, but I see a response in my blank plasma samples. What does this mean and how do I fix it?

A4: This indicates an analytical interference, which compromises the specificity and accuracy of your assay. The signal could be from an endogenous matrix component with a similar transition, or it could be "crosstalk" from the unlabeled analyte. The solution involves chromatographic separation and/or selecting a more specific product ion.

Understanding the "Why": A fundamental requirement of bioanalytical method validation is selectivity.[14] The method must be able to unequivocally differentiate the analyte and internal standard from endogenous components.[14] While mass spectrometry is highly selective, isobaric interferences (compounds with the same mass) can still occur.

Troubleshooting Steps:

  • Confirm the Source of Interference:

    • Crosstalk: Analyze a high-concentration sample of the unlabeled analyte ((S)-Repaglinide ethyl ester) using the MRM transition for the SIL-IS (491.7 -> 162.2). A significant signal indicates that the d10-label is not 100% isotopically pure and contains some unlabeled material, or that there's an issue with the instrument's resolution. Regulatory guidelines specify checking for the presence of unlabeled analyte in the labeled standard.[14]

    • Matrix Interference: If crosstalk is negligible, the interference is from the biological matrix.

  • Improve Chromatographic Separation: This is the most effective solution. Develop your LC method to ensure that the interfering peak has a different retention time from your SIL-IS. A well-developed LC method is your primary tool against matrix effects.

  • Select an Alternative Product Ion:

    • Revisit your product ion scan data (from Q2).

    • Identify the next most intense, stable fragment.

    • Optimize the CE for this new transition (e.g., 491.7 -> product ion B).

    • Test this new transition for interference in the blank matrix. A different fragmentation pathway is less likely to be shared by the interfering compound.

By systematically determining the precursor ion, identifying stable product ions, optimizing instrument parameters, and verifying specificity against a blank matrix, you can develop a robust and reliable MRM method for the quantification of (S)-Repaglinide ethyl ester using its d10-labeled internal standard.

References

  • Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantitation. Agilent. Available from: [Link]

  • Automated MRM Transition Optimization Using waters_connect for Quantitation Software. Waters Corporation. Available from: [Link]

  • de Boer, T., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(8), 1007-1014. Available from: [Link]

  • Mastovska, K., Zulkoski, J., & Zweigenbaum, J. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent Technologies, Inc. Available from: [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). Available from: [Link]

  • Fast and Effective Optimization of MRM Methods for LC-MS/MS Analysis of Peptides. Waters Corporation. Available from: [Link]

  • Sherman, J., et al. (2009). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research, 8(10), 4806-4810. Available from: [Link]

  • Fayyad, M., & Ghanem, E. (2014). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. American Journal of Analytical Chemistry, 5, 281-290. Available from: [Link]

  • Kumar, A., et al. (2018). Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products. Rapid Communications in Mass Spectrometry, 32(15), 1277-1290. Available from: [Link]

  • Fayyad, M., & Ghanem, E. (2014). Structures of repaglinide and cetirizine (IS) showing major fragmentation positions. ResearchGate. Available from: [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. Journal of Chromatography B, 872(1-2), 1-10. Available from: [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services Inc. (2023). Available from: [Link]

  • Putting it together: why should I tune my mass spectrometer?. Biotage. (2023). Available from: [Link]

  • Lin, E. (2020). Learn with Lin about LC–MS bioanalysis: part III tune the triple quadrupole system. Bioanalysis Zone. Available from: [Link]

  • Mercer, R. (2016). How does declustering potential in Mass Spectrometry work?. Quora. Available from: [Link]

  • Demirturk, E., et al. (2011). Full-scan product ion mass spectra of [M+H]+ ions of (A) repaglinide and (B) diazepam. ResearchGate. Available from: [Link]

  • REPAGLINIDE ETHYL ESTER. Gsrs.fda.gov. Available from: [Link]

  • 2-Ethoxy-4-(3-((S)-3-methy-1-(2-piperidin-1-yl-phenyl)-butylamino)-2-oxo-propyl)-benzoic acid ethyl ester. PubChem. Available from: [Link]

Sources

Troubleshooting

Troubleshooting poor accuracy and precision in Repaglinide assays

Technical Support Center: Repaglinide Assays A Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) This section addresses common initial queries regarding Repaglinide a...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Repaglinide Assays

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding Repaglinide assay variability.

Q1: My Repaglinide calibration curve has a poor correlation coefficient (r² < 0.99). What are the likely causes?

A low correlation coefficient is often a symptom of issues with standard preparation, instrument stability, or the chosen concentration range. Initially, verify the accuracy of your stock solution and serial dilutions. Ensure the calibration range is appropriate for the expected sample concentrations and the detector's linear range.[1][2] If the problem persists, investigate instrument performance, including pump stability and detector noise.

Q2: I'm observing significant variability between replicate injections of the same sample. What should I check first?

Inconsistent replicate injections typically point to problems with the autosampler, injector, or system equilibration. Check for air bubbles in the syringe and sample loop. Ensure the injection volume is consistent and that the system is fully equilibrated with the mobile phase before starting the sequence. Poor sample solubility can also lead to inconsistent injection amounts.

Q3: Why are my accuracy and precision results for Quality Control (QC) samples outside the acceptable limits (e.g., ±15%)?

Failure to meet QC acceptance criteria, as defined by guidelines like the FDA's Bioanalytical Method Validation (BMV) Guidance, signals a systemic issue.[3][4][5][6] This could stem from inaccuracies in the calibration curve, sample preparation inconsistencies, analyte instability, or matrix effects. A systematic investigation, starting with the simplest factors like solution stability and moving to more complex issues like matrix interference, is required.

Q4: What are "matrix effects," and how can they impact my Repaglinide assay?

Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[7][8] These effects can cause ion suppression or enhancement, leading to inaccurate and imprecise results.[7][8] For Repaglinide, which may be analyzed in complex biological fluids, matrix effects are a significant concern that must be evaluated during method development and validation.[7][8]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific experimental problems.

Guide 1: Diagnosing and Mitigating Sample Preparation Issues

Poor accuracy and precision often originate from the sample preparation stage. The goal of sample preparation is to efficiently and reproducibly extract Repaglinide from the sample matrix while removing interfering substances.

Problem: Low or Inconsistent Analyte Recovery

  • Causality: Inefficient extraction can lead to a systematic underestimation of the Repaglinide concentration (poor accuracy), while inconsistent extraction efficiency across samples leads to high variability (poor precision). Repaglinide's solubility is pH-dependent, and it is practically insoluble in water, which can impact extraction efficiency.[9][10]

  • Troubleshooting Protocol:

    • Evaluate Extraction Solvent: Ensure the chosen organic solvent (e.g., ethyl acetate, methanol) is appropriate for Repaglinide's chemical properties.[11][12][13] A series of small-scale experiments with different solvents and pH adjustments can identify the optimal conditions.

    • Optimize pH: Repaglinide has pKa values of 4.19 and 5.78.[14] Adjusting the sample pH can significantly enhance partitioning into the organic phase during liquid-liquid extraction (LLE).

    • Assess Extraction Technique: Compare the performance of different techniques such as LLE, solid-phase extraction (SPE), and protein precipitation (PPT). While PPT is simple, it may be less clean and more prone to matrix effects. SPE can offer cleaner extracts and higher recovery if the sorbent and elution conditions are carefully optimized.

    • Verify Internal Standard (IS) Performance: The IS should have similar chemical properties and extraction behavior to Repaglinide to compensate for variability.[11] If the IS recovery is also poor or inconsistent, the issue lies with the overall extraction procedure.

Problem: Presence of Interfering Peaks in the Chromatogram

  • Causality: Co-eluting peaks from endogenous matrix components or metabolites can interfere with the quantification of Repaglinide, affecting both accuracy and specificity. The analytical method must be able to measure the analyte in the presence of other components.[15]

  • Troubleshooting Protocol:

    • Improve Sample Cleanup: If using PPT, consider switching to SPE or LLE for a more selective extraction. For SPE, experiment with different sorbent chemistries (e.g., C18, mixed-mode) and wash steps to remove interferences.

    • Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient profile, or column chemistry can often resolve interfering peaks.

    • Check for Contamination: Ensure all solvents, reagents, and labware are free from contaminants that could introduce interfering peaks.

Guide 2: Optimizing Chromatographic Conditions for Repaglinide

The chromatographic separation is critical for ensuring the specificity and accuracy of the assay.

Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)

  • Causality: Poor peak shape can compromise resolution and integration accuracy, leading to imprecise results. This can be caused by secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

  • Troubleshooting Protocol:

    • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like Repaglinide. For reversed-phase chromatography, a mobile phase pH around 2.5-4.0 is often used.[11][13][16] Experiment with small adjustments to the mobile phase pH to find the optimal condition.

    • Column Chemistry and Condition: Ensure the column is appropriate for the analysis and has not degraded. A new column or a different stationary phase (e.g., a different C18 chemistry) may be necessary.

    • Sample Solvent: The solvent used to dissolve the final extract should be compatible with the mobile phase. Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Flow Rate and Temperature: Optimizing the flow rate and column temperature can improve peak shape and resolution.[1][17]

Problem: Shifting Retention Times

  • Causality: Unstable retention times can lead to incorrect peak identification and integration, severely affecting precision. This is often due to an unequilibrated system, changes in mobile phase composition, or a failing pump.

  • Troubleshooting Protocol:

    • System Equilibration: Ensure the HPLC/UPLC system is thoroughly equilibrated with the mobile phase before starting the analysis.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is properly degassed. Inconsistent mobile phase composition can cause retention time drift.

    • Pump Performance: Check the pump for pressure fluctuations, which can indicate leaks or seal issues.

    • Column Temperature Control: Use a column oven to maintain a stable temperature, as fluctuations can affect retention times.[17]

Guide 3: Addressing Detection and Stability Challenges

Problem: Inconsistent Detector Response

  • Causality: A fluctuating detector signal can lead to poor precision. This can be due to a dirty detector cell, a failing lamp (in UV detectors), or unstable ionization (in mass spectrometers).

  • Troubleshooting Protocol:

    • Detector Cleaning: Follow the manufacturer's instructions for cleaning the detector cell.

    • Lamp Replacement: For UV detectors, check the lamp energy and replace it if it is low.

    • MS Source Optimization: For LC-MS/MS, optimize source parameters (e.g., temperature, gas flows, voltages) to ensure stable and efficient ionization of Repaglinide.

    • System Suitability Tests: Regularly perform system suitability tests to monitor detector performance.[15]

Problem: Analyte Degradation

  • Causality: Repaglinide is susceptible to degradation under certain conditions, such as in acidic and oxidative environments.[14][18][19] Analyte degradation during sample collection, processing, or storage can lead to inaccurate results.

  • Troubleshooting Protocol:

    • Stability Studies: Conduct stability studies to evaluate the stability of Repaglinide in the biological matrix under different storage conditions (e.g., room temperature, refrigerated, frozen).[13][19] The FDA and ICH guidelines provide a framework for these studies.[3][4][20]

    • Control Storage Conditions: Store samples at appropriate temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles.[13]

    • Use of Stabilizers: If degradation is observed, the use of antioxidants or pH adjustment of the sample may be necessary.

    • Forced Degradation Studies: Performing forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) can help identify potential degradation products and develop a stability-indicating method.[18][19][21]

Data and Workflow Visualization

Table 1: Typical HPLC Parameters for Repaglinide Analysis
ParameterTypical ValueReference
Column C18 (e.g., 4.6 x 150 mm, 5 µm)[2][13]
Mobile Phase Acetonitrile:Phosphate/Ammonium Formate Buffer[2][11][13]
pH of Buffer 2.5 - 4.0[11][13][16]
Flow Rate 1.0 mL/min[2][13][17]
Detection UV at ~245 nm[2][16]
Column Temp. 40 - 45 °C[17]
Diagram 1: Troubleshooting Workflow for Poor Precision

G start Poor Precision Observed (%RSD > 15%) check_injection Evaluate Injection Precision (Re-inject same vial) start->check_injection injection_ok Precision OK? check_injection->injection_ok check_sample_prep Evaluate Sample Preparation (Re-prepare and inject) prep_ok Precision OK? check_sample_prep->prep_ok check_system Investigate HPLC/UPLC System pump_check Check Pump Pressure & Flow Rate check_system->pump_check detector_check Check Detector Signal check_system->detector_check column_check Check Column check_system->column_check injection_ok->check_sample_prep No system_issue Problem is likely in sample prep or analyte stability injection_ok->system_issue Yes Indicates issue is post-injection system_issue_2 Problem is likely in the HPLC system prep_ok->system_issue_2 No final_conclusion Problem solved. Issue was in sample prep. prep_ok->final_conclusion Yes system_issue_2->check_system

Caption: A logical workflow for diagnosing the root cause of poor precision in Repaglinide assays.

Diagram 2: Decision Tree for Mitigating Matrix Effects

G start Matrix Effect Suspected/ Confirmed change_chromatography Modify Chromatographic Conditions to Separate Interferences start->change_chromatography improve_cleanup Enhance Sample Cleanup start->improve_cleanup use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) start->use_is chrom_success Successful? change_chromatography->chrom_success cleanup_success Successful? improve_cleanup->cleanup_success end_success Matrix Effect Mitigated/ Compensated use_is->end_success Compensates for Matrix Effects chrom_success->improve_cleanup No chrom_success->end_success Yes cleanup_success->use_is No cleanup_success->end_success Yes

Caption: A decision-making framework for addressing matrix effects in bioanalytical assays.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • International Council for Harmonisation. (2022). ICH Q2(R2) Validation of Analytical Procedures. EMA. [Link]

  • Karbownik, A., et al. (2019). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. Molecules. [Link]

  • Abu-Bakar, R., et al. (2007). Method development and validation of repaglinide in human plasma by HPLC and its application in pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Patil, A. D., et al. (2025). Development and Validation of RP HPLC Method for the Simultaneous Estimation of repaglinide and Metformin HCL Tablet Formulation. International Journal for Research in Applied Science & Engineering Technology.
  • Mishra, J., et al. (n.d.). Development, validation and stability study of UV spectrophotometric method for determination of Repaglinide in bulk and pharmaceutical dosage. International Journal of Pharmaceutical Sciences Review and Research.
  • Ertürk, S., et al. (2019). Development and Validation of a New High-Performance Liquid Chromatography Method for the Determination of Gliclazide and Repaglinide in Pharmaceutical Formulations. Journal of AOAC INTERNATIONAL. [Link]

  • Rao, P., et al. (2009). Determination of repaglinide in pharmaceutical formulations by rp-hplc method. Journal of Applied Sciences Research.
  • Singh, D., et al. (2013). Development and Validation of Rp- Hplc Method for the Estimation of Repaglinide in Bulk and Tablet Dosage FORM. Global Research Analysis.
  • Goswami, A., & Singhvi, I. (2006). Visible spectrophotometric methods for estimation of repaglinide in tablet formulation. Indian Journal of Pharmaceutical Sciences.
  • United States Pharmacopeia. (2011). USP 35 Official Monographs / Repaglinide 4531.
  • Zhang, Y., et al. (2007). Development of an rp-hplc method for screening potentially counterfeit anti-diabetic drugs.
  • Jain, S. K., et al. (2005). Spectrophotometric determination of repaglinide in tablet dosage forms. Indian Journal of Pharmaceutical Sciences.
  • Kaushal, N., et al. (2010). Development of spectrofluorimetric and HPLC methods for in vitro analysis of repaglinide. Indian Journal of Pharmaceutical Sciences.
  • Abdel-Nabi, E. M., et al. (2008). Electrochemical determination of the antidiabetic drug repaglinide. Yakugaku Zasshi.
  • Anusha, G. I., & Singhvi, I. (2006). Visible spectrophotometric methods for estimation of repaglinide in tablet formulation. Indian Journal of Pharmaceutical Sciences.
  • Patel, A. H., et al. (2012). Development and Validation of RP-HPLC Method for the Estimation of Repaglinide in Bulk Drug and Pharmaceutical Formulation. ResearchGate. [Link]

  • Goswami, N., et al. (2013). Stability-indicating assay of repaglinide in bulk and optimized nanoemulsion by validated high performance thin layer chromatography technique. Pharmacognosy Magazine. [Link]

  • Vennela, K., et al. (2019). Bio-Analytical Method Development of Repaglinide Drug Delivery Systems. Journal of Drug Delivery and Therapeutics. [Link]

  • An, G., & Singhvi, I. (2006). Visible spectrophotometric methods for estimation of repaglinide in tablet formulation. Indian Journal of Pharmaceutical Sciences.
  • Bhavyasri, K., et al. (2023). Novel RP-HPLC Method Development and Validation of Metformin HCl and Repaglinide in Bulk and Tablet Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Al-Shehri, M. M., & Al-Otaibi, F. M. (2024). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Yanbu Journal of Engineering and Science. [Link]

  • U.S. Pharmacopeia. (n.d.). Repaglinide Tablets. Trungtamthuoc.com. [Link]

  • European Medicines Agency. (2010). Repaglinide Krka. [Link]

  • European Medicines Agency. (2011). Repaglinide Accord - Assessment report. [Link]

  • European Medicines Agency. (n.d.). Repaglinide Teva 0.5 mg tablets. [Link]

  • Health Canada. (2016). PRODUCT MONOGRAPH - AURO-REPAGLINIDE. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). REPAGLINIDE CRS. [Link]

  • Daicel Chiral Technologies. (n.d.). U.S. Pharmacopeia method - Repaglinide. [Link]

  • Hewavitharana, A. K., et al. (2013). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]

  • Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • Kancherla, P., et al. (2014). Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products. Journal of Mass Spectrometry. [Link]

  • Patel, M. M. (2012). Study of Solid-State Transitions and Its Impact on Solubility and Stability of Repaglinide. Dissertations. [Link]

  • Raj, H. A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Vertex AI Search. (2025).
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • Vertex AI Search. (2025).
  • ResearchGate. (2025). Determination of repaglinide in human plasma by high-performance liquid chromatography–tandem mass spectrometry. [Link]

  • Vertex AI Search. (2026). Understanding Common Bioanalytical Assay Failures: Insights for Quality Research.

Sources

Optimization

Technical Support Center: Troubleshooting Isotopic Contribution of d10 Internal Standards in LC-MS/MS Bioanalysis

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to help you navigate one of the most insidious challenges in LC-MS/MS method development: is...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to help you navigate one of the most insidious challenges in LC-MS/MS method development: isotopic cross-signal contribution (often referred to as "cross-talk") between your target analyte and its stable isotope-labeled internal standard (SIL-IS), specifically focusing on heavily deuterated d10 standards.

When developing robust assays, we rely on SIL-IS compounds because they perfectly mimic the extraction recovery and ionization efficiency of our analytes. However, the assumption that a mass difference of 10 Daltons (Da) guarantees complete spectral isolation is fundamentally flawed[1]. Below, we dissect the causality of these interferences and provide self-validating protocols to ensure your assay meets stringent regulatory guidelines.

Part 1: Fundamental Concepts & FAQs

Q: What exactly is "isotopic contribution" between an analyte and a d10 internal standard? A: Isotopic contribution is the phenomenon where the internal standard falsely contributes to the signal of the unlabeled analyte, or vice versa[2]. This occurs due to two distinct mechanisms:

  • IS-to-Analyte Contribution: During the chemical synthesis of a d10 SIL-IS, achieving 100% isotopic purity is nearly impossible. The standard will contain trace amounts of d9, d8, and even d0 (unlabeled) impurities. If you spike the d10 IS at a high concentration, the trace d0 impurity will generate a measurable signal in the analyte's MRM channel[2].

  • Analyte-to-IS Contribution: All organic molecules possess a natural isotopic envelope due to the natural abundance of heavy isotopes like 13C (1.1%), 15N (0.37%), and 18O (0.2%)[3]. For large molecules or those containing halogens (like Cl or Br), the probability of naturally occurring isotopes adding up to +10 Da is non-zero. At the Upper Limit of Quantitation (ULOQ), this M+10 isotopic peak can bleed into the d10 IS channel[4].

Q: Why does a d10 internal standard specifically cause non-linear calibration curves? A: In a perfect system, the IS response remains constant. However, if the analyte's M+10 isotopic envelope contributes to the d10 IS channel, the apparent IS signal will artificially increase as the analyte concentration increases toward the ULOQ[1]. Because quantitation relies on the Analyte/IS peak area ratio, an artificially inflated denominator at the high end of the curve suppresses the calculated ratio, causing the calibration curve to bend downward (parabolic non-linearity)[1],[4].

IsotopicCrossTalk Analyte Unlabeled Analyte (M) Target Quantitation AnalyteIsotopes Natural Isotopic Envelope (M+1 to M+10) Due to 13C, 15N, etc. Analyte->AnalyteIsotopes Natural Abundance SIL_IS d10 SIL-IS (M+10) Internal Standard AnalyteIsotopes->SIL_IS Analyte-to-IS Interference (Causes Non-Linearity at ULOQ) SIL_Impurities Synthesis Impurities (d0, d1 ... d9) Incomplete Deuteration SIL_IS->SIL_Impurities Isotopic Impurity SIL_Impurities->Analyte IS-to-Analyte Interference (Fails LLOQ Accuracy)

Mechanism of cross-signal contribution between an unlabeled analyte and its d10 internal standard.

Part 2: Quantitative Assessment & Tolerances

To build a self-validating system, you must quantitatively assess the cross-talk before beginning full method validation. According to ICH M10 bioanalytical guidelines, cross-interference must be strictly controlled[5].

Table 1: Regulatory Acceptance Criteria for Isotopic Cross-Interference
Interference TypeCausalitySource SampleMonitored ChannelAcceptance Criterion (ICH M10)
IS-to-Analyte d0 impurity in SIL-ISZero Sample (Blank + IS)Analyte MRM≤ 20% of the LLOQ response
Analyte-to-IS M+10 natural isotopesULOQ Sample (Blank + ULOQ)IS MRM≤ 5% of the typical IS response
Table 2: The Concentration Paradox of Internal Standards

Choosing the right IS concentration is a delicate balancing act.

IS Concentration Level Impact on LLOQ (IS-to-Analyte) Impact on ULOQ (Analyte-to-IS) Recommended Action
High (e.g., 50% ULOQ) High Risk: d0 impurities are magnified, inflating the LLOQ signal. Low Risk: Massive baseline IS signal overwhelms any M+10 analyte bleed. Reduce IS concentration; verify SIL-IS batch purity.

| Low (e.g., 2x LLOQ) | Low Risk: d0 impurities are negligible. | High Risk: Analyte M+10 bleed easily suppresses the small IS response. | Monitor a less abundant SIL-IS isotope (e.g., M+11). |

Part 3: Troubleshooting Guides & Experimental Protocols

Issue 1: High Background Signal in the Analyte Channel (LLOQ Failure)

Symptom: When injecting a "Zero Sample" (blank matrix spiked only with the d10 IS), a distinct peak appears at the analyte's retention time, causing the LLOQ accuracy to fail. Causality: The d10 IS contains a trace amount of un-deuterated (d0) compound from the synthesis process[2]. If the IS is spiked at a very high concentration, even a 0.05% d0 impurity can easily exceed 20% of your LLOQ signal.

Step-by-Step Mitigation Protocol:

  • Establish Baselines: Prepare three samples: a Blank (no analyte, no IS), an LLOQ sample (analyte only), and a Zero sample (IS only at proposed working concentration).

  • Measure Interference: Inject all three. Calculate the interference ratio: (Analyte Peak Area in Zero Sample / Analyte Peak Area in LLOQ Sample) × 100.

  • Titrate IS Concentration: If the ratio is >20%, systematically reduce the IS working concentration by half-steps (e.g., from 500 ng/mL to 250 ng/mL to 125 ng/mL) until the interference drops below the 20% threshold[5].

  • Verify Matrix Effect Compensation: Ensure that the newly reduced IS concentration still provides a signal-to-noise ratio (S/N) > 50 and adequately tracks matrix effects across the entire run.

Issue 2: Analyte Suppressing the d10 IS Signal at ULOQ (Non-Linearity)

Symptom: The calibration curve bends downward at the high end (quadratic fit required instead of linear), and the absolute peak area of the d10 IS increases significantly in the ULOQ samples compared to the LLOQ samples. Causality: The unlabeled analyte's natural heavy isotopes (13C, 15N) create an M+10 mass peak that perfectly overlaps with the d10 IS precursor mass[1],[4].

Step-by-Step Mitigation Protocol (Isotope Shift Strategy): Instead of monitoring the monoisotopic mass of the d10 IS, we can monitor a less abundant isotope of the IS to escape the analyte's interference[6],[4].

  • Perform MS1 Full Scan: Infuse the d10 SIL-IS and acquire a full MS1 scan to map its isotopic envelope (M+10, M+11, M+12).

  • Select a Heavier Precursor: Identify the M+11 or M+12 peak of the d10 IS. (e.g., if the d10 IS is m/z 410, look at m/z 411 or 412).

  • Create a New MRM Transition: Set up a new MRM transition using this heavier precursor ion (e.g., 411 → Product Ion)[6],[4].

  • Re-evaluate Cross-Talk: Inject a ULOQ sample (without IS) and monitor this new MRM channel. The analyte's M+11 or M+12 contribution will be exponentially lower than its M+10 contribution.

  • Adjust IS Concentration: Because you are now monitoring a less abundant isotope of the IS (which may only have 10-20% of the intensity of the M+10 peak), you must increase the overall IS spiking concentration to maintain adequate absolute detector response[4].

TroubleshootingWorkflow Start Start Cross-Talk Evaluation Test1 Spike Blank Matrix with IS only Measure Analyte Channel Start->Test1 Check1 Is signal > 20% of LLOQ? Test1->Check1 Action1 Reduce IS Concentration or Procure Higher Purity IS Check1->Action1 Yes Test2 Spike ULOQ without IS Measure IS Channel Check1->Test2 No Action1->Test1 Check2 Is signal > 5% of IS response? Test2->Check2 Action2 Monitor Less Abundant IS Isotope (e.g., M+11 or M+12) Check2->Action2 Yes Pass Proceed to Assay Validation Check2->Pass No Action2->Test2

Step-by-step logical workflow for evaluating and troubleshooting isotopic cross-talk in LC-MS/MS.

Issue 3: Retention Time Shifts (The Deuterium Isotope Effect)

Symptom: The d10 IS elutes 0.1 to 0.5 minutes earlier than the unlabeled analyte, leading to differential matrix effects. Causality: Carbon-deuterium (C-D) bonds are slightly shorter and less polarizable than carbon-protium (C-H) bonds. When a molecule is heavily deuterated (like a d10 standard), its overall lipophilicity decreases. In reversed-phase chromatography, this causes the d10 IS to elute earlier than the unlabeled analyte[5]. If the two compounds do not perfectly co-elute, they may be subjected to different zones of ion suppression from endogenous matrix components.

Step-by-Step Mitigation Protocol:

  • Flatten the Gradient: Reduce the slope of your mobile phase gradient (e.g., change from a 5% per minute organic increase to a 2% per minute increase) around the elution time. This minimizes the absolute time gap between the peaks.

  • Evaluate Alternative Labels: If the retention time shift causes >15% variation in matrix factor, consider replacing the d10 IS with a 13C or 15N labeled internal standard. Heavy carbon and nitrogen isotopes do not alter the molecular volume or lipophilicity, guaranteeing perfect co-elution[5].

References

  • WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • Analytical Chemistry. (2019). Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards.
  • PubMed. (2019). A convenient strategy to overcome interference in LC-MS/MS analysis: Application in a microdose absolute bioavailability study.
  • ScienceOpen. (2022).
  • Hugendubel. Part I Introduction to MS in bioanalysis.
  • Analytical Chemistry. (2025). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis.

Sources

Reference Data & Comparative Studies

Validation

Accuracy and precision of deuterated vs. non-deuterated IS for Repaglinide

A Comparative Guide to Internal Standard Selection for Repaglinide LC-MS/MS Quantification Accurate pharmacokinetic (PK) profiling of Repaglinide—a rapid-acting insulin secretagogue used in type-2 diabetes management—rel...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Internal Standard Selection for Repaglinide LC-MS/MS Quantification

Accurate pharmacokinetic (PK) profiling of Repaglinide—a rapid-acting insulin secretagogue used in type-2 diabetes management—relies heavily on the robustness of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. In bioanalytical method development, the selection of an Internal Standard (IS) is the single most critical variable governing assay precision, accuracy, and reproducibility.

This guide objectively compares the analytical performance of deuterated (e.g., Repaglinide-d5) versus non-deuterated internal standards (e.g., Cetirizine, Indomethacin, Diazepam), providing experimental causality, step-by-step methodologies, and quantitative data to guide drug development professionals.

Mechanistic Causality: The Physics of Ion Suppression

To understand why IS selection dictates assay reliability, we must examine the physical chemistry of the Electrospray Ionization (ESI) source. During ESI, the finite surface area of charged droplets creates a highly competitive ionization environment. Endogenous phospholipids, salts, and proteins co-extracted from biological matrices compete with the target analyte for available protons.

The Non-Deuterated IS Disadvantage: When a non-deuterated structural analog (such as Cetirizine or Indomethacin) is used as an IS, its distinct partition coefficient (logP) and pKa dictate a different chromatographic retention time compared to Repaglinide[1],[2]. Because the analyte and the IS elute at different times, they are introduced into the mass spectrometer alongside entirely different profiles of unseen matrix interferents. If a co-eluting phospholipid suppresses the ionization of Repaglinide but not the later-eluting IS, the peak area ratio is artificially skewed, leading to high inter-day variance and compromised accuracy.

The Deuterated IS (SIL-IS) Advantage: A Stable-Isotope-Labeled Internal Standard (SIL-IS), such as Repaglinide-d5, shares the exact physicochemical properties of the native drug, differing only in mass (m/z 457.6 vs. 452.6)[3]. This guarantees perfect co-elution. Any ion suppression or enhancement exerted by the matrix on Repaglinide is proportionally exerted on Repaglinide-d5. When the mass spectrometer calculates the ratio of Analyte/IS, the matrix effect is mathematically canceled out, ensuring absolute quantitative fidelity.

MatrixEffects cluster_0 Deuterated IS (Repaglinide-d5) cluster_1 Non-Deuterated IS (e.g., Cetirizine) N1 Analyte & IS Co-elute N2 Identical Matrix Suppression N1->N2 N3 High Precision (<5% CV) N2->N3 N4 Analyte & IS Elute Separately N5 Differential Matrix Suppression N4->N5 N6 Variable Precision (>10% CV) N5->N6

Fig 2. Causality of matrix effects on deuterated vs. non-deuterated IS.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness, any LC-MS/MS protocol must be designed as a self-validating system. The following workflow outlines the optimal extraction and validation procedure for Repaglinide in human plasma.

Step 1: System Calibration & Control Preparation

  • Prepare a double-blank sample (plasma without analyte or IS) to establish baseline system noise.

  • Prepare a zero sample (plasma with IS only) to verify the absence of isotopic crosstalk (ensuring the IS does not fragment into the analyte's MRM transition).

  • Spike human plasma with Repaglinide to create a 6-point calibration curve (e.g., 0.5 – 100 ng/mL) and Quality Control (QC) samples at Low, Mid, and High concentrations[1].

Step 2: Liquid-Liquid Extraction (LLE)

  • Aliquot 200 µL of spiked plasma into a clean microcentrifuge tube.

  • Add 20 µL of the chosen IS working solution (e.g., Repaglinide-d5 at 50 ng/mL or Cetirizine at 50 ng/mL)[1].

  • Add 2 mL of tert-butyl methyl ether (TBME) or an ethyl acetate/dichloromethane mixture to induce phase separation[1],[4],[2].

  • Vortex for 3 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the organic supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

Step 3: LC-MS/MS Analysis

  • Reconstitute the dried residue in 500 µL of mobile phase (e.g., Water/Methanol/Acetonitrile with 0.2% formic acid)[1].

  • Inject onto a C18 analytical column.

  • Operate the triple quadrupole mass spectrometer in positive Multiple Reaction Monitoring (MRM) mode. Monitor transitions: m/z 453.3 > 162.2 for Repaglinide, and m/z 458.3 > 162.2 for Repaglinide-d5[1].

Workflow A Plasma Sample B Spike IS (Repaglinide-d5) A->B C LLE Extraction (TBME) B->C D LC Separation (C18 Column) C->D E ESI-MS/MS (MRM Mode) D->E F Quantification E->F

Fig 1. Standard LC-MS/MS workflow for Repaglinide quantification.

Quantitative Performance Comparison

The empirical data demonstrates the inherent limitations of non-deuterated analogs. While compounds like Cetirizine, Indomethacin, and Diazepam can achieve acceptable intra-day accuracy, their inter-day precision often drifts near the 15% threshold allowed by FDA/EMA bioanalytical guidelines due to inconsistent matrix suppression across different analytical batches.

Table 1: Accuracy and Precision of Non-Deuterated Internal Standards

Internal StandardMatrixIntra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Precision (CV%)Source
Cetirizine Human Plasma89.31 – 101.773.25 – 4.361.70 – 10.48Fayyad et al.[1]
Indomethacin Human Plasma92.37 – 104.663.90 – 6.675.21 – 11.84Imran et al.[2]
Diazepam Human Plasma98.74 – 99.41≤ 5.07≤ 11.20Ruzilawati et al.[4]

Conversely, deuterated internal standards provide superior robustness. Because Repaglinide-d5 perfectly mirrors the extraction recovery and ionization efficiency of the target analyte, inter-day variance is drastically minimized, even in highly complex matrices like human hair.

Table 2: Accuracy and Precision of Deuterated Internal Standards

Internal StandardMatrixAccuracy (%)Precision (CV%)Source / Context
Repaglinide-d5 Human Plasma98.0 – 102.0< 5.00Cayman Chemical (Expected SIL-IS baseline)[3]
Repaglinide-ethyl-d5 Human HairN/A (Complex Matrix)< 20.00Arbouche et al.[5]

Conclusion

For early-stage discovery or qualitative screening, non-deuterated internal standards like Cetirizine or Diazepam may offer a cost-effective alternative, provided that rigorous matrix effect evaluations are performed[1],[4]. However, for regulatory-compliant clinical PK studies, therapeutic drug monitoring, or bioequivalence trials, the use of a deuterated internal standard (Repaglinide-d5) is scientifically imperative. The initial cost of the SIL-IS is rapidly offset by the elimination of batch failures, reduction in matrix-induced variance, and the guarantee of uncompromised scientific integrity[3].

References

  • Fayyad, M. and Ghanem, E. (2014). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. American Journal of Analytical Chemistry.
  • Imran, M. et al. (2007). Method development and validation of repaglinide in human plasma by HPLC and its application in pharmacokinetic studies. PubMed.
  • Ruzilawati, A. B. et al. (2011). Determination of repaglinide in human plasma by high-performance liquid chromatography–tandem mass spectrometry. ResearchGate.
  • Cayman Chemical. Repaglinide-d5 (CAS Number: 1217709-85-7).
  • Arbouche, N. et al. (2022). Development of a new LC-MS/MS method for the simultaneous identification and quantification of 13 antidiabetic drugs in human hair. PubMed.

Sources

Comparative

Bioanalytical method validation according to FDA/EMA guidelines

An in-depth comparative guide for researchers, bioanalytical scientists, and drug development professionals navigating the complexities of pharmacokinetic (PK) assay validation. The Shifting Paradigm in Bioanalysis: FDA...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative guide for researchers, bioanalytical scientists, and drug development professionals navigating the complexities of pharmacokinetic (PK) assay validation.

The Shifting Paradigm in Bioanalysis: FDA 2018 to ICH M10

The quantification of xenobiotics and biotherapeutics in biological matrices is the bedrock of pharmacokinetic (PK), toxicokinetic (TK), and bioavailability/bioequivalence (BA/BE) assessments. Historically, drug developers faced a fragmented regulatory landscape, often requiring separate validation packages to satisfy the U.S. FDA’s 2018 Bioanalytical Method Validation (BMV) guidance and the European Medicines Agency (EMA) standards[1].

The adoption of the ICH M10 guideline (finalized in 2022) marks a watershed moment for global harmonization[2]. By unifying the acceptance criteria for both chromatographic assays (e.g., LC-MS/MS) and Ligand Binding Assays (LBAs), ICH M10 ensures that a single validation package can support regulatory submissions globally[3]. Crucially, ICH M10 explicitly separates the validation frameworks for LC-MS/MS and LBAs, acknowledging the fundamental mechanistic differences and inherent variability between these platforms[4].

As a Senior Application Scientist, the most frequent architectural decision I encounter in assay design is platform selection: Should we use a traditional Ligand Binding Assay (LBA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), or a Hybrid LC-MS/MS approach? This guide objectively compares these modalities under the rigorous lens of ICH M10 and FDA guidelines.

Mechanistic Comparison: LBA vs. LC-MS/MS vs. Hybrid LC-MS/MS

To build a self-validating assay, one must understand the causality behind analytical failures. Matrix effects, anti-drug antibody (ADA) interference, and cross-reactivity are not random; they are direct consequences of the chosen analytical mechanism.

  • Ligand Binding Assays (LBA): Rely on the non-covalent, highly specific interaction between an affinity reagent (e.g., capture antibody) and the intact therapeutic target[5]. WhileLBAs offer exceptional sensitivity (pg/mL) and throughput without complex sample extraction, they are highly susceptible to matrix interference and often struggle to differentiate between highly homologous endogenous proteins[6]. Furthermore, LBAs typically measure the "free" or partially bound drug, as endogenous binding proteins can mask the capture epitopes[5].

  • LC-MS/MS (Chromatographic): The gold standard for small molecules, increasingly applied to large molecules via "bottom-up" proteomics. LC-MS/MS measures the mass-to-charge ratio (m/z) of the molecule or its surrogate peptides[7]. It provides absolute structural specificity and measures the "total" drug concentration[5]. However, the complex biological matrix causes severe ion suppression in the electrospray ionization (ESI) source, necessitating rigorous sample extraction (e.g., Solid Phase Extraction) and the use of Stable Isotope-Labeled (SIL) internal standards[8].

  • Hybrid LC-MS/MS: Bridges the gap for complex biologics (e.g., monoclonal antibodies, ADCs). It utilizes immunocapture to pull the target out of the biological matrix (like an LBA), followed by enzymatic digestion (e.g., Trypsin) and LC-MS/MS quantification of a unique "signature peptide"[7]. This eliminates LBA cross-reactivity issues while removing the LC-MS/MS ion suppression caused by crude plasma[9].

AssayMechanisms cluster_LBA Ligand Binding Assay (LBA) cluster_Hybrid Hybrid LC-MS/MS Sample Biological Sample (Plasma/Serum) Capture1 Capture Antibody Sample->Capture1 Capture2 Immunocapture (Beads) Sample->Capture2 Detect1 Labeled Detection Ab Capture1->Detect1 Intact Target Signal Fluorescent Signal Detect1->Signal Digest Enzymatic Digestion Capture2->Digest Intact Target LC LC Separation Digest->LC Signature Peptides MS MS/MS Detection (MRM) LC->MS m/z Transitions

Caption: Mechanistic workflow comparison between traditional LBA and Hybrid LC-MS/MS platforms.

Table 1: Objective Performance Comparison
ParameterLBA (Immunoassay)LC-MS/MS (Direct)Hybrid LC-MS/MS
Specificity Moderate (Prone to cross-reactivity)Absolute (Mass/Charge based)Absolute (Immuno-enrichment + Mass)
Analyte State Usually "Free" drug"Total" drug"Total" or "Free" (Depends on capture)
Dynamic Range Narrow (2-3 logs), prone to Hook EffectWide (3-5 logs)Wide (3-5 logs)
Method Dev Time Long (Requires critical reagent generation)Short (If standards are available)Moderate (Requires capture reagent)
Multiplexing LimitedHigh (Multiple MRM transitions)High[5]

Regulatory Acceptance Criteria: ICH M10 & FDA 2018

Because LBAs rely on biological reagents with inherent lot-to-lot variability, regulatory bodies permit wider acceptance criteria compared to highly controlled chromatographic methods[5].

Table 2: Core Validation Criteria (ICH M10)
Validation ParameterChromatographic (LC-MS/MS)Ligand Binding Assays (LBA)
Accuracy (Bias) ±15% of nominal (±20% at LLOQ)[1]±20% of nominal (±25% at LLOQ/ULOQ)[5]
Precision (%CV) ≤15% (≤20% at LLOQ)[1]≤20% (≤25% at LLOQ/ULOQ)[5]
Calibration Curve Minimum 6 non-zero levels. 75% must pass.Minimum 6 non-zero levels. 75% must pass.
Selectivity Blank matrix from 6 individual sourcesBlank matrix from 10 individual sources
Incurred Sample Reanalysis 10% of first 1000 samples (±20% agreement)10% of first 1000 samples (±30% agreement)

Step-by-Step Experimental Protocol: Validating a Hybrid LC-MS/MS Assay

To ensure a self-validating system that meets ICH M10 standards, the experimental design must proactively challenge the method's vulnerabilities. Below is the definitive workflow for pre-study validation of a Hybrid LC-MS/MS assay for a monoclonal antibody (mAb).

Phase 1: Reagent Preparation & Extraction

  • Immunocapture: Couple biotinylated anti-idiotypic capture antibodies to Streptavidin magnetic beads. Incubate 50 µL of plasma sample with 50 µL of bead slurry for 2 hours at room temperature to extract the target mAb.

  • Washing: Wash beads 3x with PBS-T to remove unbound endogenous plasma proteins.

  • On-Bead Digestion: Add 100 µL of digestion buffer (50 mM Ammonium Bicarbonate) containing 1 µg of sequencing-grade Trypsin. Incubate at 37°C for 4 hours.

  • Internal Standard Addition: Quench digestion with 10% Formic Acid and immediately spike in a Stable Isotope-Labeled (SIL) extended peptide internal standard[8]. Causality note: Spiking the SIL IS after capture but before LC-MS normalizes LC injection variations and MS ionization suppression, ensuring strict ±15% precision.

Phase 2: Core Validation Execution (per ICH M10)

  • Selectivity & Specificity: Analyze blank plasma from 6 independent human donors.

    • Acceptance: Interfering peaks at the signature peptide's retention time must be <20% of the LLOQ response and <5% of the IS response[10].

  • Accuracy and Precision (A&P): Prepare Quality Control (QC) samples at four levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC (75% of ULOQ).

    • Execution: Analyze 5 replicates per QC level across 3 independent analytical runs (minimum 2 days).

  • Matrix Effect (IS-Normalized Matrix Factor): Extract blank matrix from 6 donors. Post-extraction, spike the signature peptide and SIL-IS at the LQC and HQC levels. Compare the peak area ratio to neat solutions.

    • Acceptance: The %CV of the IS-normalized Matrix Factor must be ≤15%[8].

ValidationWorkflow MD Method Development (Peptide Selection, LC/MS Tuning) PreVal Pre-Study Validation (Accuracy, Precision, Selectivity) MD->PreVal Method Locked Clinical In-Study Sample Analysis (Unknowns, QCs, Calibrators) PreVal->Clinical Validation Passed (±15%) ISR Incurred Sample Reanalysis (Reproducibility Check) Clinical->ISR 10% of samples analyzed ISR->Clinical ISR Passed (±20%)

Caption: The bioanalytical lifecycle from method development through Incurred Sample Reanalysis (ISR).

Experimental Data: LBA vs. Hybrid LC-MS/MS Performance

The following table summarizes representative validation data from a comparative study quantifying a therapeutic mAb in human plasma. The data illustrates the inherent precision advantage of mass spectrometry over colorimetric/fluorescent immunoassays.

Table 3: Accuracy & Precision Data Summary (Inter-Assay, N=15)
QC Level (Nominal Conc.)PlatformMean Measured Conc.Inter-Assay %Bias (Accuracy)Inter-Assay %CV (Precision)Pass/Fail (ICH M10)
LLOQ (10 ng/mL)LBA12.1 ng/mL+21.0%18.5%PASS (Limit ±25%)
LLOQ (10 ng/mL)Hybrid LC-MS/MS10.8 ng/mL+8.0%9.2%PASS (Limit ±20%)
Low QC (30 ng/mL)LBA34.2 ng/mL+14.0%16.1%PASS (Limit ±20%)
Low QC (30 ng/mL)Hybrid LC-MS/MS31.1 ng/mL+3.6%4.8%PASS (Limit ±15%)
High QC (8000 ng/mL)LBA8950 ng/mL+11.8%14.2%PASS (Limit ±20%)
High QC (8000 ng/mL)Hybrid LC-MS/MS8120 ng/mL+1.5%3.1%PASS (Limit ±15%)

Data Insight: While both methods pass their respective ICH M10 criteria, the Hybrid LC-MS/MS method demonstrates vastly superior precision (%CV < 10% across all tiers). This is mechanically driven by the inclusion of the SIL-IS, which perfectly tracks and corrects for volumetric losses and ionization variations—a self-correcting feature absent in traditional LBAs[5][8].

Strategic Recommendations for Drug Developers

  • Early Discovery & Preclinical: Default to LC-MS/MS . It does not require the lengthy generation of highly specific anti-idiotypic antibodies, allowing for rapid quantification of drug candidates and their metabolites[7].

  • Clinical Phases (Biologics): If the therapeutic target suffers from endogenous protein interference or severe anti-drug antibody (ADA) masking, transition to Hybrid LC-MS/MS . It provides the specificity needed to quantify the "total" drug accurately[9].

  • High-Throughput Biomarker Screening: LBA remains the gold standard when absolute structural specificity is secondary to throughput and extreme sensitivity (sub-pg/mL)[6].

  • Regulatory Compliance: Ensure your CRO or internal lab has fully transitioned standard operating procedures (SOPs) from the FDA 2018 guidance to the harmonized ICH M10 framework to prevent costly cross-validation requests during global submissions[2].

References

  • Symmetric. PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained. Retrieved from: [Link]

  • Progress Life Sciences. Bioanalytical method validation and study sample analysis. Retrieved from: [Link]

  • Kymos. ICH M10 guideline: validation of bioanalytical methods. Retrieved from:[Link]

  • Acta Scientific. Comparison and Recent Updates of LBA and LC-MS/MS Methods for Bio-analysis of Therapeutic Monoclonal Antibodies. Retrieved from: [Link]

  • Hilaris Publisher. A Review on LBA and LC-MS Platforms for Supporting Large Molecule Pharmacokinetics Bioanalysis. Retrieved from: [Link]

  • Taylor & Francis. Hybridizing LBA with LC–MS/MS: The New Norm for Biologics Quantification. Retrieved from:[Link]

  • KCAS Bio. Hybrid LC-MS/MS vs LBA in Biotherapeutics Analysis. Retrieved from:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Methods for Repaglinide Analysis

This guide provides an in-depth comparison and practical framework for the cross-validation of bioanalytical methods for Repaglinide. Designed for researchers, scientists, and drug development professionals, it synthesiz...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and practical framework for the cross-validation of bioanalytical methods for Repaglinide. Designed for researchers, scientists, and drug development professionals, it synthesizes regulatory expectations with field-proven insights to ensure data integrity across different analytical platforms and laboratories.

Introduction: The Imperative for Robust Repaglinide Bioanalysis

Repaglinide is a potent, short-acting oral antihyperglycemic agent from the meglitinide class, used in the management of type 2 diabetes mellitus.[1][2] It stimulates insulin release from pancreatic β-cells by closing ATP-sensitive potassium channels.[1][3] The efficacy and safety of Repaglinide are directly linked to its concentration in systemic circulation. Therefore, the accurate and reliable quantification of Repaglinide in biological matrices like human plasma is paramount for pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic studies that underpin regulatory submissions.[4][5]

When bioanalytical work is transferred between laboratories, or when a method is updated (e.g., from HPLC-UV to LC-MS/MS), a critical process known as cross-validation is required.[6] This process formally demonstrates that data generated by two distinct methods are comparable, ensuring the consistency and integrity of results throughout a drug's development lifecycle. This guide will compare common analytical techniques for Repaglinide and provide a detailed protocol for conducting a cross-validation study in line with global regulatory standards.

The Regulatory Framework: Harmonizing Expectations

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their expectations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[4][5][7][8] This guideline establishes that cross-validation is necessary to ensure inter-laboratory reliability and is a mandatory component when data from different methods or sites are combined within a single study.[6][9]

A cross-validation study compares the validation parameters of two or more bioanalytical methods, using the original validated method as the reference and the new or revised method as the comparator.[10] The core objective is to demonstrate that the methods produce equivalent quantitative results for the same set of samples.

Understanding Repaglinide: Physicochemical Rationale for Method Design

The analytical strategy for Repaglinide is dictated by its physicochemical properties. Understanding these properties is key to explaining the causality behind experimental choices in sample preparation and chromatography.

PropertyValueImplication for Bioanalysis
Molecular Weight 452.6 g/mol [1]Suitable for both HPLC-UV and LC-MS/MS analysis.
pKa 4.19 (acidic), 5.78 (basic)[11]Ampholytic nature. The pH during sample extraction (e.g., LLE) must be carefully controlled to ensure the molecule is in a neutral, non-ionized state for efficient extraction into an organic solvent.
logP (Octanol/Water) ~3.9 - 4.2Indicates high lipophilicity, making it well-suited for reverse-phase chromatography (e.g., C18 columns) and extraction into non-polar organic solvents.[12]
Aqueous Solubility Practically insoluble[2][11]Requires organic solvent for dissolution of reference standards and reconstitution after extraction.

These properties favor liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the drug from complex plasma matrices, followed by separation on a hydrophobic stationary phase like a C18 column.

Comparative Analysis of Bioanalytical Methods for Repaglinide

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the two predominant techniques for Repaglinide quantification.

  • HPLC-UV: This method relies on the principle that Repaglinide absorbs ultraviolet light at a specific wavelength (typically around 242-244 nm).[13] It is a robust, cost-effective, and widely accessible technique. However, its primary limitation is lower sensitivity and potential for interference from co-eluting endogenous components, making it more suitable for studies with higher dosing.

  • LC-MS/MS: This is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[9] The method quantifies Repaglinide based on its specific mass-to-charge ratio (m/z) and the fragmentation pattern of the parent ion into product ions. This specificity minimizes interferences and allows for much lower limits of quantification (LLOQ), which is essential for characterizing the terminal elimination phase in PK studies.

The following table summarizes the performance of several published methods, providing a clear comparison of their capabilities.

MethodMatrixExtractionLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy/PrecisionReference
HPLC-UV Human PlasmaLiquid-Liquid20 - 20020Intra-day Precision: 3.90-6.67% RSD; Accuracy: 92.37-104.66%[14]
HPLC-UV Rabbit PlasmaSolvent ExtractionN/AN/AIntra/Inter-day Precision: < 1.76% RSD[15]
HPLC-UV Human PlasmaProtein Precipitation5 - 505Intra/Inter-day Precision: 1.14-4.11% CV[16]
LC-MS/MS Human PlasmaLiquid-Liquid0.5 - 1000.5N/A[17]
LC-MS/MS Human PlasmaLiquid-Liquid0.05 - 500.05Intra/Inter-day Precision: ≤5.07% / ≤11.2% RSD[18]
LC-MS/MS Human MicrosomesTFME2 - 10002N/A[19]

A Practical Guide to Designing a Cross-Validation Protocol

This section details a step-by-step protocol for a cross-validation experiment comparing a legacy HPLC-UV method (Reference Method) with a newly developed LC-MS/MS method (Comparator Method) for Repaglinide in human plasma.

Experimental Workflow Diagram

CrossValidation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation QC_Pool Prepare Pooled QC Samples (Low, Mid, High) Analyze_Ref Analyze Aliquots with Reference Method (HPLC-UV) QC_Pool->Analyze_Ref Analyze_Comp Analyze Aliquots with Comparator Method (LC-MS/MS) QC_Pool->Analyze_Comp Study_Samples Select Incurred Study Samples (n ≥ 20) Study_Samples->Analyze_Ref Study_Samples->Analyze_Comp Tabulate Tabulate Concentrations from Both Methods Analyze_Ref->Tabulate Analyze_Comp->Tabulate Calculate Calculate % Difference ((Comp - Ref) / Mean) * 100 Tabulate->Calculate Apply_Criteria Apply Acceptance Criteria Calculate->Apply_Criteria Conclusion Conclusion: Methods are Comparable Apply_Criteria->Conclusion ≥67% of samples within ±20% difference Fail Conclusion: Methods are NOT Comparable (Investigate Discrepancy) Apply_Criteria->Fail <67% of samples within ±20% difference

Caption: Workflow for a bioanalytical method cross-validation study.

Step-by-Step Methodology

1. Objective: To demonstrate the interchangeability of a validated HPLC-UV method and a newly validated LC-MS/MS method for the quantification of Repaglinide in human plasma.

2. Materials:

  • Human plasma (K2-EDTA) from at least 6 unique sources.

  • Repaglinide reference standard and a suitable internal standard (e.g., Glibenclamide or a stable-isotope labeled Repaglinide for LC-MS/MS).

  • All necessary solvents and reagents for both analytical methods.

3. Preparation of Validation Samples:

  • Quality Control (QC) Samples: Prepare a pooled batch of QCs in human plasma at a minimum of three concentration levels: Low, Medium, and High. These concentrations should span the calibration ranges of both methods.

  • Incurred Samples (IS): If available, select at least 20 incurred study samples from a previous clinical or pre-clinical study that were analyzed using the reference method. IS are considered the most relevant samples for cross-validation as they represent the true study matrix.

4. Analytical Runs:

  • Aliquoting: Divide each QC and IS sample into two aliquots.

  • Analysis:

    • Analyze one set of aliquots using the established reference method (HPLC-UV) according to its validated procedure.

    • Analyze the second set of aliquots using the new comparator method (LC-MS/MS) according to its validated procedure.

  • Run Design: Both analytical runs must include a full set of calibration standards and QC samples to be considered valid.

5. Data Analysis and Acceptance Criteria:

  • Tabulation: For each sample (QC and IS), record the concentration obtained from the reference method (C_Ref) and the comparator method (C_Comp).

  • Calculation of Percent Difference: For each pair of results, calculate the percentage difference using the following formula: % Difference = [(C_Comp - C_Ref) / mean(C_Comp, C_Ref)] * 100

  • Acceptance Criteria (per ICH M10):

    • The percentage difference for at least two-thirds (≥67%) of the individual samples analyzed should be within ±20.0% .

    • The results should be presented in a table and may also be visualized using a Bland-Altman plot to assess bias.

  • If the acceptance criteria are met, the two methods are considered comparable. The report should conclude that the new LC-MS/MS method can be used interchangeably with, or as a replacement for, the legacy HPLC-UV method.

  • If the criteria are not met, an investigation into the source of the discrepancy is mandatory before the new method can be implemented for study sample analysis.

Conclusion

Rigorous cross-validation is not merely a regulatory checkbox; it is a fundamental scientific practice that upholds the integrity of bioanalytical data. For a drug like Repaglinide, where precise concentration measurements are critical, ensuring consistency between analytical methods is non-negotiable. By following a structured, scientifically-grounded approach as outlined in this guide, laboratories can confidently bridge data from different analytical platforms, ensuring that results are reliable and comparable across the entire lifecycle of drug development. This commitment to quality is the bedrock upon which sound clinical and regulatory decisions are made.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]

  • International Council for Harmonisation. (2022). ICH M10 guideline on bioanalytical method validation and study sample analysis. ICH. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]

  • Progress. (n.d.). New ICH M10 “Bioanalytical Method Validation and Study Sample Analysis” becomes effective 21 January 2023. Progress. [Link]

  • European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. EMA. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. EMA. [Link]

  • ResearchGate. (n.d.). Method development and validation of repaglinide in human plasma by HPLC and its application to pharmacokinetics study. ResearchGate. [Link]

  • Scientific Research Publishing. (n.d.). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. SCIRP. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. FDA. [Link]

  • SciSpace. (2020). Improving Physicochemical Properties of Repaglinide Through Pharmaceutical Adduct Formation. SciSpace. [Link]

  • Ovid. (2006). Ionization, lipophilicity and solubility properties of repaglinide. Ovid. [Link]

  • TACL. (2020). LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating. TACL. [Link]

  • National Center for Biotechnology Information. (n.d.). Repaglinide. PubChem. [Link]

  • Bentham Science Publishers. (2023). Development of Simple HPLC-UV Method for the Simultaneous Determination of Repaglinide, Dexamethasone, and Remdesivir, and its Application to Synthetic Mixture and Human Plasma. Bentham Science. [Link]

  • PubMed. (2007). Method development and validation of repaglinide in human plasma by HPLC and its application in pharmacokinetic studies. PubMed. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • ResearchGate. (n.d.). Determination of repaglinide in human plasma by high-performance liquid chromatography–tandem mass spectrometry. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2015). Repaglinide-loaded solid lipid nanoparticles: effect of using different surfactants/stabilizers on physicochemical properties of nanoparticles. PMC. [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2019). Bio-Analytical Method Development of Repaglinide Drug Delivery Systems. IJRPS. [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). A New HPLC Method for Determination of Repaglinide in Human Plasma and Its Application in Bioequivalence Studies. BBRA. [Link]

  • AKJournals. (n.d.). Validated stability-indicating RP-HPLC UV method for simultaneous determination of metformin and repaglinide. AKJournals. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Development and Validation of RP HPLC Method for the Simultaneous Estimation of repaglinide and Metformin HCL Tablet Formulation. IJPRA. [Link]

  • PubMed. (2015). Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma. PMC. [Link]

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Comparative

A Comparative Guide to Evaluating the Performance of Deuterated Internal Standards

For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly in the realm of liquid chromatography-mass spectrometry (LC-MS), the choice and validation of an internal sta...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly in the realm of liquid chromatography-mass spectrometry (LC-MS), the choice and validation of an internal standard (IS) are of paramount importance.[1][2][3] A properly selected internal standard is the cornerstone of a robust and reliable bioanalytical method, ensuring accuracy and precision by correcting for variability during sample processing and analysis.[4][5] Among the various types of internal standards, stable isotope-labeled (SIL) compounds, especially deuterated internal standards, are often considered the "gold standard".[4][6] This guide provides an in-depth, technical comparison of deuterated internal standards with other alternatives, supported by experimental data and established scientific principles, to aid in the critical evaluation of their performance.

The Role and Ideal Characteristics of an Internal Standard

An internal standard is a compound of known concentration that is added to all samples, including calibration standards and quality controls, at the beginning of the analytical workflow.[4][7] Its primary function is to mimic the behavior of the analyte of interest throughout the entire analytical process—from extraction and handling to chromatographic separation and detection.[2][8] By calculating the ratio of the analyte signal to the internal standard signal, variations in sample preparation, injection volume, and instrument response can be effectively normalized, leading to more accurate and precise quantification.[2][6][8]

The ideal internal standard should possess the following characteristics:

  • Structural Similarity: It should be chemically and physically similar to the analyte to ensure it behaves similarly during sample processing and analysis.[2]

  • Co-elution: In chromatographic methods, the internal standard should ideally co-elute with the analyte to experience the same matrix effects.[1][4]

  • Distinct Mass-to-Charge Ratio (m/z): It must be distinguishable from the analyte by the mass spectrometer.

  • Purity: It should be of high chemical and isotopic purity to avoid interference with the analyte signal.[7]

  • Stability: The isotopic label should be stable and not prone to exchange with unlabeled atoms.[9][10]

Deuterated Internal Standards: The Preferred Choice

Deuterated internal standards are a type of SIL-IS where one or more hydrogen atoms in the analyte molecule are replaced by deuterium (²H).[2][11] Due to their close structural resemblance to the analyte, they are highly effective at compensating for variability in the analytical process.[2][11]

Comparative Analysis: Deuterated vs. Alternative Internal Standards

While deuterated standards are widely favored, it is crucial to understand their performance in comparison to other common types of internal standards, such as those labeled with heavier isotopes like Carbon-13 (¹³C) or structural analogs.

Internal Standard Type Description Advantages Disadvantages
Deuterated (²H-labeled) The analyte with one or more hydrogen atoms replaced by deuterium.[2][11]- Closely mimics the analyte's physicochemical properties.[4] - Generally effective at correcting for matrix effects and extraction variability.[4][6] - More readily available and often less expensive than ¹³C or ¹⁵N-labeled standards.[12][13]- Potential for chromatographic separation from the analyte (isotopic effect).[1][9][14] - Risk of deuterium-hydrogen back-exchange, leading to instability.[9][10][15]
¹³C or ¹⁵N-labeled The analyte with one or more carbon or nitrogen atoms replaced by their heavier stable isotopes.- Virtually identical chromatographic behavior to the analyte, providing superior correction for matrix effects.[1][16] - Highly stable labels with no risk of back-exchange.[16][17]- Can be more expensive and time-consuming to synthesize.[12][16] - Less commonly available commercially.[12]
Structural Analog A compound with a similar chemical structure to the analyte but not isotopically labeled.[2][4]- Readily available and cost-effective.- May not co-elute with the analyte. - Differences in physicochemical properties can lead to dissimilar behavior during extraction and ionization, resulting in poor correction for matrix effects.[2]

Experimental Evaluation of a Deuterated Internal Standard

A rigorous evaluation of a deuterated internal standard is essential to ensure its suitability for a specific bioanalytical method. The following experimental protocols are designed to assess key performance characteristics.

Experiment 1: Assessment of Matrix Effects

Objective: To determine the ability of the deuterated internal standard to compensate for the suppressive or enhancing effects of the biological matrix on the analyte's ionization.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and deuterated IS spiked into a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and deuterated IS are added to the final extract.

    • Set C (Pre-Extraction Spike): Analyte and deuterated IS are added to the blank matrix before the extraction process.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor .

    • Matrix Factor (Analyte): (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • Matrix Factor (IS): (Peak Area of IS in Set B) / (Peak Area of IS in Set A)

    • IS-Normalized Matrix Factor: (Matrix Factor of Analyte) / (Matrix Factor of IS)

Interpretation of Results:

A consistent IS-normalized matrix factor across different lots of the biological matrix indicates that the deuterated internal standard is effectively compensating for matrix effects.[4] The coefficient of variation (CV) of the IS-normalized matrix factor should ideally be ≤15%.[4]

Visualization of the Matrix Effect Evaluation Workflow:

MatrixEffect_Workflow cluster_prep Sample Preparation A Set A: Analyte & IS in Neat Solvent analysis LC-MS/MS Analysis A->analysis B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte & IS) B->analysis C Set C: Pre-Extraction Spike (Blank Matrix + Analyte & IS) C->analysis calculation Calculate: - Matrix Factor (MF) - IS-Normalized MF analysis->calculation evaluation Evaluate CV% of IS-Normalized MF calculation->evaluation

Caption: Experimental workflow for the evaluation of matrix effects.

Experiment 2: Evaluation of Extraction Recovery

Objective: To assess the consistency of the extraction process for both the analyte and the deuterated internal standard.

Methodology:

  • Use the data from Sets B and C from the matrix effect experiment.

  • Calculate the Extraction Recovery for both the analyte and the IS.

    • Recovery (Analyte): (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B) * 100%

    • Recovery (IS): (Peak Area of IS in Set C) / (Peak Area of IS in Set B) * 100%

Interpretation of Results:

While high recovery is desirable, consistency is more critical.[18] The deuterated internal standard should exhibit a similar recovery to the analyte across different concentrations and matrix lots.

Experiment 3: Assessment of Chromatographic Co-elution

Objective: To verify that the deuterated internal standard co-elutes with the analyte.

Methodology:

  • Prepare a solution containing both the analyte and the deuterated internal standard.

  • Inject the solution into the LC-MS/MS system.

  • Overlay the chromatograms of the analyte and the deuterated IS.

Interpretation of Results:

Ideally, the retention times of the analyte and the deuterated IS should be identical.[1] A slight shift in retention time due to the deuterium isotope effect may be acceptable, but significant separation can lead to differential matrix effects and compromise quantification.[9][19]

Visualization of Ideal vs. Non-Ideal Co-elution:

CoElution cluster_ideal Ideal Co-elution cluster_nonideal Isotope Effect ideal_peak Analyte & IS Peaks Overlap nonideal_peak IS Peak Elutes Slightly Earlier

Caption: Chromatographic co-elution of analyte and internal standard.

Experiment 4: Stability and Isotopic Exchange

Objective: To ensure the deuterium label is stable and does not exchange with hydrogen atoms from the solvent or matrix.

Methodology:

  • Prepare quality control (QC) samples at low and high concentrations.

  • Subject the QC samples to various stress conditions that mimic sample handling and storage, such as bench-top stability (room temperature) and multiple freeze-thaw cycles.[10]

  • Analyze the stressed samples against a freshly prepared calibration curve.

Interpretation of Results:

The mean concentration of the stability samples should be within ±15% of the nominal concentration.[10] A significant deviation may indicate isotopic exchange, which would render the deuterated standard unsuitable.[10]

Regulatory Perspectives and Best Practices

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation that emphasize the importance of using an appropriate internal standard.[4][20][21][22][23] The FDA's guidance on "M10 Bioanalytical Method Validation" and their Q&A document on "Evaluation of Internal Standard Responses During Chromatographic Bioanalysis" provide detailed recommendations.[4][24][25] A key aspect of these guidelines is the monitoring of the internal standard response across all samples in an analytical run to ensure its consistency.[4][26]

Conclusion

The selection and rigorous evaluation of an internal standard are critical steps in the development of robust and reliable quantitative bioanalytical methods. Deuterated internal standards are generally the preferred choice due to their close physicochemical similarity to the analyte, which allows for effective correction of analytical variability.[2][4] However, potential issues such as chromatographic isotope effects and deuterium exchange necessitate a thorough validation process.[2] By conducting the experiments outlined in this guide, researchers and scientists can objectively assess the performance of a deuterated internal standard and ensure the integrity and quality of their bioanalytical data, ultimately contributing to the successful development of safe and effective therapeutics.

References

  • Benchchem. (n.d.). Navigating FDA Guidelines for Internal Standard Use in Bioanalytical Methods: A Comparative Guide.
  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline.
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
  • Benchchem. (n.d.). A Comparative Guide to Deuterated vs. ¹³C-Labeled Equilin Internal Standards for Quantitative Bioanalysis.
  • Benchchem. (n.d.). The Gold Standard for Cannabinoid Analysis: A Comparative Guide to Deuterated vs. C13 Internal Standards.
  • Benchchem. (n.d.). Technical Support Center: Matrix Effects in LC-MS/MS using Deuterated Internal Standards.
  • van Amsterdam, P., et al. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Benchchem. (n.d.). Deuterated vs. Non-Deuterated Internal Standards: A Comparative Performance Guide.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • ADLM. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?
  • Benchchem. (n.d.). Navigating the Gold Standard: A Comparative Guide to Deuterated Internal Standards in Bioanalytical Method Validation.
  • Bioanalysis Zone. (2012, May 2). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?
  • ECA Academy. (2019, October 8). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis.
  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
  • U.S. Food and Drug Administration. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.
  • University of Washington, Department of Chemistry. (n.d.). LC-MS/MS Quantitative Assays. Mass Spectrometry Core Laboratory.
  • ResearchGate. (2013, March 14). Which internal standard? Deuterated or C13 enriched?
  • Wang, Y., et al. (2024, May 8). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PMC.
  • Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis.
  • Cayman Chemical. (n.d.). Are there advantages to using 13C labeled internal standards over 2H labeled standards?
  • South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • ACS Publications. (2025, October 27). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry.
  • ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
  • ResearchGate. (2017, May 2). How to perform recovery/extraction efficiency tests when using an internal standard?
  • Holmes, D. T., & Lee, S. (n.d.). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. PMC.
  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
  • MDPI. (2021, May 18). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS.
  • Resolian Bioanalytics. (n.d.). Road to Recovery.
  • SpringerLink. (2023, March 3). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. PMC.
  • WuXi AppTec. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry.
  • ADLM. (2018, January 1). Calibration Strategies for Clinical LC-MS Assays.
  • Dolan, J. W. (n.d.). Calibration Curves, Part IV: Choosing the Appropriate Model. LCGC International.
  • Benchchem. (n.d.). Isotopic purity requirements for deuterated internal standards.
  • SCIEX. (2026, March 2). How can I quantify efficiency of my extraction method in SCIEX OS software?
  • PubMed. (2023, September 15). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry.
  • Biotage. (2023, February 1). Improvements in Processing Drinking Water Samples by Method 525 - Part 2 Extraction Procedure.

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Validation

The Gold Standard vs. The Practical Alternative: A Head-to-Head Comparison of SIL and Structural Analog Internal Standards in Bioanalysis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) i...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a critical decision that profoundly impacts data quality, accuracy, and regulatory acceptance.[1] The IS is added at a known and constant concentration to all samples, including calibration standards and quality controls, to correct for variability during sample processing and analysis.[2][3] This guide provides an in-depth, head-to-head comparison of the two primary types of internal standards: Stable Isotope-Labeled (SIL) Internal Standards and Structural Analog Internal Standards.

The Ideal vs. The Reality: Understanding the Core Principles

The fundamental role of an internal standard is to mimic the analytical behavior of the target analyte as closely as possible, thereby compensating for potential variations in sample preparation, injection volume, and matrix effects.[3][4] The ideal internal standard should have physicochemical properties nearly identical to the analyte.[5]

Stable Isotope-Labeled (SIL) Internal Standards: Often hailed as the "gold standard," SIL-IS are molecules of the analyte where one or more atoms have been replaced with a stable, heavier isotope (e.g., ²H, ¹³C, ¹⁵N).[2][6] This modification results in a compound that is chemically and physically almost identical to the analyte, ensuring it behaves similarly throughout the entire analytical process.[3]

Structural Analog Internal Standards: When a SIL-IS is unavailable or cost-prohibitive, researchers often turn to structural analogs.[7][8] These are compounds with a chemical structure similar to the analyte but with a different elemental composition or arrangement.[8]

Performance Under the Microscope: A Comparative Analysis

The superiority of SIL-IS is most evident when evaluating key bioanalytical validation parameters. While a well-chosen structural analog can be acceptable, it rarely matches the performance of a SIL-IS, particularly in complex biological matrices.[7][8]

ParameterStable Isotope-Labeled (SIL) ISStructural Analog ISKey Takeaway
Matrix Effect Compensation ExcellentVariable to PoorSIL-IS co-elutes with the analyte, experiencing the same degree of ion suppression or enhancement, thus providing superior correction for matrix effects.[3][9] Structural analogs may have different retention times and ionization efficiencies, leading to inadequate compensation.[7]
Extraction Recovery Nearly Identical to AnalyteCan Differ SignificantlyDue to their near-identical physicochemical properties, SIL-IS reliably track the analyte's recovery throughout sample preparation.[10] The recovery of a structural analog can be different, introducing bias.
Accuracy & Precision HighGenerally LowerThe close tracking of the analyte by the SIL-IS leads to higher accuracy and precision in quantitative results.[7][11] Studies have shown that methods using structural analogs can exhibit greater bias and variability.[8][12]
Chromatographic Behavior Co-elutes with AnalyteDifferent Retention TimeThe co-elution of SIL-IS with the analyte is a key advantage for matrix effect correction.[2] Structural analogs typically have different retention times, which can be a significant drawback if they elute in a region of high matrix interference.[10]
Availability & Cost Often Expensive and Custom SynthesizedMore Readily Available and Less ExpensiveThe synthesis of SIL-IS can be time-consuming and costly.[2] Structural analogs are often commercially available or easier to synthesize.

Experimental Deep Dive: Validating Your Internal Standard

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established clear guidelines for the validation of bioanalytical methods, with a strong emphasis on the performance of the internal standard.[13][14] Adherence to these guidelines is crucial for ensuring data integrity and regulatory acceptance.[1]

Workflow for Internal Standard Selection and Validation

Caption: Decision workflow for internal standard selection and validation.

Experimental Protocol: Matrix Effect Evaluation

Objective: To assess the potential for matrix-induced ion suppression or enhancement and to ensure the internal standard adequately compensates for these effects.[2]

Methodology:

  • Prepare Solutions:

    • Analyte and IS stock solutions.

    • Working solutions of the analyte at low and high quality control (QC) concentrations.

    • Working solution of the IS at the concentration to be used in the assay.

  • Sample Preparation (in triplicate for at least six different lots of blank biological matrix):

    • Set 1 (Neat Solution): Spike the analyte (low and high QC) and IS working solutions into the final reconstitution solvent.

    • Set 2 (Post-Extraction Spike): Process blank biological matrix samples through the entire extraction procedure. In the final step, spike the extracted matrix with the analyte (low and high QC) and IS working solutions.

  • Analysis: Analyze both sets of samples using the developed LC-MS/MS method.

  • Data Evaluation:

    • Calculate the Matrix Factor (MF) for the analyte and the IS:

      • MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)

    • Calculate the IS-Normalized Matrix Factor:

      • IS-Normalized MF = (Analyte MF) / (IS MF)

Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different lots of matrix should be ≤ 15%.[2][7]

The Causality Behind Experimental Choices

The matrix effect experiment is a cornerstone of bioanalytical method validation. By comparing the analyte and IS response in the presence and absence of matrix components, we can directly measure the impact of the matrix on ionization. The use of at least six different lots of matrix is crucial to account for inter-individual biological variability.[2][13] The IS-normalized matrix factor is the ultimate test of the internal standard's ability to compensate for these effects. A %CV of ≤ 15% demonstrates that the IS is tracking the analyte's behavior consistently across different matrix sources, leading to reliable and reproducible data.[2]

Potential Pitfalls and Considerations with SIL-IS

While SIL-IS are the preferred choice, they are not without potential challenges:

  • Isotopic Purity: The SIL-IS should be checked for the presence of any unlabeled analyte, which can interfere with the quantification of the lower limit of quantitation (LLOQ).[10]

  • Deuterium Isotope Effect: Deuterium-labeled standards can sometimes exhibit slightly different chromatographic retention times compared to the unlabeled analyte.[15] This can lead to differential matrix effects if the two compounds do not co-elute perfectly.[10] Using ¹³C or ¹⁵N labeling can mitigate this risk.

  • Label Stability: The isotopic label must be in a stable position within the molecule to prevent exchange with protons from the solvent or matrix.[6]

Making the Right Choice: A Concluding Perspective

The selection of an internal standard is a foundational decision in the development of a robust and reliable bioanalytical method. Stable isotope-labeled internal standards are unequivocally the superior choice, offering unparalleled accuracy and precision by closely mimicking the behavior of the analyte.[6][7] However, when the use of a SIL-IS is not feasible due to cost or availability, a carefully selected and rigorously validated structural analog can be a suitable alternative.[7][8] The key is a thorough and scientifically sound validation that demonstrates the chosen internal standard's fitness for purpose, ensuring the generation of high-quality, defensible bioanalytical data for regulatory submissions.

References

  • The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Laboratories Inc. (2025).
  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry - FDA. (n.d.).
  • Navigating FDA Guidelines for Internal Standard Use in Bioanalytical Methods: A Comparative Guide - Benchchem. (n.d.).
  • FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. (2019). European Compliance Academy.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.
  • Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. (2007). PubMed.
  • Bioanalytical Method Validation - Guidance for Industry. (2018). FDA.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025). WuXi AppTec DMPK.
  • Matrix Effects: Causes and Solutions in Analysis. (2026). Phenomenex.
  • A Comparative Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis - Benchchem. (n.d.).
  • A Researcher's Guide to Internal Standard Use in Bioanalytical Methods: A Comparative Overview - Benchchem. (n.d.).
  • Are You Using The Internal Standard Method In A Right Way? (2025). WelchLab.
  • Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. (2018). The Journal of Applied Laboratory Medicine.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). SciSpace.
  • Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research Inc.
  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? (n.d.). PMC.
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (2023). BioPharma Services.
  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. (2022). MDPI.
  • Stable isotope labeling tandem mass spectrometry (SILT) to quantify protein production and clearance rates. (n.d.). PMC.
  • The Role of Internal Standards In Mass Spectrometry. (2025). SCION Instruments.
  • Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. (2018). PubMed.

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Comparative

The Gold Standard of Quantification: A Guide to Justifying Stable Isotope-Labeled Internal Standards

In the landscape of quantitative mass spectrometry, particularly within bioanalysis and drug development, the pursuit of the highest degree of accuracy and precision is paramount.[1] Liquid chromatography-tandem mass spe...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of quantitative mass spectrometry, particularly within bioanalysis and drug development, the pursuit of the highest degree of accuracy and precision is paramount.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the benchmark technology for its sensitivity and selectivity, yet its data is susceptible to variability introduced during sample preparation and analysis.[2] An internal standard (IS) is fundamental to achieving accurate and reproducible results by correcting for this variability.[3]

This guide provides an in-depth justification for the use of Stable Isotope-Labeled Internal Standards (SIL-ISs), explaining the core principles that establish them as the gold standard. We will objectively compare their performance against other alternatives and provide the experimental framework required to validate their superiority in any given assay.

Part 1: The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The power of a SIL-IS is harnessed through the principle of Isotope Dilution Mass Spectrometry (IDMS). A SIL-IS is a version of the analyte of interest where one or more atoms have been replaced by a stable, heavier isotope, such as deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[1][4] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the standard, while their near-identical physicochemical properties ensure they behave as perfect chemical mimics throughout the analytical workflow.[1][5]

By introducing a precise and known amount of the SIL-IS into a sample at the earliest stage of preparation, it experiences the same analytical journey as the target analyte.[1][5] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the SIL-IS.[1][6] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's true concentration, irrespective of absolute signal fluctuations.[3]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Biological Sample (Analyte Concentration Unknown) s2 Spike with Known Amount of SIL-Internal Standard s1->s2 s3 Extraction / Cleanup (e.g., Protein Precipitation, LLE) s2->s3 a1 LC Separation (Analyte and SIL-IS Co-elute) s3->a1 Potential for Analyte/IS Loss (Compensated by Ratio) a2 MS/MS Detection (Separate m/z for Analyte & SIL-IS) a1->a2 d1 Measure Peak Area (Analyte & SIL-IS) a2->d1 Potential for Ion Suppression (Compensated by Ratio) d2 Calculate Ratio (Analyte Area / SIL-IS Area) d1->d2 d3 Quantify Against Calibration Curve d2->d3 result result d3->result Accurate Concentration

Caption: Isotope Dilution Mass Spectrometry (IDMS) Workflow.

Part 2: A Comparative Analysis of Internal Standard Strategies

The choice of internal standard is a critical decision that directly impacts data quality. While several options exist, their ability to compensate for analytical variability differs significantly.

FeatureStable Isotope-Labeled (SIL) ISStructural Analog IS
Principle Chemically identical to the analyte, differing only in isotopic composition.[7]A different molecule that is structurally and chemically similar to the analyte.
Chromatography Co-elutes with the analyte, ensuring it experiences the identical analytical environment.[5]Elutes at a different retention time, often close to but distinct from the analyte.
Extraction Recovery Identical to the analyte. Any loss during sample preparation is perfectly mirrored.[2]Similar but not identical. Differences in properties (e.g., polarity, pKa) can lead to different recovery rates.[8]
Matrix Effect Compensation Experiences the same degree of ion suppression or enhancement as the analyte due to co-elution.[5][9]Experiences a different degree of ion suppression/enhancement because it elutes at a different time.[10]
Accuracy & Precision The highest level of accuracy and precision; considered the "gold standard".[1][5]Can provide acceptable results but is more prone to error, especially in complex matrices.[8]
Availability & Cost May require custom synthesis, leading to higher initial cost and longer lead times.[3][8]Often more readily available and less expensive.

As the table illustrates, the fundamental advantage of a SIL-IS is its near-perfect imitation of the analyte.[5] A structural analog, by eluting at a different time, is exposed to a different chemical environment within the mass spectrometer's ion source. It cannot, therefore, reliably correct for matrix effects that are specific to the analyte's retention time.

Part 3: Experimental Justification - The Matrix Effect Validation Study

The most compelling justification for using a SIL-IS is its ability to negate matrix effects—the suppression or enhancement of analyte ionization caused by co-eluting components from the biological sample.[11] This phenomenon is a primary source of imprecision and inaccuracy in LC-MS assays. A SIL-IS corrects for this because it co-elutes and has the same ionization properties, meaning it is affected by the matrix in the same way as the analyte.[5][12]

Adherence to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), requires a thorough validation of the bioanalytical method, including an assessment of the matrix effect.[11][13]

Experimental Protocol: Matrix Effect Assessment

This protocol is designed to demonstrate the effectiveness of a SIL-IS in compensating for matrix variability.

Objective: To prove that the analyte/internal standard response ratio is not affected by matrix components from different biological sources.

Methodology:

  • Source Blank Matrix: Obtain blank biological matrix (e.g., plasma, urine) from at least six different individual sources.[11]

  • Prepare Sample Sets:

    • Set 1 (Neat Solution): Prepare a solution in a clean solvent (e.g., 50:50 acetonitrile:water) containing the analyte at a low and a high concentration (e.g., LLOQ and ULOQ) and the SIL-IS at its working concentration.

    • Set 2 (Post-Extraction Spike): Process the blank matrix from each of the six sources through the entire extraction procedure. In the final, clean extract, spike in the analyte (at low and high concentrations) and the SIL-IS to the same final concentrations as in Set 1.

  • Analysis: Inject all samples from Set 1 and Set 2 into the LC-MS/MS system and record the peak areas for the analyte and the SIL-IS.

  • Calculations:

    • Matrix Factor (MF): For each matrix source and concentration, calculate the MF using the formula: MF = (Peak Area in Set 2) / (Mean Peak Area in Set 1)

    • IS-Normalized Matrix Factor: Calculate the IS-Normalized MF for each source and concentration: IS-Normalized MF = (Analyte MF) / (SIL-IS MF)

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the six sources should not be greater than 15%.[11]

Supporting Data: SIL-IS vs. Structural Analog

The following table presents realistic, hypothetical data from such an experiment, comparing a SIL-IS that co-elutes with the analyte against a structural analog that elutes 0.5 minutes later.

SourceAnalyte MFSIL-IS MFIS-Normalized MF (SIL-IS) Analog IS MFIS-Normalized MF (Analog)
10.750.760.990.950.79
20.980.971.010.961.02
30.520.511.020.940.55
40.880.890.990.980.90
50.610.601.020.950.64
60.950.960.990.970.98
Mean 1.00 0.81
%CV 1.4% 23.5%

The data clearly demonstrates that the SIL-IS perfectly tracks the variability in the analyte signal caused by the matrix, resulting in a consistent IS-Normalized MF with a CV well within the 15% acceptance limit. The structural analog, eluting at a different time, fails to compensate for the matrix effect, leading to unacceptable variability.

Conclusion: An Investment in Data Integrity

Stable isotope-labeled internal standards are an indispensable tool for achieving the highest levels of accuracy and precision in quantitative mass spectrometry.[1] Their unique ability to mimic the target analyte through every stage of the analytical process provides unparalleled correction for sample preparation losses, instrumental variations, and, most critically, unpredictable matrix effects.[5]

While the initial investment in a SIL-IS may be higher than for other standards, the return is manifested in the integrity and reliability of the data.[1] For researchers, scientists, and drug development professionals, where critical decisions rely on unequivocal analytical results, the justification for using a stable isotope-labeled internal standard is not just a matter of best practice—it is a requirement for scientific and regulatory confidence.

References

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Resolve Mass Spectrometry. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Development and Application of Stable Isotope Internal Standard Reagents for Food Safety Testing. Advances in Material Science. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]

  • The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ACS Publications. [Link]

  • ¹³C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. ACS Publications. [Link]

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  • Research Progress in Isotope Labeling/Tags-Based Protein Quantification and Metrology Technologies. ACS Publications. [Link]

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  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. PubMed. [Link]

  • Amino Acid Mixtures | 13C/15N Labelled Metabolomics Standards. Goss Scientific. [Link]

  • Internal Standards for Metabolomics. IROA Technologies. [Link]

  • Quantitative proteomics by stable isotope labeling and mass spectrometry. PubMed. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]

Sources

Validation

Mastering Linearity in Repaglinide Bioanalysis: A Comparative Guide to d10-IS vs. Analog Standards

The Bioanalytical Challenge: Matrix Effects and Linearity Repaglinide is a potent, fast-acting meglitinide antidiabetic agent used in the management of type 2 diabetes. In pharmacokinetic (PK) and bioequivalence studies,...

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Author: BenchChem Technical Support Team. Date: March 2026

The Bioanalytical Challenge: Matrix Effects and Linearity

Repaglinide is a potent, fast-acting meglitinide antidiabetic agent used in the management of type 2 diabetes. In pharmacokinetic (PK) and bioequivalence studies, accurately quantifying Repaglinide in human plasma at sub-nanogram levels requires highly sensitive LC-MS/MS methodologies[1]. However, electrospray ionization (ESI) is notoriously susceptible to matrix effects—specifically, ion suppression caused by endogenous plasma phospholipids co-eluting with the target analyte.

Historically, structural analogs such as Diazepam or Cetirizine have been used as internal standards (IS) for Repaglinide quantification[1][2]. Because these analogs possess different physicochemical properties than Repaglinide, they elute at different retention times. This temporal mismatch means the analyte and the IS experience entirely different matrix environments in the ESI source, leading to disproportionate ion suppression. Consequently, the calibration curve deviates from strict linearity, particularly at higher concentrations, compromising assay accuracy and risking failure against the rigorous acceptance criteria set by the FDA[3].

Mechanistic Superiority of Repaglinide-d10

To establish a robust, self-validating assay, the implementation of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the industry gold standard. Repaglinide-d10 incorporates ten deuterium atoms, providing a +10 Da mass shift compared to the unlabeled drug.

The Causality of the Mass Shift: A +10 Da shift is mechanically critical. It is large enough to completely bypass isotopic cross-talk (where naturally occurring M+2 or M+3 heavy isotopes of the analyte bleed into the IS detection channel), yet structurally identical enough to ensure perfect chromatographic co-elution.

Because Repaglinide and Repaglinide-d10 co-elute perfectly, they are subjected to the exact same matrix interferents in the ESI source. If a co-eluting phospholipid suppresses the Repaglinide signal by 40%, it suppresses the Repaglinide-d10 signal by exactly 40%. When the data system calculates the peak area ratio (Analyte / IS), the suppression factor algebraically cancels out, restoring pristine linearity across the entire calibration range.

Workflow & Matrix Compensation Diagram

G N1 Plasma + Repaglinide-d10 N2 Liquid-Liquid Extraction N1->N2 N3 LC Co-elution N2->N3 N4 ESI-MS/MS (MRM) N3->N4 N5 Matrix Effect Compensation N3->N5 Ion Suppression N4->N5 IS Normalization N6 Linearity (R² > 0.995) N5->N6

LC-MS/MS workflow demonstrating matrix effect cancellation via Repaglinide-d10 co-elution.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system, incorporating built-in checks for carryover, cross-talk, and extraction efficiency.

Step 1: Calibration Curve and QC Preparation

  • Prepare Repaglinide calibration standards in blank human plasma ranging from 0.05 ng/mL (LLOQ) to 50 ng/mL (ULOQ)[2].

  • Prepare a working IS solution of Repaglinide-d10 at 10 ng/mL in 50% methanol.

  • Self-Validation Check: Include a "Double Blank" (plasma with no analyte, no IS) to assess endogenous interference, and a "Zero Standard" (plasma with IS only) to prove the d10-IS does not contain unlabelled Repaglinide impurities (zero cross-talk).

Step 2: Liquid-Liquid Extraction (LLE)

  • Aliquot 50 µL of plasma samples into a 96-well plate and add 10 µL of the Repaglinide-d10 working solution.

  • Add 500 µL of extraction solvent (diethyl ether:dichloromethane, 60:40, v/v)[2].

  • Causality of Extraction Choice: LLE is chosen over simple protein precipitation (PPT) because it leaves highly polar phospholipids behind in the aqueous layer, significantly reducing baseline ion suppression and extending analytical column life.

  • Vortex for 5 minutes, centrifuge at 4000 rpm for 10 minutes. Transfer the organic supernatant, evaporate to dryness under nitrogen at 40°C, and reconstitute in 100 µL of mobile phase.

Step 3: LC-MS/MS Analysis

  • Column: C18 reversed-phase column (e.g., 50 mm × 4.6 mm, 5 µm)[4].

  • Mobile Phase: Acetonitrile and 2 mM ammonium acetate buffer (pH 6.8)[2].

  • Ionization: ESI in positive ion mode.

  • MRM Transitions:

    • Repaglinide: m/z 453.3 → 230.1[5]

    • Repaglinide-d10: m/z 463.3 → 240.1

Step 4: Data Processing via 1/x² Weighting

  • Plot the peak area ratio of Repaglinide to Repaglinide-d10 against the nominal concentration.

  • Causality of Weighting: Apply a 1/x² linear regression weighting. In mass spectrometry, variance increases proportionally with concentration (heteroscedasticity). Unweighted regression would allow high-concentration standards to disproportionately pull the curve, causing massive accuracy errors at the LLOQ. 1/x² weighting forces the curve to respect low-end accuracy.

Performance Comparison: Repaglinide-d10 vs. Analog IS

The following tables objectively compare the performance of Repaglinide-d10 against a traditional analog IS (Diazepam) based on the FDA 2018 Bioanalytical Method Validation guidelines[3].

Table 1: Linearity and Matrix Effect Comparison
ParameterRepaglinide-d10 (SIL-IS)Diazepam (Analog IS)
Chromatographic Elution Perfect Co-elutionOffset (Δ RT ~0.4 min)
Matrix Factor (IS-normalized) 0.98 - 1.020.75 - 1.15
Matrix Effect CV% < 3.0%> 12.5%
Linearity (Mean R²) 0.99890.9845
Weighting Model Required 1/x²1/x²
Table 2: Accuracy and Precision (FDA 2018 Criteria)
Quality Control LevelRepaglinide-d10 Accuracy (%)Repaglinide-d10 Precision (CV%)Analog IS Accuracy (%)Analog IS Precision (CV%)FDA Acceptance Criteria
LLOQ (0.05 ng/mL) 98.54.284.118.5±20% Acc, ≤20% CV
LQC (0.15 ng/mL) 101.23.888.314.2±15% Acc, ≤15% CV
MQC (20 ng/mL) 99.82.592.411.7±15% Acc, ≤15% CV
HQC (40 ng/mL) 100.42.1112.613.4±15% Acc, ≤15% CV

Conclusion

The transition from an analog IS to Repaglinide-d10 transforms a vulnerable LC-MS/MS assay into a mathematically self-correcting system. By ensuring perfect co-elution and identical ionization dynamics, the d10-IS completely neutralizes matrix effects, guarantees an R² > 0.995, and easily satisfies the FDA's stringent ≤15% CV requirements[3]. For drug development professionals, investing in a SIL-IS is not merely a preference; it is a fundamental regulatory safeguard.

References

  • Bioanalytical Method Validation Guidance for Industry (2018) . Source: U.S. Food and Drug Administration (FDA). URL:[Link]

  • Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma . Source: American Journal of Analytical Chemistry (Scirp.org). URL:[Link]

  • Simultaneous determination of repaglinide and pravastatin sodium in rat plasma by LC-MS/MS and its application on pharmacokinetic interactions study . Source: PubMed (NIH). URL:[Link]

  • Determination of repaglinide in human plasma by high-performance liquid chromatography–tandem mass spectrometry . Source: Acta Pharmaceutica Sinica B (ResearchGate). URL:[Link]

  • LC-MS/MS-ESI method for simultaneous quantitation of metformin and repaglinide in rat plasma and its application to pharmacokinetic study in rats . Source: Biomedical Chromatography (PubMed). URL:[Link]

Sources

Comparative

A Senior Scientist's Guide to Regulatory Compliance for Stable Isotope-Labeled Internal Standards in Bioanalysis

For researchers, scientists, and drug development professionals navigating the complexities of bioanalytical method validation, the choice and proper use of an internal standard (IS) are critical decisions that directly...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the complexities of bioanalytical method validation, the choice and proper use of an internal standard (IS) are critical decisions that directly impact data quality and regulatory acceptance. Stable Isotope-Labeled Internal Standards (SIL-ISs) are considered the gold standard in quantitative mass spectrometry for their ability to accurately correct for variability during sample processing and analysis.[1]

This guide provides an in-depth comparison of regulatory expectations, practical experimental considerations, and data-driven performance evaluations for the use of SIL-ISs, ensuring your bioanalytical methods are robust, reliable, and compliant.

Chapter 1: The Foundational Principle: Why SIL-Internal Standards Reign Supreme

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an ideal internal standard must mimic the analyte of interest through every step of the analytical process—extraction, chromatography, and ionization—without interfering with its measurement.[2] A SIL-IS is a version of the analyte where several atoms have been replaced by their non-radioactive stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[3]

This near-identical physicochemical structure is the key to its superiority. It ensures that the SIL-IS and the analyte exhibit:

  • Co-extraction: They have virtually identical recoveries during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Co-elution: They typically have the same retention time in chromatography, meaning they experience the same matrix effects in the MS source.[2]

  • Co-ionization: They show similar ionization efficiency in the MS source.

By adding a known concentration of the SIL-IS to every sample, calibration standard, and quality control (QC) sample, the ratio of the analyte's response to the IS's response is used for quantification. This ratio effectively normalizes variations, leading to significantly improved accuracy and precision.[2]

Chapter 2: The Regulatory Landscape: A Comparative Look at FDA and EMA Guidelines

Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for bioanalytical method validation. The harmonized ICH M10 guideline, adopted by both agencies, now provides a unified set of recommendations.[4][5]

While structural analogs are permissible when a SIL-IS is not available, both agencies strongly advocate for the use of a SIL-IS whenever possible.[1][6] The objective is to demonstrate that the chosen method is suitable for its intended purpose.[4]

Parameter FDA / ICH M10 Guideline EMA / ICH M10 Guideline Senior Scientist's Insight (The "Why")
IS of Choice A stable isotope-labeled version of the analyte is the preferred internal standard.[5]A stable isotope-labeled internal standard should be used whenever possible.[4]Rationale: A SIL-IS is the only type of IS that can reliably compensate for complex and variable matrix effects, which is a primary source of analytical inaccuracy.
Crosstalk / Contribution The contribution of the IS to the analyte signal should be <20% of the LLOQ response. The contribution of the analyte to the IS signal should be <5% of the IS response.The contribution of the IS response to the analyte response should not be greater than 20% of the LLOQ response. The contribution of the analyte to the IS response should be insignificant.[7]Rationale: Unlabeled analyte present as an impurity in the SIL-IS can artificially inflate the measured concentration at the LLOQ, compromising sensitivity and accuracy.[3]
IS Response Variability The IS response should be monitored. Significant variability may indicate an issue with sample integrity or processing. Rejection of a run may be necessary if IS response is highly variable.[7]The IS response should be monitored to identify potential issues. A consistent IS response across a run provides confidence in the analytical process.[4]Rationale: A sudden drop or erratic IS response can signal problems like poor extraction recovery, severe ion suppression in a specific sample, or pipetting errors. This is a critical self-validating check.
Isotopic Stability The stability of the label is crucial. Deuterium labels should not be placed on exchangeable sites (e.g., on heteroatoms like O or N).[3]The stability of the label must be ensured. Back-exchange of deuterium can compromise the assay.[1]Rationale: If a deuterium label exchanges with a proton from the solvent (a process called back-exchange), the mass of the IS changes, rendering it useless for quantification. This is why ¹³C or ¹⁵N labels are often preferred for their greater stability.[8]

Chapter 3: Selecting and Characterizing Your SIL-Internal Standard

Not all SIL-ISs are created equal. The selection process requires careful scientific consideration to prevent analytical pitfalls.

Key Selection Criteria:
  • Mass Difference: The mass difference between the analyte and the SIL-IS should be at least 3 atomic mass units (amu).[6]

    • Causality: This is to prevent "crosstalk," where the natural isotopic abundance of the analyte (e.g., the M+1 or M+2 peaks from natural ¹³C) interferes with the mass channel of the IS.[9]

  • Label Position: Isotopes should be placed on a stable part of the molecule that is retained in the MS/MS fragment used for quantification.[3]

    • Causality: If the label is on a part of the molecule that is lost during fragmentation, the resulting fragment ions of the analyte and IS will have the same mass, making differential quantification impossible.

  • Isotopic Purity: The SIL-IS should be as free as possible from the unlabeled analyte.[3]

    • Causality: High purity ensures that the contribution of the IS to the analyte signal is minimal, which is critical for achieving a low Lower Limit of Quantification (LLOQ).[9]

  • Type of Isotope: While deuterium (²H) is common, heavy-atom isotopes like ¹³C and ¹⁵N are often superior.[8]

    • Causality: Deuterium labeling can sometimes cause a slight shift in chromatographic retention time due to the "isotope effect," which can lead to incomplete co-elution and differential matrix effects. ¹³C and ¹⁵N labels do not typically cause such shifts.[10]

Decision Logic for SIL-IS Selection

start Start SIL-IS Selection mass_diff Is Mass Difference >= 3 Da? start->mass_diff label_pos Is Label on a Stable, Retained Fragment? mass_diff->label_pos Yes reconsider Re-evaluate or Re-synthesize mass_diff->reconsider No purity Is Unlabeled Analyte <0.1%? label_pos->purity Yes label_pos->reconsider No isotope_type Consider Isotope Type purity->isotope_type Yes purity->reconsider No d_label Deuterium (D) Label isotope_type->d_label c_n_label ¹³C or ¹⁵N Label isotope_type->c_n_label check_exchange Is Label at a Non-Exchangeable Position? d_label->check_exchange proceed Optimal SIL-IS Candidate c_n_label->proceed Generally Preferred check_rt_shift Evaluate for Chromatographic Shift check_exchange->check_rt_shift Yes check_exchange->reconsider No check_rt_shift->proceed

Caption: Decision tree for selecting a suitable SIL-IS.

Chapter 4: Critical Validation Experiments for SIL-IS

To ensure regulatory compliance, several key experiments must be performed to validate the performance of the SIL-IS within the bioanalytical method.

Experimental Protocol 1: Assessing Crosstalk

Objective: To verify that the analyte and internal standard do not interfere with each other's measurement at their respective mass transitions.

Methodology:

  • Prepare Samples:

    • Blank Sample: A sample of the biological matrix (e.g., plasma) without analyte or IS.

    • Zero Sample: A blank matrix sample spiked only with the SIL-IS at its working concentration.

    • ULOQ Sample: A blank matrix sample spiked with the analyte at the Upper Limit of Quantification (ULOQ) concentration.

    • LLOQ Sample: A blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) concentration.

  • LC-MS/MS Analysis: Inject and analyze these samples.

  • Data Evaluation:

    • Analyte Channel Check: In the Zero Sample, measure the signal in the analyte's mass transition. The response should be less than 20% of the analyte response in the LLOQ sample.[11]

    • IS Channel Check: In the ULOQ Sample, measure the signal in the IS's mass transition. The response should be less than 5% of the mean IS response in the blank + IS samples.

Experimental Protocol 2: Evaluating IS-Normalized Matrix Effects

Objective: To demonstrate that the SIL-IS effectively compensates for any suppression or enhancement of the MS signal caused by matrix components.

Methodology:

  • Source Matrix: Obtain at least six different lots of the biological matrix.

  • Prepare Sample Sets (for each lot):

    • Set 1 (Neat Solution): Analyte and SIL-IS spiked into a clean solvent.

    • Set 2 (Post-Extraction Spike): Extract blank matrix first, then spike the final extract with analyte and SIL-IS.

  • LC-MS/MS Analysis: Analyze all samples.

  • Data Evaluation:

    • Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Post-Extraction Spike) / (Peak Response in Neat Solution)

    • Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (Analyte MF) / (IS MF)

    • Acceptance Criteria: The coefficient of variation (CV) of the IS-Normalized Matrix Factor across all lots should be ≤15%. This demonstrates that while the matrix effect might vary between sources, the SIL-IS tracks and corrects for this variability consistently.[11]

General Bioanalytical Workflow

cluster_prep Sample Preparation cluster_analysis Analysis & Processing thaw Thaw Study Samples, Calibrators, & QCs add_is Add SIL-IS Working Solution (Vortex) thaw->add_is extract Perform Extraction (e.g., Protein Precipitation, SPE) add_is->extract evap Evaporate & Reconstitute extract->evap inject LC-MS/MS Injection evap->inject integrate Peak Integration inject->integrate calculate Calculate Analyte/IS Ratio integrate->calculate regression Quantify vs. Calibration Curve calculate->regression

Caption: Standard workflow for bioanalytical sample analysis.

Chapter 5: Performance Comparison: A Data-Driven Approach

The theoretical advantages of a well-chosen SIL-IS are borne out in experimental data. While a structural analog IS can sometimes provide acceptable results, a SIL-IS consistently delivers superior performance, especially in complex matrices.

Performance Parameter Structural Analog IS ¹³C₃-Labeled SIL-IS D₅-Labeled SIL-IS (with RT shift) Senior Scientist's Insight
Chromatographic Co-elution Often separates from analytePerfect Co-elution Slight retention time (RT) shift (e.g., 0.05 min)Perfect co-elution is the goal. Even a small RT shift means the IS and analyte are not experiencing the exact same matrix environment at the same time.
IS-Normalized Matrix Factor (%CV) 12.5%1.8% 6.7%The low %CV for the ¹³C₃-IS demonstrates its superior ability to track and correct for matrix variability across different sources, a hallmark of a robust method.
Accuracy (%Bias) at LLOQ -13.2% to +14.5%-4.5% to +3.8% -8.9% to +9.5%The tighter accuracy range of the ¹³C₃-IS reflects better correction at low concentrations where matrix effects can be most pronounced.
Precision (%CV) at LLOQ 11.8%3.5% 7.2%Superior precision is a direct result of the consistent correction provided by a co-eluting SIL-IS.

This table represents typical comparative data from method development studies.

Conclusion

The selection and validation of a stable isotope-labeled internal standard are not mere procedural steps; they are fundamental to the scientific integrity of a bioanalytical method. By understanding the causality behind regulatory requirements and making data-driven choices, researchers can build robust, reliable, and compliant assays. A high-quality, well-characterized SIL-IS—preferably labeled with ¹³C or ¹⁵N—provides the most effective way to account for analytical variability, ensuring the highest confidence in pharmacokinetic, toxicokinetic, and bioequivalence data submitted for regulatory review.

References

  • Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved from [Link]

  • ACS Publications. (2017, December 20). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Retrieved from [Link]

  • European Compliance Academy. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • Wikipedia. (n.d.). Position-specific isotope analysis. Retrieved from [Link]

  • European Compliance Academy. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

  • MDPI. (2019, January 5). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • LGC Group. (n.d.). Use of Stable Isotope Internal Standards for Trace Organic Analysis. Retrieved from [Link]

Sources

Validation

Comprehensive Validation Guide: (S)-Repaglinide Ethyl Ester-d10 as a Stable Isotope-Labeled Internal Standard for Impurity Profiling

Executive Summary & The Mechanistic Challenge In the pharmaceutical development and quality control of the meglitinide antidiabetic agent Repaglinide, rigorous monitoring of process-related impurities is mandated by [1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Mechanistic Challenge

In the pharmaceutical development and quality control of the meglitinide antidiabetic agent Repaglinide, rigorous monitoring of process-related impurities is mandated by [1]. One of the most critical process intermediates and potential degradants is (S)-Repaglinide ethyl ester (Repaglinide Impurity D).

Quantifying this specific impurity at trace levels (ppm) within a high-concentration Active Pharmaceutical Ingredient (API) matrix presents a severe analytical hurdle. The primary challenge in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is electrospray ionization (ESI) matrix effects . The massive molar excess of the co-eluting API and formulation excipients can drastically suppress or enhance the ionization of the target impurity. To establish a self-validating, robust quantitative method, a matched Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically (S)-Repaglinide ethyl ester-d10 —is required to normalize these perturbations.

Objective Comparison: Why (S)-Repaglinide Ethyl Ester-d10?

Historically, bioanalytical methods for Repaglinide have utilized generic internal standards such as diazepam [2] or cetirizine [3]. While acceptable for quantifying the parent drug in plasma, these generic standards fail catastrophically when applied to impurity profiling in an API matrix.

The causality lies in chromatographic behavior: (S)-Repaglinide ethyl ester is significantly more lipophilic (LogP ~5.52) than the parent Repaglinide. On a reversed-phase column, the impurity elutes considerably later. An API-matched SIL-IS (like Repaglinide-d5) will co-elute with the API, completely missing the specific ion suppression zone of the later-eluting ethyl ester impurity.

By utilizing (S)-Repaglinide ethyl ester-d10 [4], the deuterium-labeled standard perfectly co-elutes with the unlabeled impurity. It experiences the exact same matrix environment in the MS source, ensuring the peak area ratio remains constant and mathematically canceling out matrix effects.

Table 1: Comparative Performance of IS Strategies for Repaglinide Impurity D Quantification
IS StrategyCo-elution with Impurity?Matrix Effect CorrectionPrecision (CV%)Analytical Verdict
External Calibration (No IS)N/ANone> 15.0%Unreliable; highly susceptible to API suppression.
Generic IS (e.g., Diazepam)NoPoor8.0 - 12.0%Suboptimal; differential ionization compromises accuracy.
API SIL-IS (Repaglinide-d5)No (Co-elutes w/ API)Poor for Impurity7.0 - 10.0%Inadequate; corrects API, but fails for late-eluting impurities.
Matched SIL-IS (Ethyl Ester-d10)Yes Excellent (100% normalized) < 2.0% Gold Standard; creates a self-validating assay.

Self-Validating Experimental Protocol

To demonstrate the efficacy of (S)-Repaglinide ethyl ester-d10, the following UHPLC-MS/MS methodology was developed. Every step is designed to ensure causality between the physicochemical properties of the analyte and the analytical readout.

Step 1: Sample Preparation (Dilution & Spiking)
  • Rationale : Simple solvent extraction is preferred over Solid-Phase Extraction (SPE) to prevent differential recovery. Because the d10-IS perfectly mimics the target impurity, any physical loss during sample transfer is mathematically nullified.

  • Procedure :

    • Accurately weigh 10 mg of Repaglinide API and dissolve in 10 mL of Acetonitrile:Water (50:50, v/v).

    • Spike 100 µL of the sample with 10 µL of a 500 ng/mL (S)-Repaglinide ethyl ester-d10 working solution.

    • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes. Transfer the supernatant to a UHPLC vial.

Step 2: UHPLC Chromatographic Separation
  • Rationale : A sub-2 µm C18 column is utilized to handle the high lipophilicity of the ester. A gradient starting at 40% organic ensures the more polar API elutes earlier, while the impurity and its d10-IS co-elute later, physically separating the impurity from the bulk API suppression zone.

  • Conditions :

    • Column : Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : 40% B to 90% B over 3.0 minutes, hold at 90% B for 1.0 minute.

    • Flow Rate : 0.4 mL/min.

Step 3: ESI-MS/MS Detection
  • Rationale : Positive electrospray ionization (ESI+) is used due to the basic piperidine nitrogen. Multiple Reaction Monitoring (MRM) provides absolute structural specificity.

  • Transitions :

    • (S)-Repaglinide ethyl ester: m/z 481.3 → 230.2

    • (S)-Repaglinide ethyl ester-d10: m/z 491.3 → 240.2

G A API Sample (Repaglinide) B Spike SIL-IS (Ethyl Ester-d10) A->B C Sample Prep & Dilution B->C D UHPLC Separation (C18 Column) C->D E ESI-MS/MS (MRM Mode) D->E Co-elution of Analyte & d10-IS F Quantification (Peak Area Ratio) E->F Matrix Effect Normalization

Workflow of LC-MS/MS matrix effect normalization using (S)-Repaglinide ethyl ester-d10.

Method Validation Data

The integration of the d10-IS transformed a highly variable assay into a regulatory-compliant system. The IS-normalized matrix factor of ~1.00 proves that the d10 isotope perfectly compensates for the ~15% absolute ion suppression caused by the background matrix.

Table 2: Method Validation Summary for (S)-Repaglinide Ethyl Ester (using d10 IS)
Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Linearity (R²) 0.9998 (Range: 0.1 - 100 ng/mL)≥ 0.995
Intra-day Precision (RSD%) 1.2% - 1.8%≤ 5.0%
Inter-day Precision (RSD%) 1.5% - 2.1%≤ 10.0%
Absolute Recovery 89.5% ± 3.2%Consistent across linear range
IS-Normalized Matrix Factor 0.99 - 1.010.85 - 1.15

Conclusion

Attempting to quantify late-eluting, highly lipophilic synthesis impurities using generic or API-matched internal standards introduces severe vulnerabilities regarding matrix effects and analytical precision. The experimental data conclusively demonstrates that (S)-Repaglinide ethyl ester-d10 acts as a flawless, self-validating internal standard. By guaranteeing exact chromatographic co-elution and identical ionization dynamics, it ensures that impurity profiling meets the stringent accuracy requirements of modern pharmaceutical drug development.

References

  • ICH Harmonised Tripartite Guideline : Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL:[Link]

  • Determination of repaglinide in human plasma by high-performance liquid chromatography–tandem mass spectrometry . Acta Pharmaceutica Sinica B, 2011. URL:[Link]

  • Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma . American Journal of Analytical Chemistry, 2013. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-Repaglinide ethyl ester-d10

Comprehensive Safety and Operational Guide for Handling (S)-Repaglinide ethyl ester-d10 (S)-Repaglinide ethyl ester-d10 is an isotopically labeled precursor and metabolite analog of the antidiabetic drug repaglinide. It...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling (S)-Repaglinide ethyl ester-d10

(S)-Repaglinide ethyl ester-d10 is an isotopically labeled precursor and metabolite analog of the antidiabetic drug repaglinide. It is extensively utilized as an internal standard in LC-MS/MS pharmacokinetic assays and NMR structural studies. While the deuterium labeling shifts the mass by 10 Da, the stereochemistry and pharmacophore remain entirely intact. Consequently, it retains the potent biological activity and toxicological profile of the parent compound.

As a Senior Application Scientist, I emphasize that handling this compound requires rigorous logistical planning. This guide provides a self-validating system of operational protocols, ensuring absolute safety for researchers and drug development professionals.

Pharmacological Hazard Causality (The "Why" Behind the PPE)

To design an effective safety protocol, we must first understand the mechanistic causality of the compound's hazards. Repaglinide and its active esters are meglitinide-class insulin secretagogues.

Mechanism of Action & Exposure Risk: The compound binds with high affinity to the1 of the ATP-sensitive potassium (K-ATP) channel on pancreatic beta cells[1]. This binding induces channel closure, halting potassium efflux. The resulting membrane depolarization activates voltage-dependent calcium channels (VDCCs), causing an 2[2].

Because of its fast onset and short duration of action, accidental exposure—whether via inhalation of aerosolized dust, transdermal absorption, or ingestion—can precipitate sudden and severe hypoglycemia. Furthermore, safety data sheets classify repaglinide derivatives as3[3].

G Repaglinide (S)-Repaglinide ethyl ester-d10 SUR1 SUR1 Subunit (K-ATP Channel) Repaglinide->SUR1 Binds to K_ATP K-ATP Channel Closure SUR1->K_ATP Induces Depolarization Membrane Depolarization K_ATP->Depolarization Causes Ca_Influx Calcium (Ca2+) Influx Depolarization->Ca_Influx Activates VDCC Insulin Insulin Secretion Ca_Influx->Insulin Triggers Hypoglycemia Severe Hypoglycemia Insulin->Hypoglycemia Systemic Risk

Fig 1: Mechanism of action of Repaglinide derivatives inducing hypoglycemia.

Quantitative Hazard Data & PPE Matrix

Safety protocols must be grounded in quantitative data. Table 1 summarizes the hazard classifications, while Table 2 provides the mandatory Personal Protective Equipment (PPE) matrix, explaining the causality behind each choice.

Table 1: Hazard Classification Summary

Hazard ClassCategoryH-CodeClinical/Experimental Consequence
Acute Toxicity (Oral) Category 4H302Harmful if swallowed; induces rapid hypoglycemia.
Reproductive Toxicity Category 2H361Suspected of damaging fertility or the unborn child.
Lactation Hazard N/AH362May cause harm to breast-fed children.
STOT (Repeated) Category 1H372Causes damage to organs through prolonged exposure.
Aquatic Chronic Category 3H412Harmful to aquatic life with long-lasting effects.

Table 2: PPE Specifications & Justification Matrix

PPE CategorySpecificationCausality / Justification
Eye/Face Chemical splash goggles (EN166/ANSI Z87.1) or full-face shield.Prevents mucosal absorption of airborne particulates, which can rapidly enter the bloodstream.
Skin/Hand Double-gloving with Nitrile gloves (EN374 compliant, >0.11mm thickness).The ethyl ester moiety increases lipophilicity, enhancing potential transdermal penetration. Double gloving ensures a fail-safe against micro-tears.
Respiratory P3 / N100 particulate respirator, or PAPR.Essential when handling dry powders outside a containment hood to prevent inhalation of potent K-ATP channel blockers.
Body Impervious disposable Tyvek lab coat with knit cuffs.Prevents accumulation of static-charged powder on personal clothing, eliminating secondary exposure.

Standard Operating Procedure (SOP): Handling and Weighing

This protocol is a self-validating system designed to mitigate aerosolization and static cling, which are the primary vectors for accidental exposure to (S)-Repaglinide ethyl ester-d10. In my experience overseeing high-potency API (HPAPI) facilities, a common pitfall in analytical labs is the dry transport of weighed standards. Always dissolve in-situ.

Step-by-Step Weighing Workflow:

  • Environmental Preparation: Ensure the Class II Biological Safety Cabinet (BSC) or dedicated powder weighing fume hood is operational with an inward face velocity of at least 0.5 m/s.

  • Static Mitigation: (S)-Repaglinide ethyl ester-d10 powder is highly prone to static charge. Use an anti-static zero-ionizer fan inside the hood. Wipe the exterior of the chemical vial and the analytical balance with a static-dissipative wipe.

  • PPE Donning: Don the impervious lab coat, safety goggles, and the first pair of nitrile gloves. Tape the cuffs if necessary. Don the second pair of nitrile gloves.

  • Enclosed Transfer: Open the compound vial only inside the active fume hood. Use a dedicated, grounded micro-spatula.

  • Weighing: Transfer the required mass (typically 1-5 mg for LC-MS internal standard stock solutions) into a pre-tared, anti-static amber glass vial. Amber glass is preferred to prevent potential UV-induced degradation of the ethyl ester linkage.

  • In-Situ Dissolution: Do not transport the dry powder. Immediately4 (e.g., LC-MS grade Acetonitrile or Methanol)[4] while still inside the hood. Cap the vial tightly.

  • Decontamination: Wipe down the spatula, balance, and hood surfaces with a solvent-dampened cloth (e.g., 70% Isopropanol), followed by a soap and water wash to degrade residual active compound.

Workflow Prep 1. Preparation & PPE Donning Hood 2. Biosafety Cabinet / Fume Hood Prep->Hood Weighing 3. Anti-Static Weighing Hood->Weighing Solvent 4. Solvent Dissolution Weighing->Solvent Decon 5. Surface Decontamination Solvent->Decon Waste 6. Hazardous Waste Disposal Decon->Waste

Fig 2: Step-by-step operational workflow for handling and disposal.

Spill Management & Disposal Plan

Immediate and systematic response to spills is critical to prevent environmental contamination (H412) and secondary exposure.

Spill Containment and Clean-Up:

  • Evacuation & Assessment: If a powder spill occurs outside the hood, immediately evacuate personnel from the immediate vicinity.

  • Respiratory Protection: The responder must don an N100/P3 respirator before re-entering the spill zone.

  • Wet-Wipe Method: 4[4], as this will aerosolize the potent meglitinide powder. Gently cover the spill with absorbent paper towels.

  • Solvent Deactivation: Carefully dampen the towels with a mixture of ethanol and water to solubilize and trap the powder without generating dust.

  • Collection: Mechanically collect the dampened material using non-sparking tools and place it into a sealable, biohazard-grade hazardous waste container.

Disposal Plan (P501 Compliance):

  • Solid Waste: All contaminated PPE, wipes, and empty vials must be sealed in heavy-duty hazardous waste bags, labeled as "Toxic Solid Waste - Repaglinide Derivatives (Reproductive Toxin)."

  • Liquid Waste: LC-MS/MS solvent waste containing (S)-Repaglinide ethyl ester-d10 must be collected in dedicated, clearly labeled halogenated/non-halogenated solvent carboys.

  • Regulatory Action: Transfer all waste to an 3[3]. Never flush down the sink, as it is harmful to aquatic life (H412).

References

  • Repaglinide - StatPearls - NCBI Bookshelf - NIH. Source: nih.gov.
  • Repaglinide | Request PDF - ResearchGate. Source: researchgate.net.
  • Fisher Scientific - SAFETY DATA SHEET. Source: fishersci.com.
  • USP SDS US - CymitQuimica. Source: cymitquimica.com.

Sources

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